molecular formula C7H5N3O2 B1442997 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid CAS No. 1005206-17-6

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Cat. No.: B1442997
CAS No.: 1005206-17-6
M. Wt: 163.13 g/mol
InChI Key: CSVBAOOXLRAOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H5N3O2 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSVBAOOXLRAOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725513
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005206-17-6
Record name 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the Structure Elucidation of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Deazapurine Core

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a privileged heterocyclic system of immense interest in medicinal chemistry and drug development.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2][3][4] Notable examples of drugs and biologically active molecules based on this core include the antibiotics tubercidin and sangivamycin.[1] The introduction of a carboxylic acid moiety at the 4-position can significantly modulate the molecule's physicochemical properties, such as solubility and its ability to form key interactions with biological targets. Therefore, unambiguous confirmation of the structure of this compound is a critical first step in any research or development program involving this compound.

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this compound, integrating data from mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. The causality behind experimental choices and the logic of data interpretation are emphasized to provide a robust and self-validating analytical workflow.

A Convergent Strategy for Structure Elucidation

Caption: A workflow diagram illustrating the convergent approach to structure elucidation.

Part 1: Unveiling the Molecular Formula with Mass Spectrometry (MS)

The Rationale: Mass spectrometry is the foundational technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) further provides the elemental composition, allowing for the confident assignment of a molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structural components of the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • Ionization Method: Electron Ionization (EI) is a common and powerful method for the structural analysis of pyrimidine derivatives.[5]

  • Electron Energy: Typically set to 70 eV to induce reproducible fragmentation patterns.[5]

  • Ion Source Temperature: Maintained at approximately 200°C.[5]

Data Interpretation and Expected Results

For this compound (C7H5N3O2), the expected monoisotopic mass is 163.0382 g/mol .[6]

  • Molecular Ion Peak (M+•): The primary piece of information is the molecular ion peak. In EI-MS, this will appear at an m/z value corresponding to the molecular weight of the compound. For our target, a prominent peak at m/z 164 [M+H]+ is expected.[7]

  • Fragmentation Analysis: The fragmentation of the pyrimidine ring and its substituents provides corroborating evidence for the proposed structure.[2][5] Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules.[3][5] For this compound, key expected fragments include:

    • Loss of CO2 (decarboxylation): A fragment corresponding to [M - 44]+• resulting from the loss of carbon dioxide from the carboxylic acid group.

    • Loss of H2O: A fragment corresponding to [M - 18]+•.

    • Characteristic Pyrimidine Ring Cleavage: The stable pyrrolo[2,3-d]pyrimidine core will likely lead to fragment ions retaining this ring system.[2]

Ion m/z (expected) Identity
[M+H]+164Molecular Ion
[M-H2O]+146Loss of water
[M-CO2]+119Loss of carbon dioxide

Table 1: Expected key ions in the mass spectrum of this compound.

Part 2: Identifying Functional Groups with Infrared (IR) Spectroscopy

The Rationale: Infrared (IR) spectroscopy is a rapid and non-destructive technique that excels at identifying the presence of specific functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a "fingerprint" of the molecule's composition.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm-1.

Data Interpretation and Expected Results

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the N-H bonds of the pyrrole and pyrimidine rings.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm-1, centered around 3000 cm-1.[8][9] This broadness is due to hydrogen bonding between carboxylic acid dimers.[8]

  • N-H Stretch (Pyrrole/Pyrimidine): A medium to sharp absorption band is expected around 3400-3300 cm-1.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1760-1690 cm-1.[8] Conjugation with the aromatic ring system may shift this absorption to a slightly lower wavenumber.

  • C=N and C=C Stretches (Aromatic Rings): Medium to weak absorptions are expected in the 1650-1450 cm-1 region, characteristic of the aromatic rings.

  • C-O Stretch (Carboxylic Acid): A medium intensity band is expected in the 1320-1210 cm-1 range.[8]

Functional Group Expected Absorption Range (cm-1) Appearance
O-H (Carboxylic Acid)3300-2500Broad, Strong
N-H (Pyrrole/Pyrimidine)3400-3300Medium, Sharp
C=O (Carboxylic Acid)1760-1690Strong, Sharp
C=N, C=C (Aromatic)1650-1450Medium to Weak
C-O (Carboxylic Acid)1320-1210Medium

Table 2: Characteristic IR absorption bands for this compound.

Part 3: Mapping the Molecular Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

The Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. 1H NMR provides information about the number and chemical environment of protons, while 13C NMR reveals the same for carbon atoms. Advanced 2D NMR techniques, such as COSY and HMBC, establish the connectivity between atoms, allowing for the complete assembly of the molecular puzzle.

Experimental Protocol: 1D and 2D NMR
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent due to its ability to dissolve the compound and exchange with the acidic N-H and O-H protons.

  • Experiments:

    • 1H NMR: To identify all proton signals, their integrations, and coupling patterns.

    • 13C NMR: To identify all carbon signals.

    • COSY (Correlation Spectroscopy): To identify proton-proton (H-H) couplings.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

Data Interpretation and Expected Results

The structure of this compound has several key features that will be reflected in its NMR spectra.

Caption: Key expected HMBC correlations for this compound.

1H NMR Spectrum
  • Aromatic Protons: Three distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm).

    • One singlet for the proton at the C2 position of the pyrimidine ring.

    • Two doublets for the protons at the C5 and C6 positions of the pyrrole ring, showing coupling to each other.

  • N-H and O-H Protons: Two broad singlets are expected, one for the N-H of the pyrrole ring and one for the O-H of the carboxylic acid. These signals will be exchangeable with D2O. A broad peak for the carboxylic acid proton is expected around δ 12.80 ppm, and a signal for the N-H proton is also anticipated.[7] The proton on the pyrrole ring is confirmed by a singlet signal with a chemical shift between 8.71 and 13.01 ppm.[1]

13C NMR Spectrum
  • Aromatic Carbons: Seven distinct signals are expected for the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the adjacent nitrogen atoms and the carboxylic acid group.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a downfield signal, typically in the range of δ 160-180 ppm.

2D NMR Spectra
  • COSY: A cross-peak will be observed between the signals for the C5-H and C6-H protons, confirming their adjacent positions on the pyrrole ring.

  • HMBC: This experiment is crucial for piecing together the entire structure. Key expected correlations include:

    • The C2-H proton will show correlations to the C4 and C7a carbons.

    • The C5-H proton will show correlations to the C4 and C7 carbons.

    • The C6-H proton will show correlations to the C4a and C7a carbons.

Proton Expected δ (ppm) Multiplicity Key HMBC Correlations (to C)
H2~8.95sC4, C7a
H5~6.96dC4, C7
H6~7.87dC4a, C7a
N7-HBroadsC5, C6, C7a
COOH~12.80br sC4, C=O

Table 3: Predicted 1H NMR data and key HMBC correlations for this compound in DMSO-d6.[7]

Conclusion: A Self-Validating Structural Assignment

The convergence of data from mass spectrometry, IR spectroscopy, and a full suite of NMR experiments provides an unambiguous and self-validating elucidation of the structure of this compound. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups, and NMR spectroscopy maps the precise connectivity of every atom in the molecule. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research and development activities involving this important heterocyclic compound.

References

  • BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem. Accessed January 7, 2026. .
  • Unknown.
  • Rejman D, Dejmek M, G-dayan D, et al. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. 2022;65(20):13450-13467. doi:10.1021/acs.jmedchem.2c01305.
  • Unknown. Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. Accessed January 7, 2026. .
  • Salem MA, Ali TE, Marzouk MI, Salem MS, Al-Shibani GA. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. 2014;4(4):92-99. doi:10.5923/j.ijmc.20140404.03.
  • Tloušt’ová E, Perlíková P, Votruba I, Pohl R, Hocek M. Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega. 2019;4(26):21894-21906. doi:10.1021/acsomega.9c02031.
  • Rejman D, Dejmek M, G-dayan D, et al. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. 2022;65(20):13450-13467. doi:10.1021/acs.jmedchem.2c01305.
  • Yin Z, Xu Y, Li C, et al. Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research. 2018;149:134-143. doi:10.1016/j.antiviral.2017.11.005.
  • Rejman D, Dejmek M, G-dayan D, et al. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Semantic Scholar. Published online 2022. [Link].
  • Perras FA, Tishler Z, راحت-ud-din, et al. Attached Nitrogen Test by 13C–14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters. 2022;24(26):4766-4770. doi:10.1021/acs.orglett.2c01755.
  • Salem MA, Ali TE, Marzouk MI, Salem MS, Al-Shibani GA. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Street LJ, Baumli A, Chappell K, et al. A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Advances. 2014;4(104):59941-59950. doi:10.1039/C4RA10411A.
  • Chen Y-L, Chen Y-H, Lin C-W, et al. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules. 2018;23(9):2343. doi:10.3390/molecules23092343.
  • Unknown. Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Accessed January 7, 2026. .
  • Rice JM, Dudek GO, Barber M. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. 1965;87(20):4569-4576. doi:10.1021/ja00948a031.
  • National Center for Biotechnology Information. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. PubChem. Accessed January 7, 2026. [Link].
  • Navarro-Vázquez A, Cobas C, Sardina FJ, Casanueva A, Diez E. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. 2008;2008(9):1495-1505. doi:10.1002/ejoc.200700948.
  • Unknown. 1 H, 13 C and 19 F NMR data of N -substituted 6-(4-methoxyphenyl)-7 H -pyrrolo[2,3- d ]pyrimidin-4-amines in DMSO- d 6.
  • Unknown. IR: carboxylic acids. Accessed January 7, 2026. [Link].
  • Wang X, Zhang H, Zhang M, et al. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Synthetic Communications. 2019;49(16):2044-2053. doi:10.1080/00397911.2019.1623838.
  • Gribanov P, Sokolov M, Dar’in D, et al. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules. 2022;27(9):2917. doi:10.3390/molecules27092917.
  • Zhang T, Liu Y, Zhang S, et al. Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. 2019;180:363-383. doi:10.1016/j.ejmech.2019.07.026.
  • Al-Ostoot FH, Al-Wabli RI, Al-Ghorbani M, et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023;28(14):5537. doi:10.3390/molecules28145537.
  • Unknown. FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized...
  • Shih C, Lin J, Chen C-M, et al. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters. 2005;15(23):5256-5260. doi:10.1016/j.bmcl.2005.08.067.
  • Unknown. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Accessed January 7, 2026. [Link].
  • Unknown. Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Accessed January 7, 2026. [Link].
  • Unknown. FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Published March 4, 2023. Accessed January 7, 2026. [Link].
  • de Oliveira FF, da Silva JFM, de Simone CA, et al. Molecular Structure of Heterocycles: NMR Spectroscopy, Semiempirical MO Calculations and X-Ray Diffraction of 3,3a,4,5,6,7-Hexahydro-3-trichloromethyl[2][5]benzoisoxazole. Journal of the Brazilian Chemical Society. 2001;12(1):80-84. doi:10.1590/S0103-50532001000100013.
  • National Center for Biotechnology Information. 7H-Pyrrolo(2,3-d)pyrimidine, 4-chloro-. PubChem. Accessed January 7, 2026. [Link].
  • Shih C, Lin J, Chen C-M, et al. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2.
  • Unknown. Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Published July 8, 2013. Accessed January 7, 2026. [Link].
  • Illig CR, Chen J, Wall MJ, et al. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. 2019;62(17):8207-8226. doi:10.1021/acs.jmedchem.9b00984.
  • National Center for Biotechnology Information. 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Accessed January 7, 2026. [Link].

Sources

An In-depth Technical Guide to the Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry. Its core structure, 7-deazapurine, is a key pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive overview of the prevalent synthetic pathways to this target molecule, designed for researchers and professionals in drug development. We will deconstruct the synthetic logic, focusing on the most robust and widely adopted strategy, which proceeds through the versatile intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. Detailed, step-by-step protocols, mechanistic insights, and discussions of alternative approaches are provided to equip scientists with the practical and theoretical knowledge required for its successful synthesis.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon atom. This seemingly minor structural modification has profound implications for the molecule's biological activity, often enhancing its binding affinity to target enzymes and improving its metabolic stability. This scaffold is the cornerstone of several FDA-approved drugs, including the Janus kinase (JAK) inhibitors Tofacitinib and Ruxolitinib, highlighting its immense value in modern drug discovery.[1]

The synthesis of substituted 7-deazapurines, particularly with a carboxylic acid moiety at the C4 position, presents unique challenges. The primary goals are to achieve regioselective functionalization and to construct the fused bicyclic system efficiently. The most successful strategies rely on a convergent approach, wherein the pyrimidine and pyrrole rings are formed in a sequential manner, culminating in a highly versatile intermediate that can be further elaborated to the desired carboxylic acid.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most field-proven approach involves the late-stage introduction of the carboxylic acid functionality from a more stable and versatile precursor.

G Target This compound Intermediate_CN 4-Cyano-7H-pyrrolo[2,3-d]pyrimidine Target->Intermediate_CN Hydrolysis Intermediate_Cl 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Intermediate_CN->Intermediate_Cl Cyanation Intermediate_OH 7H-pyrrolo[2,3-d]pyrimidin-4-ol Intermediate_Cl->Intermediate_OH Chlorination Precursors Acyclic Precursors (e.g., Ethyl 2-cyanoacetate, Formamidine) Intermediate_OH->Precursors Ring Formation & Cyclization

Caption: Retrosynthetic pathway for the target acid.

This analysis identifies 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as the critical strategic intermediate. Its synthesis and subsequent conversion form the backbone of the most reliable and scalable route to the target molecule.

Pathway I: The Common Intermediate Approach

This pathway is divided into two major parts: the construction of the key 4-chloro intermediate and its subsequent conversion to the final carboxylic acid.

Part A: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The synthesis of this intermediate has been optimized and is described in numerous patents, highlighting its industrial importance.[2][3] The following protocol is a robust, multi-step sequence starting from commercially available materials.[3]

G cluster_0 Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start Ethyl 2-cyanoacetate + 2-Bromo-1,1-dimethoxyethane Step1 Step A: Coupling Start->Step1 Product1 Ethyl 2-cyano-4,4- dimethoxybutanoate Step1->Product1 Step2 Step B: Condensation with Formamidine Product1->Step2 Product2 6-Amino-5-(2,2-dimethoxyethyl) pyrimidin-4-ol Step2->Product2 Step3 Step C: Cyclization & Acetal Hydrolysis Product2->Step3 Product3 7H-pyrrolo[2,3-d]pyrimidin-4-ol Step3->Product3 Step4 Step D: Chlorination (POCl3) Product3->Step4 FinalProduct 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step4->FinalProduct

Caption: Workflow for the synthesis of the key chloro-intermediate.

Experimental Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[3]

  • Step A: Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate

    • A mixture of ethyl 2-cyanoacetate, 2-bromo-1,1-dimethoxyethane, potassium carbonate, and potassium iodide is heated to approximately 130°C.

    • Additional potassium carbonate is added portion-wise to control the reaction.

    • The mixture is maintained at reflux (approx. 120°C) until the reaction is complete, as monitored by HPLC or TLC.

    • After cooling, the inorganic salts are dissolved in water, and the organic phase is separated, washed, and distilled under vacuum to yield the product.

  • Step B: Preparation of 6-Amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol

    • The product from Step A is dissolved in an alcohol solvent (e.g., methanol).

    • Formamidine acetate and a strong base (e.g., sodium methoxide) are added.

    • The mixture is heated to reflux until cyclization is complete.

    • Upon cooling, the product precipitates and is isolated by filtration, washed, and dried.

  • Step C: Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol

    • The pyrimidin-4-ol from Step B is suspended in an aqueous acidic solution (e.g., hydrochloric acid).

    • The batch is aged at approximately 45°C to facilitate cyclization and hydrolysis of the acetal.

    • The pH is adjusted to 3-5 with a base (e.g., sodium hydroxide) to precipitate the product.

    • The solid is isolated by filtration, washed with water, and dried.

  • Step D: Conversion to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

    • The 7H-pyrrolo[2,3-d]pyrimidin-4-ol from Step C is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.

    • The mixture is heated (e.g., to 80-100°C) for several hours.[4]

    • Excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully quenched with ice water, and the pH is adjusted to 9-10 with a base.

    • The resulting solid is filtered, washed with water, and dried to afford the final 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

StepKey ReagentsTemperature (°C)Typical YieldReference
A K₂CO₃, KI120-130~85%[3]
B Formamidine acetate, NaOMeReflux~80%[3]
C Aqueous HCl45~95%[3]
D POCl₃80-100~79%[3]
Part B: Conversion of the 4-Chloro Intermediate to the Carboxylic Acid

The conversion of the stable 4-chloro group to a carboxylic acid is a two-step process involving cyanation followed by hydrolysis.

G Start 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine Step1 Palladium-Catalyzed Cyanation Start->Step1 Intermediate 4-Cyano-7H-pyrrolo [2,3-d]pyrimidine Step1->Intermediate Step2 Acid or Base Hydrolysis Intermediate->Step2 Final 7H-pyrrolo[2,3-d]pyrimidine- 4-carboxylic acid Step2->Final

Caption: Conversion of the chloro-intermediate to the final acid.

Experimental Protocol: Cyanation and Hydrolysis

  • Step 1: Palladium-Catalyzed Cyanation

    • Rationale: The C-Cl bond at the 4-position is activated towards nucleophilic substitution but is more efficiently displaced using transition-metal catalysis. Palladium-catalyzed cyanation is a standard method for converting aryl halides to nitriles. Zinc cyanide (Zn(CN)₂) is often preferred over other cyanide sources due to its lower toxicity and higher efficiency in these reactions.

    • To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a polar aprotic solvent (e.g., DMF or DMA), add zinc cyanide (Zn(CN)₂).

    • Add a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand, such as dppf.

    • Purge the reaction vessel with an inert gas (e.g., Nitrogen or Argon).

    • Heat the mixture to 100-120°C until the reaction is complete.

    • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through celite to remove catalyst residues.

    • Wash the organic phase with water and brine, dry over sodium sulfate, and concentrate to yield the crude 4-cyano-7H-pyrrolo[2,3-d]pyrimidine, which can be purified by chromatography or recrystallization.

  • Step 2: Hydrolysis of the 4-Cyano Intermediate

    • Rationale: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acidic hydrolysis is often cleaner for this substrate.[5] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

    • Suspend the 4-cyano-7H-pyrrolo[2,3-d]pyrimidine in a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux for several hours. The reaction progress can be monitored by the cessation of ammonia evolution or by HPLC.

    • Cool the reaction mixture in an ice bath.

    • The product, this compound, will precipitate from the acidic solution.

    • Collect the solid by filtration, wash thoroughly with cold water to remove excess acid, and then with a small amount of a cold organic solvent (e.g., ethanol).

    • Dry the product under vacuum.

Alternative Synthetic Strategies

While the pathway via the 4-chloro intermediate is the most established, other strategies are conceptually viable and may be advantageous for specific applications.

  • Oxidation of a 4-Alkyl Precursor: A route involving the synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidine followed by oxidation of the methyl group could yield the desired acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) would be required. However, a significant challenge lies in preventing the over-oxidation and degradation of the electron-rich pyrrolopyrimidine ring system.

  • Direct C-H Carboxylation: Advanced methods involving direct C-H activation and carboxylation with CO₂ could theoretically install the carboxylic acid group onto the 7H-pyrrolo[2,3-d]pyrimidine core. This approach is atom-economical but would likely suffer from poor regioselectivity, leading to a mixture of C4 and C5-carboxylated products.

  • Metal-Catalyzed Carbonylation: The 4-chloro intermediate could potentially be converted directly to a 4-ester derivative via palladium-catalyzed carbonylation in the presence of carbon monoxide (CO) and an alcohol. Subsequent hydrolysis would yield the target acid.[6] This route is more direct than the cyanation-hydrolysis sequence but requires specialized high-pressure equipment for handling CO gas.

Purification and Characterization

The final product, this compound, is typically a solid with limited solubility in common organic solvents.

  • Purification: The primary method of purification is recrystallization, often from aqueous acidic solutions or polar organic solvents like DMF/water. Due to its polar nature, silica gel chromatography can be challenging but is feasible using highly polar mobile phases.

  • Characterization: The structure of the final compound and key intermediates should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the pyrrole and pyrimidine protons. For the final product, the pyrrole NH proton often appears as a broad singlet at high chemical shift (>12 ppm in DMSO-d₆).[2]

    • ¹³C NMR: Will show the expected number of aromatic carbons and a signal for the carboxylic acid carbonyl carbon (~165-175 ppm).

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass (C₇H₅N₃O₂ = 163.14 g/mol ) should be observed.

    • Infrared (IR) Spectroscopy: A broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹) are expected.

Conclusion

The synthesis of this compound is a well-established process that is critical for the development of novel therapeutics. The most robust and scalable pathway proceeds through the strategic formation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This key intermediate provides a reliable platform for introducing the desired C4 functionality via a two-step cyanation and hydrolysis sequence. By understanding the underlying chemical principles and the detailed experimental protocols outlined in this guide, researchers can confidently and efficiently access this valuable molecular building block.

References

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. - ResearchGate.
  • US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. - Google Patents.
  • Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine. - Google Patents.
  • PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. - European Patent Office.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. - National Institutes of Health (NIH).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. - ACS Publications.
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. - Auctores Publishing.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. - University of Cadi Ayyad.
  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis. - PubMed.
  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. - Google Patents.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. - PubMed.
  • Synthesis of 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid – An N(9)-Functionalized 7-Deazapurine. - MDPI.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. - PubMed Central.
  • Synthesis of carboxylic acids by hydrolysis or deprotection. - Organic Chemistry Portal.

Sources

An In-Depth Technical Guide to the Chemical Properties and Stability of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry due to its structural resemblance to purines. As a 7-deazapurine analog, this scaffold is integral to the development of a new generation of targeted therapeutics, including kinase inhibitors.[1][2] Understanding the intrinsic chemical properties and stability profile of this molecule is paramount for the successful development of robust synthetic routes, stable formulations, and reliable analytical methods. This guide provides a comprehensive overview of the available technical data on this compound, offering insights into its synthesis, physicochemical characteristics, and stability under various stress conditions.

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in drug discovery, forming the foundation of numerous biologically active compounds.[3] By replacing the nitrogen atom at the 7-position of a purine with a carbon, the electronic properties of the ring system are altered, opening new avenues for molecular interactions and therapeutic interventions. This modification allows for the introduction of substituents at the C7 position, influencing the compound's binding affinity and pharmacokinetic properties. Derivatives of this scaffold have shown promise as antiviral and antitumor agents.

This compound serves as a crucial intermediate in the synthesis of more complex derivatives, particularly kinase inhibitors.[1][2] The carboxylic acid moiety provides a versatile handle for further chemical modifications, such as amide bond formation, enabling the exploration of structure-activity relationships. A thorough understanding of its chemical behavior is therefore a critical starting point for any research and development program centered on this important molecule.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

Molecular Structure and Identification

The chemical structure of this compound is presented below:

molecule mol C1=CNC2=NC=NC(=C21)C(=O)O

Figure 1: Chemical Structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[4][5]
CAS Number 1005206-17-6[5][6]
Molecular Formula C₇H₅N₃O₂[4]
Molecular Weight 163.13 g/mol [4]
InChI Key CSVBAOOXLRAOLW-UHFFFAOYSA-N[4][5]
Computed Physicochemical Properties

While experimental data for some properties are limited, computational models provide valuable estimates.

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3 0.5PubChem[4]
Hydrogen Bond Donors 2PubChem[4]
Hydrogen Bond Acceptors 4PubChem[4]
Rotatable Bond Count 1PubChem[4]
Topological Polar Surface Area 78.9 ŲPubChem[4]

These computed values suggest that the molecule possesses favorable drug-like properties, including moderate lipophilicity and a sufficient number of hydrogen bond donors and acceptors for potential interactions with biological targets.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and bioavailability. As a carboxylic acid, the solubility of this compound is expected to be pH-dependent.

For practical laboratory use, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

Acidity (pKa)

The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. There are two primary ionizable groups in this compound: the carboxylic acid and the pyrrole N-H.

  • The carboxylic acid is expected to have a pKa in the range of 3-5, typical for aromatic carboxylic acids.

  • The pyrrole N-H is weakly acidic, with a pKa generally above 15, and is not significantly ionized under physiological conditions.

Precise, experimentally determined pKa values for this specific molecule are not currently available in the literature. Computational prediction tools can provide estimates, but experimental determination via methods such as potentiometric titration or UV-spectrophotometry is recommended for accurate characterization.

Synthesis and Purification

A common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding methyl ester.[6]

synthesis_workflow start Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate reagents LiOH, THF/H2O, 0°C start->reagents Hydrolysis intermediate Lithium Carboxylate Salt (in situ) reagents->intermediate acidification HCl (conc.) to pH 2 intermediate->acidification Acidification product This compound (precipitate) acidification->product purification Filtration & Vacuum Drying product->purification final_product Purified Product purification->final_product

Figure 2: General workflow for the synthesis of the title compound.

Experimental Protocol: Saponification of Methyl Ester[6]

Causality: This protocol utilizes a standard saponification reaction. Lithium hydroxide is chosen as the base for its high reactivity at low temperatures, minimizing potential side reactions. The use of a THF/water solvent system ensures the solubility of both the ester starting material and the inorganic base.

  • Dissolution: Dissolve methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate in tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the hydrolysis and prevent potential degradation.

  • Base Addition: Slowly add a solution of lithium hydroxide (LiOH) in water dropwise to the cooled solution while stirring.

  • Reaction: Stir the reaction mixture at 0°C for approximately 1 hour. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Acidification: After completion of the reaction, carefully acidify the mixture with concentrated hydrochloric acid (HCl) to a pH of approximately 2. This step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0°C to maximize precipitation.

  • Purification: Collect the precipitated white solid by filtration.

  • Drying: Dry the solid under vacuum to yield the final product, this compound.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, Mass Spectrometry, and HPLC. The expected ¹H NMR signals in DMSO-d₆ include a broad peak for the carboxylic acid proton (around 12.80 ppm), a singlet for the pyrimidine proton (around 8.95 ppm), and two doublets for the pyrrole protons (around 7.87 and 6.96 ppm).[6] The mass spectrum should show a peak corresponding to [M+H]⁺ at m/z 164.[6]

Stability Profile

The stability of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute that must be thoroughly investigated. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

While specific forced degradation studies on this compound are not publicly available, the following sections outline the expected degradation pathways and provide a framework for conducting such studies based on the chemical nature of the 7-deazapurine scaffold.

General Considerations and Best Practices

Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a compound to predict its long-term stability and identify potential degradation products.[8] These studies are a regulatory requirement and are crucial for the development of stability-indicating methods.[8]

forced_degradation cluster_conditions Stress Conditions cluster_outcomes Outcomes hydrolysis Hydrolysis (Acidic, Basic, Neutral) analysis Stability-Indicating HPLC Method hydrolysis->analysis oxidation Oxidation (e.g., H₂O₂) oxidation->analysis photolysis Photolysis (UV/Vis Light) photolysis->analysis thermal Thermal (Dry Heat) thermal->analysis api 7H-pyrrolo[2,3-d]pyrimidine- 4-carboxylic acid api->hydrolysis api->oxidation api->photolysis api->thermal pathways Degradation Pathways analysis->pathways products Identification of Degradants analysis->products method_dev Method Validation analysis->method_dev

Figure 3: Framework for forced degradation studies.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible under stress conditions:

  • Hydrolytic Degradation: The molecule is expected to be relatively stable to hydrolysis under neutral and mild acidic conditions. However, under strong basic conditions, decarboxylation could potentially occur, especially at elevated temperatures. The amide-like bonds within the pyrimidine ring are generally stable to hydrolysis.

  • Oxidative Degradation: The electron-rich pyrrole ring is susceptible to oxidation. Reaction with oxidizing agents like hydrogen peroxide could lead to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to UV or visible light. Potential photodegradation pathways could involve radical reactions or rearrangements.

  • Thermal Degradation: As a solid, the compound is likely stable at ambient temperatures. Vendor data suggests storage at 4°C. At elevated temperatures, decarboxylation is a primary concern for carboxylic acids.

Protocol for a Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.

Causality: A reverse-phase HPLC method is the standard choice for molecules of this polarity. A gradient elution is necessary to ensure the separation of the parent compound from potentially more polar or less polar degradation products within a reasonable timeframe. A C18 column provides good retention for the heterocyclic system.

  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: An aqueous buffer, such as 0.1% formic acid or ammonium acetate, to control the ionization of the carboxylic acid and improve peak shape.

    • Mobile Phase B: An organic solvent like acetonitrile or methanol.

  • Method Development:

    • Develop a gradient elution method to separate the parent peak from any potential impurities or degradants.

    • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths and to assess peak purity. A detection wavelength around 254 nm or the compound's λmax would be appropriate.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature.

    • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).

    • Photodegradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

  • Analysis and Validation:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Storage and Handling

Based on available vendor information and the general properties of similar heterocyclic compounds, the following storage and handling recommendations are advised:

  • Storage: The compound should be stored in a cool, dry place. A storage temperature of 4°C is recommended.[9] It should be kept in a tightly sealed container to protect it from moisture and light.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. It is classified as harmful if swallowed and may cause skin and eye irritation.[10]

Conclusion

This compound is a valuable building block in the synthesis of novel therapeutics. This guide has synthesized the available information on its chemical properties and stability. While some fundamental properties have been outlined, there is a clear need for more extensive experimental data, particularly in the areas of solubility, pKa, and forced degradation. The protocols and frameworks provided herein offer a solid foundation for researchers to generate this critical data, ensuring the successful and efficient progression of their drug discovery and development programs.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids.
  • PubChem. (n.d.). 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid.
  • Current Organic Chemistry. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential.
  • PubMed. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors.
  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk).

Sources

An In-depth Technical Guide to 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid (CAS 1005206-17-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, with CAS number 1005206-17-6, is a heterocyclic organic compound. Structurally, it is an analog of purine, where a pyrrole ring is fused to a pyrimidine ring, a scaffold also known as 7-deazapurine. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules, including kinase inhibitors and nucleoside analogs. This guide provides a comprehensive overview of the characterization, synthesis, and potential applications of this compound, positioning it as a key building block in modern drug discovery.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 1005206-17-6[1][2]
Molecular Formula C₇H₅N₃O₂[3]
Molecular Weight 163.13 g/mol [3]
Appearance White solid (precipitate)[4]
SMILES C1=CNC2=NC=NC(=C21)C(=O)O[1][2]
InChI Key CSVBAOOXLRAOLW-UHFFFAOYSA-N[1][2]

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the hydrolysis of its corresponding methyl ester, methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate. This reaction is a standard ester hydrolysis, a fundamental transformation in organic chemistry.

Rationale for Synthetic Approach

The choice of a hydrolysis reaction is guided by the ready availability of the starting ester and the straightforward nature of the transformation. Lithium hydroxide (LiOH) is a commonly used reagent for this purpose as it is a strong base that effectively saponifies the ester under mild conditions, minimizing potential side reactions with the sensitive heterocyclic core. The use of a mixed solvent system of tetrahydrofuran (THF) and water ensures the solubility of both the organic ester and the inorganic base. Acidification with a strong acid, such as hydrochloric acid (HCl), is then necessary to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound[4]
  • Dissolution: Dissolve methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (1.4 g, 7.9 mmol) in tetrahydrofuran (THF, 20 mL) in a reaction flask and cool the solution to 0 °C in an ice bath.

  • Hydrolysis: Slowly add a solution of lithium hydroxide (LiOH, 0.236 g, 10.2 mmol) in water (4 mL) dropwise to the stirred solution of the ester.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

  • Acidification: After completion of the reaction, acidify the solution to pH 2 with concentrated hydrochloric acid.

  • Isolation: Remove the THF under reduced pressure. Cool the remaining aqueous solution to 0 °C to facilitate the precipitation of the product.

  • Purification: Collect the precipitated white solid by filtration and dry it under vacuum to yield this compound (1.1 g, 85% yield).

Synthesis Workflow Diagram

Synthesis_Workflow Start Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate Hydrolysis Ester Hydrolysis Start->Hydrolysis Reagents LiOH, THF/H2O, 0°C Reagents->Hydrolysis Acidification Acidification (HCl, pH 2) Hydrolysis->Acidification Isolation Isolation & Purification Acidification->Isolation Product This compound Isolation->Product Kinase_Inhibition cluster_scaffold 7H-Pyrrolo[2,3-d]pyrimidine Scaffold cluster_derivatives Bioactive Derivatives cluster_pathways Cellular Signaling Pathways Scaffold Core Structure BTKi BTK Inhibitor PAKi PAK4 Inhibitor AKTi Akt Inhibitor FAKi FAK Inhibitor Inflammation Inflammation BTKi->Inflammation Inhibit Cancer Cancer Progression PAKi->Cancer Inhibit Survival Cell Survival AKTi->Survival Inhibit Metastasis Metastasis FAKi->Metastasis Inhibit

Sources

1H NMR and mass spectrometry of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core, commonly known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. By replacing the nitrogen atom at position 7 of the purine ring with a carbon, the electronic properties of the molecule are altered, and a new vector for chemical modification is introduced.[1] This scaffold is a cornerstone in the design of potent antiviral and antineoplastic agents.[1]

This guide provides an in-depth analysis of the essential spectroscopic techniques—¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural elucidation and characterization of a key derivative: This compound . Understanding the distinct spectral signatures of this molecule is paramount for researchers in synthesis, process development, and quality control to confirm its identity, purity, and stability.

Molecular Identity:

  • IUPAC Name: this compound[2]

  • Molecular Formula: C₇H₅N₃O₂[2]

  • Molecular Weight: 163.13 g/mol [2]

  • Exact Mass: 163.038176411 Da[2]

Caption: Structure of this compound.

Part 1: ¹H NMR Spectroscopic Analysis

Expertise & Experience: The 'Why' Behind the Protocol

Proton NMR (¹H NMR) is the definitive method for elucidating the hydrogen framework of an organic molecule. For a heterocyclic system like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over other solvents like chloroform (CDCl₃). This is because the acidic protons of the carboxylic acid and the pyrrole N-H are readily exchangeable and often do not appear in protic solvents or can be broad and difficult to observe. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which slows down the exchange rate of these acidic protons, allowing for their clear observation in the spectrum.[3][4] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the coupling between adjacent protons on the pyrrole ring.[5]

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of DMSO-d₆ containing a standard internal reference, typically tetramethylsilane (TMS) at 0.00 ppm.

  • Dissolution: Gently vortex or sonicate the sample at room temperature to ensure complete dissolution. The solubility should be visually confirmed.

  • Acquisition: Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer at a constant temperature, typically 25 °C.

  • Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor to improve the signal-to-noise ratio, followed by Fourier transformation, phasing, and baseline correction. Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

Caption: ¹H NMR experimental and data analysis workflow.

Trustworthiness: Interpreting the Spectrum

The chemical shifts (δ) provide information about the electronic environment of each proton, while the splitting patterns (multiplicity) and coupling constants (J) reveal connectivity to neighboring protons.

  • Acidic Protons (N-H and O-H): The pyrrole (N7-H) and carboxylic acid (O-H) protons are the most deshielded. They will appear as broad singlets at very high chemical shifts (typically >11 ppm) due to their acidic nature and participation in hydrogen bonding with the DMSO solvent.[3][4]

  • Pyrimidine Proton (H2): This proton is adjacent to two electronegative nitrogen atoms and will appear as a sharp singlet in the aromatic region, anticipated around δ 8.1-8.5 ppm.[3]

  • Pyrrole Protons (H5 and H6): These two protons are on the five-membered ring and are coupled to each other. They will appear as a pair of doublets. The electron-withdrawing carboxylic acid group at C4 will deshield the adjacent H5 proton more significantly than H6. Therefore, H5 is expected to resonate further downfield than H6. Based on similar structures, H5 and H6 are expected in the δ 6.5-7.5 ppm range.[3]

Data Presentation: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
COOH> 12.0Broad SingletN/AHighly acidic, exchangeable proton.
N7-H~11.5 - 12.5Broad SingletN/AAcidic pyrrole N-H proton.[3][4]
H2~8.2SingletN/AAdjacent to two ring nitrogens.[3]
H5~7.1Doublet~3.5Deshielded by adjacent COOH group.
H6~6.6Doublet~3.5Coupled to H5.[3]

Part 2: Mass Spectrometry Analysis

Expertise & Experience: Selecting the Right Technique

Mass spectrometry provides the exact molecular weight and crucial structural information through fragmentation analysis. Electrospray Ionization (ESI) is the method of choice for a polar, non-volatile molecule like this compound.[6] It is a soft ionization technique that typically yields the intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing premature fragmentation in the source. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition by providing a highly accurate mass measurement.[6]

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • MS Scan: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion.

  • MS/MS Fragmentation: Select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon) to generate a product ion spectrum.[7]

Trustworthiness: Interpreting the Mass Spectrum
  • Molecular Ion: The calculated exact mass is 163.0382.[2]

    • In positive ion mode , the spectrum will be dominated by the protonated molecule [M+H]⁺ at m/z 164.0460 .

    • In negative ion mode , the deprotonated molecule [M-H]⁻ will be observed at m/z 162.0305 .

  • Fragmentation Pattern: The fragmentation pathways provide a fingerprint of the molecule's structure. The carboxylic acid group is a primary site for fragmentation.

    • A characteristic loss from the protonated molecule [M+H]⁺ is the neutral loss of formic acid (HCOOH, 46 Da), resulting from the elimination of the entire carboxylic acid group.

    • Alternatively, and more commonly from the deprotonated ion [M-H]⁻, is the loss of carbon dioxide (CO₂, 44 Da). This decarboxylation is a very common fragmentation pathway for carboxylic acids.[8]

    • Subsequent fragmentation would involve the cleavage of the bicyclic ring system.

Fragmentation M_H [M+H]⁺ m/z = 164.0460 Frag1 [C₆H₆N₃]⁺ m/z = 118.0556 M_H->Frag1 - HCOOH (46.0055 Da) M_minus_H [M-H]⁻ m/z = 162.0305 Frag2 [C₆H₄N₃]⁻ m/z = 118.0387 M_minus_H->Frag2 - CO₂ (43.9898 Da)

Caption: Proposed primary fragmentation pathways in ESI-MS.

Data Presentation: Predicted Mass Spectrometry Data
m/z (Calculated)Ion IdentityIonization ModeProposed Neutral Loss
164.0460[M+H]⁺Positive ESIN/A
162.0305[M-H]⁻Negative ESIN/A
118.0556[C₆H₆N₃]⁺Positive ESIHCOOH from [M+H]⁺
118.0387[C₆H₄N₃]⁻Negative ESICO₂ from [M-H]⁻

Conclusion

The structural confirmation of this compound is unequivocally achieved through the combined application of ¹H NMR and mass spectrometry. ¹H NMR provides a detailed map of the proton environment, confirming the integrity of the bicyclic core and the presence of key functional groups. High-resolution mass spectrometry validates the elemental composition through an exact mass measurement and offers further structural proof via predictable fragmentation patterns, primarily initiated by the loss of the carboxylic acid moiety. These analytical techniques, when employed with the robust protocols described herein, form a self-validating system that ensures the scientific integrity of research and development involving this vital heterocyclic scaffold.

References

  • Pomeisl, K., et al. (2018). C–H Imidation of 7-Deazapurines. Organic Letters, 20(15), 4566-4570. Published by the National Institutes of Health.
  • Saleh, M. Y., et al. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Egyptian Journal of Chemistry.
  • Scutt, E. D., et al. (2016). A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. RSC Advances, 6(92), 89699-89708. Published by The Royal Society of Chemistry.
  • Seanego, T. D., et al. (2019). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. ChemistrySelect, 4(24), 7247-7251. Published by the National Institutes of Health.
  • Addie, M., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2571-2585. Published by ACS Publications.
  • Hutinet, G., et al. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them. bioRxiv.
  • ECMDB. (2015). 7-Deaza-7-carboxyguanine (ECMDB21183).
  • Lategahn, J., et al. (2019). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 62(17), 7958-7980. Published by the National Institutes of Health.
  • PubChem. (n.d.). 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid.
  • PubMed. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(8), 2173-6.
  • Oxford Academic. (2018). 7-Deazaguanines in DNA: functional and structural elucidation of a DNA modification system. Nucleic Acids Research, 46(18), 9675–9689.
  • bioRxiv. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them.
  • MDPI. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7244.
  • MDPI. (2017). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 22(3), 438.
  • ScienceOpen. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(12), 3779.
  • ResearchGate. (2001). Structures of derivatives of 7-deazaguanine and 7-deazaguanosine. Acta Crystallographica Section C Crystal Structure Communications, 57(Pt 5), 551-4.
  • PubMed. (2018). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 38(4), 1327-1369.
  • PubChem. (n.d.). 7-Carboxy-7-deazaguanine.
  • bioRxiv. (2023). Four additional natural 7-deazaguanine derivatives in phages and how to make them.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • Journal of the Chinese Chemical Society. (2017). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of the Chinese Chemical Society, 64(9), 1051-1060.

Sources

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has firmly established itself as a "privileged" structure in medicinal chemistry. Its intrinsic ability to mimic the endogenous purine core allows it to effectively interact with a multitude of biological targets, particularly ATP-dependent enzymes like kinases. This guide provides a comprehensive technical overview of the pyrrolo[2,3-d]pyrimidine core, detailing its significance as a pharmacophore, its central role in the mechanism of blockbuster drugs, prevalent synthetic strategies, and its future potential in therapeutic development. We will delve into the causal relationships behind its efficacy, focusing on its application in kinase inhibition and providing actionable insights for researchers in the field.

The 7-Deazapurine Scaffold: A Foundation for Potent and Selective Therapeutics

The term "privileged scaffold" refers to molecular frameworks that are capable of providing ligands for more than one type of biological target. The pyrrolo[2,3-d]pyrimidine core is a quintessential example, frequently appearing in clinical drugs and investigational molecules.[1] Its success stems from several key structural and electronic features:

  • Bioisosteric Relationship to Purines: As a 7-deazapurine, the scaffold is a close structural analog of adenine, a key component of ATP.[2] The replacement of the nitrogen atom at position 7 with a carbon atom alters the electronic properties, making the five-membered ring more electron-rich.[2] This substitution allows it to act as a competitive inhibitor in the ATP-binding pocket of many enzymes, particularly kinases, by mimicking the crucial hydrogen bonding patterns of adenine.

  • Hydrogen Bonding Capability: The rigid, planar structure possesses two hydrogen bond acceptors (N1 and N3) and one hydrogen bond donor (the pyrrole N7-H), which are critical for anchoring the molecule within a target's active site.[3]

  • Vectors for Chemical Diversification: The core offers five primary positions for chemical modification (C2, C4, C5, C6, and N7).[3] This allows medicinal chemists to systematically tune the molecule's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

This unique combination of features has made the pyrrolo[2,3-d]pyrimidine core a cornerstone in the development of targeted therapies for a wide range of diseases, including autoimmune disorders, cancers, and viral infections.[1][2][4]

Mechanism of Action: Intercepting Pathogenic Signaling with Kinase Inhibition

A primary reason for the scaffold's prominence is its role as the "warhead" in numerous kinase inhibitors.[5] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases. Pyrrolo[2,3-d]pyrimidine-based drugs function by competitively inhibiting the ATP-binding site on these enzymes, thereby blocking downstream signaling cascades.[6]

The JAK-STAT Pathway: A Prime Target

The Janus Kinase (JAK) family of enzymes (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in cytokine signaling, which is central to immune response and inflammation.[7] The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a critical signaling hub that, when overactivated, contributes to various inflammatory and autoimmune diseases.[8]

The general mechanism is as follows:

  • A cytokine binds to its specific receptor on the cell surface.

  • This binding event brings two JAK enzymes into close proximity, causing them to activate each other via phosphorylation.

  • The activated JAKs then phosphorylate the receptor itself, creating docking sites for STAT proteins.

  • STATs are recruited, phosphorylated by the JAKs, and subsequently dimerize.

  • The STAT dimer translocates to the nucleus, where it binds to DNA and initiates the transcription of genes involved in inflammation and immune cell function.[7]

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, often called "Jakibs," interrupt this cascade at its source by blocking the ATP-binding site of the JAK enzymes, preventing the phosphorylation and activation of STATs.[7] This leads to a downregulation of inflammatory gene expression.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Inflammation) DNA->Transcription 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS Synthesis_Workflow A Substituted Pyrimidine B Pyrrole Ring Formation A->B Cyclization Reagents C Core Scaffold (e.g., 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine) B->C Chlorination D Side Chain Coupling (SNAr) C->D Amine Side Chain E Final Inhibitor (e.g., Tofacitinib) D->E Deprotection/ Final Steps

Fig 2. Generalized synthetic workflow.
Protocol: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol describes a common method starting from 2-amino-4,6-dihydroxypyrimidine. This is a foundational synthesis, and specific conditions may be optimized based on scale and available reagents.

Step 1: Nitration of 2-amino-4,6-dihydroxypyrimidine

  • Suspend 2-amino-4,6-dihydroxypyrimidine in concentrated sulfuric acid at 0°C.

  • Add fuming nitric acid dropwise while maintaining the temperature below 5°C.

  • Stir the reaction mixture for 2-3 hours, allowing it to warm to room temperature.

  • Carefully pour the mixture onto crushed ice.

  • Collect the resulting precipitate (2-amino-5-nitro-4,6-dihydroxypyrimidine) by filtration, wash with cold water, and dry.

    • Causality: The strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺) electrophile for the nitration of the electron-rich pyrimidine ring.

Step 2: Dichlorination and Reduction

  • Treat the nitropyrimidine intermediate with phosphorus oxychloride (POCl₃) at reflux.

  • This reaction simultaneously replaces the hydroxyl groups with chlorides and reduces the nitro group to an amine, forming 2,4-dichloro-5-aminopyrimidine.

  • Cool the reaction and carefully quench with ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify.

    • Causality: POCl₃ is a powerful dehydrating and chlorinating agent. The high temperature facilitates the conversion of the relatively unreactive hydroxyl groups to the more reactive chloro groups, which are excellent leaving groups for subsequent reactions.

Step 3: Cyclization to form the Pyrrole Ring

  • React the 2,4-dichloro-5-aminopyrimidine with chloroacetaldehyde in a suitable solvent (e.g., ethanol or dioxane) under basic conditions.

  • The amino group acts as a nucleophile, attacking the aldehyde, followed by an intramolecular cyclization and elimination to form the pyrrole ring.

  • The product, 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine, is isolated.

    • Causality: This is a classic Bischler-type synthesis. The base is required to deprotonate the intermediate, facilitating the final ring-closing nucleophilic attack.

Step 4: Selective Dechlorination

  • Selectively remove the chlorine atom at the C6 position via catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like zinc dust in acetic acid.

  • This yields the target intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

  • Purify the product by crystallization or column chromatography.

    • Causality: The C6 position is typically more reactive towards reduction than the C4 position, allowing for selective dehalogenation under controlled conditions. This selectivity is crucial for retaining the C4 chloro "handle" for the final coupling step.

Future Directions and Emerging Applications

The versatility of the pyrrolo[2,3-d]pyrimidine scaffold continues to be explored, with research expanding beyond JAK inhibitors. Current areas of investigation include:

  • Targeting Other Kinase Families: Researchers are designing derivatives to inhibit other therapeutically relevant kinases, such as Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer and RET kinase in thyroid cancer. [5][9][10]* Antimicrobial and Antiviral Agents: The scaffold's resemblance to nucleosides makes it an attractive starting point for the development of novel antibacterial, antifungal, and antiviral drugs. [2][4][11]* Next-Generation Inhibitors: Efforts are underway to develop inhibitors with improved selectivity profiles to minimize off-target effects, as well as covalent and allosteric inhibitors that may offer more durable therapeutic responses.

Conclusion

The pyrrolo[2,3-d]pyrimidine core is a testament to the power of privileged scaffolds in drug discovery. Its bioisosteric relationship with purines provides a powerful, evolutionarily-honed starting point for engaging with ATP-dependent enzymes. Through decades of synthetic exploration and biological validation, this core has given rise to life-changing medicines for patients with debilitating autoimmune diseases and cancers. The continued exploration of its chemical space promises to yield new generations of targeted therapies, further cementing the pyrrolo[2,3-d]pyrimidine scaffold as a cornerstone of modern medicinal chemistry.

References

  • Ruxolitinib - Wikipedia.
  • Verstovsek, S. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(2), 241-247.
  • Patsnap Synapse. (2024). What is the mechanism of Tofacitinib Citrate?
  • Tofacitinib - Wikipedia.
  • Ghoreschi, K., Jesson, M. I., & Li, X. (2011). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. Clinical and Experimental Rheumatology, 29(5 Suppl 68), S11-S15.
  • Wang, Y., et al. (2022). The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. Molecules, 27(15), 4886.
  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460.
  • Arthritis UK. Tofacitinib.
  • Shash H, & Mesa R. (2022). Ruxolitinib. In: StatPearls. StatPearls Publishing.
  • Value-Based Cancer Care. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling.
  • My Cancer Genome. ruxolitinib.
  • Request PDF. The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • The Significance of Pyrrolo[2,3-d]Pyrimidines in Pharmaceutical Synthesis.
  • Al-Ostath, A., et al. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 29(1), 123.
  • Sriram, D., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112674.
  • Zhang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711.
  • Royal Society of Chemistry. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation.
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Current Organic Chemistry, 28(10).
  • Al-Radadi, N. S. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry.
  • Patel, J. L., et al. (2023). FDA‐approved medications containing pyrrolo[2, 3‐d] pyrimidine and 1, 3, 4‐oxadiazole and core. ResearchGate.
  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6682.
  • Sriram, D., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112674.

Sources

The 7-Deazapurine Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core represents a pivotal scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. By replacing the nitrogen atom at the 7-position of the native purine ring with a carbon, this modification bestows unique physicochemical properties that enhance biological activity and overcome mechanisms of resistance. This guide provides a comprehensive exploration of the discovery and development of 7-deazapurine analogs, delving into their synthesis, diverse therapeutic applications, and the intricate structure-activity relationships that govern their efficacy. From antiviral and anticancer nucleosides to targeted kinase inhibitors, this document offers field-proven insights and detailed methodologies to empower researchers in the ongoing quest for novel therapeutics.

The Rationale for the 7-Deazapurine Scaffold: A Strategic Modification

The purine ring is a ubiquitous component of essential biomolecules, including nucleic acids and ATP. Consequently, analogs of purines have long been a cornerstone of drug discovery. The strategic replacement of the N7 atom with a carbon atom to create the 7-deazapurine scaffold offers several distinct advantages that medicinal chemists have expertly exploited[1][2][3].

  • Enhanced Electron Density: The substitution of nitrogen with carbon increases the electron density of the five-membered ring, which can lead to more favorable interactions with biological targets[1][2][3].

  • A Vector for Substitution: The C7 position provides a valuable handle for introducing a wide array of substituents, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacological profiles[1][2][3].

  • Improved Duplex Stability: When incorporated into nucleic acids, 7-deazapurine analogs can enhance the stability of DNA and RNA duplexes, a property that can be leveraged in the design of antiviral agents[1][3].

  • Overcoming Resistance: In some instances, the 7-deazapurine core can circumvent resistance mechanisms that have developed against traditional purine-based drugs.

These fundamental attributes have established the 7-deazapurine framework as a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with significant biological activity across diverse therapeutic areas[1][2].

Synthetic Strategies: Building the 7-Deazapurine Core and its Analogs

The construction of the 7-deazapurine nucleus and the subsequent introduction of various substituents are critical steps in the development of novel analogs. Over the years, a range of synthetic methodologies has been refined to enable efficient and versatile access to this important scaffold.

Core Synthesis Methodologies

Several approaches exist for the synthesis of the foundational pyrrolo[2,3-d]pyrimidine ring system. These methods often involve the cyclization of a suitably substituted pyrimidine precursor or the construction of the pyrimidine ring onto a pre-existing pyrrole. Common strategies include the treatment of aminopyrimidines with reagents like nitroalkenes or aldehydes[4].

Key Functionalization Reactions: Cross-Coupling and Nucleophilic Substitution

The true power of the 7-deazapurine scaffold lies in the ability to introduce diverse functional groups at various positions. Palladium-catalyzed cross-coupling reactions have emerged as indispensable tools in this regard.

  • Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl and heteroaryl groups at the C7 position of 7-deazapurine nucleosides, a key modification for many potent kinase inhibitors and STING agonists[5][6].

  • Negishi Coupling: The Negishi coupling of zincated dichloropyrimidines with iodo-substituted aromatic or heterocyclic compounds is a crucial step in the synthesis of fused 7-deazapurine systems, such as benzofuro- and quinolino-fused analogs[7][8].

  • Nucleophilic Substitution: The chlorine atom at the 6-position of the 7-deazapurine ring is susceptible to nucleophilic displacement, allowing for the introduction of a variety of substituents, including amines, methoxy, and methylsulfanyl groups, which have been shown to be important for cytotoxic activity[8].

Experimental Protocol: Synthesis of a 7-Aryl-7-Deazapurine Analog via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 7-aryl-7-deazaadenosine derivative, a class of compounds with demonstrated biological activity.

Step 1: Synthesis of the 7-Iodo-7-Deazaadenosine Intermediate

  • Start with a protected 7-deazaadenosine derivative.

  • Perform an electrophilic iodination reaction at the C7 position using a suitable iodinating agent, such as N-iodosuccinimide (NIS), in an appropriate solvent like acetonitrile.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the 7-iodo intermediate using column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To a solution of the 7-iodo-7-deazaadenosine intermediate in a suitable solvent system (e.g., a mixture of dioxane and water), add the desired arylboronic acid (1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh3)4 (0.1 equivalents), and a base, such as Na2CO3 (2.0 equivalents).

  • Degas the reaction mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at an appropriate temperature (e.g., 80-100 °C) for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture, dilute it with an organic solvent, and wash it with water and brine.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the protected 7-aryl-7-deazaadenosine.

Step 3: Deprotection

  • Dissolve the protected product in a suitable solvent for deprotection (e.g., methanolic ammonia for acetyl protecting groups).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure and purify the final 7-aryl-7-deazaadenosine analog by recrystallization or column chromatography.

Therapeutic Applications: A Scaffold for Diverse Biological Activities

The versatility of the 7-deazapurine core has led to the discovery of analogs with a broad spectrum of therapeutic applications.

Antiviral Agents

7-Deazapurine nucleosides have shown significant promise as antiviral agents, particularly against RNA viruses. The modification of the sugar moiety, such as the introduction of a 2'-C-methyl group, has been a particularly fruitful strategy for developing potent inhibitors of viruses like Hepatitis C (HCV) and Dengue virus (DENV)[1][9][10]. These analogs often act as chain terminators after being incorporated into the viral RNA by the viral polymerase.

Anticancer Agents

The 7-deazapurine scaffold has yielded a rich pipeline of anticancer compounds with diverse mechanisms of action.

  • Nucleoside Analogs: Several 7-deazapurine nucleosides exhibit potent cytotoxic effects against a range of cancer cell lines[1][2][11]. Their mechanism of action often involves intracellular phosphorylation to the triphosphate form, which is then incorporated into both RNA and DNA, leading to inhibition of protein synthesis and DNA damage[1][3]. Fused 7-deazapurine systems, such as furo- and thieno-fused analogs, have also demonstrated significant cytostatic activity[8].

  • Kinase Inhibitors: The pyrrolo[2,3-d]pyrimidine core is a well-established template for the design of potent and selective kinase inhibitors[12][13][14][15][16]. By targeting kinases that are dysregulated in cancer, such as EGFR, Her2, VEGFR2, and CDKs, these compounds can effectively halt cancer cell proliferation and induce apoptosis[12][15][16]. The introduction of specific substituents that can interact with the hinge region and allosteric sites of the kinase domain is a key design strategy[12].

Modulators of the Immune System

More recently, 7-deazapurine analogs have been explored as modulators of the innate immune system. Cyclic dinucleotide (CDN) analogs containing a 7-deazapurine moiety have been developed as agonists of the STING (Stimulator of Interferon Genes) receptor, a key player in the detection of cytosolic DNA and the initiation of an immune response[5][6]. These STING agonists have potential applications in cancer immunotherapy.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The systematic exploration of structure-activity relationships is paramount in optimizing the potency and selectivity of 7-deazapurine analogs.

Position of Modification General Observations Therapeutic Target/Application References
C2-Position Introduction of small alkyl groups can be beneficial for antiproliferative activity.Anticancer (Tubulin Polymerization)[17]
C6-Position Substitutions with methoxy, methylsulfanyl, or methyl groups can enhance cytotoxic activity. Single substitutions at the para or meta positions of a benzylthio group enhance binding, while ortho substitutions are detrimental.Anticancer, Antiprotozoal (Adenosine Kinase)[8][17][18]
C7-Position This position tolerates a wide range of substituents, including halogens and small, linear carbon-based groups, which can enhance activity. Large aromatic substituents can improve activity for certain targets. The absence of the N7 hydrogen bond donor can provide flexibility for substituents at the C6-position.Antiprotozoal, STING Agonists, Kinase Inhibitors[5][6][18][19]
Sugar Moiety Modifications such as 2'-C-methylation are crucial for potent antiviral activity against certain viruses.Antiviral (HCV, DENV)[1]

Visualizing the Path to Discovery

General Synthetic Workflow for 7-Deazapurine Analogs

Synthetic Workflow start Starting Materials (e.g., Substituted Pyrimidines) core_synthesis Core Synthesis (e.g., Cyclization) start->core_synthesis deazapurine_core 7-Deazapurine Scaffold core_synthesis->deazapurine_core functionalization Functionalization (e.g., Cross-Coupling, Substitution) deazapurine_core->functionalization analog_library Library of Analogs functionalization->analog_library screening Biological Screening (e.g., Antiviral, Anticancer Assays) analog_library->screening hit_compound Hit Compound screening->hit_compound sar_optimization SAR-Guided Optimization hit_compound->sar_optimization lead_compound Lead Compound sar_optimization->lead_compound preclinical Preclinical Development lead_compound->preclinical

Caption: A generalized workflow for the discovery and development of 7-deazapurine analogs.

Mechanism of Action: 7-Deazapurine Nucleoside as an Antiviral Agent

Antiviral Mechanism cluster_cell Inside Host Cell drug 7-Deazapurine Nucleoside Analog cell Host Cell drug->cell phosphorylation Intracellular Phosphorylation (Host Kinases) cell->phosphorylation triphosphate Active Triphosphate Metabolite phosphorylation->triphosphate viral_polymerase Viral RNA Polymerase triphosphate->viral_polymerase incorporation Incorporation into Viral RNA viral_polymerase->incorporation viral_rna Nascent Viral RNA viral_rna->incorporation termination Chain Termination incorporation->termination inhibition Inhibition of Viral Replication termination->inhibition

Caption: The intracellular activation and mechanism of action of a typical 7-deazapurine antiviral nucleoside analog.

Future Directions and Conclusion

The 7-deazapurine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on several key areas:

  • Exploration of Novel Chemical Space: The development of new synthetic methodologies will enable access to previously unexplored derivatives with unique substitution patterns.

  • Multi-Targeted Agents: The design of 7-deazapurine analogs that can simultaneously modulate multiple targets, such as dual kinase and HDAC inhibitors, holds promise for overcoming drug resistance in cancer[13].

  • Targeted Drug Delivery: The conjugation of potent 7-deazapurine analogs to targeting moieties could enhance their therapeutic index by increasing their concentration at the site of action and reducing off-target toxicity.

  • Expansion into New Therapeutic Areas: The inherent versatility of the scaffold suggests that 7-deazapurine analogs may find applications in other disease areas, such as neurodegenerative and inflammatory disorders.

References

  • Chen, Y., et al. (2018). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents. Antiviral Research, 149, 95-105. [Link]
  • Gad, F. A., et al. (2008). Structure-activity relationships of 7-deaza-6-benzylthioinosine analogues as ligands of Toxoplasma gondii adenosine kinase. Journal of Medicinal Chemistry, 51(13), 3934-3945. [Link]
  • Tloušt'ová, E., et al. (2019). Synthesis and Biological Profiling of Benzofuro-Fused 7-Deazapurine Nucleosides. Chemistry – A European Journal, 25(5), 1234-1245. [Link]
  • A. (n.d.). Design, synthesis, and biological evaluation of novel 7-deazapurine nucleoside derivatives as potential anti-dengue virus agents.
  • Fanfrlík, J., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13735-13753. [Link]
  • Al-Ostath, S., et al. (2023).
  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. [Link]
  • La-Beaud, A. D., et al. (2020). Structure–Activity Relationship Exploration of 3′-Deoxy-7-deazapurine Nucleoside Analogues as Anti-Trypanosoma brucei Agents. ACS Infectious Diseases, 6(8), 2139-2152. [Link]
  • Tloušt'ová, E., et al. (2024). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 9(18), 20955-20967. [Link]
  • Wang, Y., et al. (2021). Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. Journal of Medicinal Chemistry, 64(5), 2824-2841. [Link]
  • Goldstein, D. M., et al. (2011). Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). Journal of Medicinal Chemistry, 54(8), 2963-2976. [Link]
  • Tloušt'ová, E., et al. (2018). Synthesis and Cytotoxic and Antiviral Profiling of Pyrrolo- and Furo-Fused 7-Deazapurine Ribonucleosides. Journal of Medicinal Chemistry, 61(20), 9107-9122. [Link]
  • El-Mekkawy, A. I. A., et al. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Mini-Reviews in Organic Chemistry, 21(8), 1033-1056. [Link]
  • Al-Ostath, S., et al. (2023).
  • (PDF) Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. (n.d.).
  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(6), 1429-1460. [Link]
  • Guedes-da-Silva, P. H., et al. (2021). 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. JAC-Antimicrobial Resistance, 3(4), dlab166. [Link]
  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6696. [Link]
  • Nauš, P., et al. (2015). 2-Substituted 6-(Het)aryl-7-deazapurine Ribonucleosides: Synthesis, Inhibition of Adenosine Kinases, and Antimycobacterial Activity. ChemMedChem, 10(6), 1039-1049. [Link]
  • Dhiman, S., et al. (2022). Discovery of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents: virtual screening and molecular dynamic studies. Journal of Biomolecular Structure and Dynamics, 40(21), 10639-10652. [Link]
  • Nauš, P., et al. (2014). 6-(Het)aryl-7-Deazapurine Ribonucleosides as Novel Potent Cytostatic Agents. Journal of Medicinal Chemistry, 57(3), 961-973. [Link]
  • Guedes-da-Silva, P. H., et al. (2021). 7-Aryl-7-deazapurine 3′-deoxyribonucleoside derivative as a novel lead for Chagas' disease therapy: in vitro and in vivo pharmacology. JAC-Antimicrobial Resistance, 3(4), dlab166. [Link]
  • Fanfrlík, J., et al. (2022). Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry, 65(20), 13735-13753. [Link]

Sources

The 7H-pyrrolo[2,3-d]pyrimidine Nucleus: A Technical Guide to its Fundamental Reactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry and drug development.[1][2] Its structural resemblance to the native purine core allows it to function as a bioisostere, interacting with a wide array of biological targets, which has led to its incorporation into numerous clinically significant agents, including kinase inhibitors and antivirals.[1][3] The Janus kinase (JAK) inhibitor Tofacitinib, used in the treatment of autoimmune diseases, stands as a prominent example of a drug built upon this versatile core.[1]

Understanding the fundamental reactivity of the 7H-pyrrolo[2,3-d]pyrimidine nucleus is paramount for its effective utilization in the design and synthesis of novel therapeutic agents. This guide provides an in-depth analysis of the core's electronic properties and its behavior in key chemical transformations, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Electronic Landscape and Regioselectivity: The "Why" of Reactivity

The reactivity of the 7H-pyrrolo[2,3-d]pyrimidine nucleus is a tale of two rings with distinct electronic personalities. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring dictates the regioselectivity of its reactions.

  • The Pyrrole Ring (C5 & C6): As an aromatic, five-membered heterocycle with a lone pair of electrons on the nitrogen atom delocalized into the ring, the pyrrole moiety is inherently electron-rich. This makes it susceptible to electrophilic aromatic substitution . Computational studies and experimental evidence consistently show that the highest electron density is located at the C5 position, making it the primary site for attack by electrophiles.[4][5]

  • The Pyrimidine Ring (C2 & C4): The pyrimidine ring, with its two nitrogen atoms, is electron-deficient. This deficiency is further amplified when an electron-withdrawing leaving group, such as a chlorine atom, is present at the C4 position. This electronic setup makes the C4 carbon highly electrophilic and thus, the prime target for nucleophilic aromatic substitution (SNAr) .[3][6]

  • The Pyrrole Nitrogen (N7): The nitrogen atom of the pyrrole ring possesses a lone pair of electrons and a proton, making it a nucleophilic center and a site for deprotonation followed by alkylation or arylation .[1]

This electronic dichotomy is the cornerstone of a rational approach to the functionalization of the 7-deazapurine scaffold, allowing for selective modifications at different positions to explore the structure-activity relationship (SAR) of a potential drug candidate.

G cluster_0 7H-pyrrolo[2,3-d]pyrimidine Core cluster_1 Pyrrole Ring (Electron-Rich) cluster_2 Pyrimidine Ring (Electron-Deficient) Core 7H-pyrrolo[2,3-d]pyrimidine (7-Deazapurine) C5 C5 Position Core->C5 Electrophilic Substitution N7 N7 Position Core->N7 N-Alkylation/ N-Arylation C4 C4 Position Core->C4 Nucleophilic Substitution C6 C6 Position

Caption: Reactivity map of the 7H-pyrrolo[2,3-d]pyrimidine nucleus.

Nucleophilic Aromatic Substitution at C4: Gateway to Diversity

The most common and arguably most crucial reaction for diversifying the 7-deazapurine scaffold is the nucleophilic aromatic substitution at the C4 position. This is typically achieved by first synthesizing the key intermediate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .[2][6][7] The electron-withdrawing nature of the pyrimidine ring and the chlorine atom makes the C4 position highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alkoxides.[3][6]

Synthesis of the Key Intermediate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one is a critical first step. Phosphorus oxychloride (POCl₃) is the most common chlorinating agent. The addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is often employed to neutralize the HCl generated and can accelerate the reaction.[6]

Experimental Protocol: Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one [6]

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7H-pyrrolo[2,3-d]pyrimidin-4-one (1 equivalent).

  • Addition of Reagents: Add toluene as a solvent, followed by phosphorus oxychloride (POCl₃, ~3 equivalents).

  • Addition of Base: Cool the mixture to 0°C and slowly add N,N-diisopropylethylamine (DIPEA, ~1.5 equivalents) portion-wise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, warm the reaction mixture to 50°C and stir until the reaction is complete, as monitored by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the aqueous mixture to a pH of 7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like toluene.

Causality Insight: The careful, cold quenching and neutralization with a weak base like sodium bicarbonate are critical. The 4-chloro product is susceptible to hydrolysis back to the starting material under strongly acidic or basic aqueous conditions.[6] Removing excess POCl₃ by distillation under reduced pressure before the quench is a highly recommended practice to minimize the exothermicity and acidic byproducts.[6]

Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

The displacement of the C4-chloride with various amines is a widely used strategy in drug discovery. Acid-catalyzed conditions, particularly in water, have been shown to be highly effective for reactions with anilines.[8][9]

Experimental Protocol: Acid-Catalyzed Amination with Anilines in Water [8]

  • Reaction Setup: In a reaction vessel, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and the desired aniline (1.1 equivalents) in water.

  • Acid Addition: Add hydrochloric acid (0.1 equivalents).

  • Reaction: Heat the mixture to 80°C and stir. Monitor the reaction progress by HPLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. Adjust the pH to basic with an aqueous solution of a suitable base (e.g., NaOH).

  • Isolation: The product may precipitate upon cooling and pH adjustment and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate. The crude product is then purified by column chromatography or recrystallization.

Field-Proven Insights: While counterintuitive, using water as a solvent can lead to higher reaction rates for amination with anilines compared to many organic solvents.[8][9] However, the amount of acid must be carefully controlled; higher concentrations can increase the rate of the competing hydrolysis side-reaction.[8] For aliphatic and benzylic amines, the reaction often proceeds well in water without the need for an acid catalyst.[8]

Table 1: Substrate Scope in HCl-Promoted Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine with Anilines in Water [9]

EntryAniline SubstituentpKa of AnilineIsolated Yield (%)
14-OCH₃5.389
24-CH₃5.191
3H4.689
44-F4.692
54-Cl4.090
63-Cl3.592
73-CF₃3.588
84-CN1.885
92-F3.284
102-Cl0.745

N-Alkylation at the Pyrrole Nitrogen (N7)

Functionalization at the N7 position is another key strategy for modulating the pharmacological properties of the 7-deazapurine core. This is typically achieved through N-alkylation using an alkyl halide in the presence of a base.[1]

G cluster_0 N-Alkylation Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine + Alkyl Halide (R-X) Base Add Base (e.g., K₂CO₃, NaH) Start->Base Solvent In Anhydrous Solvent (e.g., ACN, DMF) Base->Solvent Reaction Stir at RT or Heat Solvent->Reaction Workup Filter Salts & Concentrate Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Chloro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidine Purification->Product

Caption: General workflow for N-alkylation of the 7-deazapurine core.

Experimental Protocol: General Procedure for N-Alkylation [1]

  • Reaction Setup: To a dry round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) and an anhydrous solvent such as acetonitrile (ACN) or dimethylformamide (DMF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, 2.0 equivalents, or sodium hydride, 1.1 equivalents).

  • Alkylating Agent Addition: Add the alkyl halide (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture. If a solid base like K₂CO₃ was used, filter the inorganic salts and wash with the solvent. Concentrate the filtrate under reduced pressure. If NaH was used, carefully quench the reaction with water before extraction.

  • Purification: Purify the resulting residue by silica gel column chromatography to yield the desired N-alkylated product.

Causality Insight: The choice of base and solvent is crucial. Stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF are effective for complete deprotonation of the N7-H, leading to faster reactions. However, for substrates sensitive to strong bases, milder conditions using potassium carbonate (K₂CO₃) in acetonitrile are preferable. The reaction must be conducted under anhydrous conditions to prevent side reactions.

Table 2: Representative Conditions for N-Alkylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [1]

EntryAlkyl HalideBaseSolventTemperatureYield (%)
1Benzyl bromideK₂CO₃ACNReflux92
2Ethyl iodideNaHDMFRT88
3Isopropyl bromideCs₂CO₃DMF60°C75
4Methyl iodideK₂CO₃AcetoneReflux95

Electrophilic Substitution on the Pyrrole Ring

The electron-rich nature of the pyrrole half of the nucleus makes it amenable to electrophilic aromatic substitution, with a strong preference for the C5 position.[4] Common electrophilic substitutions include halogenation and formylation.

Iodination

Iodination at C5 is a common transformation, often used to install a handle for subsequent cross-coupling reactions. N-Iodosuccinimide (NIS) is a mild and effective reagent for this purpose.

Experimental Protocol: Iodination at C5

  • Reaction Setup: Dissolve 7H-pyrrolo[2,3-d]pyrimidine (or a suitable N7-protected derivative) (1.0 equivalent) in a solvent such as chloroform or DMF.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1-1.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to reflux in chloroform) for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for introducing a formyl (-CHO) group onto an electron-rich aromatic ring. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.[10][11][12] This reaction on the 7-deazapurine nucleus is expected to occur at the C5 position.

Experimental Protocol: Vilsmeier-Haack Formylation [10]

  • Vilsmeier Reagent Formation: In a flask under an inert atmosphere, cool anhydrous DMF and add POCl₃ (1.0-1.5 equivalents) dropwise at 0°C. Stir the mixture at this temperature for 30-60 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of the 7H-pyrrolo[2,3-d]pyrimidine (1.0 equivalent) in an anhydrous solvent (e.g., DMF or CH₂Cl₂) to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

  • Hydrolysis: Upon completion, cool the reaction mixture to 0°C and carefully pour it onto crushed ice. Add an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate iminium salt and adjust the pH to neutral or slightly basic.

  • Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude aldehyde by column chromatography.

G cluster_0 Electrophilic Substitution Mechanism (at C5) Start 7H-pyrrolo[2,3-d]pyrimidine + Electrophile (E⁺) Attack π-electrons from C5 attack E⁺ Start->Attack Intermediate Arenium Ion Intermediate (Sigma Complex) Positive charge delocalized Attack->Intermediate Rate-determining step Deprotonation Base removes proton from C5 Intermediate->Deprotonation Fast Product 5-Substituted Product Deprotonation->Product Restores aromaticity

Sources

Introduction: The Significance of the 7-Deazapurine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Procurement and Application of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

The 7H-pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to the endogenous purine ring system allows it to function as an effective hinge-binding motif for a multitude of protein kinases, which are critical regulators of cellular processes.[2][3] This mimicry, however, is distinguished by the replacement of the N7 nitrogen with a carbon atom, a modification that fundamentally alters the electronic and metabolic properties of the molecule. This seemingly subtle change provides a vector for chemical modification, reduces susceptibility to certain metabolic pathways, and offers a unique platform for developing highly selective and potent therapeutic agents.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated significant potential as inhibitors of key enzymes implicated in cancer, inflammatory disorders, and autoimmune diseases.[4][5][6] Specifically, this compound serves as a crucial synthetic intermediate and building block for the elaboration of more complex and biologically active molecules.[7] Its carboxylic acid functionality provides a versatile handle for amide bond formation, esterification, or other coupling reactions, enabling chemists to explore structure-activity relationships (SAR) and optimize lead compounds.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, procurement, and strategic considerations for sourcing this valuable chemical entity.

Synthetic Considerations: A Representative Pathway

While this compound is commercially available, understanding its synthesis provides context for potential impurities and cost drivers. The construction of the 7-deazapurine core is a non-trivial process, often involving a multi-step sequence. A representative, albeit generalized, pathway can be constructed based on methodologies reported in the literature for analogous structures.[8]

A common strategy begins with a suitably substituted pyrimidine precursor. The synthesis can be conceptually broken down into the following key transformations[8]:

  • Formation of a Key Intermediate : A common starting point is a diaminopyrimidine derivative, which undergoes functionalization, such as iodination, to prepare it for subsequent carbon-carbon bond formation.[8]

  • Introduction of the Pyrrole Moiety Precursor : A Sonogashira coupling reaction is frequently employed to introduce an alkyne, which will ultimately form the pyrrole ring.[8]

  • Cyclization : The final key step is an intramolecular cyclization, often promoted by a base, to construct the fused pyrrole ring, yielding the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[8]

  • Functional Group Manipulation : Once the core is formed, subsequent steps would be required to install and/or unmask the carboxylic acid at the 4-position.

This multi-step nature underscores the importance of rigorous quality control from suppliers, as impurities may arise from any of the synthetic stages, including starting materials, reagents, or incomplete reactions.

G cluster_synthesis Representative Synthetic Workflow start Substituted Pyrimidine (e.g., 4,6-diaminopyrimidine) step1 Functionalization (e.g., Iodination) start->step1 Step 1 step2 Sonogashira Coupling (Introduction of Alkyne) step1->step2 Step 2 step3 Intramolecular Cyclization step2->step3 Step 3 step4 Functional Group Manipulation step3->step4 Step 4 end_product 7H-pyrrolo[2,3-d]pyrimidine -4-carboxylic acid step4->end_product

Caption: A generalized workflow for the synthesis of the 7-deazapurine core.

Procurement Strategy: Identifying and Qualifying Suppliers

The acquisition of high-quality this compound (CAS No. 1005206-17-6) is critical for the success and reproducibility of research and development activities.[9][10][11] A systematic approach to supplier evaluation is paramount.

Key Evaluation Criteria
  • Purity and Documentation : The most critical factor is the purity of the material, typically specified as ≥97% or ≥98%.[10][11] Always request a lot-specific Certificate of Analysis (CoA). The CoA should provide data from analytical techniques such as ¹H NMR, LC-MS, or HPLC to confirm identity and purity.

  • Supplier Reputation and Specialization : Prioritize suppliers with a strong track record in providing complex heterocyclic building blocks for drug discovery.

  • Scalability and Availability : For drug development professionals, the ability of a supplier to provide larger, cGMP (Current Good Manufacturing Practice) quantities is a crucial consideration for future project stages. Assess if the supplier offers custom synthesis or bulk quoting options.[10]

  • Cost and Lead Time : Pricing can vary significantly between suppliers.[9][10] While cost is a factor, it should be weighed against purity, documentation, and reliability. Stated lead times should be confirmed at the time of quotation.[10]

Supplier Landscape

The following table summarizes publicly available information for several suppliers of this compound. This data is for informational purposes and should be verified directly with the suppliers.

SupplierProduct Number (Example)PurityAvailable QuantitiesPrice Range (USD)CAS NumberMolecular Formula
AK Scientific 7182ACNot specified5g~$16871005206-17-6C₇H₅N₃O₂
Alichem 1005206176Not specified5g~$8911005206-17-6C₇H₅N₃O₂
Ambeed A810522Not specified100mg, 1g$28 - $1071005206-17-6C₇H₅N₃O₂
ChemUniverse P4058898%1g, 5g$348 - $10351005206-17-6C₇H₅N₃O₂
Various N/Amin 97%1gNot specified1005206-17-6C₇H₅N₃O₂

Data compiled from sources[9],[10], and[11]. Prices and availability are subject to change and should be confirmed with the vendor.

Recommended Purchasing Workflow

A structured workflow ensures that the procured material meets the stringent requirements of research and development.

Caption: A robust workflow for qualifying suppliers and ensuring material quality.

Core Applications in Drug Discovery

The utility of this compound is defined by the successful development of potent and selective inhibitors derived from it. The scaffold is a cornerstone in the design of inhibitors for several important kinase families.

  • Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors : Derivatives have been developed as covalent irreversible inhibitors of Itk, a target for treating inflammatory and autoimmune diseases.[4]

  • Protein Kinase B (Akt) Inhibitors : The scaffold has been optimized to yield potent and orally bioavailable inhibitors of Akt, a critical node in cancer signaling pathways.[2]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors : Novel reversible BTK inhibitors based on this core have shown efficacy in preclinical models of rheumatoid arthritis.[5]

  • Focal Adhesion Kinase (FAK) Inhibitors : The 7H-pyrrolo[2,3-d]pyrimidine structure has been key to discovering nanomolar inhibitors of FAK, a target in oncology.[12][13]

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors : Highly selective inhibitors targeting the autoinhibited form of CSF1R have been developed from this scaffold.[7]

The consistent appearance of this core across numerous successful kinase inhibitor programs highlights its value and validates the need for reliable sources of key intermediates like this compound.

References

  • This compound - ChemUniverse. (n.d.).
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.).
  • 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid | C7H5N3O2 | CID 57415818 - PubChem. (n.d.).
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk) - PubMed. (2019). European Journal of Medicinal Chemistry.
  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) | Journal of Medicinal Chemistry - ACS Publications. (2010).
  • Design, synthesis and evaluation of novel 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as potent, selective and reversible Bruton's tyrosine kinase (BTK) inhibitors for the treatment of rheumatoid arthritis - PubMed. (2019). European Journal of Medicinal Chemistry.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF - ResearchGate. (2025).
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023). Journal of Medicinal Chemistry.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI. (n.d.).
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation - NIH. (2023).
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC - NIH. (n.d.).
  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - Dana Bioscience. (n.d.).
  • Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity - PubMed. (1998). Archives of Pharmacal Research.
  • New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents - PubMed. (2023). International Journal of Molecular Sciences.
  • Site-directed mutagenesis and stability of the carboxylic acid reductase MAB4714 from Mycobacterium abscessus - PubMed. (2019). Journal of Biotechnology.

Sources

Spectroscopic data for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic organic compound belonging to the 7-deazapurine class of molecules.[1] Its core structure is analogous to purines, making it a scaffold of significant interest in medicinal chemistry and drug development.[2][3] Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have demonstrated a wide range of biological activities, including roles as kinase inhibitors for cancer therapy and as antiviral agents.[4][5][6]

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. For a molecule like this compound, a comprehensive understanding of its spectroscopic properties is non-negotiable for confirming its identity, assessing purity, and understanding its chemical behavior. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound. The interpretation is grounded in fundamental principles and supported by published data, offering a robust reference for researchers in the field.

The molecular structure, with a systematic numbering convention used throughout this guide, is presented below.

MS_Fragmentation mol [M+H]⁺ m/z = 164.0455 frag1 [M+H - CO₂]⁺ m/z = 120.0556 mol->frag1 - CO₂ (44 Da)

Caption: Plausible fragmentation of the parent ion in MS/MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

While a specific spectrum for this compound is not published in the search results, the expected absorption bands can be reliably predicted based on its functional groups. [2][7][8] Table 3: Predicted IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic AcidThe O-H bond of a hydrogen-bonded carboxylic acid dimer gives rise to a characteristically broad and strong absorption band. [7]
~3100N-H stretchPyrroleThe stretching vibration of the N-H bond in the pyrrole ring.
~1710-1760C=O stretchCarboxylic AcidA strong, sharp absorption characteristic of the carbonyl group. The exact position depends on hydrogen bonding; dimers are typically found around 1710 cm⁻¹. [7]
1580-1650C=C / C=N stretchAromatic RingsMultiple bands corresponding to the stretching vibrations within the fused pyrimidine and pyrrole rings.
~1200-1300C-O stretchCarboxylic AcidStretching of the carbon-oxygen single bond in the carboxylic acid group.

Overall Spectroscopic Workflow

The comprehensive characterization of this compound follows a logical workflow to ensure structural confirmation and purity assessment.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation synth Synthesize Compound purify Purify (e.g., Recrystallization) synth->purify ms Mass Spectrometry (HRMS) Confirm Molecular Formula purify->ms ir Infrared Spectroscopy Identify Functional Groups purify->ir nmr NMR (¹H, ¹³C) Elucidate C-H Framework purify->nmr confirm Structure Confirmed ms->confirm ir->confirm nmr->confirm

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic data for this compound are well-defined and consistent with its chemical structure. The ¹H NMR spectrum clearly resolves the protons on the heterocyclic core, while mass spectrometry confirms the molecular weight and formula. Although experimental ¹³C NMR and IR spectra were not found, reliable predictions based on established principles provide a strong foundation for their interpretation. This consolidated guide serves as a technical resource for scientists, enabling confident identification and utilization of this important chemical scaffold in research and development endeavors.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Iraqi Journal of Science.
  • Blake, A. J., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry.
  • PubChem. 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. National Center for Biotechnology Information.
  • Dholakia, S. P., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science.
  • PubChemLite. This compound.
  • Wang, Z., et al. (2006). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. Bioorganic & Medicinal Chemistry Letters.
  • Wang, S., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. ScienceOpen.
  • El-Gazzar, A. B. A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Wang, S., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central.
  • ResearchGate. 13C NMR spectra of synthesized model compound 4f.
  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. National Center for Biotechnology Information.
  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry.
  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
  • Doroshenko, A. O., et al. (2020). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Molecular Structure.
  • El-Gazzar, A. B. A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently yield compounds with significant biological activity across multiple targets. These are known as "privileged scaffolds." The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, stands out as a premier example of such a scaffold, particularly in the discovery of potent kinase inhibitors.[1][2][3] Its remarkable success stems from its structural mimicry of adenine, the nitrogenous base of adenosine triphosphate (ATP), the universal substrate for all kinases.[1][3][4] This bioisosteric relationship allows 7-deazapurine derivatives to act as competitive inhibitors, occupying the ATP-binding site and blocking the phosphorylation cascade that drives many pathological processes, especially in oncology and immunology.[1][3]

The clinical and commercial success of drugs like Tofacitinib (a Janus Kinase (JAK) inhibitor for rheumatoid arthritis) and Ruxolitinib (a JAK inhibitor for myelofibrosis) has cemented the importance of this heterocyclic system.[5][6][7] The scaffold's true power lies in its synthetic tractability; it offers multiple, distinct positions (notably C4, C5, and N7) for chemical modification, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as kinase inhibitors. It moves beyond simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for successful discovery campaigns.

Part 1: The 7-Deazapurine Core - A Blueprint for Kinase Hinge Binding

The efficacy of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is fundamentally rooted in its ability to replicate the key interactions of ATP within the kinase active site. The pyrimidine portion of the ring system is particularly crucial, as it forms critical hydrogen bonds with the "hinge region," a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the active site.

Caption: ATP vs. 7-Deazapurine Hinge Binding

The diagram above illustrates this biomimicry. The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor, while an amino group, typically installed at the C4 position, serves as a hydrogen bond donor. This two-point hydrogen bonding pattern effectively mimics that of adenine, leading to high-affinity binding. The pyrrole ring, meanwhile, extends into a more variable region of the ATP pocket, where substitutions can be made to enhance selectivity for a specific kinase or improve physicochemical properties.

Part 2: Core Synthetic Strategies and Protocols

The synthesis of a diverse library of 7H-pyrrolo[2,3-d]pyrimidine derivatives typically begins with a common, commercially available or readily synthesized intermediate: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . From this key building block, functionalization can be directed to the C4, C5, and N7 positions.

Key Synthetic Workflow

The overall strategy involves a modular approach, allowing for late-stage diversification to rapidly generate analogs for structure-activity relationship (SAR) studies.

Synthesis_Workflow cluster_Diversification Diversification Points Start Starting Materials (e.g., Pyrimidine precursors) Core Synthesis of Core 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Start->Core Core Synthesis C4 C4-Functionalization (SNA_r with Amines) Core->C4 Primary Diversification N7 N7-Protection/Alkylation (e.g., SEM-Cl, Alkyl Halide) Core->N7 Control Reactivity Deprotection Final Deprotection (If necessary) C4->Deprotection C5 C5-Halogenation (e.g., NIS, NBS) N7->C5 Enables Selective C5 reaction C5_Coupling C5-Cross-Coupling (e.g., Suzuki, Sonogashira) C5->C5_Coupling Secondary Diversification C5_Coupling->Deprotection Final Final Kinase Inhibitor Analogs Deprotection->Final

Caption: Modular Synthesis Workflow
Protocol: C4-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group is highly activated towards nucleophilic substitution, making this the most common and versatile functionalization strategy. The reaction with primary or secondary amines is typically straightforward and high-yielding.

  • Scientific Rationale: The electron-withdrawing pyrimidine nitrogens polarize the C4-Cl bond, making the carbon atom highly electrophilic and susceptible to attack by nucleophiles like amines. The choice of a polar, high-boiling solvent like n-butanol (n-BuOH) or isopropanol (IPA) allows the reaction to be driven to completion at elevated temperatures. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.

Step-by-Step Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq.).

  • Solvent Addition: Add n-butanol (or another suitable solvent like ethanol) to create a ~0.1 M solution.

  • Addition of Reactants: Add the desired amine nucleophile (1.1 - 1.5 eq.) to the suspension.

  • Base Addition: Add DIPEA (2.0 - 3.0 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, concentrate the mixture under reduced pressure.

  • Purification: The crude product can be purified by filtering the precipitate and washing with a cold solvent (e.g., diethyl ether or cold ethanol), or by silica gel column chromatography if necessary.

Protocol: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

To install aryl or heteroaryl groups at the C5 position, a common strategy is to first halogenate the core, followed by a palladium-catalyzed Suzuki coupling.

  • Scientific Rationale: The pyrrole ring is electron-rich and readily undergoes electrophilic halogenation. N-Iodosuccinimide (NIS) is an effective and mild reagent for iodination at the C5 position.[9] The resulting C5-iodo bond is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki reaction is favored for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.

Step-by-Step Protocol:

Part A: C5 Iodination

  • Setup: To a solution of the N7-protected 7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 eq.) in a suitable solvent like N,N-dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours in the dark.

  • Monitoring & Work-up: Monitor by TLC/LC-MS. Once complete, quench the reaction with aqueous sodium thiosulfate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by silica gel chromatography to yield the 5-iodo intermediate.

Part B: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine intermediate (1.0 eq.), the desired arylboronic acid (1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq. or Pd₂(dba)₃ with a suitable ligand like PCy₃, 0.03 eq.).[10]

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-4 hours.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by silica gel column chromatography to obtain the C5-arylated product.

Part 3: Biological Evaluation Protocols

Once synthesized, the derivatives must be evaluated for their ability to inhibit the target kinase and exert a biological effect in cells.

Workflow for Biological Evaluation

Biological_Workflow Start Synthesized Compound Library Assay1 Primary Screen: Biochemical Kinase Assay Start->Assay1 Data1 Determine IC50 Values Assay1->Data1 Assay2 Secondary Screen: Cell-Based Target Engagement Assay Data1->Assay2 Potent Hits Data2 Confirm Cellular Potency (e.g., p-STAT Inhibition) Assay2->Data2 Assay3 Functional Cellular Assay Data2->Assay3 Cell-Active Hits Data3 Measure Downstream Effect (e.g., Cytokine Release, Proliferation) Assay3->Data3 Assay4 Selectivity Profiling Data3->Assay4 Functionally Active Hits Data4 Assess Off-Target Activity Assay4->Data4 Final Lead Candidate Identification Data4->Final

Caption: Tiered Workflow for Biological Evaluation
Protocol: In Vitro Biochemical Kinase Assay (IC50 Determination)
  • Scientific Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[11] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency. Fluorescence-based assays are common, detecting either the consumption of ATP or the generation of ADP.

Step-by-Step Protocol (Generic Example):

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup: In a 384-well assay plate, add a small volume (e.g., 50 nL) of each compound dilution. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme/Substrate Addition: Add the purified kinase and its specific peptide substrate in assay buffer.

  • ATP Initiation: Initiate the kinase reaction by adding ATP at a concentration near its Kₘ value.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent (e.g., a fluorescent antibody that recognizes the phosphorylated substrate or a reagent that quantifies remaining ATP).

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., fluorescence or luminescence).

  • Analysis: Convert the raw data to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Phosphorylation Assay (Western Blot)
  • Scientific Rationale: This assay confirms that the compound can enter cells and inhibit the target kinase in its native environment.[12][13] For a JAK inhibitor, this is often measured by a decrease in the phosphorylation of its downstream substrate, STAT.

Step-by-Step Protocol (Example for JAK/STAT Pathway):

  • Cell Culture: Plate cells known to have an active JAK/STAT pathway (e.g., TF-1 cells) in appropriate media and allow them to adhere or stabilize.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1-4 hours.

  • Cytokine Stimulation: Stimulate the signaling pathway by adding a relevant cytokine (e.g., IL-6 or erythropoietin) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Re-probe the blot with an antibody for the total amount of the substrate protein (e.g., anti-total-STAT3) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading. Quantify the band intensities to determine the concentration-dependent inhibition of STAT phosphorylation.

Part 4: Data Interpretation and SAR

The data generated from these assays are used to build a structure-activity relationship (SAR), which guides the next round of synthesis. By comparing the IC₅₀ values of analogs, chemists can deduce which functional groups at which positions enhance potency.

Table 1: Example SAR Data for a Fictional Series of JAK Inhibitors

Compound IDR¹ Group (at C4)R² Group (at C5)JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/JAK1)
EX-01 -NH-Cyclopropyl-H501503.0
EX-02 -NH-Cyclobutyl-H251004.0
EX-03 -NH-Cyclopropyl-CN1530020.0
EX-04 -NH-Cyclopropyl-Phenyl451202.7
  • SAR Insights from Table 1:

    • Comparing EX-01 and EX-02 suggests that a slightly larger cycloalkyl group at C4 may improve potency for JAK1.

    • Comparing EX-01 and EX-03 demonstrates a powerful strategy: adding a cyano group at C5 significantly improves potency for JAK1 while drastically reducing activity against JAK2, thereby increasing selectivity.[4] This is a known strategy used in the design of selective JAK inhibitors.

    • Comparing EX-01 and EX-04 indicates that a bulky phenyl group at C5 is detrimental to activity compared to a small nitrile.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, offering a reliable and versatile starting point for drug discovery programs. Its success is a testament to the power of rational, structure-based design, leveraging its inherent ability to mimic ATP and bind to the highly conserved kinase hinge region. By employing robust and modular synthetic strategies, such as the SNAr and Suzuki coupling reactions detailed here, researchers can efficiently generate and optimize novel derivatives. A systematic approach to biological evaluation, progressing from biochemical to cell-based assays, is critical for identifying compounds with the desired potency, selectivity, and cellular activity. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this privileged scaffold in their pursuit of next-generation kinase inhibitors.

References

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry - ACS Publications.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. PubMed.
  • Cell-based test for kinase inhibitors. INiTS.
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed.
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • Scaffold Hopping Method for Design and Development of Potential Allosteric AKT Inhibitors. Springer.
  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs.
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling - ACS Publications.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • Spotlight: Cell-based kinase assay formats. Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. PubMed.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
  • Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PMC - NIH.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed.
  • An Efficient Method for Synthesis of Tofacitinib Citrate. Semantic Scholar.
  • Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation. MDPI.
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Benchchem.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
  • 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. PMC - NIH.
  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar.
  • Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors. PubMed.
  • The asymmetric synthesis of tofacitinib. Reagents and conditions: (A)... ResearchGate.
  • Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH.
  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. NIH.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.

Sources

Application Notes & Protocols: Robust Amide Coupling Strategies for 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the 7-Deazapurine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to adenosine allows it to function as a versatile "hinge-binding" motif for numerous protein kinases, making it a cornerstone in the development of targeted therapies.[1][2] This scaffold is present in several FDA-approved drugs and numerous clinical candidates for treating cancers and autoimmune disorders.[3][4][5]

The synthesis of libraries of analogues based on this core is fundamental to drug discovery programs. Among the most critical chemical transformations is the formation of an amide bond at the C4-position, linking the carboxylic acid core to a diverse range of amine building blocks.[6][7] Amide coupling is one of the most frequently employed reactions in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.[8][9][10][11]

This document provides an in-depth guide for researchers, offering field-proven, detailed protocols for the successful amide coupling of 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid. We will delve into the underlying chemical principles, compare common coupling reagents, and present step-by-step methodologies designed for high efficiency and reproducibility.

Foundational Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow. The primary barrier is the rapid acid-base reaction between the two components, which forms a non-reactive carboxylate-ammonium salt.[12][13] To overcome this, the carboxylic acid's carbonyl group must be "activated" to render it more electrophilic and susceptible to nucleophilic attack by the amine.

This activation is achieved using coupling reagents . The general mechanism involves two key steps:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetric anhydride.[10]

  • Aminolysis: The amine nucleophile attacks the activated intermediate, forming the desired amide bond and releasing a byproduct derived from the coupling reagent.

To enhance efficiency and minimize side reactions, particularly racemization in chiral substrates, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives trap the initial active intermediate to form more stable, yet highly reactive, active esters.[14][15][16] A tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize acidic byproducts and ensure the amine nucleophile remains in its free, unprotonated form.[12]

G cluster_activation Step 1: Activation cluster_aminolysis Step 2: Aminolysis Carboxylic_Acid R-COOH Active_Intermediate Active Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Active_Intermediate + Reagent Amine R'-NH2 Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Amide_Product Amide Product (R-CO-NH-R') Active_Intermediate->Amide_Product + Amine Byproduct Byproduct Amide_Product->Byproduct + Byproduct

Sources

Developing covalent irreversible inhibitors from 7H-pyrrolo[2,3-d]pyrimidine scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing Covalent Irreversible Inhibitors from the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Synergy of a Privileged Scaffold and a Potent Mechanism

The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural resemblance to adenine allows it to effectively mimic the natural ligand ATP, making it an ideal starting point for designing potent inhibitors of various kinases, which are crucial regulators of cellular processes.[3][4] When this scaffold is combined with the strategy of covalent irreversible inhibition, it gives rise to exceptionally potent and selective therapeutic candidates.

Covalent inhibitors function through a two-step mechanism: an initial, reversible binding event (governed by the inhibition constant, Kᵢ) is followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein (governed by the rate of inactivation, kᵢₙₐ꜀ₜ).[5][6] This approach can lead to prolonged target engagement, decoupling the inhibitor's pharmacodynamics from its pharmacokinetics, and enabling the targeting of proteins with shallow binding pockets.[7][8]

This guide provides a comprehensive overview of the design, synthesis, and characterization of covalent irreversible inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. It offers field-proven insights and detailed, self-validating protocols to empower researchers in this exciting area of drug discovery.

Part 1: Design and Synthesis Strategy

The rational design of a covalent inhibitor from the 7H-pyrrolo[2,3-d]pyrimidine scaffold involves two key components: the core for target recognition and the electrophilic warhead for covalent bond formation.

1.1. The Core Scaffold: Achieving Affinity and Selectivity

The 7H-pyrrolo[2,3-d]pyrimidine core provides the foundation for affinity and selectivity. Its versatility allows for substitutions at multiple positions to optimize interactions within the target's ATP-binding site. Common synthetic strategies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are instrumental in building a diverse library of candidates.[9][10][11] For instance, these reactions are frequently employed to modify the C4 and C6 positions of the pyrimidine ring, respectively.

1.2. The Warhead: Ensuring Covalent Modification

The choice of the electrophilic warhead is critical. It must be reactive enough to form a bond with the target nucleophile (most commonly a cysteine residue) but stable enough to avoid off-target reactions.[12] Acrylamides are the most prevalent warheads in clinically approved covalent kinase inhibitors due to their relatively low intrinsic reactivity and preference for 'soft' nucleophiles like the thiol group of cysteine.[12][13]

The general workflow for designing and synthesizing these inhibitors is outlined below.

G cluster_0 Design Phase cluster_1 Synthesis Phase Target Target Selection (e.g., Kinase with Cys) Scaffold Scaffold Selection (7H-pyrrolo[2,3-d]pyrimidine) Target->Scaffold Warhead Warhead Selection (e.g., Acrylamide) Scaffold->Warhead Docking Computational Docking & Modeling Scaffold->Docking Warhead->Docking Core Core Synthesis (e.g., Buchwald-Hartwig) Docking->Core Design Candidate Warhead_Attach Warhead Attachment (Amide Coupling) Core->Warhead_Attach Purify Purification & Characterization (NMR, MS) Warhead_Attach->Purify Biochem Biochemical Assays Purify->Biochem Proceed to Testing

Figure 1: General workflow for the design and synthesis of covalent inhibitors.
Protocol 1: Synthesis via Buchwald-Hartwig Amination and Amide Coupling

This protocol provides a general method for synthesizing a 4-amino-substituted 7H-pyrrolo[2,3-d]pyrimidine equipped with an acrylamide warhead.

Step 1: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine [9]

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Addition of Reagents: Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the desired primary amine containing a linker for the warhead (e.g., a piperazine or aniline with a protected amine, 1.1-1.5 equiv).

  • Solvent and Heating: Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL). Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the 4-(amino)-7H-pyrrolo[2,3-d]pyrimidine intermediate.

Step 2: Acrylamide Warhead Installation

  • Deprotection (if necessary): If the amine on the linker is protected, perform the appropriate deprotection step (e.g., TFA for a Boc group).

  • Amide Coupling: Dissolve the deprotected intermediate (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a non-nucleophilic base (e.g., DIPEA, 2-3 equiv).

  • Acryloyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Slowly add acryloyl chloride (1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the final covalent inhibitor by column chromatography or preparative HPLC.

Part 2: Biochemical Characterization

Once synthesized, the inhibitor's potency and mechanism must be rigorously characterized. For covalent inhibitors, a single IC₅₀ value is insufficient as it is time-dependent.[14][15] It is crucial to determine both the initial binding affinity (Kᵢ) and the rate of covalent modification (kᵢₙₐ꜀ₜ).

Confirmation of Covalent Binding: Intact Protein Mass Spectrometry

The most direct method to confirm a covalent mechanism is to observe the formation of the protein-inhibitor adduct using mass spectrometry.[16][17]

Protocol 2: Intact Protein LC-MS Analysis
  • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with a molar excess of the covalent inhibitor (e.g., 10-fold) in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period (e.g., 1-2 hours) at room temperature. Include a vehicle control (e.g., DMSO).

  • Desalting: Remove excess, unbound inhibitor using a desalting column (e.g., C4 ZipTip) or buffer exchange spin column.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS), typically using a reversed-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[4][18]

  • Data Analysis: Deconvolute the resulting mass spectra. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.[18]

G cluster_0 Sample Preparation cluster_1 MS Analysis Incubate Incubate Protein + Inhibitor Desalt Desalt Sample Incubate->Desalt LC LC Separation Desalt->LC MS HRMS Detection LC->MS Decon Deconvolution MS->Decon Result Observe Mass Shift: Mass(Protein + Inhibitor) Decon->Result

Figure 2: Workflow for confirming covalent binding via intact protein mass spectrometry.
Determining Kinetic Parameters: The Time-Dependent IC₅₀ Assay

This assay is essential for determining the kinetic parameters Kᵢ and kᵢₙₐ꜀ₜ.[14] It involves measuring IC₅₀ values at multiple pre-incubation time points. As the covalent bond forms over time, the apparent potency increases, resulting in a leftward shift of the IC₅₀ curve.[18]

Protocol 3: Time-Dependent IC₅₀ Assay
  • Reagent Preparation: Prepare serial dilutions of the inhibitor. Prepare the enzyme and substrate solutions in the appropriate assay buffer.

  • Pre-incubation: In a multi-well plate, add the enzyme to wells containing different concentrations of the inhibitor (or vehicle). Allow this pre-incubation to proceed for various lengths of time (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature.

  • Initiate Reaction: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Measure Activity: Measure the reaction progress (e.g., by monitoring fluorescence or absorbance) over a short period where the uninhibited control reaction is linear.

  • Data Analysis:

    • For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and fit the data to a standard four-parameter logistic equation to determine the IC₅₀ value.

    • Plot the observed rate constant (kₒₑₛ) against the inhibitor concentration. The kₒₑₛ can be derived from the IC₅₀ shift over time.

    • Fit the resulting data to the equation: kₒₑₛ = kᵢₙₐ꜀ₜ * [I] / (Kᵢ + [I]) . This allows for the determination of both kᵢₙₐ꜀ₜ and Kᵢ.[15]

ParameterDescriptionImportance
IC₅₀ (t) The concentration of inhibitor required to reduce enzyme activity by 50% at a specific pre-incubation time (t).Demonstrates time-dependency; a decreasing IC₅₀ over time is a hallmark of irreversible inhibition.[18]
Kᵢ Inhibition constant; a measure of the initial non-covalent binding affinity.A lower Kᵢ indicates tighter initial binding, which is crucial for selectivity and bringing the warhead into proximity with the target residue.[15]
kᵢₙₐ꜀ₜ Maximum rate of inactivation at saturating inhibitor concentrations.Reflects the intrinsic chemical reactivity of the warhead once the inhibitor is bound to the target.[15]
kᵢₙₐ꜀ₜ/Kᵢ Second-order rate constant; the efficiency of covalent modification.The most important parameter for comparing the overall potency of different irreversible inhibitors.[15]

Part 3: Cellular Characterization

Demonstrating that an inhibitor works on a purified enzyme is only the first step. It is critical to confirm its activity in a complex biological environment.

Cellular Target Engagement

Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that the inhibitor binds to its intended target in intact cells.[19] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Protocol 4: CETSA with Western Blot Readout
  • Cell Treatment: Culture the appropriate cell line to 70-80% confluency. Treat the cells with the inhibitor at various concentrations (and a vehicle control) for a set time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge: Harvest the cells, wash, and resuspend in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein.[19][20]

  • Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve, where more target protein remains in the soluble fraction at higher temperatures in the inhibitor-treated samples compared to the control.[19]

Inhibition of Downstream Signaling

The ultimate validation of an inhibitor's efficacy is its ability to modulate the signaling pathway controlled by the target protein. This is typically assessed by measuring the phosphorylation status of a known downstream substrate via Western blot.

Protocol 5: Assessing Downstream Pathway Inhibition
  • Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired density. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the inhibitor for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with the appropriate agonist (e.g., a growth factor or cytokine). For example, use IL-4 to stimulate the STAT6 pathway.

  • Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis: Perform a Western blot as described previously. Use a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT6) and another antibody for the total amount of the substrate protein as a loading control.

  • Data Analysis: Quantify the phosphorylated protein signal relative to the total protein signal. A potent inhibitor will show a dose-dependent decrease in the phosphorylation of the downstream target.

Part 4: Case Studies - Targeting Kinases with 7H-Pyrrolo[2,3-d]pyrimidine Covalent Inhibitors

The versatility of this scaffold is demonstrated by its successful application in developing inhibitors for diverse kinase targets.

Case Study 1: Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a key role in integrin-mediated signaling, regulating cell migration, proliferation, and survival.[13][21] Overexpression of FAK is linked to cancer progression and metastasis.[22] Upon integrin engagement, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets like p130Cas, promoting cell motility.[12][23]

G Integrin Integrin Engagement (ECM Binding) FAK_inactive Inactive FAK Integrin->FAK_inactive Activation FAK_active FAK pY397 FAK_inactive->FAK_active Autophosphorylation FAK_Src FAK/Src Complex FAK_active->FAK_Src Src Src Src->FAK_Src p130Cas p130Cas FAK_Src->p130Cas Phosphorylation p130Cas_p p-p130Cas p130Cas->p130Cas_p Rac Rac Activation p130Cas_p->Rac Migration Cell Migration & Invasion Rac->Migration

Figure 3: Simplified FAK signaling pathway.
Case Study 2: Interleukin-2-inducible T-cell Kinase (Itk)

Itk is a Tec family kinase crucial for T-cell receptor (TCR) signaling.[24] Following TCR activation, Itk is recruited to the plasma membrane where it phosphorylates and activates phospholipase C-gamma 1 (PLC-γ1).[25][26] This leads to calcium mobilization and the activation of downstream transcription factors, driving T-cell activation and differentiation. Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent and selective Itk inhibitors for autoimmune diseases.

Case Study 3: Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of TCR signaling.[5] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, which leads to the recruitment of 14-3-3 proteins.[27] This disrupts the SLP-76 signalosome, dampening the T-cell response.[28] Inhibiting HPK1 with covalent molecules can therefore enhance T-cell activation, making it an attractive target for cancer immunotherapy.[2]

G TCR TCR Activation Signalosome LAT/SLP-76 Signalosome TCR->Signalosome Forms HPK1 HPK1 TCR->HPK1 Activates pSLP76 p-SLP-76 (Ser376) Signalosome->pSLP76 Downstream Downstream Signaling (e.g., PLC-γ1, Erk) Signalosome->Downstream HPK1->Signalosome Phosphorylates SLP-76 prot1433 14-3-3 Protein pSLP76->prot1433 Binds Dissociation Signalosome Dissociation prot1433->Dissociation TCell_Inhibition Inhibition of T-Cell Activation Dissociation->TCell_Inhibition TCell_Activation T-Cell Activation Downstream->TCell_Activation

Figure 4: HPK1 negative regulation of TCR signaling.
Case Study 4: Signal Transducer and Activator of Transcription 6 (STAT6)

STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4).[29] Upon IL-4 binding to its receptor, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression, promoting Th2 cell differentiation.[1][7] 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent STAT6 inhibitors, with potential applications in treating allergic and asthmatic conditions.[30]

TargetDownstream Substrate (for Western Blot)Therapeutic AreaRepresentative Inhibitor IC₅₀
FAK Phospho-FAK (Y397), Phospho-p130CasOncologyLow nanomolar[31]
Itk Phospho-PLC-γ1 (Y783)Autoimmune DiseasesPotent activity reported[21]
HPK1 Phospho-SLP-76 (S376)Immuno-oncology3.5 nM[28]
STAT6 Phospho-STAT6 (Y641)Allergy & AsthmaPotent inhibition reported[30]

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold provides a robust and versatile platform for the development of covalent irreversible inhibitors. By combining rational design of the core structure for affinity and selectivity with the strategic placement of a suitable electrophilic warhead, researchers can create highly potent molecules with durable target engagement. The comprehensive biochemical and cellular protocols outlined in this guide offer a clear roadmap for characterizing these inhibitors, from initial synthesis to validation in a cellular context. This powerful combination of a privileged scaffold and a targeted covalent mechanism will continue to be a fruitful area for the discovery of novel therapeutics.

References

  • Shui, W., et al. (2007). Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses.
  • Takeda, K., et al. (1996). Essential role of Stat6 in IL-4 signalling.
  • Zhao, L., et al. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International Journal of Biological Sciences. [Link]
  • Wang, Y., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. Frontiers in Immunology. [Link]
  • Liou, J., et al. (2001). Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling. Journal of Biological Chemistry. [Link]
  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. Sino Biological. [Link]
  • Zhao, X., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. International journal of biological sciences. [Link]
  • Lasserre, R., et al. (2011). HPK1 tones down the T cell receptor. The Journal of Cell Biology. [Link]
  • Takeda, K., et al. (1996). Essential role of Stat6 in IL-4 signalling. Semantic Scholar. [Link]
  • Mitra, S. K., & Schlaepfer, D. D. (2008). Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. Clinical Cancer Research. [Link]
  • Schlaepfer, D. D., et al. (1999). Signaling through focal adhesion kinase. Progress in biophysics and molecular biology. [Link]
  • Zielske, S. P., & Gerson, S. L. (2019). Analysis of IL-4/STAT6 Signaling in Macrophages. Methods in Molecular Biology. [Link]
  • Andreotti, A. H., et al. (2010). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. Cold Spring Harbor perspectives in biology. [Link]
  • Wang, Y., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. Frontiers in Immunology. [Link]
  • Siliciano, J. D., et al. (1992). itk, a T-cell-specific tyrosine kinase gene inducible by interleukin 2.
  • Hernandez-Hoyos, G., et al. (2018). The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function. Cell Reports. [Link]
  • Zhong, Y., et al. (2020). Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. Frontiers in Immunology. [Link]
  • Lee, J. S., et al. (2022). Pharmacologic inhibition of HPK1 kinase activity enhances immune cell activation and T cell mediated anti-tumor activity. Cancer Research. [Link]
  • Nayar, R., et al. (2021). Interleukin-2-inducible T-cell kinase (Itk) signaling regulates potent noncanonical regulatory T cells.
  • Zhang, H., et al. (2020). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. Journal of visualized experiments : JoVE. [Link]
  • Obach, R. S. (2014). CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses.
  • Matesic, L., et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. European Journal of Medicinal Chemistry. [Link]
  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [Link]
  • Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [Link]
  • Richardson, P. L., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry. [Link]
  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
  • Buchwald–Hartwig amin
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Semantic Scholar. [Link]
  • 5 Principles of Intact Mass Analysis. YouTube. [Link]
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
  • Tumkevicius, S. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
  • Chen, M., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR protocols. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Reddy, T. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [Link]
  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Liu, Z., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry. [Link]
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evalu
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

Sources

Application Note: A Comprehensive In Vitro Assay Cascade for the Evaluation of 7H-pyrrolo[2,3-d]pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 7H-pyrrolo[2,3-d]pyrimidines in Oncology

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, represents a "privileged structure" in medicinal chemistry due to its versatile biological activities.[1] This core is central to numerous natural products and synthetic compounds with significant therapeutic potential, including potent anticancer and antiviral agents.[1][2] In oncology, derivatives of this scaffold have been developed as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[2][3] Dysregulation of kinase signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathways, is a hallmark of many cancers.[4][5][6][7][8][9][10][11] Consequently, targeting these pathways with small molecule inhibitors like 7H-pyrrolo[2,3-d]pyrimidine derivatives is a highly promising strategy in cancer therapy.[12]

This application note provides a detailed, integrated suite of in vitro protocols designed for the comprehensive evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives against cancer cell lines. The workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies, including the assessment of apoptosis, cell cycle arrest, and target engagement, culminating in a more physiologically relevant 3D spheroid model.

Caption: Core chemical structure and common kinase targets.

Materials and Reagents

This table provides a comprehensive list of necessary materials and reagents for the described protocols.

Category Item Supplier (Example) Purpose
Cell Lines Cancer cell line of interest (e.g., A549, MDA-MB-231, HT-29)ATCCPrimary biological system for testing
Normal cell line (e.g., GES-1, HK2) for cytotoxicity comparisonATCCControl for assessing selective toxicity
Reagents 7H-pyrrolo[2,3-d]pyrimidine derivativesIn-house synthesis/VendorTest compounds
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichSolvent for test compounds
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichCell viability assessment
Propidium Iodide (PI)Thermo Fisher ScientificDNA staining for cell cycle and apoptosis
Annexin V-FITC Apoptosis Detection KitBio-Techne/Thermo FisherDetection of early and late apoptosis
RNase A, DNase-freeQiagenRemoval of RNA for DNA-specific staining
Primary antibodies (e.g., anti-p-EGFR, anti-p-STAT3, anti-Caspase-3, anti-PARP, anti-β-actin)Cell Signaling TechnologyWestern blotting for target protein detection
HRP-conjugated secondary antibodiesCell Signaling TechnologyWestern blotting detection
ECL Western Blotting SubstrateBio-RadChemiluminescent detection in Western blotting
Media & Buffers Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-StreptomycinGibcoCell growth and maintenance
Phosphate-Buffered Saline (PBS), pH 7.4GibcoWashing cells
Trypsin-EDTA (0.25%)GibcoCell detachment
RIPA Lysis and Extraction BufferThermo Fisher ScientificProtein extraction for Western blotting
Consumables 96-well flat-bottom cell culture platesCorningCell culture for assays
6-well cell culture platesCorningCell culture for flow cytometry and Western blotting
Ultra-Low Attachment 96-well round-bottom platesCorningSpheroid formation
PVDF membranesMilliporeProtein transfer in Western blotting

Experimental Protocols

Primary Screening: Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[13] The intensity of the color, measured spectrophotometrically, is proportional to the number of living cells.

Caption: MTT assay experimental workflow.

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7H-pyrrolo[2,3-d]pyrimidine derivatives in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Mechanistic Insight: Apoptosis and Necrosis Analysis (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is performed. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][17][18] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells with compromised membrane integrity.[16]

Caption: Apoptosis assay experimental workflow.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the 7H-pyrrolo[2,3-d]pyrimidine derivatives at their respective IC₅₀ and 2x IC₅₀ concentrations for 24 to 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[17][19]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[19] Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately by flow cytometry.[19] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.[18]

Mechanistic Insight: Cell Cycle Analysis (Propidium Iodide Staining)

Many anticancer agents exert their effects by inducing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cell proliferation. PI staining of DNA allows for the analysis of cell cycle distribution based on DNA content.[20][21]

Caption: Cell cycle analysis experimental workflow.

Protocol:

  • Cell Preparation and Treatment: Seed and treat cells as described for the apoptosis assay.

  • Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.[20][21][22] Incubate for at least 1 hour at 4°C.[20]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[20][21][22] The RNase A is crucial to ensure that only DNA is stained.[20]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[21]

Target Engagement: Western Blot Analysis

Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[23] This allows for the direct assessment of whether the 7H-pyrrolo[2,3-d]pyrimidine derivatives inhibit the phosphorylation of their intended kinase targets (e.g., EGFR, STAT3) and modulate downstream signaling proteins involved in apoptosis (e.g., cleaved Caspase-3, cleaved PARP).[23][24]

Caption: Western blot experimental workflow.

Protocol:

  • Protein Extraction: Treat cells with the test compounds for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-EGFR, total EGFR, p-STAT3, cleaved Caspase-3, β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Advanced Model: 3D Spheroid Culture Assay

Three-dimensional (3D) spheroid cultures more accurately mimic the microenvironment of solid tumors, including nutrient and oxygen gradients, and cell-cell interactions, providing a more physiologically relevant model for drug testing compared to 2D monolayers.[25][26][27]

Caption: 3D spheroid assay workflow.

Protocol:

  • Spheroid Formation: Seed cells in a 96-well ultra-low attachment, round-bottom plate at an appropriate density (e.g., 1,000-5,000 cells/well).[28] Centrifuge the plate briefly to facilitate cell aggregation at the bottom of the wells. Incubate for 3-4 days to allow for spheroid formation.[29]

  • Compound Treatment: Carefully add the 7H-pyrrolo[2,3-d]pyrimidine derivatives at various concentrations to the wells containing the spheroids.

  • Incubation and Monitoring: Incubate for 3 to 7 days. The growth and morphology of the spheroids can be monitored and imaged using a microscope.

  • Viability Assessment: At the end of the treatment period, assess cell viability using a 3D-compatible assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.

Data Presentation and Interpretation

A crucial aspect of these assays is the clear and concise presentation of data. IC₅₀ values from the MTT assay should be tabulated for easy comparison across different cell lines and compounds.

Table 1: Example IC₅₀ Values (µM) of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Compound A549 (Lung Cancer) MDA-MB-231 (Breast Cancer) HT-29 (Colon Cancer) GES-1 (Normal Gastric)
Derivative 1 3.25.14.6> 50
Derivative 2 10.515.212.8> 50
Doxorubicin 0.940.180.551.2

Data are representative. Actual results will vary.

Results from flow cytometry should be presented as histograms for cell cycle analysis and dot plots for apoptosis, with accompanying tables quantifying the percentage of cells in each phase or quadrant. Western blot results should be presented as images of the blots, with densitometry analysis to quantify changes in protein expression relative to loading controls.

Conclusion

The described cascade of in vitro assays provides a robust framework for the preclinical evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential anticancer agents. This systematic approach allows for the efficient identification of potent cytotoxic compounds, elucidation of their mechanisms of action regarding apoptosis and cell cycle arrest, confirmation of on-target activity, and validation in a more physiologically relevant 3D tumor model. The insights gained from these studies are invaluable for guiding lead optimization and advancing promising candidates toward further preclinical and clinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129.
  • Qureshy, Z., et al. (2020). JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers in Oncology, 10, 578637.
  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI.
  • BPS Bioscience. (n.d.). Mechanisms of JAK-STAT Signaling Pathways in Cancer.
  • Sithan, V., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(8), 695-712.
  • Wikipedia. (n.d.). JAK-STAT signaling pathway.
  • Groner, B., & von Manstein, V. (2017). JAK-STAT signaling in cancer: From cytokines to non-coding genome. Cancers, 9(4), 31.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16.
  • Owen, K. L., Brockwell, N. K., & Parker, B. S. (2018). JAK-STAT of all trades: linking inflammation with cancer development, tumor progression and therapy resistance. Cancers, 10(1), 1.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide.
  • Yewale, C., et al. (2013). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 17(7), 787-802.
  • ResearchGate. (n.d.). Targeting the EGFR signaling pathway in cancer therapy.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Tung, Y. C., et al. (2011). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array. Analyst, 136(3), 473-478.
  • Quratul Ain. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
  • Semantic Scholar. (n.d.). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (n.d.). RETRACTED ARTICLE: 7-H-Pyrrolo[2,3-d]pyrimidine derivative acts as promising agent for gastric cancer treatment by inducing cell death.
  • National Center for Biotechnology Information. (n.d.). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • ResearchGate. (n.d.). High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array.
  • Baszczyňski, O., et al. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Research Reviews, 37(5), 1167-1213.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual.
  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol.
  • JoVE. (2022). 3D Tumor Spheroids Generation for Drug Screening | Protocol Preview. YouTube.
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 183, 111721.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives.
  • National Center for Biotechnology Information. (n.d.). High-Content Monitoring of Drug Effects in a 3D Spheroid Model.
  • National Center for Biotechnology Information. (n.d.). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Future Medicinal Chemistry. (n.d.). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents.
  • Covance. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research.
  • National Center for Biotechnology Information. (n.d.). Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response.
  • ACS Publications. (2014). Single-Cell Western Blotting after Whole-Cell Imaging to Assess Cancer Chemotherapeutic Response. Analytical Chemistry, 86(19), 9789-9796.

Sources

Application of Copper-Catalyzed Coupling for Pyrrolo[2,3-d]pyrimidine Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of various kinases, making them crucial components in the development of therapeutics for cancer, inflammatory disorders, and viral infections. The unique electronic properties of this heterocyclic system also lend themselves to applications in the design of functional organic materials.

Traditionally, the synthesis of pyrrolo[2,3-d]pyrimidines has often relied on multi-step sequences, sometimes employing harsh reaction conditions and expensive or toxic palladium catalysts. In recent years, copper-catalyzed coupling reactions have emerged as a powerful and more sustainable alternative, offering milder conditions, lower costs, and a broad substrate scope. This application note provides an in-depth guide to the use of copper-catalyzed tandem reactions for the efficient one-pot synthesis of substituted pyrrolo[2,3-d]pyrimidines, aimed at researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the scope and limitations of the methodology to empower you to successfully implement this strategy in your laboratory.

Mechanistic Insights: A Tandem Sonogashira-Type Coupling and Intramolecular Cyclization

The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines from substituted halopyrimidines and terminal alkynes proceeds through a fascinating and efficient one-pot tandem reaction. This process elegantly combines a Sonogashira-type C-C bond formation with an intramolecular C-N bond-forming cyclization. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

The catalytic cycle is believed to be initiated by the reaction of a Cu(I) species with the terminal alkyne to form a copper acetylide intermediate. This species then undergoes a coupling reaction with the halopyrimidine, likely through an oxidative addition/reductive elimination pathway, to form a 5-alkynylpyrimidine intermediate.

Simultaneously, or in a subsequent step, the copper catalyst facilitates the intramolecular cyclization. This is thought to occur via a copper-catalyzed Ullmann-type C-N coupling. The amino group on the pyrimidine ring attacks the alkyne, guided by the copper catalyst, leading to the formation of the pyrrole ring fused to the pyrimidine core. The choice of ligand is crucial in this step, as it modulates the reactivity of the copper center and facilitates the C-N bond formation. Ligands such as 6-methylpicolinic acid have been shown to be particularly effective in promoting this transformation.[1]

Below is a graphical representation of the proposed catalytic cycle:

Cu-Catalyzed Pyrrolo[2,3-d]pyrimidine Synthesis cluster_0 Catalytic Cycle Cu(I) Catalyst Cu(I) Catalyst Copper Acetylide Copper Acetylide Cu(I) Catalyst->Copper Acetylide + Terminal Alkyne - H+ Oxidative Addition Complex Oxidative Addition Complex Copper Acetylide->Oxidative Addition Complex + Halopyrimidine Reductive Elimination Reductive Elimination Oxidative Addition Complex->Reductive Elimination Intramolecular Cyclization Intramolecular Cyclization Reductive Elimination->Intramolecular Cyclization 5-Alkynylpyrimidine Intermediate Intramolecular Cyclization->Cu(I) Catalyst Pyrrolo[2,3-d]pyrimidine Product Product Product Intramolecular Cyclization->Product Starting Materials Starting Materials Starting Materials->Cu(I) Catalyst Halopyrimidine, Terminal Alkyne caption Proposed catalytic cycle for the Cu-catalyzed synthesis.

Caption: Proposed catalytic cycle for the Cu-catalyzed synthesis.

Detailed Application Notes and Protocols

This section provides a detailed, step-by-step protocol for a representative copper-catalyzed synthesis of a pyrrolo[2,3-d]pyrimidine derivative. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Representative Protocol: Synthesis of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine

This protocol is adapted from a reported green and simple Cu-catalyzed method.[2]

Materials:

  • 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine (1.0 eq)

  • 3,3-diethoxy-1-propyne (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 6-methylpicolinic acid (0.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, CuI, 6-methylpicolinic acid, and K₂CO₃.

    • Causality: An inert atmosphere is crucial to prevent the oxidation of the Cu(I) catalyst to the less active Cu(II) state. Potassium carbonate acts as a base to deprotonate the terminal alkyne and facilitate the formation of the copper acetylide intermediate.

  • Solvent and Reagent Addition: Add anhydrous DMF to the Schlenk tube, followed by the addition of 3,3-diethoxy-1-propyne via syringe.

    • Causality: Anhydrous DMF is used as the solvent due to its high boiling point and ability to dissolve the reactants and catalyst. It is important to use an anhydrous solvent to avoid quenching of the basic conditions and potential side reactions.

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at a pre-determined temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).

    • Causality: Elevated temperature is required to overcome the activation energy for both the Sonogashira-type coupling and the subsequent intramolecular cyclization. The reaction time should be optimized for each specific substrate combination.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Causality: Regular monitoring allows for the determination of the optimal reaction time and prevents the formation of degradation products due to prolonged heating.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic salts (e.g., KBr, excess K₂CO₃) and DMF. Ethyl acetate is a common solvent for extraction of organic products.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Causality: Column chromatography is a standard technique to separate the desired product from unreacted starting materials, byproducts, and catalyst residues.

General Experimental Workflow

The following diagram illustrates a general workflow for the copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines.

Experimental Workflow Start Start Reaction Setup 1. Reaction Setup (Inert Atmosphere) Start->Reaction Setup Reagent Addition 2. Solvent and Reagent Addition Reaction Setup->Reagent Addition Heating and Stirring 3. Heating and Stirring (Optimized Temperature and Time) Reagent Addition->Heating and Stirring Monitoring 4. Reaction Monitoring (TLC/LC-MS) Heating and Stirring->Monitoring Work-up 5. Aqueous Work-up and Extraction Monitoring->Work-up Reaction Complete Purification 6. Column Chromatography Work-up->Purification Characterization 7. Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for Cu-catalyzed synthesis.

Scope and Limitations: A Guide to Substrate Selection

The copper-catalyzed synthesis of pyrrolo[2,3-d]pyrimidines exhibits a broad substrate scope, tolerating a variety of functional groups on both the pyrimidine and alkyne coupling partners.

Halopyrimidine Scope:

  • Halogen: 5-Bromopyrimidines are commonly used and generally provide good to excellent yields. 5-Iodopyrimidines are also effective substrates.

  • Substituents on the Pyrimidine Ring: The reaction is tolerant of various substituents at other positions of the pyrimidine ring, including chloro, amino, and alkyl groups.

Alkyne Scope:

  • Terminal Alkynes: A wide range of terminal alkynes can be employed, including aliphatic and aromatic alkynes.

  • Functional Group Tolerance: The reaction is compatible with a variety of functional groups on the alkyne, such as alcohols, ethers, and esters. This allows for the synthesis of diverse and highly functionalized pyrrolo[2,3-d]pyrimidine derivatives.

Limitations:

  • Steric Hindrance: Highly sterically hindered substrates, particularly on the pyrimidine ring, may lead to lower yields or require more forcing reaction conditions.

  • Electron-Withdrawing Groups: Strong electron-withdrawing groups on the alkyne may deactivate the substrate towards the coupling reaction.

  • Competing Reactions: In some cases, side reactions such as the homocoupling of the alkyne (Glaser coupling) can occur, although this can often be minimized by careful control of the reaction conditions.

The following table summarizes representative examples from the literature, showcasing the scope of the reaction.

EntryHalopyrimidineAlkyneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
15-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine3,3-diethoxy-1-propyneCuI / 6-methylpicolinic acidDMF1001285[2]
25-bromo-2-chloro-N-cyclopentylpyrimidin-4-aminePropargyl alcoholCuI / 6-methylpicolinic acidDMF1001260[1]
35-bromo-N-benzyl-2-chloropyrimidin-4-aminePhenylacetyleneCuI / L-prolineDMSO1102478Fictional Example
45-iodo-2,4-dichloropyrimidine1-hexyneCuI / TMEDADioxane901872Fictional Example

Comparative Analysis: Copper vs. Palladium Catalysis

While palladium-catalyzed reactions, such as the Sonogashira coupling, have been the traditional workhorse for the synthesis of pyrrolo[2,3-d]pyrimidines, copper-catalyzed methods offer several distinct advantages.

Advantages of Copper Catalysis:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it a more economical choice for large-scale synthesis.

  • Lower Toxicity: Copper and its salts are generally less toxic than their palladium counterparts, contributing to a greener and safer synthetic process.

  • Milder Reaction Conditions: In many cases, copper-catalyzed reactions can be performed under milder conditions, which can improve functional group tolerance and reduce the formation of byproducts.

Considerations for Palladium Catalysis:

  • Broader Substrate Scope (Historically): Palladium catalysis has been more extensively studied and, in some specific cases, may offer a broader substrate scope and higher reactivity, particularly for challenging substrates.

  • Well-Established Protocols: A vast body of literature exists for palladium-catalyzed reactions, providing a wealth of well-established and optimized protocols.

The choice between copper and palladium catalysis will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and considerations of cost and environmental impact. However, the growing body of evidence supporting the efficacy of copper-catalyzed methods makes them an increasingly attractive and powerful tool for the synthesis of pyrrolo[2,3-d]pyrimidines.

Conclusion

The copper-catalyzed tandem Sonogashira-type coupling and intramolecular cyclization represents a significant advancement in the synthesis of the medicinally important pyrrolo[2,3-d]pyrimidine scaffold. This methodology offers a more sustainable, cost-effective, and efficient alternative to traditional palladium-catalyzed approaches. By understanding the underlying mechanism and following the detailed protocols provided in this application note, researchers can effectively leverage this powerful transformation to access a diverse range of functionalized pyrrolo[2,3-d]pyrimidine derivatives for applications in drug discovery and materials science.

References

  • Chen, G., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews, 10(1), 42-47. [Link]
  • Buchwald, S. L., & Mauger, C. (2008). Diamine Ligands in Copper-Catalyzed Reactions. The Journal of Organic Chemistry, 73(19), 7577–7581. [Link]
  • Xia, Y., et al. (2025).
  • Ghosh, C., et al. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. ACS Omega, 8(26), 23285–23302. [Link]
  • Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction.
  • Knochel, P., et al. (2016). Synthesis of Pyrrolo[2,3-d]pyrimidines by Copper-Mediated Carbomagnesiations of N-Sulfonyl Ynamides and Application to the Preparation of Rigidin A and a 7-Azaserotonin Derivative. Chemistry, 22(40), 14397-400. [Link]
  • Sanford, M. S., & Lyons, T. W. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of chemical research, 44(8), 625–636. [Link]
  • Tumkevicius, S., et al. (2024).
  • Franck, X., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1066–1073. [Link]
  • Saini, A., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(22), 5265. [Link]
  • Zare, A., & Abi, F. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]
  • Al-dujaili, A. H., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 16(1), 1-28. [Link]
  • Jover, J., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry. [Link]
  • Lykakis, I. N., & Kostakis, G. E. (2018). Copper-Promoted Regioselective Synthesis of Polysubstituted Pyrroles from Aldehydes, Amines, and Nitroalkenes via 1,2-Phenyl/Alkyl Migration. The Journal of Organic Chemistry, 83(4), 2104–2113. [Link]

Sources

Application Notes & Protocols: Synthesis of 4-Aminopyrrolo[2,3-d]pyrimidine Derivatives as Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antitubercular Agents

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death worldwide from a single infectious agent.[1][2][3] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic regimens, creating an urgent need for new antitubercular agents with novel mechanisms of action. The pyrrolo[2,3-d]pyrimidine scaffold, a bioisostere of purine, has emerged as a privileged structure in medicinal chemistry, forming the core of various kinase inhibitors and other biologically active compounds.[4][5] Its structural similarity to endogenous purines suggests it may hijack cellular transport mechanisms, offering a potential advantage in drug delivery.[1] This guide provides a detailed exploration of the synthesis, structure-activity relationships (SAR), and experimental protocols for a series of 4-aminopyrrolo[2,3-d]pyrimidine derivatives that have demonstrated promising activity against M. tuberculosis.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The most direct and widely employed method for synthesizing 4-aminopyrrolo[2,3-d]pyrimidine derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the displacement of a suitable leaving group, typically a halogen, at the C-4 position of the pyrrolo[2,3-d]pyrimidine ring by a primary or secondary amine.

The general workflow involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a diverse library of amines. This approach is efficient, modular, and allows for the rapid generation of analogs for SAR studies.[1] The reaction is typically acid-catalyzed, which protonates the pyrimidine ring, thereby activating it towards nucleophilic attack.

G cluster_0 Core Synthesis Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Reaction Acid-Catalyzed Nucleophilic Aromatic Substitution Start->Reaction Amine Diverse Primary/Secondary Amines (R-NH2) Amine->Reaction Product Crude 4-Amino- pyrrolo[2,3-d]pyrimidine Derivative Reaction->Product Reflux (e.g., Isopropanol) Workup Aqueous Workup & Extraction Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final Pure Target Compound Purification->Final Characterization NMR, HRMS, MP Final->Characterization

Caption: General workflow for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidines.

Detailed Synthetic Protocols

The following protocols are based on established, field-proven methodologies for the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives.[1]

Protocol 1: General Procedure for the Synthesis of N-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines

This protocol describes the acid-mediated reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and various anilines.

Materials:

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Substituted aniline (3 equivalents)

  • Isopropanol (ACS grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol (for recrystallization)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (e.g., 200 mg, 1.3 mmol) in 5 mL of isopropanol.

  • Reagent Addition: Add the desired substituted aniline (3.9 mmol, 3 equiv.) to the suspension.

  • Catalysis: Carefully add 3-4 drops of concentrated HCl to the mixture. The catalytic acid is crucial for activating the pyrimidine ring.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes). The starting material is UV active and the product should show a new, typically more polar, spot.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the isopropanol.

  • Aqueous Workup: To the resulting residue, add 20 mL of water and basify by slowly adding saturated NaHCO₃ solution until the pH is ~8-9. This step neutralizes the excess HCl and quenches the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Purify by recrystallization from a suitable solvent, such as methanol, to afford the pure target compound.[1] If recrystallization is insufficient, silica gel column chromatography may be employed.

Characterization: Confirm the structure and purity of the final compounds using:

  • ¹H and ¹³C NMR: To elucidate the chemical structure. For example, the N-H proton of the pyrrole ring typically appears as a broad singlet around 11.5-11.8 ppm in DMSO-d₆.[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[1]

  • Melting Point (MP): To assess purity.

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized compounds is highly dependent on the nature and position of substituents on the amine moiety attached at the C-4 position. Analysis of a library of thirty derivatives against a GFP-reporter strain of M. tuberculosis has yielded critical insights.[1][2]

SAR cluster_R Substitutions at C-4 Position cluster_B Halogen Position Effects cluster_C Bulky Group Effects PyrroloPyrimidine A Unsubstituted Phenyl (Compound 1) Baseline Activity B Halogen on Phenyl Ring C Bulky Groups on Phenyl Ring D Alkyl/Cycloalkyl Amines A->B Influences Potency B->C Size Matters B_meta meta- (3-halo) Improved Activity B_ortho ortho- (2-halo) Slightly Improved Activity B_para para- (4-halo) Less Active C->D Generally Lower Activity C_phenoxy 4-Phenoxy (Compound 11) MOST POTENT MIC90 = 0.488 µM C_morpholino 4-Morpholino (Compound 15) Good Activity MIC90 = 3.906 µM

Sources

Design and Application of 7H-pyrrolo[2,3-d]pyrimidine Derivatives for Selective STAT6 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Signal Transducer and Activator of Transcription 6 (STAT6) is a pivotal intracellular signaling molecule downstream of interleukin-4 (IL-4) and interleukin-13 (IL-13), key cytokines in type 2 helper T (Th2) cell-mediated immune responses.[1][2] Dysregulation of the IL-4/IL-13/STAT6 axis is critically implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis, as well as certain cancers.[3][4] This makes STAT6 a compelling therapeutic target. The 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of potent and selective STAT6 inhibitors. This application note provides a comprehensive guide for researchers on the design, synthesis, and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as STAT6 inhibitors. We detail robust protocols for in vitro characterization and cellular assays to empower the discovery of next-generation immunomodulatory and anti-cancer therapeutics.

Introduction: The Rationale for Targeting STAT6

The STAT protein family consists of seven members that are crucial mediators of cytokine signaling, translating extracellular signals into transcriptional changes in the nucleus.[4][5] Specifically, STAT6 is principally activated by IL-4 and IL-13.[4][5] Upon cytokine binding to their receptors, associated Janus kinases (JAKs) are activated, leading to the phosphorylation of the receptor. This creates a docking site for the SH2 domain of STAT6. Once recruited, STAT6 is itself phosphorylated on a critical tyrosine residue (Tyr641), leading to its dimerization, nuclear translocation, and subsequent binding to specific DNA sequences to regulate gene expression.[6]

The critical role of STAT6 in promoting Th2 cell differentiation and mediating allergic inflammation is well-established.[4][5][7] Preclinical models have consistently demonstrated that the absence of STAT6 significantly attenuates the inflammatory responses seen in asthma, atopic dermatitis, and food allergies.[4] This has positioned STAT6 as a high-value target for therapeutic intervention in these conditions.

The 7H-pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, including kinase inhibitors.[8][9] Its structural features allow for versatile chemical modifications to achieve high potency and selectivity for the target protein. Several research efforts have successfully identified 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of STAT6, demonstrating their potential as orally bioavailable small molecule therapeutics.[1][2]

The STAT6 Signaling Pathway: A Visual Overview

Understanding the signaling cascade is fundamental to designing effective inhibitors. The following diagram illustrates the canonical STAT6 signaling pathway initiated by IL-4 and IL-13.

STAT6_Pathway cluster_cytoplasm Cytoplasm IL4_IL13 IL-4 / IL-13 Receptor IL-4Rα / IL-13Rα1 IL4_IL13->Receptor Binding JAK JAK1/JAK2 Receptor->JAK Activation STAT6_inactive STAT6 JAK->STAT6_inactive Phosphorylation pSTAT6 p-STAT6 (Tyr641) STAT6_dimer p-STAT6 Dimer pSTAT6->STAT6_dimer Dimerization DNA DNA (GAS element) STAT6_dimer->DNA Nuclear Translocation & DNA Binding Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition Point (Prevents Phosphorylation) Gene_Expression Th2 Gene Expression (e.g., GATA3, IL-5, eotaxin) DNA->Gene_Expression

Caption: Canonical IL-4/IL-13/STAT6 Signaling Pathway and Point of Inhibition.

Drug Discovery Workflow: From Design to Evaluation

The development of novel 7H-pyrrolo[2,3-d]pyrimidine-based STAT6 inhibitors follows a structured workflow. This process integrates computational design, chemical synthesis, and a cascade of biological assays to identify and optimize lead candidates.

Drug_Discovery_Workflow cluster_design Phase 1: Design & Synthesis cluster_evaluation Phase 2: Biological Evaluation Computational Computational Modeling & SAR Analysis Synthesis Chemical Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives Computational->Synthesis Guides Design Biochemical Biochemical Assays (STAT6 Phosphorylation) Synthesis->Biochemical Cellular Cell-Based Assays (Reporter Gene, Cytokine Secretion) Biochemical->Cellular Confirms Cellular Activity Selectivity Selectivity Profiling (Kinase Panel) Cellular->Selectivity Prioritizes Candidates InVivo In Vivo Models (e.g., Asthma Model) Selectivity->InVivo Selects Lead for Efficacy Testing

Caption: Integrated workflow for the discovery of STAT6 inhibitors.

Part 1: Computational Design and Structure-Activity Relationship (SAR)

The design of potent and selective inhibitors begins with an understanding of the interactions between the 7H-pyrrolo[2,3-d]pyrimidine scaffold and the STAT6 protein, particularly the SH2 domain which recognizes the phosphotyrosine motif.

Key SAR Insights:

  • The Pyrrolo[2,3-d]pyrimidine Core: This nitrogen-rich heterocycle acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of kinases that phosphorylate STAT6, or directly with the STAT6 SH2 domain.

  • Substitutions at the 2- and 7-positions: Modifications at these positions are critical for potency and selectivity. For instance, optimization of the 7-position with moieties like a 3,5-difluorobenzyl group has been shown to enhance STAT6 inhibitory activity.[1] The 2-position often accommodates larger substituents that can interact with solvent-exposed regions, influencing pharmacokinetic properties.

  • Amine Linker: An amino group at the C2 or C4 position is a common feature, often connecting to a phenyl or piperazine ring. This linker and the subsequent ring system explore deeper pockets of the binding site, and modifications here significantly impact potency.[1][2]

Part 2: Chemical Synthesis Protocol

The synthesis of 7H-pyrrolo[2,3-d]pyrimidine derivatives typically involves a multi-step process. A generalizable synthetic route is outlined below, based on established methodologies.[1][2]

Protocol: General Synthesis of 2-amino-7-substituted-7H-pyrrolo[2,3-d]pyrimidines

  • Starting Material: Commercially available 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • N7-Alkylation:

    • Dissolve the starting material in a suitable polar aprotic solvent (e.g., DMF).

    • Add a base (e.g., NaH or K₂CO₃) portion-wise at 0°C.

    • Introduce the desired alkylating agent (e.g., 3,5-difluorobenzyl bromide) and allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor reaction completion by TLC.

    • Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate). Purify the product by column chromatography.

  • Buchwald-Hartwig Cross-Coupling:

    • Combine the N7-alkylated intermediate, the desired amine (e.g., tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate), a palladium catalyst (e.g., Pd₂(dba)₃), and a ligand (e.g., BINAP) in an inert solvent (e.g., toluene).

    • Add a base (e.g., Cs₂CO₃) and heat the mixture under an inert atmosphere (e.g., Argon) at 80-110°C for 16-24 hours.

    • Monitor reaction completion by LC-MS.

    • After cooling, filter the reaction mixture through celite, concentrate, and purify by column chromatography.

  • Final Modification/Deprotection (if necessary):

    • If a protecting group (e.g., Boc) is present, remove it under appropriate conditions (e.g., TFA in DCM).

    • Further functionalization, such as acylation of a free amine, can be performed to generate the final library of compounds.

Causality: The choice of a palladium-catalyzed cross-coupling reaction is crucial for efficiently forming the C-N bond, which is a key structural motif in many potent inhibitors.[2] The specific ligand and base are selected to optimize catalytic turnover and minimize side reactions.

Part 3: Biological Evaluation Protocols

A tiered approach is recommended for evaluating the biological activity of the synthesized compounds.

3.3.1. Primary Biochemical Assay: STAT6 Phosphorylation Inhibition

This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT6.

Protocol: In Vitro STAT6 Phosphorylation Assay (e.g., HTRF or Western Blot)

  • Cell Culture: Use a relevant cell line that expresses the necessary signaling components, such as human bronchial smooth muscle cells (hBSMCs) or engineered HEK293 cells.[10]

  • Compound Treatment: Plate the cells and allow them to adhere. Pre-incubate the cells with various concentrations of the test compounds (typically from 1 nM to 10 µM) for 1-2 hours.

  • Stimulation: Stimulate the cells with a known concentration of IL-13 (e.g., 100 ng/mL) or IL-4 (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.[10][11]

  • Cell Lysis: Wash the cells with cold PBS and lyse them with a suitable buffer containing protease and phosphatase inhibitors.

  • Detection (Western Blot):

    • Quantify total protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated STAT6 (p-STAT6 Y641) and total STAT6.[12]

    • Use an appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

    • Quantify band intensity and normalize p-STAT6 levels to total STAT6.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression.

Self-Validation: Including a known STAT6 inhibitor like AS1517499 as a positive control is essential for validating assay performance.[10][13] The total STAT6 blot confirms that the reduction in the phosphorylated form is due to inhibition and not protein degradation.

3.3.2. Cellular Functional Assay: Inhibition of IL-4/IL-13-Induced Gene Expression

This assay assesses the compound's ability to block the downstream functional consequences of STAT6 activation.

Protocol: Eotaxin-3 Secretion Assay in BEAS-2B Cells

  • Cell Culture: Culture human bronchial epithelial cells (BEAS-2B) in appropriate media.

  • Compound Treatment & Stimulation: Seed cells in a 96-well plate. Pre-treat with test compounds for 1 hour, followed by stimulation with IL-4 (e.g., 10 ng/mL) or IL-13 for 24 hours.[11]

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of a STAT6-dependent chemokine, such as eotaxin-3 (CCL26), in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value based on the inhibition of eotaxin-3 secretion.

Causality: Eotaxin-3 is a chemokine whose expression is strongly induced by IL-4 and IL-13 via a STAT6-dependent mechanism.[11] Therefore, its inhibition is a direct readout of the compound's functional activity on the STAT6 pathway in a cellular context.

3.3.3. Selectivity Profiling

To ensure the inhibitor is specific for the STAT6 pathway and to avoid off-target effects, particularly against other STAT family members or JAK kinases, a selectivity screen is crucial.

Protocol: Kinase Selectivity Panel

  • Submit promising lead compounds to a commercial kinase profiling service.

  • Screen the compounds at a fixed concentration (e.g., 1 µM) against a broad panel of kinases, including JAK1, JAK2, JAK3, and TYK2.

  • For any kinases showing significant inhibition, determine the IC₅₀ values to quantify the selectivity window.

Trustworthiness: A highly selective compound is more likely to have a favorable safety profile. For example, avoiding broad JAK inhibition can prevent the hematologic side effects associated with less selective drugs.[14] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully optimized to yield highly selective JAK3 inhibitors, demonstrating the tunability of this core structure.[15]

Data Presentation and Interpretation

Quantitative data from the biological evaluation should be summarized for clear comparison of compound performance.

Compound IDR¹ SubstituentR² SubstituentSTAT6 Phosphorylation IC₅₀ (nM) [p-STAT6 Western Blot]Eotaxin-3 Secretion IC₅₀ (nM) [BEAS-2B ELISA]JAK1 Inhibition IC₅₀ (nM)Selectivity (JAK1/STAT6)
Lead-001 3,5-difluorobenzyl4-(piperazin-1-yl)phenyl-acetamide2428>10,000>416
Analogue-A Benzyl4-(piperazin-1-yl)phenyl-acetamide150185>10,000>66
Analogue-B 3,5-difluorobenzyl4-(piperidin-1-yl)phenyl-acetamide8599>10,000>117
AS1517499 (Control)(Control)2125>5,000>238

Table Interpretation: This table allows for a direct comparison of how structural modifications (e.g., changing from benzyl to 3,5-difluorobenzyl in Analogue-A vs. Lead-001) impact potency on the primary target (STAT6) and selectivity against a key off-target (JAK1). Lead-001 demonstrates superior potency and a favorable selectivity profile.

Conclusion and Future Directions

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a validated and highly tractable starting point for the design of potent and selective STAT6 inhibitors. The systematic application of the described workflow—from rational design and synthesis to a tiered cascade of biochemical and cellular assays—provides a robust framework for identifying promising drug candidates. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enable in vivo efficacy studies in relevant disease models, such as antigen-induced asthma models in mice.[1] The ultimate goal is the development of a safe, effective, and orally administered small molecule therapeutic for the treatment of STAT6-driven diseases.

References

  • STAT6: A review of a signaling pathway implicated in various diseases with a special emphasis in its usefulness in pathology.
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.Bioorganic & Medicinal Chemistry Letters.[Link]
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors.
  • Transcriptional regulation by STAT6.PubMed Central (PMC), National Institutes of Health (NIH).[Link]
  • STAT6 Pathway Is Critical for the Induction and Function of Regulatory T Cells Induced by Mucosal B Cells.Frontiers in Immunology.[Link]
  • ST
  • In Vitro Evaluation for STAT6 Degraders, Using Kymera's Patented Molecule as an Example.BioDuro.[Link]
  • Signaling mechanisms, interaction partners, and target genes of STAT6.
  • Enzymological Analysis of STAT6 Signaling Related Proteins and Its Application to the Drug Discovery and Development.Waseda University Repository.[Link]
  • A Novel STAT6 Inhibitor AS1517499 Ameliorates Antigen-Induced Bronchial Hypercontractility in Mice.
  • Recludix Pharma Presents Data Demonstrating Potent Efficacy and High Selectivity of a STAT6 Inhibitor in Preclinical Asthma Model.Recludix Pharma.[Link]
  • STAT6 inhibition stabilizes induced regulatory T cells and enhances their therapeutic potential in inflammatory bowel disease.National Institutes of Health (NIH).[Link]
  • Human STAT6 Inhibitor Screening Assay Kit.ICE Bioscience.[Link]
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Deriv
  • Inhibition of STAT6 signaling in cell-based assays.
  • Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1.PubMed.[Link]
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents.PubMed.[Link]
  • Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice.PubMed Central (PMC), National Institutes of Health (NIH).[Link]
  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.National Institutes of Health (NIH).[Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Application Note: The 7H-Pyrrolo[2,3-d]pyrimidine Scaffold as a Privileged Framework for the Development of Potent and Selective Akt Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: Targeting the Central Hub of Cancer Signaling

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Its hyperactivation is one of the most common molecular derangements in human cancers, making it a highly attractive target for therapeutic intervention.[1][4][5] At the core of this pathway lies the serine/threonine kinase Akt (also known as Protein Kinase B), which acts as a central signaling node.[6] Upon activation, Akt phosphorylates a multitude of downstream substrates, effectively driving the malignant phenotype.[3][4] Consequently, the development of small-molecule inhibitors that directly target Akt has been a major focus of oncology drug discovery.[6][7][8]

The Privileged Scaffold: 7H-pyrrolo[2,3-d]pyrimidine

The 7H-pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, has emerged as a "privileged scaffold" in kinase inhibitor design.[9][10] Its structure mimics the natural purine core of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain of enzymes like Akt.[10][11] This bioisosteric relationship provides a strong foundation for potent enzyme inhibition. Furthermore, the scaffold offers multiple, synthetically accessible vectors for chemical modification, enabling medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetics. Numerous potent kinase inhibitors targeting enzymes like FAK, STAT6, and Itk have been successfully developed using this framework.[12][13][14] This history of success underscores its utility and versatility in developing targeted cancer therapeutics.

This document provides a comprehensive guide for researchers utilizing the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop novel Akt inhibitors. It outlines detailed protocols for the synthesis, biochemical characterization, and cellular evaluation of these compounds.

I. The Akt Signaling Pathway: A Rationale for Inhibition

The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 acts as a docking site on the plasma membrane, recruiting Akt and its activating kinase, PDK1. This co-localization facilitates the phosphorylation and full activation of Akt.[4] Activated Akt then phosphorylates a wide array of downstream targets to promote cell survival (by inhibiting apoptosis-inducing proteins like BAD and the FOXO transcription factors) and cell proliferation (by activating mTORC1, which in turn promotes protein synthesis).[1][3]

In many cancers, this pathway is constitutively active due to mutations in key components, such as activating mutations in PIK3CA (the gene encoding a PI3K subunit) or loss-of-function mutations in the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity by converting PIP3 back to PIP2.[2][5] This sustained signaling allows cancer cells to evade apoptosis and maintain uncontrolled proliferation. Therefore, direct inhibition of Akt is a rational strategy to counteract these effects and restore normal cellular regulation.

Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm / Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt_inactive Inactive Akt PIP3->Akt_inactive Recruits PTEN PTEN PIP3->PTEN Dephosphorylates PDK1 PDK1 PDK1->Akt_inactive Phosphorylates Akt_active Active Akt (p-Akt) Akt_inactive->Akt_active mTORC1 mTORC1 Akt_active->mTORC1 Activates Apoptosis Apoptosis Akt_active->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Akt_active Inhibits ATP Binding

Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition.

II. Protocol: Synthesis of a Representative 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Inhibitor

This protocol describes a general synthesis adapted from published literature for creating derivatives based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold.[15][16] The key step is a nucleophilic aromatic substitution reaction.

Objective: To synthesize a substituted 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivative as a potential Akt inhibitor.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Substituted piperazine (e.g., 1-(diphenylmethyl)piperazine)

  • Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), the desired substituted piperazine (1.2 eq), and n-butanol (approx. 0.1 M concentration relative to the starting pyrimidine).

  • Base Addition: Add DIPEA (2.5 eq) to the suspension. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 50:50 mixture of hexanes:ethyl acetate as the mobile phase). The starting material should be consumed, and a new, typically more polar, product spot should appear. Reactions are often complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the n-butanol.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. This removes residual acid and base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

III. Protocols: In Vitro Evaluation of Akt Inhibitors

After successful synthesis, the next critical phase is to evaluate the compound's biological activity. This involves a tiered approach, starting with a direct biochemical assay against the target enzyme, followed by cell-based assays to confirm on-target activity and assess anti-proliferative effects.

Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of 7H-pyrrolo[2,3-d]pyrimidine Derivative Purification Purification & Characterization Synthesis->Purification Biochemical Biochemical Assay (Akt Kinase Activity) Purification->Biochemical Cellular_Target Cellular Target Engagement (Western Blot) Purification->Cellular_Target Cellular_Potency Cellular Potency Assay (Cell Proliferation) Purification->Cellular_Potency IC50 Determine IC₅₀ Biochemical->IC50 pAkt Assess p-Akt Inhibition Cellular_Target->pAkt GI50 Determine GI₅₀ Cellular_Potency->GI50

Caption: General workflow for the synthesis and in vitro evaluation of Akt inhibitors.
Protocol 3.1: Biochemical Akt Kinase Inhibition Assay (IC₅₀ Determination)

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of Akt by 50% (IC₅₀). This protocol uses a luminescence-based assay that quantifies ATP consumption.

Materials:

  • Recombinant human Akt1, Akt2, and Akt3 enzymes

  • GSK3α/β peptide substrate

  • Test compound (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting at a high concentration (e.g., 1 mM). Then, dilute these into the appropriate kinase reaction buffer.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 2.5 µL of test compound dilution or vehicle control (DMSO).

    • 2.5 µL of a solution containing the Akt enzyme and the peptide substrate.

  • Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration should be at or near the Kₘ for the specific Akt isoform).

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection (Part 1): Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to calculate the IC₅₀ value.

Protocol 3.2: Cellular Target Engagement via Western Blot

Objective: To confirm that the test compound inhibits Akt signaling in a cellular context by measuring the phosphorylation status of Akt and its downstream substrate, GSK3β.

Materials:

  • Cancer cell line with an activated Akt pathway (e.g., PC-3, LNCaP, BT474).[15][16][17]

  • Cell culture medium and supplements

  • Test compound

  • IGF-1 or other growth factor to stimulate the pathway

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • ECL substrate and imaging system

Step-by-Step Procedure:

  • Cell Culture: Plate cells and allow them to adhere overnight.

  • Serum Starvation: The next day, serum-starve the cells for 16-24 hours to reduce basal pathway activity.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes to robustly activate the Akt pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Analyze the band intensities. A potent inhibitor should show a dose-dependent decrease in the p-Akt and p-GSK3β signals, with little to no change in total Akt or Actin levels.[17][18]

Protocol 3.3: Cell Proliferation Assay (GI₅₀ Determination)

Objective: To measure the anti-proliferative effect of the compound on cancer cells and determine the concentration required for 50% growth inhibition (GI₅₀).

Materials:

  • Cancer cell lines

  • Test compound

  • 96-well clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, SRB)

  • Luminescent plate reader

Step-by-Step Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours. Include vehicle-only (DMSO) wells as a negative control.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

  • Data Analysis: Calculate the percent growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

IV. Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison and interpretation.

Table 1: Example Biochemical Potency of a Hypothetical Inhibitor (Compound XYZ)

Kinase TargetIC₅₀ (nM)Assay Type
Akt1 18 ADP-Glo™ Kinase Assay
Akt2 25 ADP-Glo™ Kinase Assay
Akt3 21 ADP-Glo™ Kinase Assay
PI3Kα>10,000ADP-Glo™ Kinase Assay
PDK1>8,000ADP-Glo™ Kinase Assay
  • Interpretation: Compound XYZ is a potent pan-Akt inhibitor with nanomolar activity against all three isoforms. The high IC₅₀ values against related kinases like PI3Kα and PDK1 suggest good selectivity for Akt, which is a desirable attribute to minimize off-target effects.

Table 2: Example Cellular Potency of Compound XYZ

Cell LineCancer TypeKey Pathway AlterationGI₅₀ (µM)
PC-3ProstatePTEN null0.25
LNCaPProstatePTEN null0.31
BT474BreastPIK3CA mutation0.45
A549LungKRAS mutation>10
  • Interpretation: Compound XYZ demonstrates potent anti-proliferative activity in cancer cell lines known to have a hyperactivated PI3K/Akt pathway (PC-3, LNCaP, BT474).[15][16][17] The lack of activity in the A549 cell line, which is driven by a different oncogenic pathway, further supports the hypothesis that the compound's anti-cancer effects are mediated through on-target Akt inhibition.

V. Concluding Remarks

The 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a robust and versatile starting point for the development of novel Akt inhibitors. Its favorable interactions within the kinase ATP-binding pocket provide a strong foundation for potency, while its synthetic tractability allows for extensive optimization of drug-like properties. The protocols outlined in this guide provide a systematic framework for the synthesis, biochemical screening, and cellular characterization of new chemical entities based on this privileged scaffold. Through this structured approach, researchers can efficiently identify and advance promising lead candidates for further preclinical and clinical development as targeted anti-cancer agents.

References

  • Manning, B. D., & Cantley, L. C. (2007).
  • Mundi, P. S., Sachdev, J., & Arteaga, C. L. (2016). Targeting the PI3K-AKT-mTOR pathway in human cancer.
  • Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Vivanco, I., & Sawyers, C. L. (2002). The phosphatidylinositol 3-Kinase–AKT pathway in human cancer.
  • Liu, Y., Yin, Y., Zhang, J., Nomie, K., Zhang, L., Yang, D., Wang, M. L., & Zhao, G. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors. Archiv der Pharmazie. [Link]
  • PubMed. (2016). Discovery of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors.
  • Heerding, D. A., et al. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-(5-(3-morpholin-4-yl)prop-1-ynyl)-1H-imidazo[4,5-c]pyridin-4-yl)-2-methylbut-3-yn-2-ol (GSK690693), a novel inhibitor of AKT kinases. Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (n.d.). Akt kinase assay and inhibitor screening.
  • Laukaitis, G., et al. (2023).
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. [Link]
  • Li, H., et al. (2012). Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
  • Taylor & Francis Online. (n.d.). Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study. Taylor & Francis Online. [Link]
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
  • ResearchGate. (n.d.). In vivo models of MM exhibit activation of AKT.
  • Zhang, S., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences. [Link]
  • Polivka, J., & Janku, F. (2014). Molecular targets for cancer therapy in the PI3K/AKT/mTOR pathway. Pharmacology & Therapeutics. [Link]
  • Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research. [Link]
  • Parsons, R. (2025). Improving Tools for Targeting AKT in Cancer. YouTube. [Link]
  • Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
  • ResearchGate. (2025). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2.
  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Coleman, N., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Pharmacogenomics and Personalized Medicine. [Link]
  • Liu, Y., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). Journal of Medicinal Chemistry. [Link]
  • ACS Publications. (n.d.). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry. [Link]
  • LoRusso, P. M. (2011). Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2. Recent Patents on Anti-Cancer Drug Discovery. [Link]

Sources

Application Note: Analyzing Cell Cycle Arrest in Cancer Cells Induced by Pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Engine of Cancer Proliferation

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of a potent class of molecules investigated for their anticancer properties.[1][2] Many derivatives of this class have been identified as inhibitors of key cell cycle regulators, particularly Cyclin-Dependent Kinases (CDKs).[3][4][5][6] CDKs are a family of serine/threonine kinases that, in complex with their cyclin partners, orchestrate the progression of cells through the distinct phases of the cell cycle (G1, S, G2, and M).[4] In many cancers, the CDK signaling pathway is hyperactive, leading to uncontrolled cell division. Pyrrolo[2,3-d]pyrimidine-based compounds can selectively target and inhibit CDKs, such as CDK2, CDK4/6, and CDK9, thereby blocking downstream events like the phosphorylation of the retinoblastoma (Rb) protein, inducing apoptosis, and ultimately causing cell cycle arrest.[3][5][6][7]

This application note provides a comprehensive guide for researchers to investigate the effects of novel pyrrolo[2,3-d]pyrimidine compounds on the cell cycle of cancer cells. We will detail a robust and widely used method for cell cycle analysis: flow cytometry utilizing propidium iodide (PI) staining.[8][9] This technique allows for the precise quantification of cells in each phase of the cell cycle based on their DNA content, providing critical insights into the mechanism of action of these potential anticancer agents.

Principle of Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells as they pass through a laser beam. For cell cycle analysis, cells are permeabilized and stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium iodide (PI).[8][9][10] The fluorescence intensity of the stained cells is directly proportional to their DNA content.[10] This allows for the discrimination of cells into the major phases of the cell cycle:

  • G0/G1 Phase: Cells have a diploid (2N) DNA content.

  • S Phase: Cells are actively replicating their DNA and thus have a DNA content between 2N and 4N.

  • G2/M Phase: Cells have a tetraploid (4N) DNA content, having completed DNA replication and preparing for or undergoing mitosis.[9][10][11]

By analyzing the distribution of fluorescence intensities across a population of cells, one can determine the percentage of cells in each phase, revealing any drug-induced perturbations.[9]

Mechanism of Action: Pyrrolo[2,3-d]pyrimidines as CDK Inhibitors

The diagram below illustrates the central role of CDKs in cell cycle progression and the point of intervention for pyrrolo[2,3-d]pyrimidine-based inhibitors. By inhibiting specific CDK/cyclin complexes, these compounds can halt the cell cycle at critical checkpoints, preventing the cell from progressing to the next phase.

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase G1 G1 Phase CDK46_CyclinD CDK4/6-Cyclin D Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F phosphorylates pRb pRb Rb_E2F->pRb E2F E2F (free) pRb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes S S Phase (DNA Replication) G1_S_Transition->S CDK2_CyclinE CDK2-Cyclin E G2 G2 Phase CDK2_CyclinE->G2 promotes progression CDK1_CyclinB CDK1-Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes M M Phase (Mitosis) G2_M_Transition->M Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitor Pyrrolo_pyrimidine->CDK46_CyclinD Pyrrolo_pyrimidine->CDK2_CyclinE Pyrrolo_pyrimidine->CDK1_CyclinB Experimental_Workflow A 1. Cell Seeding (6-well plates) B 2. Compound Treatment (e.g., 24, 48, 72 hours) A->B C 3. Cell Harvesting (Trypsinization) B->C D 4. Fixation (Ice-cold 70% Ethanol) C->D E 5. Staining (Propidium Iodide & RNase A) D->E F 6. Flow Cytometry Acquisition E->F G 7. Data Analysis (Cell Cycle Modeling) F->G

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed the chosen cancer cells in 6-well plates at a density that allows them to reach 60-70% confluency at the time of harvesting. [10] * Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine compound in complete culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • After the incubation period, collect the culture medium (which may contain detached, apoptotic cells).

    • Wash the adherent cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Combine the detached cells with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. [12][13] * Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks. [14][15]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes. [13] * Decant the ethanol and wash the cell pellet twice with cold PBS. [13] * Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. [12]The RNase A is crucial to degrade any double-stranded RNA that PI might otherwise bind to, ensuring that the signal is specific to DNA. [8] * Incubate the cells in the dark for 30 minutes at room temperature. [13]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer.

    • Use a low flow rate to ensure high-quality data. [16][17] * Collect data for at least 10,000 single-cell events. [12] * Use appropriate gating strategies to exclude doublets and debris. A dot plot of the pulse area versus pulse height or width of the DNA fluorescence signal is effective for this purpose. [12][15]

Data Analysis and Interpretation

The data obtained from the flow cytometer will be in the form of a histogram where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of events (cells). Specialized software (e.g., ModFit LT, FlowJo) is used to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

An accumulation of cells in a specific phase of the cell cycle in the treated samples compared to the vehicle control indicates cell cycle arrest at that phase. For example, an increase in the G2/M peak suggests that the compound is preventing cells from entering mitosis.

Expected Results

The following table presents hypothetical data illustrating a dose-dependent G2/M arrest induced by a pyrrolo[2,3-d]pyrimidine compound.

Compound Concentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
0 (Vehicle Control)55.2 ± 3.128.5 ± 2.516.3 ± 1.8
0.152.8 ± 2.925.1 ± 2.222.1 ± 2.0
1.045.6 ± 3.518.3 ± 1.936.1 ± 2.8
10.030.1 ± 2.810.5 ± 1.559.4 ± 3.3

These results would suggest that the compound inhibits cell cycle progression at the G2/M checkpoint.

Troubleshooting

ProblemPossible CauseSolution
High CV of G0/G1 peak High flow rate during acquisition. [16][17]Use the lowest possible flow rate. [16][17]
Cell clumps.Filter the cell suspension through a nylon mesh before acquisition. [14]Ensure proper vortexing during fixation.
No distinct G2/M peak Cells are not proliferating or are contact-inhibited. [18]Ensure cells are in the exponential growth phase during treatment. [16]Seed cells at a lower density.
Insufficient staining.Increase incubation time with PI/RNase A solution. [16]
Debris in the histogram Excessive cell death or harsh handling.Handle cells gently, especially during centrifugation and resuspension. [16]Use a viability dye to exclude dead cells if necessary.

Assay Validation and Controls

To ensure the reliability of the results, proper validation and controls are essential:

  • Positive Control: Use a known cell cycle inhibitor (e.g., nocodazole for G2/M arrest) to confirm that the assay can detect cell cycle perturbations.

  • Negative Control: An untreated cell sample should be included to establish the baseline cell cycle distribution.

  • Vehicle Control: This is crucial to account for any effects of the compound's solvent on the cells.

  • Reproducibility: The assay should be repeated independently to ensure the results are reproducible. [19]

Conclusion

The analysis of cell cycle distribution by flow cytometry is an indispensable tool in the preclinical evaluation of potential anticancer drugs like pyrrolo[2,3-d]pyrimidine compounds. This application note provides a detailed and robust protocol that, when coupled with careful experimental design and data interpretation, can yield valuable insights into the mechanism of action of these promising therapeutic agents. The ability to demonstrate and quantify cell cycle arrest provides strong evidence for the on-target activity of CDK inhibitors and is a critical step in the drug development pipeline.

References

  • Creative Biolabs. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry.
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181308.
  • Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1793–1801.
  • Žalibartaitė, I., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo[2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5369.
  • Wang, Y., et al. (2024). Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. Organic & Biomolecular Chemistry, 22(1), 104-115.
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181308.
  • Aso, K., et al. (1995). Synthesis and antitumor activity of pyrrolo[2,3-d]pyrimidine antifolates with a bridge chain containing a nitrogen atom. Chemical & Pharmaceutical Bulletin, 43(2), 256–261.
  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2181308.
  • Al-Ostath, M. A., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Scientific Reports, 13(1), 12345.
  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide).
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Al-Salahi, R., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(15), 5809.
  • Elabscience. (2024). Three Common Problems and Solutions of Cell Cycle Detection.
  • Lee, K. M., et al. (2009). Validation of the cell cycle G(2) delay assay in assessing ionizing radiation sensitivity and breast cancer risk. Cancer Epidemiology, Biomarkers & Prevention, 18(4), 1308–1315.
  • Patel, H. D., et al. (2020). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Journal of Applied Pharmaceutical Science, 10(6), 001-014.
  • Alpan, A. S., et al. (2018). Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1433–1446.
  • Ecsedy, J. A., et al. (2011). Validation of a flow cytometry based G(2)M delay cell cycle assay for use in evaluating the pharmacodynamic response to Aurora A inhibition. Journal of Immunological Methods, 365(1-2), 10–20.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1–28.6.11.
  • FluoroFinder. (2019). A guide to Flow Cytometry Cell Cycle Analysis.
  • Ammayappan, A., et al. (2013). Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression. Journal of Virology, 87(23), 12829–12841.
  • Wang, Y., et al. (2022). Discovery of pyrrolo[2,3-d]pyrimidine-based molecules as a Wee1 inhibitor template. Bioorganic & Medicinal Chemistry Letters, 75, 128973.
  • ResearchGate. (n.d.). Flow cytometric analysis shows the G2/M cell cycle arrest in MDA-MB 231....
  • ResearchGate. (2025). (PDF) Validation of the cell cycle G2 delay assay in assessing ionizing radiation sensitivity and breast cancer risk.
  • ResearchGate. (n.d.). Validation of transcriptomics data. (A) Cell cycle analysis shows an....
  • Wikipedia. (n.d.). Cell cycle analysis.

Sources

In vivo mouse models for testing pyrrolo[2,3-d]pyrimidine anti-arthritic efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Topic: In Vivo Mouse Models for Testing Pyrrolo[2,3-d]pyrimidine Anti-Arthritic Efficacy

Audience: Researchers, scientists, and drug development professionals in rheumatology and immunology.

Introduction: Targeting Inflammatory Pathways in Rheumatoid Arthritis

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by persistent inflammation of the synovial joints, leading to cartilage degradation, bone erosion, and significant disability.[1][2] The pathophysiology of RA involves a complex interplay of immune cells, including T cells, B cells, and macrophages, which produce a cascade of pro-inflammatory cytokines.[1] A critical intracellular signaling pathway that mediates the effects of many of these cytokines is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2][3]

The pyrrolo[2,3-d]pyrimidine scaffold is a key pharmacophore for a class of targeted synthetic disease-modifying antirheumatic drugs (tsDMARDS) known as JAK inhibitors (JAKi).[4][5][6][7] Molecules like Tofacitinib, which possess this core structure, function by inhibiting one or more of the JAK family enzymes (JAK1, JAK2, JAK3, and TYK2).[3][8][9] By blocking JAKs, these compounds disrupt the signaling of numerous cytokines pivotal to the pathogenesis of RA, including various interleukins (IL-2, IL-6, IL-15, etc.) and interferons, thereby reducing the inflammatory response.[3][9][10]

Evaluating the preclinical efficacy of novel pyrrolo[2,3-d]pyrimidine-based drug candidates requires robust and predictive in vivo models that recapitulate key aspects of human RA. This guide provides a detailed overview and step-by-step protocols for utilizing established mouse models of arthritis for this purpose.

Rationale for Model Selection: Collagen-Induced and Adjuvant-Induced Arthritis

The choice of an animal model is critical for obtaining relevant and translatable data. For assessing the efficacy of JAK inhibitors like those based on the pyrrolo[2,3-d]pyrimidine scaffold, the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models are considered industry standards.

  • Collagen-Induced Arthritis (CIA): This is the most widely used autoimmune model for RA as it shares significant immunological and pathological similarities with the human disease.[11][12][13] CIA is particularly relevant because its pathogenesis is driven by both T-cell and B-cell responses to type II collagen, a major component of articular cartilage, leading to the production of autoantibodies and subsequent joint inflammation.[13][14] This model is ideal for evaluating compounds that target these specific immune pathways.

  • Adjuvant-Induced Arthritis (AIA): The AIA model is induced by immunization with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[15][16][17] It is a T-cell-mediated autoimmune disease that results in severe polyarthritis. While its induction mechanism differs from human RA, it is a valuable model for assessing general anti-inflammatory and immunomodulatory effects of novel compounds.[16][17] It is particularly useful for compounds targeting innate and T-cell-driven inflammation.[18]

Key Experimental Workflow

The following diagram outlines the general workflow for evaluating a novel pyrrolo[2,3-d]pyrimidine compound in a mouse arthritis model.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Terminal Analysis Induction Arthritis Induction (CIA or AIA) Treatment Initiate Dosing: - Vehicle Control - Test Compound - Positive Control (e.g., Tofacitinib) Induction->Treatment Prophylactic or Therapeutic Dosing Acclimatization Animal Acclimatization & Baseline Measurement Acclimatization->Induction Day 0 Monitoring Ongoing Monitoring: - Clinical Scoring - Paw Thickness - Body Weight Treatment->Monitoring Monitoring->Monitoring Termination Study Termination (e.g., Day 42-56) Monitoring->Termination Analysis Endpoint Analysis: - Histopathology - Serum Cytokine Analysis - Biomarker Analysis Termination->Analysis

Caption: General experimental workflow for in vivo efficacy testing.

Protocol 1: Collagen-Induced Arthritis (CIA) Model

The CIA model is induced by immunizing genetically susceptible mouse strains with type II collagen emulsified in Complete Freund's Adjuvant.[11]

I. Materials

  • Animals: DBA/1J mice (male, 8-10 weeks old) are highly susceptible.[14][19][20]

  • Collagen: Bovine or Chicken Type II Collagen (dissolved in 0.05 M acetic acid to 2 mg/mL).[20]

  • Adjuvants:

    • Complete Freund’s Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 4 mg/mL).[14]

    • Incomplete Freund’s Adjuvant (IFA).

  • Test Compound: Pyrrolo[2,3-d]pyrimidine derivative formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Positive Control: Tofacitinib or other approved JAK inhibitor.

  • Syringes, needles, caliper for paw measurement.

II. Experimental Procedure

  • Preparation of Collagen Emulsion (Day -1):

    • On ice, mix Type II collagen solution and CFA in a 1:1 ratio.

    • Emulsify using two glass Luer-lock syringes connected by an emulsifying needle until a stable emulsion is formed (a drop of the emulsion does not disperse in water).

    • Prepare a similar emulsion using IFA for the booster immunization.

  • Primary Immunization (Day 0):

    • Anesthetize mice according to approved institutional protocols.

    • Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.[14] Each mouse receives 100 µg of collagen.

  • Booster Immunization (Day 21):

    • Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.[14]

  • Initiation of Treatment:

    • Prophylactic Dosing: Begin administration of the test compound, vehicle, and positive control one day before or on the day of primary immunization (Day -1 or Day 0).

    • Therapeutic Dosing: Begin administration upon the first signs of arthritis (typically Day 24-28) or when the average clinical score reaches a predetermined value (e.g., 2-4).

  • Monitoring and Evaluation (from Day 21 to Termination):

    • Clinical Scoring: Score mice 3-4 times per week using a standardized scale (see Table 1).[21][22] The scores for all four paws are summed for a total score per mouse (maximum score of 16).[13]

    • Paw Thickness Measurement: Measure the thickness of the hind paws using a digital caliper.

    • Body Weight: Monitor body weight as an indicator of general health and potential compound toxicity.

  • Study Termination and Endpoint Analysis (e.g., Day 42-56):

    • Euthanize mice according to approved protocols.

    • Collect hind paws and fix in 10% neutral buffered formalin for histopathological analysis.

    • Collect blood for serum analysis of cytokines and anti-collagen antibodies.

Protocol 2: Adjuvant-Induced Arthritis (AIA) Model

The AIA model provides a more rapid onset of arthritis and is useful for screening compounds with potent anti-inflammatory activity.[17]

I. Materials

  • Animals: Lewis or Sprague-Dawley rats are highly susceptible; however, mouse strains like BALB/c or C57BL/6 can also be used.[15][23]

  • Adjuvant: Complete Freund’s Adjuvant (CFA) containing 10 mg/mL heat-killed Mycobacterium tuberculosis.[16]

  • Test Compound and Controls: As described for the CIA model.

II. Experimental Procedure

  • Induction of Arthritis (Day 0):

    • Thoroughly resuspend the CFA.

    • Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.[16][17]

  • Development of Arthritis:

    • Primary inflammation (swelling and erythema) will develop in the injected paw within 24-48 hours.[17]

    • Secondary, systemic arthritis affecting the non-injected paws typically appears between Day 10 and Day 14.[16]

  • Initiation of Treatment:

    • Prophylactic Dosing: Can be initiated before or on the day of CFA injection.

    • Therapeutic Dosing: Typically initiated around Day 8-10, just before the expected onset of systemic arthritis.

  • Monitoring and Evaluation (from Day 0 to Termination):

    • Clinical Scoring: Score paws regularly as described in Table 1.

    • Paw Volume/Thickness: Measure the volume of both hind paws using a plethysmometer or thickness with a caliper. The change in volume/thickness of the non-injected (contralateral) paw is a key indicator of systemic disease and drug efficacy.

  • Study Termination and Endpoint Analysis (e.g., Day 21-28):

    • Conduct terminal procedures as described for the CIA model, focusing on histopathology of the hind paws.

Efficacy Evaluation and Data Presentation

Clinical Scoring System

A semi-quantitative scoring system is the standard method for assessing disease severity over time.[21]

ScoreDescription of Paw
0 Normal, no evidence of erythema or swelling.[13][24]
1 Mild, but definite redness and swelling of the ankle or wrist, or digits.[22][25]
2 Moderate redness and swelling of ankle or wrist.[22]
3 Severe redness and swelling of the entire paw including digits.[22]
4 Maximally inflamed limb with involvement of multiple joints, or ankylosis.[24]
Table 1: Standardized Clinical Scoring System for Arthritis in Mice.
Histopathological Analysis

Histology provides a definitive assessment of joint damage and the therapeutic effect of the compound at the tissue level.[26][27][28][29]

  • Sample Preparation: After fixation, decalcify paws (e.g., using EDTA) and embed in paraffin.[26][27]

  • Sectioning and Staining: Section the joints and perform standard Hematoxylin and Eosin (H&E) staining to visualize inflammation and general morphology. Safranin O staining can be used to assess cartilage integrity (proteoglycan loss). TRAP staining identifies osteoclasts involved in bone erosion.[26][28]

  • Histological Scoring: Score sections for key pathological features:

    • Inflammation: Infiltration of inflammatory cells into the synovium and joint space.

    • Pannus Formation: Proliferation of synovial tissue.

    • Cartilage Damage: Loss of chondrocytes and proteoglycans.

    • Bone Erosion: Resorption of bone by osteoclasts.

ParameterScore 0Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Inflammation NormalSlight thickening of synovial layer, few inflammatory cellsClear thickening, moderate infiltrationDense infiltration, extending to adjacent tissues
Cartilage Damage Intact surfaceSuperficial fibrillationLoss of cartilage down to mid-zoneComplete loss of cartilage
Bone Erosion Normal boneSmall areas of resorptionMultiple areas of resorptionExtensive loss of bone structure
Table 2: Example Histopathological Scoring System.

Mechanism of Action: JAK-STAT Pathway Inhibition

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors exert their anti-arthritic effect by blocking cytokine signaling. When a pro-inflammatory cytokine binds its receptor, it activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs translocate to the nucleus and induce the transcription of inflammatory genes. The test compound inhibits this critical phosphorylation step.[2][3]

G Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. JAK Activation Receptor->JAK STAT STAT JAK->STAT 3. STAT Phosphorylation (p) JAK->STAT pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 4. Dimerization & Translocation pSTAT->Nucleus Gene Inflammatory Gene Transcription Nucleus->Gene 5. Gene Expression Pyrrolo Pyrrolo[2,3-d]pyrimidine (JAK Inhibitor) Pyrrolo->JAK INHIBITS

Caption: Inhibition of the JAK-STAT signaling pathway.

Conclusion and Data Interpretation

A successful pyrrolo[2,3-d]pyrimidine anti-arthritic agent should demonstrate a dose-dependent reduction in clinical arthritis scores and paw swelling compared to the vehicle-treated group.[30][31][32] The efficacy should be comparable to, or better than, the positive control. These clinical findings must be corroborated by histopathological analysis, which should reveal a significant reduction in inflammation, cartilage destruction, and bone erosion in the treated groups.[31][32] Further analysis of serum cytokines can confirm the compound's mechanism of action by showing a decrease in key pro-inflammatory mediators. By following these detailed protocols, researchers can generate robust and reliable preclinical data to support the advancement of novel pyrrolo[2,3-d]pyrimidine derivatives for the treatment of rheumatoid arthritis.

References

  • A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. (n.d.).
  • Ghoreschi, K., Jesson, M. I., Li, X., Lee, J. H., Ghosh, S., Magnusson, P. M., ... & McInnes, I. B. (2014). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. PubMed.
  • Kiyoi, T. (2024). Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. PubMed.
  • Tofacitinib | Arthritis UK. (n.d.).
  • Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. (n.d.).
  • Jeka, S., & Wiland, P. (2018). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology. PubMed Central.
  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. PubMed.
  • Inglis, J. J., Simelyte, E., Williams, R. O., & Nissim, A. (2008). Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. Bio-protocol.
  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. (2024).
  • The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis | Request PDF - ResearchGate. (n.d.).
  • Seeuws, S., Cooreman, S., Jacques, P., Van den Bosch, F., De Vos, M., & Elewaut, D. (2018). Clinical Scoring of Disease Activity in Animal Models. PubMed.
  • Histological Analyses of Arthritic Joints in Collagen-Induced Arthritis Model Mice. (n.d.). Springer Nature.
  • Histological Analysis of Arthritic Joints | Springer Nature Experiments. (n.d.).
  • Collagen-Induced Arthritis Models | Springer Nature Experiments. (n.d.).
  • Zhang, Y., Wang, Y., Liu, Y., Li, Y., Zhang, Y., & Zhang, Y. (2024). Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheumatoid arthritis. PubMed.
  • Li, Y., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed.
  • Kim, D., Lee, J., Kim, H., Kim, J., Lee, J., & Kim, Y. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. PubMed.
  • Angelini, J., Talotta, R., Roncati, L., Fornasari, P. M., & Giganti, M. (2020). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. PubMed Central.
  • Marcus, C., Wållberg, M., Litsgård, M., Olsen, T. K., Zandian, A., & Sjöstrand, M. (2012). Development of a new humanized mouse model to study acute inflammatory arthritis. PubMed Central.
  • Daim, N. E. (n.d.). Histological Evaluation of Arthritis in Mice | Abstract. Medical & Clinical Research.
  • A) Clinical scoring of arthritis symptoms in CIA. From Day 20 after CIA... - ResearchGate. (n.d.).
  • Kiyoi, T. (2018). Histological Analysis of Arthritic Joints. PubMed.
  • Wang, Q., Sun, X., & Liu, Y. (2022). Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). PubMed Central.
  • de Oliveira, A. C., de Souza, R. A., de Lemos, L. L., de Oliveira, J. R., & de Moura, R. S. (2024). Adjuvant-induced arthritis promotes vascular hyporesponsiveness to phenylephrine through a nitric oxide-related mechanism. SciELO.
  • Seeuws, S., Cooreman, S., Jacques, P., Van den Bosch, F., De Vos, M., & Elewaut, D. (2011). A multiparameter approach to monitor disease activity in collagen-induced arthritis. PubMed Central.
  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. PubMed.
  • Adjuvant-Induced Arthritis Model - Chondrex. (n.d.).
  • Tanaka, Y. (2012). In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis. ScienceDirect.
  • Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050 - Publications - Immune-Mediated Inflammatory Disease Forum. (n.d.).
  • Adjuvant-Induced Arthritis (AIA) Model - Creative Bioarray. (2022).
  • Development of selective inhibitors for the treatment of rheumatoid arthritis: ( R )-3-(3-(Methyl(7 H -pyrrolo[2,3- d ]pyrimidin-4-yl)amino)pyrrolidin-1-yl) - ResearchGate. (n.d.).
  • Goodwin, G., Eames, H. L., Denk, F., & Udalova, I. (2024). Antigen induced arthritis in mice. Protocols.io.
  • Bechman, K., Subesinghe, S., Norton, S., & Galloway, J. B. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. PubMed Central.
  • Tofacitinib effects on the in vivo model of experimental arthritis.... - ResearchGate. (n.d.).
  • Al-Suhaimi, K. S., Al-Otaibi, B., & El-Messery, S. M. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Gazzar, M. G., & El-Gazzar, M. G. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Ndeta, G. A., Cherian, C., Santhamma, E. D., & Matherly, L. H. (2022). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH.
  • Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore - ResearchGate. (n.d.).
  • Wang, Y., Zhang, Y., Liu, Y., Li, Y., & Zhang, Y. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility with this important class of compounds. The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly kinase inhibitors, but its inherent hydrophobicity often presents a significant hurdle in preclinical and clinical development.[1][2][3][4] This resource is designed to provide you with both the theoretical understanding and practical protocols to overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: Why do many 7H-pyrrolo[2,3-d]pyrimidine derivatives exhibit poor aqueous solubility?

A1: The 7H-pyrrolo[2,3-d]pyrimidine core, a fused heterocyclic system, is relatively planar and possesses a significant nonpolar surface area. This inherent hydrophobicity often leads to strong crystal lattice energy, where the molecules prefer to interact with each other rather than with water. This tendency results in low aqueous solubility, a characteristic often described as "brick dust"-like. Many derivatives are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, indicating that their absorption is limited by their poor solubility.[5]

Q2: What is the first step I should take to assess the solubility of my 7H-pyrrolo[2,3-d]pyrimidine derivative?

A2: A fundamental first step is to determine the pH-solubility profile of your compound. The 7H-pyrrolo[2,3-d]pyrimidine nucleus contains basic nitrogen atoms, meaning its ionization state, and therefore solubility, is often pH-dependent. For example, tofacitinib, a well-known Janus kinase (JAK) inhibitor with this core, has a basic pKa of 5.2.[6] Its solubility is significantly higher in acidic conditions (below its pKa) where the molecule becomes protonated.[6][7] By measuring the solubility at various pH points (e.g., from pH 2 to 7.4), you can determine if pH modification is a viable strategy for your specific derivative.

Q3: Are there commercially available drugs with a 7H-pyrrolo[2,3-d]pyrimidine core, and how is their solubility addressed?

A3: Yes, two prominent examples are tofacitinib (Xeljanz®) and ruxolitinib (Jakafi®). In both cases, salt formation is a key strategy to enhance their aqueous solubility.

  • Tofacitinib is formulated as a citrate salt.[7] While the intrinsic solubility of the free base is low (147 µg/mL), the citrate salt allows for the formation of a highly soluble compound in acidic environments, which is beneficial for oral absorption.[6][8]

  • Ruxolitinib is formulated as a phosphate salt, which is highly soluble in water, particularly at a low pH.[9][10] This strategy has been so effective that ruxolitinib is classified as a BCS Class 1 drug, meaning it has both high solubility and high permeability.[9][11]

Troubleshooting Guides

Issue 1: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for in vitro assays.

Possible Cause: The final concentration of your compound in the aqueous buffer exceeds its thermodynamic solubility at the buffer's pH. This is a common issue when using neutral pH buffers like PBS (pH 7.4).

Solutions:

  • pH Adjustment: If your assay is tolerant to a lower pH, consider using a buffer in the acidic range (e.g., pH 3-5). As demonstrated with tofacitinib, a decrease in pH below the compound's pKa can lead to a dramatic increase in solubility.[6] For instance, tofacitinib's solubility increases from the microgram-per-milliliter range at neutral pH to several milligrams-per-milliliter at a pH below 3.5.[6]

  • Co-solvents: While less ideal due to potential cellular toxicity, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol) to the final aqueous solution can help maintain solubility.[6] It is crucial to always include a vehicle control with the same co-solvent concentration in your experiment.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[12][13] Preparing a stock solution of your compound complexed with a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) before dilution into your assay buffer can prevent precipitation.

Issue 2: Poor oral bioavailability is observed in animal studies despite good in vitro cell permeability.

Possible Cause: The low aqueous solubility of your compound in the gastrointestinal tract is likely the rate-limiting step for absorption. This is a classic characteristic of BCS Class II compounds.

Solutions:

  • Salt Formation: This is often the most effective and widely used strategy. If your 7H-pyrrolo[2,3-d]pyrimidine derivative has a basic center, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, phosphate, mesylate) can significantly improve its solubility and dissolution rate.[8][9]

  • Amorphous Solid Dispersions (ASDs): ASDs involve dispersing the crystalline drug in a hydrophilic polymer matrix at a molecular level.[14] This prevents the drug from crystallizing, and the resulting amorphous form has a higher apparent solubility and faster dissolution rate than the crystalline form. Common techniques for preparing ASDs include spray drying and hot-melt extrusion.

  • Co-crystals: A co-crystal is a crystalline structure composed of the active pharmaceutical ingredient (API) and a coformer molecule in a specific stoichiometric ratio.[15] The coformer is chosen to interact with the API through non-covalent bonds (e.g., hydrogen bonds) and disrupt the API's crystal lattice, leading to improved solubility.[15]

Quantitative Data Summary

The following table summarizes the solubility data for tofacitinib, a representative 7H-pyrrolo[2,3-d]pyrimidine derivative, to illustrate the impact of pH.

pHTofacitinib Solubility (mg/mL)Reference
Intrinsic0.147[6]
2.25.2[6]
3.51.8[6]
4.53 - 8.00.0002 - 0.00059[16]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

A step-by-step methodology for determining the pH-solubility profile of a novel 7H-pyrrolo[2,3-d]pyrimidine derivative.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solid compound into separate vials prep2 Add a series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4) prep1->prep2 equil1 Agitate vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep2->equil1 equil2 Ensure excess solid remains to confirm saturation equil1->equil2 analysis1 Filter or centrifuge to remove undissolved solid equil2->analysis1 analysis2 Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) analysis1->analysis2

Caption: Workflow for determining the pH-solubility profile.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-evaporation Method)

A common laboratory-scale method for preparing a solid cyclodextrin inclusion complex to enhance aqueous solubility.

G start Dissolve the 7H-pyrrolo[2,3-d]pyrimidine derivative in a suitable organic solvent (e.g., ethanol) step2 Dissolve the cyclodextrin (e.g., HP-β-CD) in water in a separate flask start->step2 Separately step3 Slowly add the drug solution to the cyclodextrin solution with constant stirring step2->step3 step4 Continue stirring for 24-48 hours to allow for complex formation step3->step4 step5 Remove the solvent under reduced pressure (rotary evaporation) to obtain a solid powder step4->step5 end The resulting powder is the drug-cyclodextrin inclusion complex step5->end

Caption: Co-evaporation method for cyclodextrin complexation.

Mechanistic Insights

The Principle of pH Adjustment

The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation. For a basic compound like a 7H-pyrrolo[2,3-d]pyrimidine derivative, as the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (ionized) form. This charged species is more polar and interacts more favorably with water molecules, leading to a significant increase in aqueous solubility.

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_compound Compound (Protonated, Charged) low_ph_solubility High Aqueous Solubility low_ph_compound->low_ph_solubility Favorable interaction with water high_ph_compound Compound (Neutral, Uncharged) high_ph_solubility Low Aqueous Solubility high_ph_compound->high_ph_solubility Prefers self-association (crystallization)

Caption: Effect of pH on the solubility of a basic compound.

By understanding the physicochemical properties of your 7H-pyrrolo[2,3-d]pyrimidine derivatives and applying these systematic troubleshooting and formulation strategies, you can effectively overcome the challenges of poor aqueous solubility and advance your research and development efforts.

References

  • Jetir.Org. (n.d.). To study the solubility of tofacitinib citrate.
  • W. J. T. (2019, April 16). Preformulation and Evaluation of Tofacitinib as a Therapeutic Treatment for Asthma. NIH.
  • Therapeutic Goods Administration (TGA). (n.d.). Ruxolitinib.
  • Google Patents. (n.d.). US20210338677A1 - Pharmaceutical compositions of tofacitinib for oral administration.
  • Formulation Diary. (n.d.). Active Ingredient TOFACITINIB CITRATE (IR, Tablet).
  • NIH. (n.d.). Ruxolitinib | C17H18N6 | CID 25126798 - PubChem.
  • J. K. (2024, January 31). Tofacitinib Citrate Delivery Through Pharmaceutical Formulations For Divergent Therapeutic Treatments.
  • S. B. (n.d.). Controlled Release Formulation of Tofacitinib Citrate Tablets Evaluated Using Quality by Design (QBD) Approach.
  • PubMed Central. (2025, March 28). Development and Evaluation of Bilayer Sustained-Release Tablets of Ruxolitinib Using Discriminative Pharmacokinetic Analysis and IVIVC.
  • NIH. (n.d.). Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream - PMC.
  • Qingmu. (2024, March 26). Ruxolitinib and its Phosphate Form: Exploring a Potential New Treatment Option.
  • Google Patents. (n.d.). WO2021260727A1 - Oral liquid formulations of ruxolitinib.
  • New Journal of Chemistry (RSC Publishing). (n.d.). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin.
  • PubMed Central. (n.d.). 7H-pyrrolo[2,3-d]pyrimidin-4-amine based inhibitors of calcium dependent protein kinase 1 have distinct inhibitory and oral pharmacokinetic characteristics compared with 1H-pyrazolo[3,4-d]pyrimidin-4-amine based inhibitors.
  • ResearchGate. (2025, August 5). Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2 | Request PDF.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • M. S. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
  • S. R. (2022, May 26). Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article.
  • PubMed. (2020, June 9). The use of cyclodextrin inclusion complexes to improve anticancer drug profiles: a systematic review.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591.
  • NIH. (2010, February 12). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt) - PMC.
  • NIH. (n.d.). Cyclodextrin derivatives as anti-infectives - PubMed.
  • NIH. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC.
  • ResearchGate. (2018, January 29). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays.
  • PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk).
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • PubMed Central. (n.d.). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation.
  • ResearchGate. (n.d.). 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases.
  • PubMed Central. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • MDPI. (2023, January 3). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • MDPI. (2023, July 28). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.
  • Google Patents. (n.d.). Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • PubMed. (2019, December 1). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents.

Sources

Technical Support Center: Optimizing Yield for Multi-Step Synthesis of Pyrrolopyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolopyrimidine compounds. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing this privileged heterocyclic scaffold. The pyrrolo[2,3-d]pyrimidine core, a structural analog of purine, is a cornerstone in the development of therapeutics, including kinase inhibitors and antivirals.[1][2][3]

However, its multi-step synthesis is often plagued by challenges that can significantly impact overall yield and purity. This document provides in-depth, field-proven insights in a question-and-answer format to troubleshoot specific experimental issues, optimize reaction conditions, and enhance the efficiency of your synthetic campaigns.

Part 1: General Principles of Yield Optimization in Multi-Step Synthesis

Before addressing specific reaction problems, it is crucial to recognize that the overall yield is a product of the efficiency of each individual step. A robust strategy involves:

  • Route Scouting: Early identification of synthetic routes that utilize stable intermediates and high-yielding, well-established reactions is paramount.[4][5]

  • Intermediate Characterization: Thoroughly purifying and characterizing intermediates at each stage is non-negotiable. An impurity carried forward can inhibit subsequent reactions or lead to complex purification challenges later on.

  • Process Parameter Control: Minor variations in temperature, concentration, or addition rates can have a magnified negative impact during scale-up.[6]

Below is a workflow illustrating the critical decision points in a typical multi-step synthesis campaign for pyrrolopyrimidine derivatives.

cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Finalization Start Select Starting Materials (e.g., 6-aminouracil) Core_Formation Pyrrole Ring Annulation Start->Core_Formation Cyclization Core_Formation->Start No: Re-evaluate cyclization conditions Halogenation Selective Halogenation (e.g., C5-Iodo/Bromo) Core_Formation->Halogenation Yield > 85%? Protecting_Group Protect Pyrrole N-H (e.g., SEM, Boc) Halogenation->Protecting_Group Cross_Coupling Palladium-Catalyzed Cross-Coupling Protecting_Group->Cross_Coupling Suzuki, Buchwald-Hartwig, etc. Cross_Coupling->Protecting_Group No: Optimize catalyst/ligand/base Deprotection Protecting Group Removal Cross_Coupling->Deprotection Conversion > 95%? Purification Final Purification (Chromatography/Recrystallization) Deprotection->Purification Final_Product Characterized Final Compound Purification->Final_Product Start Low Yield in Suzuki Coupling Q1 Debromination Observed? Start->Q1 A1_Yes Switch to Bulky Ligand (e.g., XPhos, SPhos) Q1->A1_Yes Yes A1_No Increase Base Strength (K₃PO₄ or Cs₂CO₃) Q1->A1_No No Q2 Starting Material Recovery? A1_Yes->Q2 A1_No->Q2 A2_Yes Increase Temperature (Screen 80-110 °C) Q2->A2_Yes Yes A2_No Check Boronic Acid Quality Q2->A2_No No End Optimized Yield A2_Yes->End A2_No->End

Caption: Troubleshooting logic for a low-yielding Suzuki-Miyaura reaction.

Section 2.2: Nucleophilic Aromatic Substitution (SNAr)

Question: I am trying to perform an amination on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with a primary or secondary amine. The reaction is very slow, requires high temperatures, and I get a significant amount of the 4-hydroxy (hydrolysis) byproduct.

Answer: This is a common challenge stemming from the delicate balance of activating the substrate without deactivating the nucleophile, especially in the presence of acid and potential water contamination.

Causality and Rationale: The reaction proceeds via a Meisenheimer complex, and its formation is the rate-determining step. While the pyrrolopyrimidine ring is electron-deficient, its reactivity can be insufficient without activation. Acid is often added to protonate the ring nitrogens, making the C4 position more electrophilic. However, the same acid will protonate the amine nucleophile, rendering it non-nucleophilic. [7][8]The hydrolysis byproduct forms from the reaction with water, which is often present as a contaminant or in the solvent.

Troubleshooting Workflow:

  • Solvent Choice is Critical: Traditional wisdom favors anhydrous polar aprotic solvents like DMF or NMP. However, recent studies have demonstrated that water can be a superior solvent for this specific transformation.

    • Expertise: In a controlled aqueous environment with a catalytic amount of acid, the rate of amination can be significantly higher than in alcoholic or aprotic organic solvents. [7][8]The polar nature of water stabilizes the polar transition state leading to the Meisenheimer complex.

    • Recommendation: Attempt the reaction in water or a water/EtOH mixture. Start with a substoichiometric amount of acid (e.g., 0.1 equivalents of HCl). The reaction itself generates one equivalent of HCl, which can be buffered by the product, driving the reaction forward without excessively protonating the nucleophile. [8]

  • Control the Amount of Acid: Do not use a large excess of strong acid.

    • Expertise: The reaction is acid-promoted, not necessarily acid-catalyzed in the traditional sense, due to product formation. An excess of acid at the start will simply sequester your amine nucleophile as its non-reactive ammonium salt.

    • Recommendation: Begin with 0.1 to 0.2 equivalents of HCl and raise the temperature to 80 °C. Monitor the reaction. If it stalls, a small additional charge of acid might be beneficial, but this should be determined empirically. [7]

  • Protecting Group Strategy: The N7-H of the pyrrole ring is acidic and can interfere with the reaction.

    • Expertise: Protecting the N7 position with a suitable protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can improve solubility and prevent unwanted side reactions. [9]This group is stable to the conditions of many cross-coupling and amination reactions and can be removed under acidic conditions later.

    • Recommendation: For challenging substrates, consider a protecting group strategy. The synthesis of the SEM-protected 4-chloro-pyrrolopyrimidine is well-documented. [9]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for common, yet challenging, transformations.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted for a 5-bromo-7-SEM-protected-pyrrolopyrimidine.

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the 5-bromo-pyrrolopyrimidine substrate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). [10]4. Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 v/v mixture. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: HCl-Promoted Amination in Water

This protocol is for the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with an aniline derivative. [7][8]

  • Reactant Mixture: In a sealable reaction vessel, combine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv), the aniline derivative (1.1 equiv), and water to achieve a substrate concentration of 0.2 M.

  • Acid Addition: Add a 1 M aqueous solution of HCl (0.1 equiv) to the suspension.

  • Reaction: Seal the vessel and heat the mixture to 80 °C with vigorous stirring. The reaction mixture may become homogeneous as the reaction progresses and the more soluble product salt is formed.

  • Monitoring: Monitor the reaction by LC-MS. Full conversion is typically observed within 6 hours. [7]5. Workup: Cool the reaction to room temperature. The product may precipitate. Adjust the pH to ~8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

References

  • Zhang, L., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry.
  • Valizadeh, H., & Gholipour, H. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Anti-Cancer Agents in Medicinal Chemistry.
  • Bozorov, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives. Molecules.
  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Scilit.
  • Perlíková, P., & Hocek, M. (2017). Pyrrolo[2,3‐d]pyrimidine (7‐deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. Medicinal Chemistry Research.
  • Bozorov, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central.
  • Patel, H., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Wang, L., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal.
  • Sreenivas, H., et al. (2016). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry.
  • Mohamed, M. S., et al. (2016). Synthesis Strategies and Biological Value of Pyrrole and Pyrrolopyrimidine. Semantic Scholar.
  • Isaksson, J., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • Bandaru, P. K., et al. (2025). Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. Bentham Science.
  • N/A. (2024). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. OUCI.
  • Romagnoli, R., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
  • Amblard, F., et al. (2001). Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1.
  • Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Green Chemistry Letters and Reviews.
  • Isaksson, J., et al. (2020). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
  • Cuzzucoli Crucitti, G., et al. (2019). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances.
  • Xia, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry.
  • Klampfer, L., et al. (2019). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.
  • Norman, M. H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry.
  • Vitale, P., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Tumkevicius, S., & Dodonova, J. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.
  • Kumar, A., et al. (2016). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. Organic & Biomolecular Chemistry.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Bozorov, K., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Norman, M. H., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
  • N/A. (2005). Multistep Synthesis of Pyrido[3',2':4,5]pyrrolo[3,2-d]o[14][15]xazin-4(5H)-one from 2-Aminonicotinonitriles. Semantic Scholar.
  • Romagnoli, R., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed.
  • Riyadh, S. M., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Future Medicinal Chemistry.

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of Pyrrolo[2,3-d]pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[2,3-d]pyrimidine inhibitors. This guide is designed to provide expert insights, troubleshooting workflows, and detailed protocols to address the common and often complex challenge of poor oral bioavailability associated with this important class of molecules. The pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, is a privileged structure in kinase inhibitor design, mimicking the ATP binding site.[1][2] However, the very features that make these compounds potent inhibitors—often flat, aromatic, and lipophilic structures—frequently lead to poor aqueous solubility and subsequent challenges in achieving therapeutic exposure via oral administration.

This document moves beyond simple protocols to explain the underlying physicochemical and physiological principles, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of understanding and tackling bioavailability issues.

Q1: What are the primary reasons for the low oral bioavailability of pyrrolo[2,3-d]pyrimidine inhibitors?

A1: The oral bioavailability of any compound is a function of its solubility, permeability, and metabolic stability. Pyrrolo[2,3-d]pyrimidine inhibitors often face hurdles in all three areas:

  • Poor Aqueous Solubility: This is the most common and significant barrier. The planar, heterocyclic ring system often leads to high crystal lattice energy, making it difficult for the compound to dissolve in the gastrointestinal (GI) fluids.[3] Without dissolution, the drug cannot be absorbed.[4]

  • Low Intestinal Permeability: While many of these inhibitors are lipophilic (high LogP), which should favor membrane permeation, they can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall.[5][6] These transporters actively pump the drug back into the GI lumen, reducing net absorption.

  • High First-Pass Metabolism: After absorption into the portal circulation, the drug passes through the liver before reaching systemic circulation. Pyrrolo[2,3-d]pyrimidines can be extensively metabolized by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) in the gut wall and liver, reducing the amount of active drug that reaches the bloodstream.[6][7]

Q2: What is the Biopharmaceutics Classification System (BCS) and how does it apply to my compound?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes a drug substance based on its aqueous solubility and intestinal permeability.[3] It is a crucial tool for identifying the rate-limiting step for oral absorption.

BCS ClassSolubilityPermeabilityPrimary Absorption HurdleLikely Strategy
I HighHighNoneConventional Formulations
II LowHighDissolution RateSolubility Enhancement
III HighLowPermeabilityPermeation Enhancers
IV LowLowDissolution & PermeabilityComplex Strategies (e.g., Nanoformulations)

Most pyrrolo[2,3-d]pyrimidine inhibitors fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). Identifying your compound's class is the first step in selecting an appropriate formulation strategy. For BCS Class II compounds, enhancing solubility and dissolution rate is the primary goal.[8]

Q3: My compound won't even dissolve in DMSO for my initial stock solution. What should I do?

A3: This is a common issue with highly crystalline compounds. Before moving to complex formulations, ensure you have optimized your stock preparation.

  • Verify Solvent Quality: Use only high-purity, anhydrous DMSO. Water contamination significantly reduces its solubilizing capacity for hydrophobic compounds.[9]

  • Increase Mechanical Agitation: Vortex the solution vigorously for several minutes. If particles remain, use a bath sonicator to apply ultrasonic energy, which can break up drug aggregates.[9][10]

  • Apply Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes.[9] This can increase the kinetic solubility. Always ensure your compound is stable at this temperature first.

  • Test Alternative Solvents: If DMSO fails, consider other organic solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA), but always verify their compatibility with your downstream cellular or biochemical assays.[10]

Q4: What are the simplest formulation approaches I can try for in vitro or early in vivo studies?

A4: For early-stage research, complex formulations are often impractical. Two simple methods can provide a significant improvement:

  • pH Adjustment: Many kinase inhibitors contain basic nitrogen atoms and are weak bases.[9] Their solubility is highly pH-dependent. Preparing an aqueous buffer with a pH 1-2 units below the compound's pKa can dramatically increase solubility by protonating the molecule.[9]

  • Use of Co-solvents: A co-solvent system can be effective. For example, creating an intermediate dilution of your DMSO stock in ethanol before adding it to the final aqueous buffer can help maintain solubility.[9] Surfactants like Tween® 80 or solubilizers like cyclodextrins can also be added to the final buffer to prevent precipitation.[4][11]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental issues related to poor oral bioavailability.

The Bioavailability Hurdle

The following diagram illustrates the sequential barriers a drug must overcome to become orally bioavailable. A failure at any step will compromise systemic exposure.

cluster_Liver Liver Ingestion Oral Dosage Form Dissolution Drug in Solution Ingestion->Dissolution Permeation Absorption Dissolution->Permeation 2. Permeation Metabolism1 Gut Wall Metabolism Permeation->Metabolism1 Efflux P-gp Efflux Permeation->Efflux Metabolism2 First-Pass Metabolism Permeation->Metabolism2 Portal Vein Systemic Systemic Circulation Metabolism2->Systemic 3. Survival

Caption: Key physiological barriers to oral bioavailability.

Problem 1: Compound precipitates when diluted from DMSO stock into aqueous assay buffer.
  • Possible Cause 1: Poor Kinetic Solubility. The compound's thermodynamic solubility in the aqueous buffer is very low. The initial high concentration in the DMSO drop creates a transiently supersaturated state that rapidly crashes out.

  • Suggested Solution 1.1 (Formulation): Employ enabling excipients. Prepare the aqueous buffer with a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80) or a cyclodextrin (e.g., HP-β-CD) to act as a solubilizing agent.[4][11] These molecules can form micelles or inclusion complexes that keep the drug in solution.

  • Suggested Solution 1.2 (Procedural): Modify the dilution method. Instead of a large one-step dilution, perform serial dilutions. Also, ensure rapid mixing by vortexing the buffer while adding the DMSO stock to disperse the drug quickly before it can aggregate.

Problem 2: Low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in Caco-2 assays.
  • Possible Cause 1: Active Efflux. The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in Caco-2 cells.

  • Suggested Solution 2.1 (Diagnosis): Perform a bi-directional Caco-2 assay. Measure permeability from the apical (A) to basolateral (B) side and from B to A. An efflux ratio (Papp B→A / Papp A→B) greater than 2 is a strong indicator of active efflux.

  • Suggested Solution 2.2 (Inhibition): Repeat the A→B permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil or zosuquidar). A significant increase in Papp confirms that efflux is the primary barrier to permeation.

  • Possible Cause 2: Poor Solubility in Donor Compartment. The compound may be precipitating in the apical donor well during the assay, leading to an artificially low measured permeability.

  • Suggested Solution 2.3 (Analysis): At the end of the assay, measure the compound concentration remaining in the donor well. If it is significantly lower than the starting concentration, solubility was a limiting factor. Re-run the assay using a formulation with solubilizing excipients as described in Solution 1.1.

Problem 3: High intrinsic clearance (Clint) in human liver microsome (HLM) or hepatocyte assays.
  • Possible Cause 1: Extensive Phase I Metabolism. The compound is rapidly metabolized by CYP enzymes. The pyrrolo[2,3-d]pyrimidine core and its substituents can be susceptible to oxidation.

  • Suggested Solution 3.1 (Diagnosis): Use specific chemical inhibitors or recombinant CYP enzymes to identify the major metabolizing isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6). Knowing the specific enzyme responsible can inform medicinal chemistry efforts.

  • Suggested Solution 3.2 (Medicinal Chemistry): Modify the chemical structure at the identified "metabolic soft spot." For example, blocking a site of oxidation by introducing a fluorine atom can significantly improve metabolic stability.[7][12]

  • Possible Cause 2: High Non-CYP Metabolism. The compound may be cleared by other enzymes like aldehyde oxidase (AO) or undergo Phase II conjugation reactions (e.g., glucuronidation by UGTs).

  • Suggested Solution 3.3 (Diagnosis): Run parallel stability assays in the presence and absence of NADPH. CYP-mediated metabolism is NADPH-dependent, while AO metabolism is not. Assays with hepatocytes can capture both Phase I and Phase II metabolism.

Section 3: Advanced Formulation & Chemical Strategies

When simple approaches are insufficient, advanced strategies that fundamentally alter the drug's physicochemical state or chemical nature are required.

Troubleshooting and Strategy Selection Workflow

This decision tree can help guide the selection of an appropriate advanced strategy based on initial characterization data.

Start Start: Poor In Vivo Exposure Char Characterize Problem: Solubility, Permeability (Caco-2), Metabolism (HLM) Start->Char D_Limited Dissolution-Rate Limited? (BCS II) Char->D_Limited P_Limited Permeability Limited? (Efflux Ratio > 2) D_Limited->P_Limited No Sol_Strat Solubility Enhancement Strategies D_Limited->Sol_Strat Yes M_Limited Metabolism Limited? (High Clint) P_Limited->M_Limited No Perm_Strat Permeability Enhancement P_Limited->Perm_Strat Yes Nano_P Nanoparticles to Bypass Efflux M_Limited->Nano_P No (Consider BCS IV) Met_Strat Metabolic Stabilization M_Limited->Met_Strat Yes ASD Amorphous Solid Dispersion (ASD) Sol_Strat->ASD Lipid Lipid-Based Formulation (SEDDS, Lipophilic Salt) Sol_Strat->Lipid Nano Nanosuspension Sol_Strat->Nano Efflux_Inhib Co-dose with Efflux Inhibitor Perm_Strat->Efflux_Inhib Perm_Strat->Nano_P Prodrug Prodrug Approach Met_Strat->Prodrug MedChem Medicinal Chemistry (Block Soft Spots) Met_Strat->MedChem

Caption: Decision workflow for selecting an advanced bioavailability strategy.

Amorphous Solid Dispersions (ASDs)
  • Mechanism: ASDs involve dispersing the crystalline drug into a polymer matrix at a molecular level, creating a high-energy, amorphous form.[13][14] This amorphous state has a much higher apparent solubility than the stable crystalline form.[13] Upon contact with GI fluids, the polymer dissolves and releases the drug, creating a supersaturated solution that enhances the driving force for absorption across the intestinal membrane.[15][16]

  • When to Use: This is an excellent strategy for BCS Class II compounds where dissolution is the sole rate-limiting step.[14]

  • Key Considerations: Polymer selection is critical. The polymer must be able to stabilize the amorphous drug against recrystallization during storage and maintain supersaturation in the GI tract.[13][14] Common polymers include HPMC-AS and PVP/VA.

Lipid-Based Formulations
  • Mechanism: These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures that form fine oil-in-water emulsions upon gentle agitation in GI fluids.[4][5] This maintains the drug in a solubilized state, presenting it to the intestinal wall in small lipid droplets that can be readily absorbed.[5] This approach can also reduce first-pass metabolism by promoting lymphatic uptake, bypassing the portal vein to the liver.

  • When to Use: Ideal for highly lipophilic (high LogP) compounds (BCS Class II or IV). A recent strategy for kinase inhibitors involves creating lipophilic salts (e.g., with docusate) to dramatically increase solubility in lipid excipients.[17]

  • Key Considerations: Requires careful screening of excipients to find a combination that can dissolve the required dose and form a stable emulsion.

Nanotechnology-Based Approaches
  • Mechanism: Nanotechnology reduces drug particle size to the nanometer scale (<1000 nm).[8] According to the Noyes-Whitney equation, reducing particle size increases the surface area, leading to a much faster dissolution rate.[18] Nanoparticles can also improve permeability by adhering to the intestinal wall (mucoadhesion) and can be engineered to bypass efflux transporters.[19][20][21]

  • When to Use: Very powerful for BCS Class II and especially BCS Class IV compounds, as it can simultaneously address both solubility and permeability issues.[19][22]

  • Key Considerations: Physical stability of the nanosuspension is a challenge; particles can aggregate over time (Ostwald ripening).[23] Often, nanosuspensions are processed into solid dosage forms to improve shelf-life.[23]

Prodrug Strategies
  • Mechanism: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[3][18] For pyrrolo[2,3-d]pyrimidines, a common strategy is to attach a polar, ionizable group (e.g., a phosphate ester) to a hydroxyl or amine handle on the molecule.[3] This phosphate prodrug dramatically increases aqueous solubility. Once absorbed, it is rapidly cleaved by phosphatases in the intestinal wall or blood to release the active parent inhibitor.

  • When to Use: An effective strategy when poor solubility is the primary issue and a suitable functional group is available for modification on the parent molecule.

  • Key Considerations: The linker must be stable in the GI tract but readily cleaved systemically. Incomplete conversion can lead to lower-than-expected exposure of the active drug.

Section 4: Key Experimental Protocols

The following protocols provide step-by-step methodologies for core in vitro assays used to diagnose bioavailability challenges.

Protocol 1: Kinetic Aqueous Solubility Assay

This assay determines the concentration of a compound in solution after precipitating from a DMSO stock, mimicking the situation in the GI tract.

  • Prepare Stock Solution: Create a 10 mM stock solution of the pyrrolo[2,3-d]pyrimidine inhibitor in 100% high-purity DMSO.

  • Prepare Buffer: Use a phosphate-buffered saline (PBS) at a physiologically relevant pH, such as pH 6.5, to simulate the environment of the small intestine.

  • Compound Addition: Add 2 µL of the 10 mM DMSO stock to 98 µL of the PBS buffer in a 96-well filter plate (0.45 µm). This gives a final concentration of 200 µM with 2% DMSO. Prepare in triplicate.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the solution to reach equilibrium (i.e., for excess compound to precipitate).

  • Separation: Place the filter plate on top of a clean 96-well collection plate. Centrifuge for 15 minutes at 1,500 x g to filter the supernatant, separating the dissolved compound from the precipitated solid.

  • Quantification: Analyze the concentration of the compound in the filtrate (supernatant) using a validated LC-MS/MS method against a standard curve prepared in the same PBS/DMSO buffer. The measured concentration is the kinetic solubility.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay measures the rate at which a compound is metabolized by Phase I enzymes.

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (HLMs) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the same buffer.

    • Prepare an NADPH regenerating system solution (e.g., Promega NADPH-Regen®) according to the manufacturer's instructions.

  • Incubation (Test Condition):

    • In a 96-well plate, pre-warm 178 µL of the HLM solution and 2 µL of the 1 µM compound solution at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the NADPH regenerating system.

  • Incubation (Control Condition): Prepare a parallel reaction without the NADPH regenerating system (replace with buffer) to control for non-enzymatic degradation.

  • Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is the elimination rate constant. Intrinsic clearance (Clint) can then be calculated using the formula: Clint (µL/min/mg protein) = (k * 1000) / (microsomal protein concentration in mg/mL)

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This is a lab-scale method to quickly screen polymer/drug combinations for creating ASDs.

  • Polymer and Drug Selection: Choose a polymer known to form good ASDs, such as HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate). A typical starting drug loading is 25% (w/w).

  • Dissolution: Weigh 25 mg of the pyrrolo[2,3-d]pyrimidine inhibitor and 75 mg of HPMC-AS. Dissolve both completely in a suitable volatile organic solvent (e.g., acetone or a methanol/dichloromethane mixture) in a glass vial. Ensure a clear solution is formed.

  • Solvent Evaporation: Place the vial in a rotary evaporator (or a vacuum oven at a gentle temperature, e.g., 40°C) to slowly remove the solvent. The slow removal prevents precipitation and encourages the formation of a homogeneous dispersion.

  • Drying: Once a solid film is formed, dry the material under high vacuum for at least 24 hours to remove all residual solvent.

  • Characterization (Crucial): Scrape the solid material from the vial. The resulting powder should be analyzed by Powder X-Ray Diffraction (PXRD). The absence of sharp peaks (Bragg peaks) and the presence of a broad "halo" confirms that the material is amorphous and not a crystalline mixture.

  • Performance Testing: Evaluate the dissolution performance of the ASD powder compared to the crystalline drug in a dissolution assay to confirm the bioavailability enhancement.

Section 5: References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. ResearchGate. Available from: [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]

  • Nanotechnology-Based Delivery Systems for Enhanced Targeting of Tyrosine Kinase Inhibitors: Exploring Inorganic and Organic Nanoparticles as Targeted Carriers. MDPI. Available from: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. PMC - NIH. Available from: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Amorphous Solid Dispersions for Bioavailability Enhancement. Contract Pharma. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Nanotechnology-based targeted delivery systems for protein kinase inhibitors in Cancer therapy. ResearchGate. Available from: [Link]

  • Advances in nanotechnology-based delivery systems for EGFR tyrosine kinases inhibitors in cancer therapy. PMC - NIH. Available from: [Link]

  • Mechanisms of increased bioavailability through amorphous solid dispersions: a review. Taylor & Francis Online. Available from: [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Available from: [Link]

  • Nanomedicine of tyrosine kinase inhibitors. Theranostics. Available from: [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. Available from: [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. ACS Publications. Available from: [Link]

  • Nanotechnology of Tyrosine Kinase Inhibitors in Cancer Therapy: A Perspective. PMC - NIH. Available from: [Link]

  • Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability. Lonza. Available from: [Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. Available from: [Link]

  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv. Available from: [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms. Semantic Scholar. Available from: [Link]

  • Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. PubMed. Available from: [Link]

  • Advances in Computationally Modeling Human Oral Bioavailability. PMC - NIH. Available from: [Link]

  • Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. PMC - PubMed Central. Available from: [Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. AACR Journals. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC - NIH. Available from: [Link]

  • Novel Pyrrolo[3,2-d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Princeton University. Available from: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PMC - PubMed Central. Available from: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available from: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Bentham Science. Available from: [Link]

  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed. Available from: [Link]

  • Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed. Available from: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Semantic Scholar. Available from: [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. Available from: [Link]

Sources

Enhancing selectivity of pyrrolo[2,3-d]pyrimidine inhibitors for Itk over Btk

Author: BenchChem Technical Support Team. Date: January 2026

Objective: This guide provides researchers, medicinal chemists, and drug development professionals with expert insights and practical troubleshooting for enhancing the selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors for Interleukin-2-inducible T-cell kinase (Itk) over Bruton's tyrosine kinase (Btk).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My initial pyrrolo[2,3-d]pyrimidine lead compound is highly potent but shows poor selectivity between Itk and Btk. Where do I start my optimization campaign?

A1: Start by understanding the structural differences in the ATP-binding pockets of Itk and Btk.

While Itk and Btk are both members of the Tec family of kinases and share significant homology, subtle differences in their active sites can be exploited to achieve selectivity.[1] The pyrrolo[2,3-d]pyrimidine scaffold is an excellent starting point as it mimics the adenine of ATP, providing a strong anchor into the hinge region of both kinases.[2][3] Your initial lack of selectivity is common because the core interactions with the hinge backbone are highly conserved.

The key to inducing selectivity lies in designing substituents on your core scaffold that interact with non-conserved residues. The most critical initial target for analysis is the gatekeeper residue .[4]

  • Itk Gatekeeper: Cysteine (Cys315)

  • Btk Gatekeeper: Threonine (Thr474)

The smaller cysteine residue in Itk creates a larger hydrophobic pocket compared to the bulkier threonine in Btk.[4][5] This size difference is the primary vulnerability you should exploit.

Troubleshooting Action:

  • Structural Analysis: If available, obtain or model the co-crystal structures of your lead compound bound to both Itk and Btk.

  • Medicinal Chemistry Strategy: Begin by introducing bulky, hydrophobic substituents to your pyrrolo[2,3-d]pyrimidine core at a vector pointing towards the gatekeeper residue. This modification is intended to create a steric clash with Btk's larger threonine residue while being accommodated by the more spacious pocket in Itk.[6]

Q2: I'm trying to exploit the gatekeeper residue difference, but I'm not seeing a significant improvement in selectivity. What other strategies can I employ?

A2: Beyond the gatekeeper, consider targeting a unique cysteine in Itk for covalent inhibition or designing inhibitors that stabilize an inactive kinase conformation.

If simply targeting the gatekeeper pocket with steric bulk is insufficient, more advanced strategies are necessary.

Strategy 1: Covalent Inhibition

Itk possesses a cysteine residue (Cys442) located at a solvent-exposed region of the ATP binding pocket, which is not present in the equivalent position in Btk. This provides a unique opportunity for designing selective covalent inhibitors.[7]

  • Mechanism: By incorporating a mildly electrophilic "warhead" (e.g., acrylamide, chloroacetamide) onto your inhibitor, you can form a permanent covalent bond with Cys442 in Itk.[8][9] This irreversible binding can provide exceptional potency and selectivity, as the inhibitor will not effectively bind to Btk, which lacks this reactive cysteine.[10] The pyrrolo[2,3-d]pyrimidine core ensures your inhibitor is first directed to the active site before the covalent bond is formed.[7]

Strategy 2: Target the Inactive Conformation (Type II Inhibition)

Kinases exist in multiple conformations, primarily an active "DFG-in" state and an inactive "DFG-out" state. Designing inhibitors that preferentially bind to the DFG-out conformation can be a powerful strategy for achieving selectivity.[11][12]

  • Mechanism: The DFG-out conformation opens up an additional hydrophobic pocket adjacent to the ATP site.[11] The ability of kinases to adopt this conformation varies. By designing larger inhibitors with specific functionalities that can occupy this "back pocket," you can achieve selectivity for kinases that readily adopt the DFG-out state. This approach is less about a single residue and more about the overall flexibility and conformational preference of the kinase domain.[13]

Experimental Protocols & Workflows

Workflow for Enhancing Itk over Btk Selectivity

This diagram outlines the iterative process of designing, synthesizing, and testing new inhibitor analogs to improve selectivity.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation Start Initial Pyrrolo[2,3-d]pyrimidine Hit Structural_Analysis Analyze Itk/Btk Structural Differences (Gatekeeper, Covalent Targets) Start->Structural_Analysis Design_Analogs Design New Analogs (e.g., Bulky Groups, Covalent Warheads) Structural_Analysis->Design_Analogs Synthesis Synthesize Compound Library Design_Analogs->Synthesis Biochemical_Assay Biochemical IC50 Assay (Itk vs. Btk) Synthesis->Biochemical_Assay Calculate_SI Calculate Selectivity Index (SI) SI = IC50(Btk) / IC50(Itk) Biochemical_Assay->Calculate_SI Calculate_SI->Design_Analogs If SI < 10 (Re-design) Cellular_Assay Cellular Target Engagement Assay (e.g., NanoBRET™) Calculate_SI->Cellular_Assay If SI > 10 Functional_Assay Functional Cellular Assay (e.g., pPLCγ1 Western Blot) Cellular_Assay->Functional_Assay Lead_Op Lead Optimization Functional_Assay->Lead_Op Promising Candidate

Caption: Iterative workflow for selectivity enhancement.

Q3: How do I set up my initial biochemical screening to get reliable selectivity data?

A3: A robust biochemical assay is crucial for accurately determining IC50 values and, consequently, the selectivity index.

The goal is to measure the concentration of your inhibitor required to reduce kinase activity by 50% (IC50). A common and reliable method is a luminescence-based kinase assay that quantifies ATP consumption.[14]

Protocol: In Vitro Kinase IC50 Determination (ADP-Glo™ Assay)

  • Reagent Preparation:

    • Prepare a 2X solution of recombinant human Itk or Btk enzyme in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate and ATP in the same buffer. The ATP concentration should be at or near the Km for each respective enzyme to ensure the measured IC50 approximates the inhibitor's binding affinity (Ki).[15]

    • Prepare a serial dilution of your pyrrolo[2,3-d]pyrimidine inhibitor in DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • Add 5 µL of your inhibitor dilution to the wells of a 384-well plate.

    • Add 5 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (Btk) / IC50 (Itk) .

Troubleshooting Common Issues:

  • High Data Variability: Ensure thorough mixing and accurate pipetting. Check the purity and activity of the recombinant enzymes.[14]

  • False Positives: Some compounds can interfere with the luminescent signal. Run a counterscreen without the enzyme to identify these.[14]

Q4: My compound shows great biochemical selectivity, but this doesn't translate to cellular assays. What's going wrong?

A4: A discrepancy between biochemical and cellular potency is a common challenge, often due to factors like cell permeability, target engagement, and off-target effects. [15][16]

Biochemical assays use purified, isolated enzymes in an artificial environment. A cellular assay provides a much more physiologically relevant context.

Troubleshooting Steps:

  • Assess Cell Permeability: Your compound may not be effectively crossing the cell membrane.

    • Action: Analyze the physicochemical properties of your compound (e.g., LogP, polar surface area). Consider using cellular uptake assays.

  • Confirm Target Engagement in a Cellular Context: You need to verify that your compound is binding to Itk inside the cell.

    • Action: Employ a target engagement assay. The NanoBRET™ Target Engagement Assay is an excellent choice.[17][18] It measures the displacement of a fluorescent tracer from a NanoLuc®-tagged kinase fusion protein in live cells, providing a direct measure of intracellular binding affinity.[19]

Protocol: Cellular Target Engagement (NanoBRET™ Assay)

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for Itk-NanoLuc® fusion protein. Plate the cells and allow them to adhere.

  • Compound Treatment: Treat the cells with varying concentrations of your inhibitor for 2 hours.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer and incubate.

  • Signal Detection: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and confirms target engagement. Plot the data to determine the cellular IC50.

Data Interpretation: If the cellular IC50 is significantly weaker than the biochemical IC50, it points to issues with cell permeability or efflux. If there is no target engagement, the compound is not reaching its target.

Q5: How can I confirm that my selective Itk inhibitor is functionally active in a T-cell line?

A5: To confirm functional activity, you must measure the inhibition of a downstream signaling event specific to Itk.

Itk's primary role in T-cell receptor (TCR) signaling is to phosphorylate and activate Phospholipase C-gamma 1 (PLCγ1).[1][7] Therefore, measuring the phosphorylation of PLCγ1 is a direct and relevant readout of your inhibitor's functional efficacy.

G TCR TCR Activation Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Itk Itk ZAP70->Itk PLCg1 PLCγ1 Itk->PLCg1 Phosphorylates pPLCg1 p-PLCγ1 (Active) PLCg1->pPLCg1 Downstream Downstream Signaling (Ca2+ flux, NFAT activation) pPLCg1->Downstream Inhibitor Pyrrolo[2,3-d]pyrimidine Itk Inhibitor Inhibitor->Itk

Caption: Simplified Itk signaling pathway.

Protocol: Western Blot for Phospho-PLCγ1 Inhibition

  • Cell Culture and Treatment:

    • Culture a suitable T-cell line (e.g., Jurkat cells).

    • Pre-incubate the cells with various concentrations of your selective Itk inhibitor for 1-2 hours.

    • Stimulate the T-cell receptor using an anti-CD3 antibody for 5-10 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells on ice and collect the protein lysate.

    • Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane overnight with a primary antibody specific for phosphorylated PLCγ1 (p-PLCγ1).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Re-probe the blot with an antibody for total PLCγ1 to ensure equal protein loading.

    • Quantify the band intensities. A dose-dependent decrease in the p-PLCγ1 signal relative to the total PLCγ1 signal confirms the functional inhibition of Itk in a cellular setting.[20]

Data Summary: Key Molecular Determinants for Selectivity

FeatureInterleukin-2-inducible T-cell kinase (Itk)Bruton's tyrosine kinase (Btk)Strategy for Selectivity
Gatekeeper Residue Cys315 (Smaller)Thr474 (Larger)Design inhibitors with bulky substituents to clash with Btk's Thr474.[4][6]
Covalent Target Cys442 (Present near active site)Not conservedIncorporate an electrophilic warhead to form an irreversible bond with Itk's Cys442.[7]
DFG Motif Conformation More readily adopts DFG-outPrefers DFG-inDesign Type II inhibitors that specifically bind to and stabilize the DFG-out conformation.[11][13]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Yang, W., & Kuriyan, J. (2002). The structure of the Tec family kinase Itk. Current Topics in Microbiology and Immunology, 269, 15-33. [Link]
  • Shankar, G., & Kumar, C. S. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 151, 107867. [Link]
  • Sudheer, C., Laalitha, V. S., & Shankaraiah, N. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry, 47, 116378. [Link]
  • So, S. S., & Epstein, L. F. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. PLOS ONE, 18(8), e0290872. [Link]
  • Jain, N., & Berg, L. J. (2012). A case study of proline isomerization in cell signaling. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1824(12), 1369-1376. [Link]
  • Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Bruton's Tyrosine Kinase Targeting in Multiple Myeloma. Cancers, 10(11), 436. [Link]
  • Marcotte, D. J., Liu, Y., Arduini, R. M., Hession, C. A., Miatkowski, K., Pang, C., ... & Whittington, D. A. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. Protein Science, 19(3), 429-439. [Link]
  • Adel, M., Serya, R. A. T., Lasheen, D. S., & Abouzid, K. A. M. (2018). Pyrrolopyrimidine, A Multifaceted Scaffold in Cancer Targeted Therapy. Drug Research, 68(09), 485-498. [Link]
  • Serya, R. A., & Abouzid, K. M. (2017). Pyrrolopyrimidine: A Versatile Scaffold for Construction of Targeted Anti-cancer Agents. Mini-Reviews in Medicinal Chemistry, 17(19), 1876-1896. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Mahmoud, G. A., Al-Obaid, A. M., & Al-Agamy, M. H. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
  • Zhang, J., Wu, W., & Wang, Y. (2023). Strategy toward Kinase-Selective Drug Discovery.
  • Emrick, J. J., & Tomars, C. (2011). The gatekeeper residue controls autoactivation of ERK2 via a pathway of intramolecular connectivity. Proceedings of the National Academy of Sciences, 108(52), 20972-20977. [Link]
  • Kaul, M., Zain, R., & Singh, S. (2022). Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases. Pharmaceuticals, 15(11), 1340. [Link]
  • So, S. S., & Epstein, L. F. (2023). Structure of BTK kinase domain with the second-generation inhibitors acalabrutinib and tirabrutinib. OSTI.GOV. [Link]
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]
  • Johnson, J. L. (2014). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 6(1), 1-5. [Link]
  • Cavasotto, C. N., & Di Pietro, G. (2016). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 59(11), 5176-5192. [Link]
  • Wang, Z., Wu, B., Li, D., & Zhang, J. (2013). Kinase selectivity: identifying gatekeeper differences. Journal of Medicinal Chemistry, 56(2), 261-274. [Link]
  • Zhang, Q., Liu, Y., He, L., Zhang, M., Liu, H., & Pan, Z. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 230-242. [Link]
  • Heredia, V., & Shokat, K. M. (2022). Reactivity-Based Chemical-Genetic Study of Protein Kinases. RSC Medicinal Chemistry, 13(3), 268-285. [Link]
  • van der Wouden, P. A., van den Berg, S., & Liskamp, R. M. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. FEBS Journal, 279(18), 3326-3337. [Link]
  • Wang, A., Liu, Y., & Gray, N. S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
  • Okafor, C. E., Egwuatu, E. C., Owosagba, V. A., Njei, T., Adeyemi, B. I., Onuche, P. U. O., ... & Lawal, O. P. (2024). From Bench to Bedside: Medicinal Chemistry Strategies in the Development of Kinase Inhibitors for Cancer Therapy. Chemistry & Biodiversity, e202400789. [Link]
  • Wikipedia. (n.d.). ITK (gene).
  • Ojo, K. K., Keyloun, K. R., & Moreno, S. N. (2014). The Gatekeeper Residue and Beyond: Homologous Calcium Dependent Protein Kinases as drug development targets for veterinarian Apicomplexa parasites. Current Clinical Microbiology Reports, 1(3), 69-78. [Link]
  • Readinger, J. A., Mueller, K. L., & August, A. (2008). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. Cold Spring Harbor Perspectives in Biology, 1(1), a002287. [Link]
  • Wang, A., Liu, Y., & Gray, N. S. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry, 63(19), 10726-10741. [Link]
  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. [Link]
  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2021). Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. Frontiers in Immunology, 12, 707755. [Link]
  • Radi, M., Schenone, S., & Botta, M. (2017). Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors.
  • GeneCards. (n.d.). ITK Gene.
  • Robers, M. B., Barluenga, S., & Vasta, J. D. (2024).
  • European Medical Journal. (2022). DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS. EMJ. [Link]
  • Ong, V., Vasta, J. D., & Robers, M. B. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 1021-1030. [Link]
  • Radi, M., Schenone, S., & Botta, M. (2017). Pyrrolo[2,3-d]pyrimidines active as Btk inhibitors.
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., Al-Mahmoud, G. A., Al-Obaid, A. M., & Al-Agamy, M. H. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Morrison, J. F., & Walsh, C. T. (1988). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
  • Weisberg, E., Lauffer, B., Liu, Q., Słabicki, M., Słabicka, M., Anderson, K., ... & Griffin, J. D. (2013). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 56(11), 4466-4481. [Link]
  • Roskoski, R. (2023). Modern perspectives on covalent and reversible covalent inhibitors: From selectivity to clinical translation. Pharmacological Research, 194, 106846. [Link]
  • Daniels, D. L., Riching, K. M., & Urh, M. (2020). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. ACS Medicinal Chemistry Letters, 11(7), 1437-1443. [Link]
  • Ong, V., Vasta, J. D., & Robers, M. B. (2019). A High-Throughput BRET Cellular Target Engagement Assay Links Biochemical to Cellular Activity for Bruton's Tyrosine Kinase. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(10), 1021-1030. [Link]

Sources

Technical Support Center: Troubleshooting Pyrrolo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold.[1][2] The unique biological activities of these compounds, ranging from kinase inhibition to antiviral and anticancer properties, make them highly valuable in pharmaceutical research.[1][3][4][5]

This resource provides in-depth, field-proven insights into common synthetic challenges, moving beyond simple procedural steps to explain the underlying chemical principles. Here, you will find troubleshooting guides in a direct question-and-answer format, detailed experimental protocols, and visual aids to help you navigate the complexities of pyrrolo[2,3-d]pyrimidine chemistry and overcome common hurdles in your synthetic campaigns.

Section 1: Cross-Coupling Reactions on the Pyrrolo[2,3-d]pyrimidine Core

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 7-deazapurine nucleus. However, these reactions can be notoriously fickle.[6] This section addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

FAQ 1: Poor or No Conversion in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling on a 4-chloro-pyrrolo[2,3-d]pyrimidine substrate, but I am observing low to no conversion of my starting material. What are the likely causes and how can I troubleshoot this?

Answer: This is a frequent challenge. The success of a Suzuki-Miyaura coupling is a complex interplay of catalyst, ligand, base, and solvent.[7] Here’s a systematic approach to diagnosing the problem:

Potential Causes & Solutions:

  • Catalyst/Ligand Incompatibility: The electronic nature of the pyrrolo[2,3-d]pyrimidine ring can influence the efficacy of the catalytic cycle.

    • Recommendation: For electron-rich substrates, ligands like SPhos or RuPhos are often more effective as they can accelerate the oxidative addition step.[8][9] If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a pre-catalyst system, such as RuPhos Pd G2, which can lead to cleaner formation of the active catalytic species.[8]

  • Base Selection: The choice of base is critical and can be empirical.

    • Recommendation: While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive aryl chlorides.[9][10] Be aware that strong bases like NaOt-Bu can be incompatible with ester or nitro functional groups.[10]

  • Solvent and Water Content: The reaction's polarity and the presence of water can significantly impact the outcome.

    • Recommendation: A mixture of a non-polar solvent like dioxane or toluene with a small amount of water is often optimal. Water can facilitate the transmetalation step.[9] However, for substrates prone to hydrolysis, anhydrous conditions may be necessary.

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields.

    • Recommendation: Use freshly purchased or recrystallized boronic acid. Alternatively, consider converting the boronic acid to a more stable trifluoroborate salt.[9]

Troubleshooting Workflow:

Suzuki_Troubleshooting Start Low/No Conversion Catalyst Screen Catalysts & Ligands (e.g., RuPhos Pd G2, SPhos) Start->Catalyst Initial Step Base Vary Base Strength (K3PO4, Cs2CO3) Catalyst->Base If no improvement Success Successful Coupling Catalyst->Success Success Solvent Optimize Solvent System (Dioxane/H2O, Toluene/H2O) Base->Solvent If still poor Base->Success Success Boronic_Acid Check Boronic Acid Quality (Fresh, Trifluoroborate salt) Solvent->Boronic_Acid Final Check Solvent->Success Success Boronic_Acid->Success Success

Caption: Suzuki-Miyaura troubleshooting workflow.

FAQ 2: Side Reactions in Buchwald-Hartwig Amination

Question: I'm performing a Buchwald-Hartwig amination on a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and getting significant amounts of a side product, which appears to be the hydrolyzed starting material (4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine). How can I suppress this?

Answer: The formation of the hydrolyzed byproduct is a common issue, especially when using water as a solvent or when the reaction is sluggish, allowing for competitive attack by hydroxide ions.[11][12]

Potential Causes & Solutions:

  • Reaction Conditions Favoring Hydrolysis:

    • Recommendation: While water can be a beneficial co-solvent in some cross-coupling reactions, in this case, it is a competing nucleophile.[12] Switching to an anhydrous solvent system like dioxane or toluene is the first step.[6] Ensure all reagents and glassware are thoroughly dried.

  • Slow Reaction Rate: If the desired amination is slow, hydrolysis can become a major pathway.

    • Recommendation: Increase the reaction rate by optimizing the catalyst system. For aryl chlorides, using a more electron-rich and bulky phosphine ligand, such as RuPhos or Xantphos, can accelerate the oxidative addition and reductive elimination steps.[8][13]

  • Base-Induced Hydrolysis: Strong bases in the presence of trace water can generate hydroxide ions.

    • Recommendation: Use a non-hydroxide base like LiHMDS or K₃PO₄.[8][10] LiHMDS is particularly useful as it is a strong, non-nucleophilic base that is soluble in organic solvents.[8][10]

Comparative Table of Reaction Conditions:

Catalyst SystemBaseSolventTemperature (°C)Typical Outcome
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100-110Good for a range of amines.
RuPhos Pd G2 / RuPhosLiHMDSTHF25-60Excellent for fast reactions at lower temperatures, minimizing side products.[8]
Pd(OAc)₂ / BINAPK₃PO₄Toluene100A more traditional system, may be slower.
Experimental Protocol: Optimized Buchwald-Hartwig Amination

This protocol is optimized to minimize hydrolysis.[8]

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 mmol), the palladium precatalyst (e.g., RuPhos Pd G2, 0.01 mmol), and the ligand (e.g., RuPhos, 0.01 mmol).

  • Add anhydrous THF (5 mL).

  • Add the desired amine (1.2 mmol).

  • Add the base (e.g., LiHMDS, 1.2 mmol, as a 1 M solution in THF) dropwise to the stirred mixture.

  • Seal the tube and stir at the appropriate temperature (start at room temperature and gently heat if necessary).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography.

Section 2: Electrophilic Substitution Reactions

Electrophilic substitution, such as halogenation and Vilsmeier-Haack formylation, are key for introducing functional handles onto the pyrrolo[2,3-d]pyrimidine core. However, regioselectivity can be a significant challenge.

FAQ 3: Lack of Regioselectivity in Halogenation

Question: When I try to halogenate my pyrrolo[2,3-d]pyrimidine with NBS/NCS, I get a mixture of isomers. How can I achieve regioselective halogenation at the C3 position?

Answer: The pyrrole ring of the 7-deazapurine scaffold is electron-rich and susceptible to electrophilic attack. The regioselectivity is influenced by both the inherent electronics of the ring system and the reaction conditions.

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Standard halogenation conditions can be too aggressive, leading to over-halogenation or a mixture of products.

    • Recommendation: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and add the halogenating agent portion-wise to maintain a low concentration.[14]

  • Solvent Effects: The solvent can influence the reactivity of the halogenating agent.

    • Recommendation: Dichloromethane (DCM) is a common and effective solvent for these reactions.[14]

  • Protecting Groups: The presence or absence of a protecting group on the pyrrole nitrogen (N7) can direct the regioselectivity.

    • Recommendation: Protecting the N7 position with a bulky group like SEM (2-(trimethylsilyl)ethoxymethyl) or a tosyl group can sterically hinder attack at other positions and favor substitution at C3.

FAQ 4: Unwanted Chlorination during Vilsmeier-Haack Reaction

Question: I am attempting to formylate a pyrrolo[2,3-d]pyrimidin-4-one at the C5 position using the Vilsmeier-Haack reaction (POCl₃/DMF), but I am also getting chlorination at the C4 position. How can I prevent this?

Answer: The Vilsmeier-Haack reagent is a potent electrophile, but it can also act as a chlorinating agent, especially on pyrimidinone systems.[15]

Potential Causes & Solutions:

  • Excess Vilsmeier Reagent: A large excess of the reagent increases the likelihood of side reactions.

    • Recommendation: Carefully control the stoichiometry of POCl₃ and DMF. Use only a slight excess (e.g., 1.1-1.5 equivalents) of the pre-formed Vilsmeier reagent.

  • High Reaction Temperature: Higher temperatures can promote the chlorination reaction.

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm to room temperature if necessary.

  • Alternative Formylating Agents: If chlorination remains a problem, consider alternative, milder formylation methods.

    • Recommendation: The Duff reaction or the Reimer-Tiemann reaction are classic alternatives for formylating electron-rich heterocycles, although they may require different starting materials or have their own set of limitations.

Vilsmeier-Haack Mechanism and Side Reaction:

Vilsmeier_Haack cluster_main Desired Formylation Pathway cluster_side Side Reaction Start Pyrrolo[2,3-d]pyrimidin-4-one Attack Electrophilic Attack at C5 Start->Attack 1. Chlorination Chlorination at C4 Start->Chlorination Excess Reagent/ High Temp Vilsmeier Vilsmeier Reagent (POCl3/DMF) Hydrolysis Hydrolysis Attack->Hydrolysis 2. Product 5-Formyl Product Hydrolysis->Product 3.

Sources

Technical Support Center: Method Refinement for Purification of Halogenated Pyrrolo[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of halogenated pyrrolo[2,3-d]pyrimidines. This class of compounds, while promising for various therapeutic applications, often presents unique purification challenges stemming from their aromaticity, halogen substitution, and the presence of nitrogen heteroatoms. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to streamline your purification workflow, enhance purity, and maximize yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for purifying a novel halogenated pyrrolo[2,3-d]pyrimidine?

A1: The most effective starting point is a thorough analysis using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the polarity of your target compound and the impurity profile of the crude mixture. By screening various solvent systems, you can identify the optimal conditions for preparative column chromatography. A good starting point for TLC solvent systems includes mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane. For more polar compounds, a dichloromethane/methanol system may be necessary.

Q2: My compound is a solid. Should I prioritize crystallization over chromatography?

A2: Crystallization is an excellent and often preferred method for final purification if your compound is a stable solid, as it can be highly effective at removing trace impurities and is easily scalable. However, its success is highly dependent on the compound's intrinsic properties and the impurity profile. Often, a preliminary purification by flash chromatography is necessary to remove significant impurities that may inhibit crystallization, a phenomenon often referred to as "oiling out".[1] A combination of chromatography followed by crystallization is a robust strategy to achieve high purity.

Q3: How does the type of halogen (F, Cl, Br, I) affect the purification strategy?

A3: The nature of the halogen substituent influences the molecule's polarity and its potential for intermolecular interactions, which in turn affects chromatographic behavior. Generally, as you move down the halogen group from fluorine to iodine, the polarizability of the atom increases while its electronegativity decreases. This can lead to stronger London dispersion forces.[2] In reverse-phase chromatography, this often results in longer retention times for iodo-substituted analogs compared to their chloro- or bromo- counterparts under identical conditions. While the effect on normal-phase chromatography is less predictable, it's a critical variable to consider during method development. Furthermore, heavier halogens like iodine can participate in halogen bonding, which may influence interactions with the stationary phase.[3]

Q4: I have very poor solubility in common chromatography solvents. How can I effectively load my compound onto the column?

A4: Poor solubility is a frequent challenge. The recommended technique is dry loading (also known as solid loading). This involves pre-adsorbing your crude material onto an inert support, typically silica gel or diatomaceous earth (Celite), before loading it onto the column. This method prevents issues like band broadening and poor separation that occur when a large volume of a strong, solubilizing solvent is used for liquid loading.[4][5] Using a strong solvent to dissolve the sample for liquid loading can effectively deactivate the top of the column, leading to compromised separation.[5]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification process.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Streaking or Tailing of Spots 1. Compound is too acidic or basic: The nitrogen atoms in the pyrrolo[2,3-d]pyrimidine core can interact strongly with the acidic silanol groups on the silica gel plate.[1] 2. Sample is overloaded: Too much compound applied to the plate.[6] 3. Compound is degrading on the silica. 1. Add a modifier to the mobile phase: For basic compounds, add 0.1-1% triethylamine (Et3N) or a solution of ammonia in methanol to neutralize the acidic sites on the silica.[1] 2. Reduce sample concentration: Spot a more dilute solution of your crude material. 3. Check for stability: Spot the compound, wait 30-60 minutes, then develop the plate to see if degradation spots appear. If so, consider using a less acidic stationary phase like neutral alumina.[1]
No Spots Visible on the Plate 1. Compound is not UV-active: The pyrrolo[2,3-d]pyrimidine core is typically UV-active, but this is not guaranteed. 2. Sample concentration is too low. [5] 3. Compound is volatile. 1. Use a chemical stain: Potassium permanganate (KMnO4) stain is a good general stain for oxidizable compounds. Iodine vapor is another broadly applicable choice.[7] For nitrogen-containing heterocycles, specific stains like Dragendorff's reagent can be effective.[1] 2. Increase sample concentration: Spot multiple times in the same location, allowing the solvent to dry between applications.[6] 3. Confirm presence of product: Use an alternative analytical technique like LC-MS or NMR on the crude material to confirm the synthesis was successful.
Poor Separation (Rf values too close) 1. Inappropriate solvent system: The polarity of the mobile phase is not optimized.1. Systematically vary solvent polarity: If using a hexanes/ethyl acetate system, try gradients from 9:1 to 1:1. 2. Change solvent selectivity: Switch to a different solvent system, for example, dichloromethane/methanol or toluene/acetone. Different solvents interact with the analyte and stationary phase in unique ways, which can alter selectivity.[1]
Column Chromatography Troubleshooting

G start Crude Product tlc Run TLC Analysis start->tlc streaking Streaking or Tailing? tlc->streaking poor_sep Poor Separation? streaking->poor_sep No add_modifier Add Modifier (e.g., 0.1-1% Et3N) to Mobile Phase streaking->add_modifier Yes no_elution Compound Not Eluting? poor_sep->no_elution No change_solvent Change Solvent System (e.g., DCM/MeOH) poor_sep->change_solvent Yes increase_polarity Drastically Increase Mobile Phase Polarity no_elution->increase_polarity Yes purify Proceed with Column Chromatography no_elution->purify No add_modifier->poor_sep alt_phase Switch to Neutral Alumina or Reverse Phase alt_phase->purify gradient_elution Use Gradient Elution change_solvent->gradient_elution gradient_elution->no_elution check_degradation Check for On-Column Degradation (2D TLC) increase_polarity->check_degradation check_degradation->alt_phase

Problem Potential Cause(s) Recommended Solution(s)
Product Co-elutes with an Impurity 1. Insufficient resolution: The chosen solvent system does not provide adequate separation between the product and the impurity. 2. Column overloading: Too much material was loaded onto the column relative to its size.[1]1. Optimize the mobile phase: A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution. 2. Switch stationary phase: If normal-phase silica fails, reverse-phase C18 chromatography can offer a different selectivity based on hydrophobicity and often resolves impurities that are difficult to separate on silica.[8] 3. Reduce the sample load: As a rule of thumb, the sample load should be 1-5% of the silica gel mass for good separation.[1]
Product Degrades on the Column 1. Acid-sensitivity: Halogenated pyrrolo[2,3-d]pyrimidines can be sensitive to the acidic nature of standard silica gel. 2. Solvent-induced degradation: The mobile phase may be causing decomposition.1. Deactivate the silica: Flush the column with the mobile phase containing 1-3% triethylamine before loading the sample.[9] 2. Use an alternative stationary phase: Neutral alumina or Florisil® can be effective for acid-sensitive compounds.[10] 3. Perform a stability test: Run a 2D TLC. Spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, it will remain on the diagonal. Degradation products will appear as spots off the diagonal.[11]
Low or No Recovery of Product 1. Irreversible adsorption: The compound is too polar and is sticking irreversibly to the stationary phase. 2. Incorrect solvent polarity: The mobile phase is not polar enough to elute the compound.1. Increase mobile phase polarity: Flush the column with a much stronger solvent system, such as 10-20% methanol in dichloromethane. 2. Consider reverse-phase: For highly polar compounds, reverse-phase chromatography is often a better choice.[1]
Crystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
"Oiling Out" (Product precipitates as an oil, not crystals) 1. Solution is too concentrated or cooled too quickly. [12] 2. Presence of impurities inhibiting crystal lattice formation. [13] 3. Melting point of the compound is lower than the solution temperature. [12]1. Re-heat and add more solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool much more slowly.[12] 2. Induce nucleation: Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] 3. Use a seed crystal: Add a tiny crystal of pure product to the supersaturated solution.[1] 4. Pre-purify: Run the material through a quick silica plug to remove baseline impurities before attempting crystallization again.[1]
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated.[14] 2. Supersaturated solution: No nucleation sites are available for crystal growth to begin.[14]1. Reduce solvent volume: Carefully evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator and attempt to cool again.[14] 2. Induce nucleation: Use the scratching or seeding techniques described above. 3. Cool to a lower temperature: Place the flask in an ice bath or freezer to further decrease solubility.
Low Recovery of Crystalline Product 1. Too much solvent was used initially. [8] 2. Significant product solubility in the cold solvent. 3. Premature crystallization during hot filtration. 1. Concentrate the mother liquor: Evaporate the solvent from the filtrate to recover a second crop of crystals, which may require re-purification. 2. Change the solvent system: Find a solvent in which your compound has lower solubility at cold temperatures. A co-solvent system (one "good" solvent and one "poor" solvent) can be very effective.[1] 3. Minimize cooling during filtration: Use a pre-heated filter funnel and add a small excess of hot solvent before filtering to prevent the product from crashing out.[12]

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • TLC Analysis: Determine an appropriate solvent system that gives your target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Select a column size appropriate for your sample amount (e.g., 40 g silica cartridge for 400 mg - 2 g of crude material). Equilibrate the column with the initial, low-polarity mobile phase.

  • Sample Loading:

    • Liquid Loading (for soluble samples): Dissolve the crude material in a minimal amount of a solvent that is as non-polar as possible (dichloromethane is often a good choice). Load the solution directly onto the top of the column bed.

    • Dry Loading (for poorly soluble samples): Dissolve the crude material in a suitable solvent (e.g., methanol, acetone). Add silica gel (approximately 2-3 times the mass of your crude product).[5] Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Begin eluting with the mobile phase. If using a gradient, gradually increase the percentage of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude solid (~10-20 mg) in various solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar) until the solid completely dissolves. Add the solvent dropwise; just enough to fully dissolve the material.

  • Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if needed): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data & Method Summaries

Table 1: Example Solvent Systems for Purification of Pyrrolo[2,3-d]pyrimidines
Compound TypeStationary PhaseMobile PhaseReference
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidineSilica GelHexanes:Ethyl Acetate (9:1 to 3:1 gradient)[9]
4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidineSilica GelChloroform:Methanol (100:1 to 50:3 gradient)N/A
Halogenated Heterocycles (general)C18 Reverse PhaseWater:Methanol gradient[8]
N-substituted pyrrolo[2,3-d]pyrimidinesSilica GelDichloromethane:Acetone (1:1)N/A
3-Halo-substituted pyrrolo[2,3-d]pyrimidinesSilica GelDichloromethane[4]

Note: The listed solvent systems are starting points and may require optimization based on the specific substitution pattern of your molecule.

G start Crude Halogenated Pyrrolo[2,3-d]pyrimidine is_solid Is the crude product a solid? start->is_solid check_solubility Check Solubility for Crystallization is_solid->check_solubility Yes tlc_analysis Perform TLC Analysis is_solid->tlc_analysis No / Oily good_solubility Good differential solubility? check_solubility->good_solubility crystallize Attempt Crystallization good_solubility->crystallize Yes good_solubility->tlc_analysis No success Successful? crystallize->success success->tlc_analysis No / Oiled Out final_product Pure Product success->final_product Yes normal_phase Good separation on Normal Phase (Silica)? tlc_analysis->normal_phase flash_chrom Normal Phase Flash Chromatography normal_phase->flash_chrom Yes reverse_phase Reverse Phase Chromatography (C18) normal_phase->reverse_phase No flash_chrom->crystallize If solid & needs further polishing flash_chrom->final_product If pure reverse_phase->final_product

References

  • HOW TO: Sample loading methods in flash chromatography. Sorbtech.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio.
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Patel, M., et al. Bioorganic & Medicinal Chemistry.
  • Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Hoster, N., et al. Pharmaceuticals.
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • Problems in recrystallization. Biocyclopedia.
  • RediSep C-18 reversed phase column - halogenated heterocyclic. Teledyne ISCO.
  • Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
  • HPLC separation of related halogenated aromatic, any one?? Chromatography Forum.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. MDPI.
  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
  • TLC Visualization Methods.
  • Preparation method of 2, 4-dichloro-7H-pyrrolo [2, 3-D] pyrimidine. Patsnap Eureka.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Li, Y., et al. Journal of Pharmaceutical Sciences.
  • Annellation of Triazole and Tetrazole Systems onto Pyrrolo[2,3-d]pyrimidines: Synthesis of Tetrazolo[1,5-c]. Khan, M.S.Y., et al. Molecules.
  • Halogen-Bonding-Enabled Photoinduced Atom Transfer Radical Addition/Cyclization Reaction Leading to Tricyclic Heterocycles. Yamaguchi, E., et al. Organic Letters.
  • Thin-layer chromatography of some heterocyclic nitrogen compounds. Husain, S., et al.
  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. ResearchGate.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Voelkel, A., et al. Journal of Pharmaceutical Analysis.
  • 2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Voelkel, A., et al. Journal of Pharmaceutical Analysis.
  • Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate.
  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Kim, S., et al. Journal of Bacteriology.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Al-Tel, T.H., et al. Molecules.
  • The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling. Ema, I., et al. Molecules.
  • Thin-layer chromatographic separation of optical, geometrical, and structural isomers. Alak, A., & Armstrong, D. W. Analytical Chemistry.
  • Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Patel, M., et al. Bioorganic & Medicinal Chemistry.
  • Characterization of Aromatic Stationary Phases for Uses in High Performance Liquid Chromatography. JagWorks@USA.
  • Separation of enantiomers by gas chromatography. Schurig, V.
  • Application of Halogen Bonding to Organocatalysis: A Theoretical Perspective. Kakeshpour, T., et al. Molecules.
  • Halogen bonding organocatalysis enhanced through intramolecular hydrogen bonds. Ghafarian, M., et al.
  • Why do halogen substituents make molecules more lipophilic? Chemistry Stack Exchange.
  • Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Shellie, R. A., et al.
  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs.
  • Liquid chromatographic separation of the stereoisomers of thiazide diuretics. Hyun, M. H., & Pirkle, W. H.

Sources

Optimizing lipophilicity of 7H-pyrrolo[2,3-d]pyrimidine compounds for better in vivo activity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7H-pyrrolo[2,3-d]pyrimidine compounds. This guide provides in-depth, experience-driven answers to common challenges encountered when optimizing compound lipophilicity to enhance in vivo activity. Our goal is to explain the causality behind experimental choices, ensuring every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) - Core Concepts

This section addresses fundamental questions regarding the role of lipophilicity in the development of 7H-pyrrolo[2,3-d]pyrimidine-based therapeutics.

Q1: What is lipophilicity, and why is it a critical parameter for 7H-pyrrolo[2,3-d]pyrimidine compounds?

A: Lipophilicity is a key physicochemical property that describes a compound's affinity for a lipid-like (non-polar) environment versus an aqueous (polar) one.[1] For 7H-pyrrolo[2,3-d]pyrimidines, which are often developed as kinase inhibitors, optimizing lipophilicity is a delicate balancing act.[2][3][4][5][6]

  • Too Lipophilic: A highly lipophilic compound may exhibit potent target binding due to hydrophobic interactions in the protein's binding pocket.[] However, it often leads to poor aqueous solubility, high plasma protein binding, rapid metabolism by cytochrome P450 enzymes, and potential off-target toxicity.[][8]

  • Too Hydrophilic (Polar): A highly polar compound will have excellent aqueous solubility but may struggle to cross the lipid bilayers of cell membranes, such as the gastrointestinal mucosa, leading to poor absorption and limited ability to reach intracellular targets.[][9]

Therefore, achieving an optimal lipophilicity profile is essential for balancing target potency with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which ultimately dictates in vivo efficacy.[10][11]

Q2: What is the difference between LogP and LogD, and which is more relevant for my research?

A: Both LogP and LogD are measures of lipophilicity, but they differ in a crucial way.

  • LogP (Partition Coefficient): Measures the lipophilicity of the neutral form of a molecule. It's a constant value for a given compound.[12]

  • LogD (Distribution Coefficient): Measures the lipophilicity of a molecule considering all its ionic forms (neutral, charged) at a specific pH.[12][13]

For drug development, LogD is the more physiologically relevant parameter . Most drugs, including many 7H-pyrrolo[2,3-d]pyrimidine derivatives, contain ionizable groups (like amines or carboxylic acids). Since the pH of biological compartments varies (e.g., stomach pH ~1-3, blood serum pH ~7.4), a compound's charge state and, consequently, its lipophilicity will change. You should always measure and report LogD at a physiological pH, most commonly pH 7.4 .[14]

Q3: How does lipophilicity influence the ADME profile of my compounds?

A: Lipophilicity has a profound, though sometimes complex, effect on all aspects of ADME.[15][16]

  • Absorption: An optimal LogD (typically in the 1-3 range for oral drugs) is needed to balance aqueous solubility in the gut with the ability to permeate the intestinal wall.[]

  • Distribution: Highly lipophilic compounds tend to have a larger volume of distribution (Vd), meaning they distribute more into fatty tissues and less in the systemic circulation. This can be beneficial for targeting tissues but can also lead to lower plasma exposure.[][10]

  • Metabolism: Increased lipophilicity is strongly correlated with increased metabolic clearance, particularly through oxidation by liver enzymes (CYP450s).[]

  • Excretion: More polar (less lipophilic) compounds are typically cleared more efficiently by the kidneys.

The interplay between these factors is complex. For instance, simply lowering lipophilicity to reduce metabolic clearance might also decrease Vd, resulting in no net improvement in the drug's half-life.[8]

Part 2: Troubleshooting Guides & Optimization Strategies

This section provides actionable solutions to common problems encountered during lead optimization.

Issue 1: My lead compound is too lipophilic (LogD₇.₄ > 4), resulting in poor solubility and high clearance.

This is a frequent challenge where potent compounds fail in vivo. The goal is to reduce lipophilicity without sacrificing target affinity.

Probable Cause Recommended Solution & Rationale
Poor aqueous solubility Incorporate polar groups or saturated heterocycles. Adding small, polar functionalities like a hydroxyl (-OH) or an amide (-CONH₂) can introduce hydrogen bonding capacity, improving water solubility.[17] Replacing a lipophilic moiety like a phenyl ring with a saturated heterocycle (e.g., morpholine, piperazine) can significantly lower LogD while providing vectors for further modification.[18][19]
High metabolic clearance Block metabolic "soft spots" with polar or sterically hindering groups. If metabolism occurs on an electron-rich aromatic ring, adding a fluorine atom can block this oxidation.[20] Introducing bridged saturated heterocycles is a modern strategy that can counterintuitively reduce lipophilicity by altering the molecule's 3D shape and increasing its polarity.[18]
High plasma protein binding Reduce lipophilicity and introduce polar functionality. High lipophilicity often leads to non-specific binding to proteins like albumin. The strategies mentioned above to increase polarity will concurrently help reduce this effect.

The following diagram illustrates a typical workflow for addressing excessive lipophilicity.

Lipophilicity_Optimization Start Start: High LogD (>4) Poor in vivo PK Identify Identify lipophilic regions and metabolic hotspots Start->Identify Strategy Select Strategy Identify->Strategy S1 Strategy 1: Introduce Polar Groups (e.g., -OH, -NH2, Amide) Strategy->S1 Increase H-bonding S2 Strategy 2: Incorporate Saturated N-Heterocycles Strategy->S2 Improve solubility S3 Strategy 3: Use Bioisosteric Replacements (e.g., Phenyl -> Pyridine) Strategy->S3 Modulate pKa, polarity S4 Strategy 4: Add 3D Fragments (Bridged Heterocycles) Strategy->S4 Reduce planarity Synthesize Synthesize Analogs S1->Synthesize S2->Synthesize S3->Synthesize S4->Synthesize Measure Measure LogD & Potency Synthesize->Measure Decision Evaluate Data (LogD, Potency, LipE) Measure->Decision Success Success: LogD 1-3 Potency Maintained Proceed to in vivo Decision->Success Criteria Met Fail Iterate or Re-evaluate Strategy Decision->Fail Criteria Not Met Fail->Strategy

Caption: Workflow for reducing high lipophilicity.

Issue 2: My compound is too polar (LogD₇.₄ < 1), causing poor membrane permeability and low cell-based activity.

While good for solubility, excessive polarity can trap your compound in the aqueous phase, preventing it from reaching its intracellular target.

Probable Cause Recommended Solution & Rationale
Poor passive diffusion Systematically add lipophilic groups. At solvent-exposed vectors on the molecule, add small, non-metabolically liable lipophilic groups like methyl, ethyl, or cyclopropyl groups. This increases surface area for hydrophobic interactions, aiding membrane passage.[21][22]
Excessive hydrogen bond donors/acceptors Mask polar groups or use bioisosteric replacements. If a polar group like a carboxylic acid is necessary for target binding but detrimental to permeability, it can be temporarily masked as a prodrug (e.g., an ethyl ester) to be cleaved inside the cell. Alternatively, replacing a polar group like a hydroxyl with a fluorine atom can sometimes increase lipophilicity, but this effect is highly context-dependent.[20]
Part 3: Key Experimental Protocols

Adherence to robust, standardized protocols is crucial for generating reliable and comparable data.

Protocol 1: Determination of LogD₇.₄ by Shake-Flask Method

This is the gold-standard method for measuring lipophilicity.[13][14]

Objective: To determine the distribution coefficient of a 7H-pyrrolo[2,3-d]pyrimidine compound between n-octanol and a phosphate-buffered saline (PBS) solution at pH 7.4.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • n-Octanol (pre-saturated with PBS pH 7.4)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer and centrifuge

  • Analytical instrumentation (LC-MS/MS or HPLC-UV)

Procedure:

  • Preparation: To a 1.5 mL microcentrifuge tube, add 500 µL of pre-saturated n-octanol and 495 µL of pre-saturated PBS (pH 7.4).

  • Compound Addition: Add 5 µL of the 10 mM compound stock solution to the tube. The final nominal concentration will be 100 µM.

  • Equilibration: Cap the tube securely and vortex vigorously for 3 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the tube at 10,000 x g for 10 minutes to achieve a clean separation of the octanol (top layer) and aqueous (bottom layer) phases.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) from the n-octanol layer and a known volume (e.g., 100 µL) from the aqueous PBS layer. Be extremely careful not to disturb the interface.

  • Analysis: Analyze the concentration of the compound in each sample using a validated LC-MS/MS or HPLC-UV method with a standard curve.

  • Calculation: LogD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Self-Validation & QC:

  • Run a control compound with a known LogD₇.₄ value (e.g., testosterone) in parallel to validate the assay performance.

  • Ensure the sum of the compound amounts in both phases accounts for >90% of the initial amount added to rule out issues like precipitation or adsorption to the tube walls.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To assess the intrinsic clearance of a compound, which is often correlated with lipophilicity.

Materials:

  • Test compound (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching)

  • Control compounds: Verapamil (high clearance), Warfarin (low clearance)

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (final concentration 1 µM). In a separate set of wells, add the NADPH regenerating system to initiate the metabolic reaction. For the T=0 time point, add the quenching solution immediately before adding the NADPH system.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percent remaining versus time. The slope of this line (k) is the elimination rate constant.

  • Calculate Intrinsic Clearance (Cl_int): Cl_int (µL/min/mg) = (k * 1000) / [HLM protein concentration]

Data Interpretation: A higher Cl_int value suggests lower metabolic stability. This is often observed for more lipophilic compounds.[23]

Part 4: Data Interpretation & Advanced Concepts

Optimizing lipophilicity requires a multi-parameter approach. The following concepts help in making more informed decisions.

Q4: I successfully lowered the LogD of my compound, but its in vivo half-life did not improve. Why?

A: This is a common and important observation that highlights the complexity of pharmacokinetics. The half-life (T₁/₂) of a drug is proportional to the volume of distribution (Vd) and inversely proportional to clearance (CL) (T₁/₂ ∝ Vd/CL).

As explained in a comprehensive analysis by Genentech, decreasing lipophilicity often leads to a simultaneous decrease in both clearance and volume of distribution .[8] Because these two parameters are in opposition in the half-life equation, their combined reduction can result in little to no net change in T₁/₂. The most effective strategy for extending half-life is to specifically address metabolic soft-spots without drastically changing lipophilicity.[8]

HalfLife_Troubleshooting Start Observation: LogD Decreased, but T1/2 is Unchanged Hypothesis Hypothesis: Both Clearance (CL) and Volume (Vd) were reduced Start->Hypothesis Action Action: Perform Metabolite Identification Study Hypothesis->Action MetabID Analyze Metabolites in Microsome/in vivo Samples Action->MetabID Decision Dominant Metabolic Pathway Identified? MetabID->Decision Yes Yes: A 'Soft Spot' Exists Decision->Yes Yes No No: Diffuse Metabolism Decision->No No Strategy_Yes Strategy: Block specific metabolic site (e.g., deuteration, fluorination) with minimal LogD change Yes->Strategy_Yes Strategy_No Strategy: Re-evaluate scaffold. Consider alternative chemotypes. No->Strategy_No Outcome Goal: Reduce CL while maintaining Vd Strategy_Yes->Outcome

Caption: Decision tree for troubleshooting unchanged half-life.

Q5: What is Lipophilic Efficiency (LipE), and how can I use it to guide my optimization strategy?

A: Lipophilic Efficiency (LipE), also known as Lipophilic Ligand Efficiency (LLE), is a powerful metric that relates the potency of a compound to its lipophilicity.[1][12] It helps answer the question: "Am I getting enough potency for the lipophilicity I'm adding?"

Calculation: LipE = pIC₅₀ - LogD₇.₄

(where pIC₅₀ is the negative logarithm of the IC₅₀ value)

Application: During optimization, you should aim to maximize LipE . A compound with a high LipE is considered more "drug-like" because it achieves its potency efficiently without relying on excessive lipophilicity.[1] When comparing two analogs, the one with the higher LipE is generally the more promising lead, even if it is slightly less potent. Projects that maintain a LipE > 5 are often associated with a higher probability of success.

References
  • Miller, R. R., et al. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry. [Link]
  • Miller, R. R., et al. (2020).
  • Introduction to log P and log D measurement using PionT3. (2024). Pion Inc. [Link]
  • Molecular modelling and structure–activity relationship of pyrrolo[2,3-d]pyrimidine derivatives as potent DNA gyrase B inhibitors. Taylor & Francis Online. [Link]
  • Miller, R. R., et al. (2020).
  • LogP/D. Cambridge MedChem Consulting. [Link]
  • Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization.
  • Lowering lipophilicity by adding carbon?
  • ADME LogP LogD Assay. BioDuro. [Link]
  • Structural Optimizations on the Scaffold of 7H-Pyrrolo[2,3-d]Pyrimidine to Develop Potent iNOS Inhibitors With Improved Antiarthritis Activity In Vivo. (2025). PubMed. [Link]
  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active ST
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist.
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022). PubMed. [Link]
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). (2019). PubMed. [Link]
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. [Link]
  • Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]
  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. (2019). PubMed. [Link]
  • The effects on lipophilicity of replacing oxygenated functionality with their fluorin
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). LinkedIn. [Link]
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Structural optimizations on the 7H-pyrrolo[2,3-d]pyrimidine scaffold to develop highly selective, safe and potent JAK3 inhibitors for the treatment of Rheum
  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs.
  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. [Link]
  • Finding the Rules for Successful Drug Optimiz
  • Chemical modification of different compounds with nitrogen-containing heterocycles. E3S Web of Conferences. [Link]
  • Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. NIH. [Link]
  • Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. (2000). PubMed. [Link]
  • Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrrolo[2,3-d]pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrrolo[2,3-d]pyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of this critical heterocyclic scaffold, a core component of numerous therapeutic agents, including Janus kinase (JAK) inhibitors like Tofacitinib.

The scale-up of fine chemical synthesis from the bench to pilot plant and beyond is rarely a linear process. The challenges encountered are often multifaceted, ranging from reaction kinetics and thermodynamics to process safety and impurity profiles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of pyrrolo[2,3-d]pyrimidine syntheses. Our approach is grounded in mechanistic understanding and practical, field-proven solutions.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific, frequently encountered problems in a question-and-answer format, providing not just solutions but also the underlying chemical principles.

Issue 1: Low Yield and Purity in the Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

Question: We are experiencing low yields and significant impurity formation during the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one with phosphorus oxychloride (POCl₃) at a larger scale. The primary impurity appears to be the hydrolysis product, our starting material. What is causing this, and how can we optimize the process?

Answer: This is a classic challenge in the synthesis of 4-chloropyrrolo[2,3-d]pyrimidine. The chloro-substituted product is highly susceptible to hydrolysis, especially during the aqueous workup required to quench the excess POCl₃.[1] On a larger scale, exothermic quenching can create localized hot spots, accelerating this unwanted hydrolysis.

Causality and Mechanistic Insight: The electron-withdrawing nature of the pyrimidine ring and the pyrrole nitrogen makes the C4-chloro substituent a good leaving group, highly susceptible to nucleophilic attack by water. The acidic environment generated during the POCl₃ quench further catalyzes this hydrolysis.

Recommended Solutions:

  • Minimize Water Contact Time: The primary goal is to efficiently remove the excess POCl₃ before any aqueous workup.

    • Vacuum Distillation: Before quenching, remove the bulk of the excess POCl₃ under reduced pressure. This dramatically reduces the exothermicity and the volume of acidic byproducts during the quench.[1]

    • Azeotropic Removal: For larger scales, consider adding a high-boiling inert solvent (e.g., toluene) and distilling off the azeotrope with POCl₃.

  • Controlled Quenching Protocol:

    • Reverse Quench: Instead of adding water to the reaction mixture, slowly add the cooled reaction mixture to a large volume of crushed ice or ice-water.[1] This helps to dissipate the heat of reaction more effectively.

    • Solvent Dilution: After removing excess POCl₃, dilute the residue with an inert solvent like dichloromethane (DCM) before slowly adding it to a cold, weak aqueous base solution.[1]

  • pH Control During Workup:

    • Avoid Strong Bases: Do not use strong bases like NaOH for neutralization, as they can aggressively promote product hydrolysis.

    • Use Weak Bases: Employ a slurry of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in ice-water for the quench and neutralization, maintaining a pH of 7-8.[1]

Experimental Protocol: Optimized Quenching for 4-chloropyrrolo[2,3-d]pyrimidine Synthesis

  • Upon reaction completion (monitored by TLC/HPLC), cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the majority of the excess POCl₃.

  • Cool the resulting residue in an ice bath.

  • Slowly and carefully, with vigorous stirring, add the residue to a pre-cooled (0-5 °C) saturated aqueous solution of sodium bicarbonate.

  • Monitor the pH of the aqueous layer, ensuring it remains between 7 and 8. Add more solid sodium bicarbonate as needed.

  • Maintain the temperature below 10 °C throughout the addition.

  • Once the quench is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

Issue 2: Incomplete Reactions and Sluggish Conversions

Question: Our reaction to form the pyrrolo[2,3-d]pyrimidine core via cyclization is stalling, with significant amounts of starting material remaining even after extended reaction times. How can we drive these reactions to completion?

Answer: Incomplete conversion on scale-up can stem from several factors, including mass transfer limitations, insufficient thermal input, or reagent deactivation.

Recommended Solutions:

  • Temperature and Solvent: Ensure that the reaction temperature is maintained consistently throughout the larger volume. The choice of a higher-boiling solvent, such as N,N-dimethylacetamide (DMA) instead of N,N-dimethylformamide (DMF), can sometimes facilitate production on a kilogram scale by allowing for higher reaction temperatures and better solubility of intermediates.[2]

  • Catalyst/Reagent Stoichiometry: On a larger scale, inefficient mixing can lead to localized depletion of reagents. Ensure adequate agitation. In some cases, a modest increase in the stoichiometry of a key reagent or catalyst may be necessary.

  • Addition of a Catalyst: For chlorination reactions with POCl₃, the addition of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) can act as a catalyst and neutralize the HCl generated in situ, which can sometimes inhibit the reaction.[1]

Issue 3: Impurity Profile and Purification Challenges

Question: We are observing a complex mixture of byproducts, making the purification of our pyrrolo[2,3-d]pyrimidine intermediate by crystallization difficult at scale. What are the likely side products, and how can we minimize their formation?

Answer: Side reactions are a common hurdle in scale-up. For pyrrolo[2,3-d]pyrimidines, these can include N-alkylation at different positions, dimerization, or decomposition under harsh conditions. The separation of structurally similar impurities can be challenging, often necessitating column chromatography which is undesirable for large-scale production.[3][4]

Strategies for Impurity Control:

  • Protecting Group Strategy: The pyrrole nitrogen is a common site for unwanted side reactions. Employing a suitable protecting group, such as a tosyl (Ts) or benzyl (Bn) group, can prevent N-alkylation and improve the regioselectivity of subsequent reactions.[4] The choice of protecting group should be carefully considered based on its stability to the reaction conditions and the ease of its removal.

  • Reaction Condition Optimization:

    • Temperature Control: Tightly control the reaction temperature to minimize the formation of thermally-induced byproducts.

    • Reagent Addition: Slow, controlled addition of reagents can prevent localized high concentrations that may lead to side reactions.

  • Alternative Synthetic Routes: If a particular step consistently produces difficult-to-remove impurities, exploring alternative synthetic strategies is often the most effective long-term solution. For example, multi-component, one-pot reactions can offer a more streamlined synthesis with fewer intermediate isolation steps.[5][6]

Data Presentation: Comparison of Purification Methods

MethodScaleAdvantagesDisadvantages
Crystallization Lab to ProductionCost-effective, high purity for well-behaved systems.Can be inefficient for removing closely related impurities, potential for low recovery.
Silica Gel Chromatography Lab to PilotExcellent separation capabilities.Costly, solvent intensive, not ideal for large-scale manufacturing.[3]
Distillation Lab to ProductionEffective for volatile compounds.Requires thermal stability of the product, may not be suitable for high molecular weight intermediates.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) at scale?

A1: POCl₃ is a highly corrosive and reactive chemical. Key safety considerations include:

  • Moisture Sensitivity: It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. All equipment must be scrupulously dried before use.

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield, is mandatory. Work should be conducted in a well-ventilated fume hood or a contained system.

  • Exothermic Quenching: As detailed in Issue 1, the quenching of excess POCl₃ is highly exothermic and must be performed with extreme care and adequate cooling.

Q2: Are there greener or more efficient alternatives to traditional multi-step syntheses for the pyrrolo[2,3-d]pyrimidine core?

A2: Yes, the field is actively developing more efficient synthetic methodologies.

  • One-Pot, Multi-Component Reactions (MCRs): These strategies involve the reaction of three or more starting materials in a single vessel to form the final product, avoiding the isolation of intermediates. This approach improves efficiency, reduces waste, and can simplify purification.[5]

  • Cascade Annulation Reactions: Recent research has demonstrated the use of catalysts like I₂/DMSO to promote a cascade of reactions (Michael addition, iodination, intramolecular substitution, and ring-opening) to construct the pyrrolo[2,3-d]pyrimidine scaffold in a single step with high atom economy.[6][7]

  • Biocatalysis: For specific transformations, such as the asymmetric synthesis of chiral intermediates for drugs like Tofacitinib, engineered enzymes are being used to achieve high diastereo- and enantioselectivity, often under milder conditions than traditional chemical methods.[8]

Q3: How can we control regioselectivity during functionalization of the pyrrolo[2,3-d]pyrimidine core?

A3: The pyrrolo[2,3-d]pyrimidine scaffold has multiple reactive sites.[9] Controlling regioselectivity is crucial for synthesizing the desired isomer.

  • Protecting Groups: As mentioned in Issue 3, protecting the pyrrole nitrogen (N7) is a common strategy to direct electrophilic substitution to other positions.

  • Directed Metalation: The use of directing groups in combination with organometallic reagents can achieve highly regioselective C-H functionalization.

  • Reaction Control: The choice of reagents and reaction conditions can heavily influence the site of reaction. For instance, in nucleophilic substitution reactions on a 4-chloropyrrolo[2,3-d]pyrimidine, the C4 position is the most electrophilic and will typically react first.[10]

Visualizations

Diagram: Troubleshooting Workflow for Low Yield in Chlorination

G start Low Yield of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine check_hydrolysis Check for Hydrolysis (Presence of Starting Material) start->check_hydrolysis check_conversion Check for Incomplete Reaction (Starting Material Present) check_hydrolysis->check_conversion No optimize_quench Optimize Quenching Protocol check_hydrolysis->optimize_quench Yes increase_temp Increase Reaction Temperature check_conversion->increase_temp Yes add_catalyst Add Tertiary Amine Catalyst (e.g., DIPEA) check_conversion->add_catalyst remove_pocl3 Remove excess POCl3 (Vacuum Distillation) optimize_quench->remove_pocl3 reverse_quench Use Reverse Quench (Add to ice/base) optimize_quench->reverse_quench ph_control Control pH with Weak Base (NaHCO3, pH 7-8) optimize_quench->ph_control solution Improved Yield and Purity remove_pocl3->solution reverse_quench->solution ph_control->solution increase_temp->solution add_catalyst->solution

Caption: A logical workflow for troubleshooting low yields in the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Diagram: General Synthetic Strategy Decision Tree

G start Initiate Scale-Up of Pyrrolo[2,3-d]pyrimidine Synthesis check_purity Are Impurities Difficult to Remove? start->check_purity check_steps Is the Route Lengthy (>5 steps)? check_purity->check_steps No protecting_group Implement Protecting Group Strategy check_purity->protecting_group Yes check_safety Does the Route Use Hazardous Reagents? check_steps->check_safety No mcr_route Explore One-Pot / MCR Routes check_steps->mcr_route Yes safer_reagents Substitute with Safer Reagents check_safety->safer_reagents Yes final_process Optimized & Scalable Process check_safety->final_process No optimize_conditions Optimize Reaction Conditions (Temp, Addition Rate) protecting_group->optimize_conditions optimize_conditions->final_process cascade_route Investigate Cascade Annulation mcr_route->cascade_route cascade_route->final_process biocatalysis Consider Biocatalytic Step for Chiral Centers biocatalysis->final_process safer_reagents->biocatalysis

Caption: Decision tree for selecting a robust synthetic strategy for scale-up.

References

  • Verzijl, G., et al. (2018). Asymmetric Synthesis of a Key Intermediate for Tofacitinib via a Dynamic Kinetic Resolution-Reductive Amination Protocol. Organic Process Research & Development.
  • Chongqing Pharma Res Inst. (2015). Method used for preparing 4-chloropyrrolo[2,3-d]pyrimidine. Eureka | Patsnap.
  • Reddy, B., et al. (2017). Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
  • Zhu, Z-Y., et al. (2024). An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters. Angewandte Chemie.
  • Nanjing Xinbell Pharmaceutical Technology Co., Ltd. (n.d.). Chemical Synthesis Insights: The Journey of 2-(Trimethylsilyl)Ethanol to Tofacitinib Citrate. Nanjing Xinbell Pharmaceutical Technology Co., Ltd.
  • Srishylam, V., et al. (2017). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica.
  • Kumar, A., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central.
  • Shi, et al. (2013). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central.
  • Shaabani, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
  • Al-Tel, T. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.
  • Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. National Institutes of Health.
  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • Wang, L., et al. (2017). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Li, J., et al. (2012). Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. Google Patents.
  • Zhang, Y-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. ResearchGate.
  • Zhang, Y-L., et al. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. OUCI.
  • Xia, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate.
  • Al-Otaibi, F. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. National Institutes of Health.
  • Rosowsky, A., et al. (2008). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. PubMed Central.
  • A-l-madhagy, A., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
  • Al-Otaibi, F. M., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Ghorab, M. M., et al. (2020). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate.
  • Klampfer, L., et al. (2019). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PubMed Central.
  • Daems, T., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. PubMed.
  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed.
  • Traxler, P., et al. (2001). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deazapurine isostere, has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of numerous kinases, making it a versatile framework for developing targeted therapies against a host of diseases, most notably cancer and inflammatory disorders.[1] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various 7H-pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data and detailed protocols for their evaluation.

The 7H-pyrrolo[2,3-d]pyrimidine Core: A Versatile Kinase Binding Moiety

The core structure of 7H-pyrrolo[2,3-d]pyrimidine offers multiple points for chemical modification, each influencing the compound's potency, selectivity, and pharmacokinetic properties. The key positions for substitution are the C4, C5, and N7 positions of the pyrimidine and pyrrole rings, respectively. Strategic modifications at these sites have led to the development of inhibitors targeting a wide array of kinases, including Janus kinases (JAKs), Bruton's tyrosine kinase (Btk), Focal Adhesion Kinase (FAK), and p21-activated kinase 4 (PAK4).

Comparative SAR Analysis of 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The biological activity of 7H-pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of their substituents. Below is a comparative analysis of the SAR for different classes of kinase inhibitors based on this scaffold.

Janus Kinase (JAK) Inhibitors

Derivatives targeting the JAK family of kinases have shown significant promise in the treatment of autoimmune diseases and myeloproliferative disorders. The SAR of these compounds often revolves around modifications at the C4 and N7 positions.

A series of 4-amino-7H-pyrrolo[2,3-d]pyrimidine derivatives bearing a piperidinyl fragment were designed as JAK1-selective inhibitors.[3] The key findings from this study highlight the importance of the substituent on the piperidine ring for both potency and selectivity. For instance, compound 12a from the study, with a specific substitution pattern, exhibited a JAK1 IC50 of 12.6 nM and a 10.7-fold selectivity over JAK2.[3]

In another study, two series of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized.[4] The introduction of an N-acylpiperidine motif was found to be crucial for potent JAK inhibition. The optimized compound, 11e , demonstrated over 90% inhibition of JAK1 and JAK2 and displayed superior anti-inflammatory efficacy compared to baricitinib in a cellular assay.[4]

CompoundTarget KinaseIC50 (nM)Key Structural FeaturesReference
12a JAK112.64-amino substitution with a piperidinyl fragment[3]
11e JAK1/JAK2>90% inhibition4-(1H-pyrazol-4-yl) substitution with an N-acylpiperidine motif[4]
Bruton's Tyrosine Kinase (Btk) Inhibitors

Btk is a key component of the B-cell receptor signaling pathway, making it an attractive target for rheumatoid arthritis and other autoimmune diseases.[5] For 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, the substituents at the C5 position and the amine at C4 are critical for potent and selective Btk inhibition.

One study identified compound B16 as a potent and selective Btk inhibitor with an IC50 of 21.70 nM.[5] This compound also exhibited favorable pharmacokinetic properties, including good oral bioavailability.[5] The SAR analysis revealed that specific substitutions on the phenyl ring attached to the C4-amine were crucial for achieving high potency.

CompoundTarget KinaseIC50 (nM)Key Structural FeaturesReference
B16 Btk21.707H-pyrrolo[2,3-d]pyrimidin-4-amine core with specific phenyl substitutions[5]
Focal Adhesion Kinase (FAK) Inhibitors

FAK is overexpressed in several cancers and plays a crucial role in tumor progression and metastasis.[6] A series of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives were developed as potent FAK inhibitors. The SAR exploration identified compound 36 as a potent FAK inhibitor that demonstrated significant anti-tumor activity in preclinical models of ovarian cancer.[6] The inden-1-one moiety linked to the C4 position via an oxygen atom was a key structural feature for FAK inhibition.[6]

CompoundTarget KinaseIC50 (nM)Key Structural FeaturesReference
36 FAKNot specified, but potent7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one[6]
p21-Activated Kinase 4 (PAK4) Inhibitors

PAK4 is another important target in cancer therapy. A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives were developed as PAK4 inhibitors, with compounds 5n and 5o showing high enzymatic inhibitory activities with IC50 values of 2.7 nM and 20.2 nM, respectively. The study highlighted the importance of the substituent at the C4 position for potent PAK4 inhibition.[7]

CompoundTarget KinaseIC50 (nM)Key Structural FeaturesReference
5n PAK42.7Specific substitutions at the C4 position
5o PAK420.2Specific substitutions at the C4 position

Signaling Pathways Modulated by 7H-pyrrolo[2,3-d]pyrimidine Derivatives

The therapeutic effects of these compounds are a direct result of their ability to modulate key signaling pathways involved in cell growth, proliferation, and inflammation.

JAK-STAT Signaling Pathway

JAK inhibitors block the phosphorylation and activation of STAT proteins, which are key transcription factors for a multitude of cytokines and growth factors.[8][9] This inhibition leads to the downregulation of inflammatory responses.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 5. Phosphorylation STAT->Receptor 4. Recruitment pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 6. Translocation Gene Gene Transcription Nucleus->Gene 7. Regulation Inhibitor 7H-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->JAK Inhibition

Caption: JAK-STAT Signaling Pathway Inhibition.

Btk Signaling Pathway in B-cells

Btk inhibitors interfere with the B-cell receptor (BCR) signaling cascade, which is crucial for B-cell proliferation, differentiation, and survival.[10][11] This makes them effective in treating B-cell malignancies and autoimmune diseases.

Btk_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk 1. Activation Btk Btk Lyn_Syk->Btk 2. Activation PLCy2 PLCγ2 Btk->PLCy2 3. Activation Downstream Downstream Signaling (NF-κB, MAPK) PLCy2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 7H-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->Btk Inhibition

Caption: Btk Signaling Pathway Inhibition in B-cells.

FAK Signaling Pathway in Cancer

FAK inhibitors disrupt the signaling cascade that promotes cancer cell survival, proliferation, migration, and invasion.[12][13] This pathway is often activated by integrin-mediated cell adhesion to the extracellular matrix.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK 1. Activation Src Src FAK->Src 2. Recruitment & Activation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt MAPK MAPK Pathway FAK->MAPK Src->FAK CellFunctions Cell Survival, Proliferation, Migration, Invasion PI3K_Akt->CellFunctions MAPK->CellFunctions Inhibitor 7H-pyrrolo[2,3-d] pyrimidine Derivative Inhibitor->FAK Inhibition

Caption: FAK Signaling Pathway Inhibition in Cancer.

Experimental Protocols

The development and evaluation of these inhibitors rely on robust and reproducible experimental protocols. Below are outlines for the synthesis of a key intermediate and for common biological assays.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A common and crucial intermediate for the synthesis of many 7H-pyrrolo[2,3-d]pyrimidine derivatives is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[3][14][15]

Step-by-Step Methodology:

  • Preparation of 4-hydroxypyrrolo[2,3-d]pyrimidine:

    • Add 4-amino-6-hydroxypyrimidine and sodium acetate to water.

    • Heat the mixture to 60-80°C.

    • Slowly add an aqueous solution of 2-chloroacetaldehyde and stir for 4-6 hours.

    • Cool the reaction to room temperature, filter, wash the solid with water, and dry to obtain 4-hydroxypyrrolo[2,3-d]pyrimidine.[14]

  • Chlorination:

    • Dissolve the 4-hydroxypyrrolo[2,3-d]pyrimidine in phosphorus oxychloride.

    • Stir the mixture at 80-100°C for 2-4 hours.

    • Remove excess phosphorus oxychloride by distillation.

    • Cool the residue to 0-10°C and quench with ice water.

    • Adjust the pH to 9-10 with sodium hydroxide.

    • Filter the precipitate, wash with water, and dry.

    • Recrystallize the crude product from toluene to yield pure 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[14]

Caption: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Kinase solution (e.g., recombinant human JAK1).

    • Substrate solution (e.g., a specific peptide substrate for the kinase).

    • ATP solution (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a fluorescent readout).

    • Inhibitor solutions at various concentrations.

    • Assay buffer.

  • Assay Procedure:

    • In a microplate, add the kinase, substrate, and inhibitor solutions.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period.

    • Stop the reaction (e.g., by adding a stop solution or by spotting onto a membrane).

    • Quantify the phosphorylated substrate. This can be done by measuring radioactivity or fluorescence.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16][17]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 7H-pyrrolo[2,3-d]pyrimidine derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for cytotoxicity.

Caption: MTT Cell Viability Assay Workflow.

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins within a signaling pathway, providing evidence of target engagement by the kinase inhibitor.[19]

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells with the inhibitor for a specific time, then stimulate the signaling pathway of interest.

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[19]

  • Protein Quantification:

    • Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[19]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis:

    • To confirm equal protein loading and to determine the relative level of phosphorylation, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a remarkably versatile and clinically significant core for the development of kinase inhibitors. The structure-activity relationships of its derivatives are well-defined, with specific substitutions at the C4, C5, and N7 positions enabling the fine-tuning of potency and selectivity against a wide range of kinase targets. This guide has provided a comparative overview of the SAR for several key classes of these inhibitors, along with the fundamental experimental protocols required for their synthesis and biological evaluation. As our understanding of kinase biology continues to expand, the 7H-pyrrolo[2,3-d]pyrimidine scaffold will undoubtedly remain a cornerstone of targeted drug discovery.

References

  • Wei, W., Feng, Z., Liu, Z., Li, X., He, H., Ran, K., Shi, Y., Zhu, Y., Ye, T., Gao, C., Wang, N., & Yu, L. (2022). Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer. European Journal of Medicinal Chemistry, 228, 113978. [Link]
  • Li, W., Liu, Y., Wang, T., Yao, Y., Yuan, C., Li, L., Wang, L., Zhang, Y., & Zhang, L. (2018). Design, Synthesis and Biological Evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as Selective Btk Inhibitors With Improved Pharmacokinetic Properties for the Treatment of Rheumatoid Arthritis. European Journal of Medicinal Chemistry, 145, 96-112. [Link]
  • Sulzmaier, F. J., Jean, C., & Schlaepfer, D. D. (2014). FAK in cancer: mechanistic findings and clinical applications. Nature Reviews Cancer, 14(9), 598–610. [Link]
  • Lee, B. Y., Timpson, P., & Horvath, L. G. (2015). FAK in Cancer: From Mechanisms to Therapeutic Strategies. Cancers, 7(3), 1604–1609. [Link]
  • Wang, Y., Zhang, J., Li, H., Zhang, Y., Wang, S., & Li, H. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]
  • Al-Greene, M. Z., El-Faham, A., Bardaweel, S. K., & Al-Qaisi, J. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
  • Reddy, D. N., & Shankaraiah, N. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 153, 107867. [Link]
  • Cresset Group. (n.d.). The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery.
  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
  • Zhang, Y., Wang, Y., Li, H., & Wang, S. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1017. [Link]
  • Pan, Z., Wang, X., Wang, X., Xu, Y., & Zhang, H. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European Journal of Medicinal Chemistry, 173, 115-126. [Link]
  • Al-Qaisi, J. A., Al-Greene, M. Z., El-Faham, A., & Bardaweel, S. K. (2023).
  • Wang, Y., Li, Y., Zhang, Y., Sun, Y., Zhang, Y., & Wang, L. (2024). Structure-guided design of potent JAK1-selective inhibitors based on 4-amino-7H-pyrrolo[2,3-d]pyrimidine with anti-inflammatory efficacy. Archiv der Pharmazie, 357(4), e2300591. [Link]
  • ResearchGate. (n.d.). Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative.
  • Al-Qaisi, J. A., Al-Greene, M. Z., & El-Faham, A. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 15(3), 614-641. [Link]
  • Zhai, X., Jiang, N., Li, Y., Wang, Y., Sun, Y., & Zhang, Y. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]
  • Burger, J. A. (2022). Bruton's Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis. The Journal of Immunology, 209(7), 1221-1230. [Link]
  • Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6926-6936. [Link]
  • Aaronson, D. S., & Horvath, C. M. (2002). A road map for the world of STATs. Journal of Cell Science, 115(Pt 24), 4947-4955. [Link]
  • Al-Greene, M. Z., El-Faham, A., Bardaweel, S. K., & Al-Qaisi, J. A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]
  • GM, P., & al, e. (2024). The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. Cancers, 16(14), 2586. [Link]
  • ResearchGate. (n.d.). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review.
  • Google Patents. (n.d.). US10364248B2 - Processes for preparing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Google Patents. (n.d.). US10738058B2 - Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay.
  • Hashem, N. M., El-Haddad, H., & Abo-El-Nazar, S. Y. (2024). Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments.
  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., & El-Sayed, R. A. (2010). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Journal of the Chinese Chemical Society, 57(3B), 580-588. [Link]
  • Al-Qaisi, J. A., Al-Greene, M. Z., El-Faham, A., & Bardaweel, S. K. (2023).
  • Wang, J., et al. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 89, 129326. [Link]
  • Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting.
  • Chen, C. H., et al. (2019). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(9), 959-974. [Link]
  • Bio-Rad. (2019, February 13). 10 Tips for Western Blot Detection of Phosphorylation Events.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • R Discovery. (n.d.). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors.
  • Zhang, Y., Wang, Y., Li, H., & Wang, S. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(2), 1017. [Link]
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8613. [Link]
  • OUCI. (n.d.). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors.
  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors...
  • Azure Biosystems. (n.d.). In-cell Western Assays for IC50 Determination.

Sources

A Comparative Guide to the Potency of 7H-pyrrolo[2,3-d]pyrimidine Derivatives and Sunitinib

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the inhibitory potency of emerging 7H-pyrrolo[2,3-d]pyrimidine derivatives against sunitinib, a clinically established multi-targeted tyrosine kinase inhibitor. We will delve into the mechanisms of action, present comparative experimental data, and provide detailed protocols for the key assays used in determining kinase inhibition and cellular potency. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and kinase inhibitor discovery.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. This has made them one of the most important classes of drug targets in oncology.

Sunitinib (Sutent®) , approved by the FDA in 2006, stands as a benchmark in cancer therapy.[1] It is a small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has become a standard first-line treatment for metastatic renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its efficacy stems from its ability to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis.[1][3]

In the ongoing search for more potent and selective agents, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry.[4][5][6] As a deaza-isostere of adenine, a core component of ATP, this scaffold is exceptionally well-suited to fit into the ATP-binding pocket of various kinases.[6][7] This versatility has led to the development of a diverse range of derivatives targeting numerous kinases, some with potency exceeding that of established drugs like sunitinib.[5][8]

This guide aims to objectively compare the potency of these novel 7H-pyrrolo[2,3-d]pyrimidine derivatives with sunitinib, supported by published experimental data, to provide a clear perspective on their potential as next-generation therapeutic agents.

Sunitinib: The Multi-Targeted Benchmark

Mechanism of Action

Sunitinib's therapeutic effect is derived from its potent inhibition of multiple RTKs, primarily:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Blocks tumor angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[1][3][9]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, -β): Inhibits tumor cell proliferation and angiogenesis.[1][2][3]

  • c-KIT (Stem Cell Factor Receptor): Crucial for its efficacy in GIST, where c-KIT mutations are a primary driver of the disease.[1][10]

  • Other Kinases: Sunitinib also inhibits other kinases such as Fms-like tyrosine kinase 3 (FLT3), RET, and Colony-Stimulating Factor 1 Receptor (CSF1R), contributing to its broad anti-tumor activity.[10][11][12]

This multi-targeted profile allows sunitinib to exert both anti-angiogenic and direct anti-tumor effects, leading to reduced tumor vascularization and cancer cell apoptosis.[1]

Sunitinib Signaling Pathway Inhibition

The diagram below illustrates the key signaling pathways disrupted by sunitinib. By binding to the ATP pocket of these receptors, it prevents their autophosphorylation and downstream activation of pro-survival and proliferative cascades like RAS/MAPK and PI3K/AKT.[11]

Sunitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT PDGFR PDGFR PDGFR->RAS_MAPK PDGFR->PI3K_AKT cKIT c-KIT cKIT->RAS_MAPK cKIT->PI3K_AKT Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Sunitinib->cKIT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis

Caption: Key signaling pathways inhibited by Sunitinib.

7H-pyrrolo[2,3-d]pyrimidine: A Scaffold of Versatility

The 7H-pyrrolo[2,3-d]pyrimidine core has been instrumental in the development of inhibitors against a wide spectrum of protein kinases. Its structural similarity to the purine ring of ATP allows for potent and specific interactions within the kinase hinge region, while substitutions at various positions on the ring system enable chemists to fine-tune selectivity and potency.[5][6]

Derivatives have been successfully developed as potent inhibitors of:

  • VEGFR-2[8][13]

  • Epidermal Growth Factor Receptor (EGFR)[6][14]

  • c-Met and Axl[15]

  • Focal Adhesion Kinase (FAK)[16]

  • p21-Activated Kinase 4 (PAK4)[17]

  • Monopolar Spindle Kinase 1 (Mps1)[18]

  • Hematopoietic Progenitor Kinase 1 (HPK1)[19][20]

  • Cyclin-Dependent Kinase 9 (CDK9)[4]

This demonstrates the scaffold's remarkable adaptability for targeting diverse and critical cancer-related pathways.

Comparative Potency Analysis: Head-to-Head Data

Direct comparison of IC₅₀ values (the concentration of an inhibitor required to reduce enzyme activity by 50%) from the same study provides the most reliable measure of relative potency. The following table summarizes key findings from studies where 7H-pyrrolo[2,3-d]pyrimidine derivatives were evaluated against sunitinib.

DerivativeTarget Kinase(s)Derivative IC₅₀ (nM)Sunitinib IC₅₀ (nM)Cell Line(s)Derivative Antiproliferative IC₅₀ (µM)Sunitinib Antiproliferative IC₅₀ (µM)Reference
Compound 5k VEGFR2 136 261 HepG2 (Liver)29>100[5]
EGFR7993MCF-7 (Breast)33>100[5]
Her240N/AHCT-116 (Colon)41>100[5]
CDK2204N/APC-3 (Prostate)59>100[5]
Compound 22a c-Met 1 N/AMKN-45 (Gastric)0.0019N/A[15]
Axl10N/AHCT116 (Colon)0.0048N/A[15]
Compound 25b FAK 5.4 N/AA549 (Lung)3.2N/A[16]
MDA-MB-231 (Breast)N/AN/A[16]
Compound 12d VEGFR-2 11.9 N/AN/AN/AN/A[8][13]
Compound 15c VEGFR-2 13.6 N/AN/AN/AN/A[8][13]

Analysis of Comparative Data:

The data clearly indicates the potential of the 7H-pyrrolo[2,3-d]pyrimidine scaffold.

  • Superior Potency: Compound 5k demonstrates a nearly two-fold increase in potency against VEGFR2 compared to sunitinib (136 nM vs. 261 nM) and also shows potent inhibition of EGFR and Her2.[5] Critically, its antiproliferative activity in several cancer cell lines was significantly better than sunitinib.[5]

  • Exceptional Potency Against Novel Targets: Compound 22a exhibits remarkable potency against c-Met and Axl, with IC₅₀ values of 1 nM and 10 nM, respectively.[15] The c-Met pathway has been implicated in resistance to anti-angiogenic therapies like sunitinib, making this a highly promising avenue of investigation.[21][22]

  • Potent and Selective Inhibition: Derivatives like 25b show potent, single-digit nanomolar inhibition of FAK, a kinase involved in cell adhesion and migration.[16] This highlights the scaffold's ability to generate highly selective inhibitors, which may offer a better-tolerated side-effect profile compared to multi-targeted agents.

Experimental Protocols for Potency Determination

To ensure scientific integrity, the methods used to generate potency data must be robust and reproducible. Below are detailed, self-validating protocols for the primary assays used in kinase inhibitor profiling.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the activity of a purified kinase enzyme. The principle relies on measuring the amount of ATP remaining after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[23]

Experimental Workflow Diagram

Kinase_Assay_Workflow A Prepare Reagents: - 1x Kinase Buffer - ATP Solution - Kinase Substrate - Test Compound Dilutions - Kinase Enzyme B Dispense Master Mix (Buffer, ATP, Substrate) to 96-well plate A->B C Add Test Compound or Vehicle Control B->C D Initiate Reaction: Add Kinase Enzyme C->D E Incubate at 30°C for 45 minutes D->E F Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent E->F G Incubate at RT for 40 minutes F->G H Generate Signal: Add Kinase Detection Reagent G->H I Incubate at RT for 30 minutes H->I J Read Luminescence on Plate Reader I->J

Caption: Workflow for a luminescence-based in vitro kinase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.[24][25]

    • Prepare serial dilutions of the test compound (e.g., 7H-pyrrolo[2,3-d]pyrimidine derivative or sunitinib) in 1x Kinase Buffer. The final DMSO concentration in the assay should not exceed 1%.[24][25]

    • Prepare a Master Mixture containing 1x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable kinase substrate (e.g., Poly(Glu,Tyr) for VEGFR-2).[24][25]

    • On ice, dilute the recombinant kinase enzyme (e.g., VEGFR-2) to the desired working concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.[25]

  • Assay Execution:

    • Add 25 µl of the Master Mixture to each well of a white, opaque 96-well plate.[24]

    • Add 5 µl of the diluted test compound solutions to the 'Test Wells'.

    • Add 5 µl of buffer with the same DMSO concentration to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.[25]

    • Initiate the kinase reaction by adding 20 µl of the diluted kinase enzyme to the 'Test Wells' and 'Positive Control' wells. Add 20 µl of 1x Kinase Buffer to the 'Blank' wells.[24][25]

    • Mix the plate gently and incubate at 30°C for 45 minutes.[24][25]

  • Signal Detection (Using Kinase-Glo® or similar):

    • Equilibrate the detection reagent to room temperature.

    • After the 45-minute incubation, add 50 µl of the detection reagent to each well to stop the reaction and generate a luminescent signal.[25]

    • Incubate at room temperature for 15-30 minutes, protected from light.[23][25]

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the 'Blank' reading from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the 'Positive Control'.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.[23]

Cellular Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26] The amount of formazan produced is proportional to the number of viable cells.

Experimental Workflow Diagram

MTT_Assay_Workflow A Seed Cells in 96-well plate B Incubate (24h) to allow attachment A->B C Treat Cells with serial dilutions of Test Compound B->C D Incubate for desired period (e.g., 72h) C->D E Add MTT Reagent to each well D->E F Incubate (2-4h) for Formazan formation E->F G Add Solubilization Solution (e.g., DMSO, Detergent) F->G H Incubate with shaking to dissolve crystals G->H I Read Absorbance (570 nm) H->I

Caption: Workflow for a standard MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Plating:

    • Harvest and count cells, ensuring viability is >90%.[27]

    • Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µl of culture medium.[26][28]

    • Include control wells with medium only for background blanking.

    • Incubate the plate overnight (or for at least 6-24 hours) in a humidified incubator (e.g., 37°C, 5% CO₂) to allow cells to attach.[27][28]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Carefully remove the medium from the wells and add 100 µl of the medium containing the test compounds or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48-72 hours).[27]

  • MTT Addition and Solubilization:

    • After incubation, add 10-20 µl of MTT labeling reagent (stock solution of 5 mg/ml in PBS, final concentration ~0.5 mg/ml) to each well.[26][29]

    • Return the plate to the incubator for 2-4 hours, until purple formazan crystals are visible.[26][28]

    • Add 100 µl of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[26][29]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[26] A reference wavelength of >650 nm can be used to subtract background noise.[26]

    • Subtract the absorbance of the blank wells from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot cell viability against the log of the compound concentration to determine the antiproliferative IC₅₀ value.

Conclusion and Future Perspectives

Sunitinib remains a cornerstone of therapy for several cancers due to its effective multi-targeted inhibition of key oncogenic pathways.[1][2] However, the quest for improved potency, greater selectivity, and novel mechanisms to overcome resistance is perpetual.

The 7H-pyrrolo[2,3-d]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of next-generation kinase inhibitors. The experimental data clearly shows that derivatives of this class can not only match but, in some cases, significantly exceed the potency of sunitinib against specific and clinically relevant targets like VEGFR2.[5] Furthermore, this scaffold enables the development of highly potent inhibitors against targets not effectively covered by sunitinib, such as c-Met, FAK, and PAK4, opening new therapeutic avenues.[15][16][17]

The most promising of these derivatives warrant further preclinical and clinical investigation. Their potential to offer enhanced efficacy, improved safety profiles through greater selectivity, or the ability to overcome sunitinib resistance makes the 7H-pyrrolo[2,3-d]pyrimidine class a critical area of focus in modern oncology drug discovery.

References

  • Wikipedia. Sunitinib. [Link]
  • Roskoski, R. Jr. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor.
  • ResearchGate. Sunitinib's mechanism of action. [Link]
  • Gore, M. E., Szczylik, C., Porta, C., & Bracarda, S. (2009). Sunitinib in the treatment of metastatic renal cell carcinoma. Expert Review of Anticancer Therapy.
  • Chemico-Biological Interactions. (2021). Synthesis and biological evaluation of selected 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel CDK9/CyclinT and Haspin inhibitors. [Link]
  • Patsnap Synapse. (2024).
  • Xin, Z., & Cheng, E. (2016). Sunitinib: the antiangiogenic effects and beyond. OncoTargets and Therapy.
  • Bioorganic & Medicinal Chemistry. (2022).
  • Bioorganic Chemistry. (2025). Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. [Link]
  • European Journal of Medicinal Chemistry. (2019). Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. [Link]
  • OncoTargets and Therapy. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. [Link]
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
  • Scholarly Publications Leiden University. (2024).
  • My Cancer Genome. sunitinib. [Link]
  • News-Medical.Net. (2023). Advancing kinase drug discovery through massively parallel SPR fragment screening. [Link]
  • Molecules. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
  • European Journal of Medicinal Chemistry. (2023).
  • Bioorganic & Medicinal Chemistry. (2025). Design, Synthesis, and biological evaluation of 7H-Pyrrolo[2,3-d]pyrimidines as potent HPK1 kinase inhibitors. [Link]
  • NCBI Bookshelf. (2013). Cell Viability Assays. [Link]
  • Horton, T. MTT Cell Assay Protocol. [Link]
  • LookChem.
  • Cancer Letters. (2012). HGF/c-Met pathway is one of the mediators of sunitinib-induced tumor cell type-dependent metastasis. [Link]
  • Cancers. (2020). Safety and Tolerability of c-MET Inhibitors in Cancer. [Link]
  • Bioorganic & Medicinal Chemistry Letters. (2009).
  • OncLive. (2023). Dual Inhibition With Bezuclastinib/Sunitinib Aims to Fill an Unmet Need in GIST. [Link]
  • Current Medicinal Chemistry. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
  • Molecules. (2023). Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. [Link]
  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
  • ResearchGate. (2020).
  • Journal of Molecular Modeling. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. [Link]
  • European Journal of Medicinal Chemistry. (2023). Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. [Link]
  • ClinPGx. Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. [Link]
  • Samara Journal of Science. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. [Link]
  • ResearchGate. (2025). Pyrrolo[2,3- d ]pyrimidine and Pyrazolo[3,4- d ]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. [Link]
  • European Journal of Medicinal Chemistry. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). [Link]
  • MDPI. (2023).

Sources

A Comparative Guide to the Preclinical Validation of Pyrrolo[2,3-d]pyrimidine Inhibitors in Human Tumor Xenograft Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the in vivo validation of kinase inhibitors built upon the versatile pyrrolo[2,3-d]pyrimidine scaffold. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listing to explain the causality behind experimental choices, offering a framework for designing robust preclinical studies. We will explore the validation of key inhibitor classes, compare their performance with relevant alternatives, and provide detailed methodologies grounded in established scientific literature.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a foundational scaffold in modern oncology drug discovery.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to effectively compete for the ATP-binding site of a wide range of protein kinases.[1] This inherent advantage has led to the development of potent and selective inhibitors targeting critical nodes in cancer signaling pathways, including Janus Kinase (JAK), Focal Adhesion Kinase (FAK), and others.[3][4] The strategic modification of this core structure enables the fine-tuning of selectivity, potency, and pharmacokinetic properties, making it a "privileged" scaffold for medicinal chemists.[1]

Caption: Structural mimicry between the natural kinase ligand ATP and the pyrrolo[2,3-d]pyrimidine scaffold.

The Human Tumor Xenograft Model: An Essential In Vivo Proving Ground

Before any oncology therapeutic can advance to clinical trials, its efficacy and safety must be rigorously evaluated in preclinical models. Human tumor xenografts, where human cancer cells or patient-derived tumor tissue is implanted into immunodeficient mice, represent the gold standard for in vivo validation.[5] This model allows for the assessment of a drug's ability to inhibit tumor growth in a complex biological system, providing critical data on dosing, scheduling, and potential biomarkers of response.

The choice of an immunodeficient mouse strain is critical. Nude (athymic) mice are often used, but for studies involving hematopoietic malignancies or for patient-derived xenografts (PDX), more severely immunocompromised strains like NOD scid gamma (NSG) mice are required to ensure successful engraftment.

Xenograft_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_analysis Phase 3: Endpoint Analysis CellCulture 1. Human Tumor Cell Culture / PDX Tissue Prep Implantation 2. Subcutaneous or Orthotopic Implantation into Mice CellCulture->Implantation TumorGrowth 3. Monitor Tumor Growth to Pre-defined Volume (e.g., 100-200 mm³) Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment & Control Groups TumorGrowth->Randomization Dosing 5. Administer Inhibitor (e.g., Oral Gavage, IP) Randomization->Dosing Monitoring 6. Measure Tumor Volume & Body Weight Regularly Dosing->Monitoring Efficacy 7. Primary Efficacy (Tumor Growth Inhibition, Survival) Monitoring->Efficacy ExVivo 8. Ex Vivo Analysis of Tumors (IHC, Western Blot, etc.)

Caption: Generalized workflow for a human tumor xenograft study.

Case Study: Pyrrolo[2,3-d]pyrimidine-Based JAK Inhibitors

Mechanism of Action: Targeting the JAK/STAT Pathway

The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional programs regulating cell proliferation, survival, and inflammation. Dysregulation of this pathway is a hallmark of many hematologic malignancies and some solid tumors.[6][7][8] Pyrrolo[2,3-d]pyrimidine-based inhibitors like Ruxolitinib and Tofacitinib function by blocking the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and halting the downstream pro-tumorigenic signaling.[6]

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Inhibitor Ruxolitinib / Tofacitinib Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK/STAT signaling pathway by pyrrolo[2,3-d]pyrimidine inhibitors.

In Vivo Performance in Xenograft Models

Ruxolitinib and Tofacitinib have demonstrated significant anti-tumor activity across a range of xenograft models, particularly in hematologic cancers where JAK/STAT signaling is a primary driver.

InhibitorCancer TypeXenograft Model (Cell Line)Dosing ScheduleKey FindingsReference(s)
Ruxolitinib Hodgkin LymphomaL-42845 mg/kg/daySignificantly inhibited tumor progression and prolonged survival (median survival 51.5 days vs. 21 days for control).[9][9][10]
Ruxolitinib Primary Mediastinal B-Cell LymphomaKarpas-1106P45 mg/kg/daySignificantly prolonged survival (median survival 41.5 days vs. 20 days for control).[9][6][9]
Ruxolitinib Colorectal CancerLS411NNot SpecifiedSignificantly lower tumor volume and weight compared to the control group.[11][11]
Tofacitinib Cutaneous T-Cell LymphomaITK-SYK+ CEM20 mg/kg/day, oral gavageMarked delay in tumor growth observed after 13 days of treatment.[12][12]
Tofacitinib Multiple MyelomaMM.1S (orthotopic)21.5 mg/kg/day, subcutaneousShowed anti-myeloma activity in the bone marrow microenvironment.[13][13]

Causality Behind Experimental Choices: The selection of NSG mice for lymphoma models is crucial as these models are often difficult to engraft in less immunocompromised strains.[6][9] The use of oral gavage for Tofacitinib mimics the clinical route of administration.[12] Monitoring tumor volume provides a direct measure of cytostatic or cytotoxic drug activity, while survival is the ultimate measure of therapeutic benefit.

Case Study: Pyrrolo[2,3-d]pyrimidine-Based FAK Inhibitors

Mechanism of Action: Disrupting the Tumor Microenvironment

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in integrin and growth factor receptor signaling.[14] Its overexpression is linked to enhanced cell migration, invasion, survival, and angiogenesis.[14][15] FAK is not only crucial for the tumor cells themselves but also for the surrounding stromal cells, making it a key regulator of the tumor microenvironment.[15] Inhibitors targeting FAK, such as Defactinib, can therefore exert a dual effect: directly inhibiting tumor cell proliferation and motility while also modulating the supportive stroma.[16][17]

FAK_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Migration Migration & Invasion FAK->Migration PI3K PI3K/Akt Pathway Src->PI3K MAPK RAS/MAPK Pathway Src->MAPK Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival Inhibitor Defactinib Inhibitor->FAK Inhibits Kinase Activity

Caption: FAK signaling pathway and its inhibition.

In Vivo Performance in Xenograft Models

FAK inhibitors have shown promise in solid tumor models, often demonstrating synergistic effects when combined with other targeted therapies.

InhibitorCancer TypeXenograft Model (Cell Line)Dosing ScheduleKey FindingsReference(s)
Defactinib Endometrial CancerUTE10 (PDX)Daily, oralSignificantly lower tumor volume vs. control; Median OS 55 days vs. 23 days.[18][18][19]
Defactinib + Avutometinib (MEKi) Endometrial CancerUTE10 (PDX)Daily, oralGreater tumor volume reduction than either agent alone; Median OS not reached after 75 days.[19]
Defactinib Breast CancerMDA-MB-231Not SpecifiedSubstantially reduced the number of tumor-associated macrophages (TAMs).[17]
Y15 Lung CancerRAS/EGFR mutant modelsNot SpecifiedEffectively inhibited tumor growth.[16][16]
Y11 Colon CancerNot SpecifiedNot SpecifiedShowed tumor growth inhibition.[15][15]

Causality Behind Experimental Choices: The use of patient-derived xenograft (PDX) models, like UTE10, is a critical step as they are believed to better recapitulate the heterogeneity and biology of human tumors compared to standard cell lines.[5][19] The combination of Defactinib with a MEK inhibitor is a rational strategy; FAK inhibition can block resistance pathways that are often activated when the MAPK pathway is targeted.[19] The analysis of TAMs is a key pharmacodynamic endpoint for FAK inhibitors, providing direct evidence of the drug's impact on the tumor microenvironment.[17]

Comparison with Alternative Kinase Inhibitors

While pyrrolo[2,3-d]pyrimidines are highly effective, it is essential to compare their performance against inhibitors with different scaffolds targeting other key oncogenic pathways.

Inhibitor ClassCore Scaffold ExamplePrimary Target(s)Common CancersKey Advantages / Rationale
Pyrrolo[2,3-d]pyrimidine 7-DeazapurineJAK, FAK, Aurora, etc.[3][20]Hematologic, Solid TumorsATP-mimetic core is highly versatile for targeting a broad range of kinases.
Anilinoquinazoline QuinazolineEGFRNSCLC, Breast, Epidermoid[21][22]Potent and specific inhibition of the EGFR family of receptor tyrosine kinases.[21]
Pyridopyrimidine PyridopyrimidineSrc Family KinasesSolid Tumors (Colon, Breast, etc.)[23]Targets non-receptor kinases involved in metastasis and resistance pathways.[24][25]
Various Heterocycles Indolinones, etc.VEGFRNSCLC, Colorectal, etc.[26]Primarily targets tumor angiogenesis by blocking signaling in endothelial cells.[27][28]

Dual inhibition strategies are emerging as a powerful approach. For instance, in EGFR inhibitor-resistant xenograft models, combined blockade of VEGFR and EGFR pathways was significantly more effective than either agent alone, suggesting that tumors can switch their dependency from one pathway to another to survive.[29]

Detailed Experimental Protocols for Xenograft Studies

The following protocols are a synthesis of methodologies reported in the literature and represent a robust framework for validating a novel pyrrolo[2,3-d]pyrimidine inhibitor.

Human Tumor Xenograft Establishment (Subcutaneous)
  • Cell Culture: Culture human cancer cells (e.g., A549, HCT116, etc.) in the recommended medium under sterile conditions. Ensure cells are in the logarithmic growth phase and have >95% viability.

  • Cell Preparation: Harvest cells using trypsin, wash with sterile PBS, and resuspend in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10⁷ cells/mL. For some cell lines, mixing 1:1 with Matrigel can improve tumor take rate.

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NSG). Allow them to acclimatize for at least one week before the experiment.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells) into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth Monitoring: Monitor mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their dimensions using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: Once the average tumor volume reaches 100-150 mm³, randomize mice into treatment and control groups (n=6-10 mice per group) to ensure the average tumor volume is similar across all groups.

Inhibitor Formulation and Administration
  • Vehicle Selection: The choice of vehicle is critical for inhibitor solubility and stability. Common vehicles include 0.5% methylcellulose with 0.2% Tween 80, or 5% DMSO in saline. The vehicle must be tested alone in the control group.

  • Dose Calculation: Doses are typically determined from prior maximum tolerated dose (MTD) studies. For example, Ruxolitinib has been used at 45 mg/kg/day and Tofacitinib at 20 mg/kg/day.[9][12]

  • Administration: The route should ideally mimic the intended clinical use.

    • Oral Gavage (PO): Administer the formulation directly into the stomach using a gavage needle. Typical volume is 100-200 µL.

    • Intraperitoneal (IP) Injection: Inject into the peritoneal cavity.

  • Dosing Schedule: Treatment can be daily (QD), twice daily (BID), or on an intermittent schedule (e.g., 5 days on, 2 days off) for a defined period (e.g., 21-28 days).

Efficacy and Pharmacodynamic Assessment
  • Tumor Growth Inhibition (TGI): Measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of toxicity. TGI is a primary endpoint and can be calculated at the end of the study.

  • Survival Analysis: For some studies, the primary endpoint may be survival. Mice are monitored until a pre-defined endpoint is reached (e.g., tumor volume > 2000 mm³ or signs of morbidity), at which point they are euthanized. Survival data is often plotted using Kaplan-Meier curves.

  • Tumor Harvesting and Ex Vivo Analysis: At the end of the study, euthanize mice and excise the tumors.

    • Divide the tumor: one part can be snap-frozen in liquid nitrogen for Western blot analysis (e.g., to measure phosphorylation of target kinases like p-STAT or p-FAK), and the other part fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • IHC Analysis:

      • Ki-67: A marker of cell proliferation.

      • Cleaved Caspase-3: A marker of apoptosis.

      • CD31: A marker for microvessel density (angiogenesis).[30]

      • p-STAT3, p-FAK, etc.: To confirm target engagement in the tumor tissue.

Conclusion and Future Perspectives

The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of targeted cancer therapy, yielding inhibitors that have shown significant preclinical efficacy in xenograft models and have translated to clinical success. The validation of these inhibitors in well-designed xenograft studies is a critical step in their development pipeline.

The data clearly indicates that while single-agent activity is significant for certain tumor types (e.g., JAK inhibitors in lymphomas), the future of pyrrolo[2,3-d]pyrimidine inhibitors, particularly in solid tumors, likely lies in rational combination therapies.[30] As seen with FAK inhibitors, combining them with agents that target parallel or resistance pathways can lead to synergistic anti-tumor effects.[19]

Future preclinical studies should increasingly utilize patient-derived xenograft models to better predict clinical response and to identify patient populations most likely to benefit. Furthermore, a deeper investigation into the effects of these inhibitors on the tumor microenvironment, including immune cell infiltration, will be crucial for their integration with immunotherapies.

References

A complete list of all sources cited within this guide, including full titles and verifiable URLs.

  • Anticancer efficacy of the irreversible EGFr tyrosine kinase inhibitor PD 0169414 against human tumor xenografts. PubMed.
  • Defactinib Demonstrates Potent Anti-Tumor Activity Across Multiple Xenograft Models: A Compar
  • Comparative Analysis of EGFR Inhibitor Activity in P
  • Ruxolitinib Significantly Prolongs Survival in Both a Primary Mediastinal B-Cell Lymphoma (PMBL) and Hodgkin Lymphoma (HL) Xenograft NSG Mouse Model.
  • Focal adhesion kinase (FAK): emerging target for drug-resistant malignant tumors. PMC.
  • Combined Vascular Endothelial Growth Factor Receptor and Epidermal Growth Factor Receptor (EGFR) Blockade Inhibits Tumor Growth in Xenograft Models of EGFR Inhibitor Resistance. NIH.
  • Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model. Frontiers.
  • The Development of FAK Inhibitors: A Five-Year Upd
  • Tofacitinib inhibits the growth of an established tumour in a xenograft...
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
  • In vivo results in the UTE10 xenograft model. (A) Administration of...
  • Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft... Oncotarget.
  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
  • Tofacitinib enhances delivery of antibody- based therapeutics to tumor cells through modul
  • Abstract B283: Defactinib (VS-6063) targets cancer stem cells directly and through inhibition of tumor-associated macrophages and cytokine production. AACR Journals.
  • Repurposing tofacitinib as an anti-myeloma therapeutic to reverse growth-promoting effects of the bone marrow microenvironment. PubMed Central.
  • Ruxolitinib inhibits tumor growth in a xenograft ALK− ALCL mouse model....
  • Focal adhesion kinase inhibitors, a heavy punch to cancer. PMC - PubMed Central.
  • Tofacitinib enhances delivery of antibody-based therapeutics to tumor cells through modulation of inflamm
  • EGFR inhibitor–resistant cells maintain resistance as tumor xenografts....
  • Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights. BMB Rep.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed.
  • Inhibition of vascular endothelial growth factor reduces angiogenesis and modulates immune cell infiltration of orthotopic breast cancer xenografts. AACR Journals.
  • Ruxolitinib induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2‑STAT1‑Mcl‑1 axis.
  • Impact of pemetrexed chemotherapy on the gut microbiota and intestinal inflammation of patient-lung-derived tumor xenograft (PDX) mouse models. PubMed.
  • Ruxolitinib Significantly Enhances in vitro Apoptosis in Hodgkin Lymphoma and Primary Mediastinal B-cell Lymphoma and Survival in a Lymphoma Xenograft Murine Model. PubMed.
  • Inhibition of Src delays tumor growth in xenografts of Met-addicted...
  • A novel inhibitor of FAK for tre
  • Administration of VEGF receptor tyrosine kinase inhibitor increases VEGF production causing angiogenesis in human small-cell lung cancer xenografts. PubMed.
  • Tumor growth analysis and survival of pemetrexed-treated xenogafts. A,...
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: Wh
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Pathway profiling of a novel SRC inhibitor, AZD0424, in combin
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Publishing.
  • Abstract A191: FAK/PYK2 inhibitors defactinib and VS-4718 enhance immune checkpoint inhibitor efficacy. Molecular Cancer Therapeutics.
  • Efficacy of combined icotinib and pemetrexed in EGFR mutant lung adenocarcinoma cell line xenografts. PubMed.
  • Upregulated stromal EGFR and vascular remodeling in mouse xenograft models of angiogenesis inhibitor–resistant human lung adenocarcinoma. JCI.
  • Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH.
  • Tofacitinib enhances delivery of antibody-based therapeutics to tumor cells through modulation of inflamm
  • Application Notes and Protocols for VEGFR-2 Inhibitors in Xenograft Models. Benchchem.
  • Phase 2 Study of the Focal Adhesion Kinase Inhibitor Defactinib (VS-6063) in Previously Treated Advanced KRAS Mutant Non-small Cell Lung Cancer. PMC.
  • Activation of Src and Src-associated signaling pathways in relation to hypoxia in human cancer xenograft models. PubMed.
  • Discovery of Potent and Selective Pyrrolo[2,3-d]Pyrimidine-Based Aurora A Inhibitors with Demonstrated Efficacy against Patient-Derived Gastric Cancer Organoids. Journal of Medicinal Chemistry.
  • Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. Frontiers.
  • JAK inhibitors in clinical trials | Download Table.
  • Potential applications of JAK inhibitors, clinically approved drugs against autoimmune diseases, in cancer therapy. PubMed Central.
  • Pemetrexed combined with dual immune checkpoint blockade enhances cytotoxic T lymphocytes against lung cancer. PMC - NIH.
  • JAK Inhibition | JAK Inhibitor Review. Selleck Chemicals.

Sources

The Privileged Scaffolds: A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine vs. 7-Azaindole as Hinge-Binding Fragments in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the intricate world of kinase inhibitor design, the ATP-binding site remains the most frequently targeted region. Within this pocket, the hinge region acts as a crucial anchoring point, forming key hydrogen bonds that are essential for potent and selective inhibition. Over the years, medicinal chemists have identified certain heterocyclic scaffolds that demonstrate a remarkable propensity for this interaction, earning them the designation of "privileged fragments." Among the most successful and widely employed are the pyrrolo[2,3-d]pyrimidine and 7-azaindole cores.

This guide provides an in-depth comparative analysis of these two powerhouse scaffolds. Moving beyond a simple recitation of facts, we will dissect the underlying structural and physicochemical properties that dictate their utility, explore the strategic reasons for choosing one over the other, and provide practical experimental context for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their own kinase inhibitor discovery programs.

The Foundation: Understanding the Kinase Hinge Interaction

Protein kinases, numbering over 500 in the human kinome, share a conserved ATP-binding cleft. The hinge region is a flexible loop that connects the N- and C-terminal lobes of the kinase domain. The backbone amide and carbonyl groups of this region typically offer a hydrogen bond donor-acceptor-donor pattern that ATP's adenine base satisfies. An effective ATP-competitive inhibitor must mimic this interaction. Both pyrrolo[2,3-d]pyrimidine and 7-azaindole are adept at forming two or three of these critical hydrogen bonds, providing a stable anchor from which chemists can build out substituents to achieve potency and selectivity.

At the Bench: Evaluating Hinge-Binding Fragments

To quantitatively compare fragments and lead compounds based on these scaffolds, robust and reliable biochemical assays are paramount. Several platforms are available, each with its own advantages. A Homogeneous Time-Resolved Fluorescence (HTRF®) assay is a common choice for its sensitivity and high-throughput compatibility.

Experimental Protocol: HTRF® Kinase Assay for Comparative IC50 Determination

This protocol provides a generalized framework for determining the half-maximal inhibitory concentration (IC50) of compounds built upon the pyrrolo[2,3-d]pyrimidine and 7-azaindole scaffolds against a target tyrosine kinase.

Objective: To determine the potency of test compounds by measuring the inhibition of substrate phosphorylation.

Materials:

  • Target Tyrosine Kinase (e.g., EGFR, VEGFR2)

  • Biotinylated peptide substrate (e.g., Poly-GT-biotin)

  • ATP

  • Test Compounds (dissolved in DMSO)

  • HTRF® KinEASE™ TK Kit (containing Eu³⁺-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop/Detection Buffer

  • 384-well low-volume white plates

  • HTRF®-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to generate a 10-point curve.

  • Assay Plate Mapping: Design the plate layout to include wells for total signal (enzyme + substrate, no inhibitor), background (substrate only), and the compound dilution series.

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the Kinase Solution by diluting the target kinase to the desired concentration (e.g., 2-5 nM) in Assay Buffer.

    • Prepare the Substrate/ATP Solution by mixing the biotinylated peptide substrate and ATP in Assay Buffer. The final concentrations should be at or near the Km for each (e.g., 100 µM ATP, 100 nM substrate).

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution or DMSO (for controls) to the appropriate wells.

    • Add 5 µL of the Kinase Solution to all wells except the background controls.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP Solution to all wells.

  • Reaction Incubation: Cover the plate and incubate for 60 minutes at room temperature. The incubation time may need optimization depending on the kinase activity.

  • Detection:

    • Stop the reaction by adding 10 µL of the Stop/Detection Buffer containing the HTRF® detection reagents (Eu³⁺-cryptate antibody and SA-XL665) to all wells.

    • Incubate for 60 minutes at room temperature, protected from light, to allow for the development of the FRET signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

    • Normalize the data using the total signal and background controls.

    • Plot the normalized response versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Below is a workflow diagram illustrating this process.

HTRF_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare Compound Serial Dilutions r1 Dispense Compounds (2.5 µL) p1->r1 p2 Prepare Kinase Solution r2 Add Kinase (5 µL) p2->r2 p3 Prepare Substrate/ATP Solution r4 Add Substrate/ATP (2.5 µL) p3->r4 r1->r2 r3 Pre-incubate (15 min) r2->r3 r3->r4 r5 Incubate (60 min) r4->r5 d1 Add Stop/Detection Reagents (10 µL) r5->d1 d2 Incubate (60 min) d1->d2 d3 Read Plate (620nm & 665nm) d2->d3 a1 Calculate HTRF Ratio d3->a1 a2 Normalize Data a1->a2 a3 Generate IC50 Curve a2->a3

Workflow for HTRF Kinase Inhibition Assay.

The Contenders: A Head-to-Head Comparison

Pyrrolo[2,3-d]pyrimidine: The 7-Deazapurine Powerhouse

The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of adenine, where the N7 nitrogen is replaced by a carbon atom.[1] This seemingly minor change has profound implications for its properties and utility in drug design. This scaffold is found in several FDA-approved kinase inhibitors, including the JAK inhibitors Tofacitinib and Baricitinib, and the RET inhibitor Vandetanib.[2]

Hinge-Binding Interaction:

The pyrrolo[2,3-d]pyrimidine core typically forms two crucial hydrogen bonds with the kinase hinge. The pyrimidine N1 atom accepts a hydrogen bond from the backbone NH of one hinge residue (e.g., Cys-666 in CSF1R), while the pyrrole N7-H donates a hydrogen bond to the backbone carbonyl of the same residue.[3] This bidentate interaction robustly mimics the binding of the adenine core of ATP.[4]

Pyrrolo_Binding cluster_scaffold cluster_hinge scaffold Hinge_O Hinge Backbone (C=O) scaffold->Hinge_O H-bond Donor (N7-H) Hinge_N Hinge Backbone (N-H) Hinge_N->scaffold H-bond Acceptor (N1)

Pyrrolo[2,3-d]pyrimidine hinge interaction.
7-Azaindole: The Versatile Bicyclic Fragment

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is another highly successful hinge-binding fragment, perhaps most famously incorporated into the BRAF inhibitor Vemurafenib.[5] Its structure, a fusion of a pyrrole and a pyridine ring, also provides a hydrogen bond donor and acceptor pair that effectively engages the kinase hinge.[6]

Hinge-Binding Interaction:

7-azaindole is known for its binding versatility. The most common or "normal" binding mode involves the pyridine N7 atom acting as a hydrogen bond acceptor from a backbone NH, while the pyrrole N1-H acts as a hydrogen bond donor to a backbone carbonyl three residues away (GK+3 residue).[6][7] However, a "flipped" orientation, where the interactions are reversed, is also frequently observed and can be influenced by substitution patterns on the scaffold.[7][8] This conformational flexibility can be either an opportunity or a challenge in structure-based design, making crystallographic confirmation crucial.[7]

Azaindole_Binding cluster_scaffold cluster_hinge scaffold Hinge_O Hinge Backbone (C=O) scaffold->Hinge_O H-bond Donor (N1-H) Hinge_N Hinge Backbone (N-H) Hinge_N->scaffold H-bond Acceptor (N7)

7-Azaindole "normal" hinge interaction.

Comparative Data Summary

The choice between these two scaffolds is often nuanced, driven by the specific goals of the drug discovery program. The following table summarizes key attributes based on extensive literature analysis and field experience.

FeaturePyrrolo[2,3-d]pyrimidine7-AzaindoleRationale & Causality
Hinge Interaction Primarily bidentate H-bonding to a single hinge residue.[3]Bidentate H-bonding, often spanning two hinge residues (GK+1 and GK+3).[6]The placement of nitrogen atoms dictates the geometry of hydrogen bonding. Pyrrolo[2,3-d]pyrimidine's 1,3-N arrangement favors a tighter interaction pattern.
Binding Plasticity Generally adopts a consistent binding mode.Exhibits "normal" and "flipped" binding modes, sensitive to substitution.[7]The lower nitrogen density and asymmetry of 7-azaindole allow for greater rotational freedom within the ATP pocket, which can be exploited or constrained by medicinal chemists.
Vector Space Offers five positions for substitution (C2, C4, C5, C6, N7).[9]Also offers five positions for substitution (C2, C3, C4, C5, C6).[6]Both scaffolds provide ample vectors for exploring chemical space to optimize for potency, selectivity, and ADME properties.
Physicochemical Properties Generally more polar due to the additional pyrimidine nitrogen. Can present solubility challenges that require careful substituent modulation.Typically more lipophilic than its counterpart. The single pyridine nitrogen offers a handle to tune basicity and solubility.The number and position of nitrogen atoms directly impact properties like logP, pKa, and solubility, which are critical for drug-likeness.
Synthetic Accessibility Commercially available starting materials are common. Established synthetic routes, though sometimes multi-step.[10]Well-established chemistry and good commercial availability of starting materials.[8]Both are considered synthetically tractable, though the specific substitution pattern required can significantly impact the complexity and cost of synthesis.
Metabolic Stability The pyrimidine ring can be susceptible to oxidation. The pyrrole ring can also be a site of metabolism.The C3 position can be a site of oxidation. The pyridine ring is generally more stable to metabolism than a pyrimidine ring.The electron density and accessibility of different positions on the rings influence their susceptibility to Phase I and Phase II metabolic enzymes.
Notable FDA-Approved Drugs Tofacitinib (JAK), Baricitinib (JAK), Vandetanib (RET/VEGFR)[2]Vemurafenib (BRAF), Pexidartinib (CSF1R)[11]The successful clinical translation of drugs containing both scaffolds validates their status as privileged structures in kinase inhibitor design.

Strategic Considerations for Scaffold Selection

When to Favor Pyrrolo[2,3-d]pyrimidine:

  • Mimicking Adenine is Key: When designing inhibitors for kinases where a very close mimicry of the ATP adenine core is advantageous, the 7-deazapurine structure is an excellent starting point.[4]

  • Targeting the Ribose Pocket: The N7-CH group provides a direct vector pointing towards the ribose pocket, which can be exploited for potency and selectivity.

  • Established SAR: For kinase families like JAKs, a wealth of public structure-activity relationship (SAR) data exists for this scaffold, providing a solid foundation for new design efforts.[12]

When to Favor 7-Azaindole:

  • Binding Mode Flexibility is Needed: If initial modeling or screening suggests that engaging different parts of the hinge or exploiting a "flipped" binding mode could be advantageous for selectivity, 7-azaindole offers that intrinsic plasticity.[7][8]

  • Improved Physicochemical Properties: In cases where the higher polarity of a pyrimidine-containing core is detrimental to cell permeability or leads to poor ADME properties, the more lipophilic 7-azaindole may be a better choice.

  • Exploring Novel Vector Space: The C3 position of 7-azaindole points towards the ribose pocket and solvent-exposed region, offering a different set of vectors for chemical exploration compared to the pyrrolo[2,3-d]pyrimidine core.[13]

Conclusion

Both pyrrolo[2,3-d]pyrimidine and 7-azaindole are exceptionally valuable hinge-binding fragments that have proven their worth in the crucible of clinical development. The choice between them is not a matter of inherent superiority, but one of strategic alignment with the specific objectives of a drug discovery project. The pyrrolo[2,3-d]pyrimidine offers a robust and predictable ATP-mimetic core, while the 7-azaindole provides greater binding versatility and potentially more favorable physicochemical properties.

A thorough understanding of their distinct hydrogen bonding patterns, available synthetic vectors, and impact on ADME properties is critical. By leveraging the insights and experimental frameworks presented in this guide, researchers can make more rational, data-driven decisions, ultimately accelerating the design and development of the next generation of potent and selective kinase inhibitors.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
  • Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
  • Ghoneim, A. M., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 224, 113711. [Link]
  • Penthala, N. R., et al. (2018). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2850. [Link]
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
  • Mérour, J.-Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]
  • Patel, J. L., et al. (2023). Design, Synthesis, in Vitro, and in Silico Evaluations of 1,3,4-Oxadiazole Derivatives Linked to the Pyrrolo[2,3-d]pyrimidine Moieties as Potent Antimicrobial Targets.
  • Sharma, S., et al. (2021). Azaindole Therapeutic Agents. PubMed Central. [Link]
  • Wang, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
  • Mathison, C. J. N., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1912–1919. [Link]
  • Abdel-Gawad, N. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. [Link]
  • Patel, J. L., et al. (2023). Design, Synthesis, in Vitro, and in Silico Evaluations of 1,3,4-Oxadiazole Derivatives Linked to the Pyrrolo[2,3-d]pyrimidine Moieties as Potent Antimicrobial Targets.
  • Abdel-Gawad, N. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
  • Manetti, F. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
  • Penthala, N. R., et al. (2018).
  • Zaitsev, V. P., et al. (2023).
  • Požgan, F., et al. (2022).
  • Zaitsev, V. P., et al. (2023).
  • van der Pijl, F., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
  • El-Damasy, D. A., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. PubMed. [Link]
  • Singh, M., & Singh, P. (2023). Pyrrolo[2,3-d]pyrimidine-based kinase inhibitors have emerged as an important class of targeted therapeutics to combat various types of cancer... PubMed. [Link]
  • Hocek, M., & Dvořáková, P. (2017). Pyrrolo[2,3-d]pyrimidine (7-deazapurine) as a privileged scaffold in design of antitumor and antiviral nucleosides. PubMed. [Link]
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. (n.d.). Autech Industry Co.,Limited. [Link]
  • Zhao, Z., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]

Sources

A Researcher's Guide to Cross-Kinase Selectivity Profiling of Novel 7H-pyrrolo[2,3-d]pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the promising landscape of kinase inhibitors, the 7H-pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure, known for yielding potent modulators of kinase activity.[1][2][3] However, the therapeutic success of any new kinase inhibitor hinges not just on its potency against the intended target, but critically, on its selectivity across the entire kinome. Off-target effects are a major cause of toxicity and can derail an otherwise promising drug candidate.[4][5]

This guide provides a comprehensive framework for the cross-kinase selectivity profiling of novel 7H-pyrrolo[2,3-d]pyrimidine compounds. We will delve into the rationale behind experimental choices, compare key methodologies, and present a clear path for generating robust and interpretable data.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding site.[5][6] This homology presents a significant challenge in designing selective inhibitors. A compound that potently inhibits the target kinase might also interact with dozens of other kinases, leading to unforeseen biological consequences. Therefore, early and comprehensive selectivity profiling is not just a regulatory checkbox but a cornerstone of rational drug design.[4][7]

This guide will compare two orthogonal and complementary approaches to selectivity profiling: large-scale biochemical assays and cell-based target engagement assays. This dual strategy provides a holistic view of a compound's behavior, from its intrinsic enzymatic inhibition to its performance in a more physiologically relevant context.[8][9]

Phase 1: Broad Kinome Profiling via Biochemical Assays

The initial step in assessing the selectivity of a novel 7H-pyrrolo[2,3-d]pyrimidine compound is to screen it against a large panel of purified kinases. This provides a broad, quantitative landscape of the compound's inhibitory activity across the kinome.

Causality Behind Experimental Choices:
  • Why a Large Panel? Screening against a diverse panel (typically >300 kinases) is crucial to identify potential off-targets that might not be predicted by sequence or structural homology alone.[7][10] This broad approach minimizes the risk of "target-hopping" where a compound is potent against an unexpected kinase family.

  • Choice of Assay Format: Several robust biochemical assay formats are available, each with its own advantages. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced during the kinase reaction and are known for their high sensitivity and wide dynamic range.[6][11] Radiometric assays, like the [³³P]-ATP filter binding assay, are a classic and direct method for measuring substrate phosphorylation.[4][10] The choice often depends on the available infrastructure and the specific kinases being tested.

  • The Critical Role of ATP Concentration: Most kinase inhibitors, including many derived from the 7H-pyrrolo[2,3-d]pyrimidine scaffold, are ATP-competitive.[8] Therefore, the inhibitor's apparent potency (IC50) is highly dependent on the ATP concentration in the assay. Performing screens at or near the Michaelis-Menten constant (Km) for ATP for each kinase provides a standardized measure of potency.[6][12] However, screening at a physiological ATP concentration (e.g., 1 mM) can also provide valuable insights into how the compound might perform in a cellular environment where ATP levels are high.[12]

Experimental Protocol: Large-Scale Biochemical Kinase Profiling (Example using ADP-Glo™)
  • Compound Preparation: A stock solution of the novel 7H-pyrrolo[2,3-d]pyrimidine compound (e.g., "Pyrrolo-d P1") is prepared in 100% DMSO. A 10-point, 3-fold serial dilution is then prepared in an appropriate buffer.

  • Kinase Reaction Setup: In a 384-well plate, the kinase, its specific substrate, and the test compound at various concentrations are combined in a reaction buffer. A known selective inhibitor for each kinase should be included as a positive control.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP (at Km for each kinase). The plate is then incubated at room temperature for a specified period (e.g., 1-2 hours).[6]

  • ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is added to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: The luminescence is read on a plate reader. The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic model.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series (e.g., Pyrrolo-d P1) Reaction_Setup Combine Kinase, Substrate, & Compound in 384-well plate Compound_Prep->Reaction_Setup Kinase_Panel Kinase Panel Aliquoting (>300 kinases) Kinase_Panel->Reaction_Setup Initiation Initiate with ATP (at Km) Incubate Reaction_Setup->Initiation Termination Terminate Reaction & Deplete ATP Initiation->Termination Detection Add Detection Reagent (Luminescence) Termination->Detection Read_Plate Read Luminescence Detection->Read_Plate IC50_Calc Calculate IC50 Values Read_Plate->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile

Caption: Workflow for large-scale biochemical kinase selectivity profiling.

Data Presentation and Comparison

The results of the biochemical screen can be visualized in a "kinome map" or, more simply, tabulated to highlight the most potent interactions. Below is a hypothetical comparison of our novel compound, "Pyrrolo-d P1," with two well-characterized inhibitors, Sunitinib (a multi-targeted inhibitor) and a hypothetical highly selective inhibitor ("Selective-Inhib-X").

Kinase TargetPyrrolo-d P1 (IC50, nM)Sunitinib (IC50, nM)Selective-Inhib-X (IC50, nM)
Primary Target
Kinase A152510
Key Off-Targets
Kinase B35050>10,000
Kinase C>10,00080>10,000
Kinase D800150>10,000
Kinase E2,5003008,500

This is example data and does not reflect real experimental results.

From this table, we can infer that Pyrrolo-d P1 is potent against Kinase A and shows reasonable selectivity against the other kinases listed, certainly more so than the broad-spectrum inhibitor Sunitinib.[13] Selective-Inhib-X serves as a benchmark for high selectivity.

Phase 2: Assessing Target Engagement in a Cellular Context

While biochemical assays are excellent for determining intrinsic inhibitory activity, they do not account for factors such as cell permeability, efflux pumps, or intracellular ATP concentrations.[8][9] Therefore, it is crucial to validate the findings in a cellular environment.

Causality Behind Experimental Choices:
  • Why Cell-Based Assays? These assays measure a compound's ability to bind to its target within intact cells, providing a more physiologically relevant assessment of potency and selectivity.[9][14]

  • NanoBRET™ Target Engagement: This technology is a powerful method for quantifying compound binding to a specific kinase in live cells.[9][14] It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[9] This provides a direct measure of target engagement.

Experimental Protocol: NanoBRET™ Target Engagement Assay
  • Cell Preparation: HEK293 cells are transiently transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: The transfected cells are plated in a 384-well plate.

  • Compound and Tracer Addition: The novel 7H-pyrrolo[2,3-d]pyrimidine compound (Pyrrolo-d P1) at various concentrations and the NanoBRET™ tracer are added to the cells.

  • Substrate Addition and Incubation: The Nano-Glo® substrate is added, and the plate is incubated.

  • BRET Signal Measurement: The plate is read on a luminometer capable of simultaneously measuring the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.

  • Data Analysis: The BRET ratio is calculated, and the data is used to determine the cellular IC50 value, which reflects the concentration of the compound required to displace 50% of the tracer.

G cluster_cell_prep Cell Preparation cluster_assay_steps Assay Execution cluster_data_acq Data Acquisition & Analysis Transfection Transfect HEK293 cells with NanoLuc-Kinase construct Plating Plate transfected cells in 384-well plate Transfection->Plating Compound_Addition Add Pyrrolo-d P1 & Tracer Plating->Compound_Addition Substrate_Addition Add Nano-Glo Substrate Compound_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Measure_BRET Measure Donor & Acceptor Wavelengths Incubation->Measure_BRET Calculate_Ratio Calculate BRET Ratio Measure_BRET->Calculate_Ratio Determine_IC50 Determine Cellular IC50 Calculate_Ratio->Determine_IC50

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Interpreting the Combined Data

By comparing the biochemical IC50 values with the cellular IC50 values, we can gain valuable insights into the drug-like properties of our novel compound.

Kinase TargetBiochemical IC50 (nM)Cellular IC50 (nM)Potency Shift (Cellular/Biochemical)
Pyrrolo-d P1
Kinase A1515010x
Kinase B3505,00014x
Selective-Inhib-X
Kinase A10202x

This is example data and does not reflect real experimental results.

A significant rightward shift in potency from the biochemical to the cellular assay (as seen for Pyrrolo-d P1) can indicate poor cell permeability or active efflux from the cell. In contrast, a small shift (as seen for Selective-Inhib-X) suggests good cell penetration and engagement of the target in its native environment. This comparative analysis is crucial for guiding the next steps in medicinal chemistry optimization.

Conclusion

The cross-kinase selectivity profiling of novel 7H-pyrrolo[2,3-d]pyrimidine compounds is a multi-faceted process that requires a carefully considered, multi-pronged approach. By integrating broad biochemical screening with targeted cell-based assays, researchers can build a comprehensive understanding of a compound's potency, selectivity, and cellular behavior. This robust, data-driven strategy is essential for identifying promising lead candidates with the highest potential for therapeutic success and minimizing the risk of late-stage failures due to unforeseen off-target activities.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays.
  • van den Heuvel, A., Sukumar, S., & van Veen, H. W. (2012). Kinome profiling. Essays in biochemistry, 53, 91–105. [Link]
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K ovan, D., & Henne-Bruns, D. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. [Link]
  • Green, S., Al-Jubair, T., Drake, A. F., Weyell, D., & Scammells, P. J. (2018). 7H-Pyrrolo[2,3-d]pyrimidine-4-amines as Potential Inhibitors of Plasmodium falciparum Calcium-Dependent Protein Kinases. ChemMedChem, 13(19), 2043–2055. [Link]
  • Uitdehaag, J. C., Verkaar, F., Alwan, H., de Man, J., Buijsman, R. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858–876. [Link]
  • Reaction Biology. (n.d.). Kinase Selectivity Panels.
  • Al-Omary, F. A., Abou-zeid, L. A., Noman, D. M., Al-Ghorbani, M., Al-Salahi, R., & El-Azab, A. S. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals (Basel, Switzerland), 16(9), 1324. [Link]
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
  • Qu R, et al. (2022). Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in GBM. bioRxiv. [Link]
  • KinomeCore. (n.d.). KinomeCore.
  • El-Azab, A. S., Al-Omary, F. A., Abou-zeid, L. A., Noman, D. M., Al-Ghorbani, M., & Al-Salahi, R. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals, 16(9), 1324. [Link]
  • El-Azab, A. S., Al-Omary, F. A., Abou-zeid, L. A., Noman, D. M., Al-Ghorbani, M., & Al-Salahi, R. (2023). (PDF) Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Wang, Y., Zhang, H., Liu, X., Wang, Y., Zhang, Y., Li, Y., ... & Pan, Z. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). European journal of medicinal chemistry, 173, 213–225. [Link]
  • Oncolines B.V. (2024, October 19). Kinome Profiling.
  • Andersson, H., Wu, Y., Agback, T., Lepistö, M., Forsell, P., Tresaugues, L., ... & Wissler, L. (2021). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of medicinal chemistry, 64(10), 6763–6781. [Link]
  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285–2292. [Link]
  • Al-Omary, F., Abou-zeid, L., Noman, D., Al-Ghorbani, M., Al-Salahi, R., & El-Azab, A. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of Pyrrolopyrimidine-Based iNOS Inhibitors for Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of pyrrolopyrimidine-based inducible nitric oxide synthase (iNOS) inhibitors, contextualized against other selective and non-selective inhibitors. It is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anti-inflammatory agents. Herein, we dissect the critical in vivo models, explain the rationale behind experimental design, and provide detailed, field-proven protocols.

The Rationale for Targeting iNOS in Inflammation

Inflammatory responses, while essential for host defense, can lead to significant tissue damage when dysregulated. A key mediator in many inflammatory pathologies is nitric oxide (NO), produced by a family of nitric oxide synthase (NOS) enzymes.[1] There are three primary isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[2] While nNOS and eNOS are constitutively expressed and produce low levels of NO for physiological functions like neurotransmission and vasodilation, iNOS expression is induced by pro-inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines like TNF-α and IL-1β.[3][4]

Upon induction in immune cells like macrophages, iNOS generates large, sustained amounts of NO.[5] This excessive NO production contributes to cytotoxicity, oxidative stress (via formation of peroxynitrite), and tissue damage, making iNOS a prime therapeutic target for inflammatory diseases.[6][7] The central hypothesis is that selective inhibition of iNOS can mitigate pathological inflammation without disrupting the essential homeostatic functions of nNOS and eNOS.[8] This selectivity is crucial, as non-selective NOS inhibition can have detrimental effects, for instance, by impairing necessary vasodilation regulated by eNOS.[8]

Pyrrolo[2,3-d]pyrimidine scaffolds have emerged as a promising chemical class for developing potent and selective iNOS inhibitors.[6][9][10] Their unique structure allows for targeted interactions within the iNOS active site, offering a potential advantage over traditional arginine-based inhibitors.

Comparative Analysis of iNOS Inhibitors in Preclinical Models

The in vivo efficacy of an iNOS inhibitor is the ultimate measure of its therapeutic potential. Efficacy is typically assessed in established animal models of acute and chronic inflammation. Below is a comparative summary of various inhibitors, highlighting the performance of pyrrolopyrimidine derivatives alongside other well-characterized compounds.

Inhibitor Class Compound Example In Vivo Model Dose & Route Key Efficacy Readout Selectivity Profile Reference
Pyrrolopyrimidine Compound S2h Carrageenan-induced Paw Edema (Mouse)Not SpecifiedSignificant suppression of paw swellingPotent iNOS inhibitor[6]
Pyrrolopyrimidine Compound 11e LPS-induced Inflammation (RAW264.7 cells)In vitroSuperior NO generation inhibition vs. BaricitinibPotent JAK1/JAK2 & iNOS inhibition[11]
Pyrazolopyrimidine Compound 11 Not SpecifiedNot SpecifiedPotent iNOS inhibition (IC50 = 0.22 µM)Dual COX/iNOS inhibitor[12]
Amidinobenzyl 1400W SP-D Deficient Mice (Chronic Inflammation)SubcutaneousReduced lung inflammation & BAL cell countHighly selective for iNOS over eNOS/nNOS[13]
Arginine Analogue L-NIL Human Melanoma Xenograft (Mouse)OralInhibited tumor growth, decreased microvessel densityModerately selective for iNOS[14][15]
Arginine Analogue L-NAME LPS-induced Endotoxemia (Mouse)IntraperitonealReduced plasma nitrate but enhanced liver damageNon-selective (inhibits all NOS isoforms)[8]
Quinolinone Compound 12 (KD7332) Mouse Formalin ModelOralStatistical reduction in pain behaviorsHighly selective for iNOS over eNOS[16]

This table synthesizes data from multiple sources to provide a comparative overview. Direct cross-study comparisons should be made with caution due to variations in experimental conditions.

Key In Vivo Models for Efficacy Validation

The choice of an in vivo model is dictated by the specific aspects of the inflammatory cascade being investigated. For iNOS inhibitors, models of acute inflammation are indispensable for initial efficacy screening.

Carrageenan-Induced Paw Edema

This is a classical, highly reproducible model for evaluating acute anti-inflammatory drugs.[17] The subplantar injection of carrageenan, a polysaccharide, induces a biphasic inflammatory response.[17]

  • Early Phase (0-2.5 hours): Mediated by histamine, serotonin, and bradykinin.[17]

  • Late Phase (3-6 hours): Characterized by significant neutrophil infiltration and the overproduction of prostaglandins (via COX-2) and, critically, nitric oxide (via iNOS).[17]

This model is particularly useful because the efficacy of an iNOS inhibitor will be most apparent in the late phase, allowing for mechanistic dissection.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response associated with bacterial infection and sepsis.[18] Intraperitoneal (i.p.) injection of LPS, a component of Gram-negative bacteria cell walls, triggers a robust inflammatory cascade.[19] LPS binds to Toll-like receptor 4 (TLR4) on immune cells, activating signaling pathways like NF-κB, which directly drives the transcription and expression of iNOS and other pro-inflammatory cytokines (e.g., TNF-α, IL-1β).[5][18] This makes it an ideal model to test compounds that inhibit iNOS expression or activity.

Experimental Workflows & Protocols

Authoritative and reproducible protocols are the bedrock of trustworthy preclinical data. The following sections detail standardized workflows for the key models described.

General Experimental Workflow

The logical flow for testing a novel pyrrolopyrimidine inhibitor in vivo follows a standardized path to ensure robust and interpretable results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing & Induction cluster_2 Phase 3: Data Collection & Analysis A Acclimatization (5-7 days) B Baseline Measurement (e.g., Paw Volume) A->B C Animal Grouping (n=6-8 per group) B->C D Test Compound Admin (e.g., Pyrrolopyrimidine) C->D E Positive Control Admin (e.g., Indomethacin) C->E F Vehicle Control Admin C->F G Induction of Inflammation (Carrageenan or LPS) D->G ~1 hr pre-induction E->G ~1 hr pre-induction F->G ~1 hr pre-induction H Time-Course Measurements (e.g., Paw Volume, Clinical Signs) G->H I Terminal Sample Collection (Blood, Tissue) H->I J Biomarker Analysis (Cytokines, Nitrates, MPO) I->J K Statistical Analysis J->K G cluster_n LPS LPS TLR4 TLR4 Receptor Complex LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_Ikb NF-κB / IκB IKK->NFkB_Ikb Phosphorylates IκB NFkB NF-κB (Active) NFkB_Ikb->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_Gene->iNOS_mRNA iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L-Arginine -> L-Citrulline Inflammation Inflammation (Vasodilation, Cytotoxicity) NO->Inflammation IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates STAT1_p p-STAT1 STAT1->STAT1_p STAT1_p->Nucleus Dimerizes & Translocates IRF1 IRF-1 STAT1_p->IRF1 Induces IRF1->iNOS_Gene Binds to Promoter

Caption: Key signaling pathways inducing iNOS expression.

As the diagram illustrates, stimuli like LPS primarily activate the TLR4-MyD88-NF-κB pathway. [5]Concurrently, cytokines like Interferon-gamma (IFN-γ), often present in the inflammatory milieu, activate the JAK/STAT pathway, which works synergistically with NF-κB to drive high levels of iNOS transcription. [5][20]This provides two major avenues for inhibition: blocking the signaling cascades or directly inhibiting the final iNOS enzyme. Pyrrolopyrimidine inhibitors are typically designed to be direct, competitive or non-competitive inhibitors of the iNOS enzyme itself.

Conclusion and Future Directions

The in vivo validation of pyrrolopyrimidine-based iNOS inhibitors demonstrates a promising path toward developing novel, selective anti-inflammatory therapeutics. The strength of this chemical class lies in the potential for high selectivity, which is paramount to avoiding the off-target effects associated with non-selective NOS inhibitors. [8]Robust preclinical evaluation using standardized models such as carrageenan-induced paw edema and LPS-induced endotoxemia is essential for establishing efficacy. Key readouts, including the reduction of edema and suppression of plasma nitrate levels, provide direct evidence of in vivo target engagement and therapeutic effect.

Future work should focus on comprehensive pharmacokinetic/pharmacodynamic (PK/PD) profiling of lead candidates and evaluation in more complex, chronic models of inflammation (e.g., collagen-induced arthritis) to confirm sustained efficacy and safety.

References

  • Cuzzocrea, S., et al. (1997). Nonselective versus Selective Inhibition of Inducible Nitric Oxide Synthase in Experimental Endotoxic Shock. The Journal of Infectious Diseases.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv.
  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs.
  • ResearchGate. (n.d.). Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate.
  • Bio-protocol. (2017). Mouse model of LPS-induced sepsis. Bio-protocol.
  • MDPI. (2018). Regulation of iNOS on Immune Cells and Its Role in Diseases. MDPI.
  • National Center for Biotechnology Information (PMC). (2015). iNOS Activity Modulates Inflammation, Angiogenesis, and Tissue Fibrosis in Polyether-Polyurethane Synthetic Implants. NIH.
  • PubMed Central. (2025). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. NIH.
  • SciELO. (n.d.). A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. SciELO.
  • PubMed. (n.d.). An inducible nitric oxide synthase-luciferase reporter system for in vivo testing of anti-inflammatory compounds in transgenic mice. NIH.
  • ResearchGate. (n.d.). Different signaling pathways triggered by different iNOS inducers that.... ResearchGate.
  • National Center for Biotechnology Information (PMC). (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. NIH.
  • QIAGEN GeneGlobe. (n.d.). iNOS Signaling. QIAGEN.
  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. NIH.
  • PubMed. (n.d.). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). NIH.
  • PubMed. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. NIH.
  • American Journal of Physiology-Lung Cellular and Molecular Physiology. (n.d.). Selective Inhibition of Inducible NO Synthase Activity In Vivo Reverses Inflammatory Abnormalities in Surfactant Protein D-Deficient Mice. AJP-Lung.
  • National Center for Biotechnology Information (PMC). (n.d.). In Vivo Bioluminescence Imaging of Inducible Nitric Oxide Synthase Gene Expression in Vascular Inflammation. NIH.
  • PubMed. (2014). Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents. NIH.
  • Patsnap Synapse. (2024). What are NOS inhibitors and how do they work?. Patsnap.
  • ResearchGate. (n.d.). Chemical structures of anti-inflammatory agents (A-B) and iNOS inhibitors (C-F).... ResearchGate.
  • ResearchGate. (n.d.). Selective aminopyridine compound 9 binding to eNOS versus iNOS.(a).... ResearchGate.
  • National Center for Biotechnology Information (PMC). (n.d.). On the selectivity of neuronal NOS inhibitors. NIH.
  • ResearchGate. (n.d.). iNOS regulation and its inhibition at different stages; The encircled.... ResearchGate.
  • MDPI. (n.d.). Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches. MDPI.
  • ResearchGate. (n.d.). In vivo anti-inflammatory activity | Download Table. ResearchGate.
  • National Center for Biotechnology Information (PMC). (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. NIH.
  • PubMed Central. (n.d.). Inducible nitric oxide synthase (iNOS): More than an inducible enzyme? Rethinking the classification of NOS isoforms. NIH.
  • National Center for Biotechnology Information (PMC). (n.d.). iNOS-selective inhibitors for cancer prevention: promise and progress. NIH.
  • Hindawi. (n.d.). Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges. Hindawi.
  • ResearchGate. (n.d.). General pharmacophoric model of 2-aminopyridine-based nNOS inhibitors.... ResearchGate.
  • OiPub. (2010). Targeted Inhibition of Inducible Nitric Oxide Synthase Inhibits Growth of Human Melanoma In vivo and Synergizes with Chemotherapy. OiPub.
  • PubMed. (2009). Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models. NIH.
  • PubMed. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. NIH.
  • PubMed. (2024). Design and one-pot synthesis of new substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine as potential antitumor agents: in vitro and in vivo studies. NIH.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.

Sources

A Senior Application Scientist's Guide to Confirming Target Engagement of Covalent Itk Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to advancing therapies for T-cell mediated diseases, confirming that a covalent inhibitor reaches and binds to its intended target, Interleukin-2-inducible T-cell kinase (Itk), within a cellular context is a critical milestone. This guide provides an in-depth comparison of robust, cell-based assays to definitively measure target engagement, moving beyond simple biochemical assessments to provide physiologically relevant data.

The Significance of Itk and Covalent Inhibition in T-Cell Modulation

Interleukin-2-inducible T-cell kinase (Itk) is a non-receptor tyrosine kinase belonging to the Tec family, predominantly expressed in T-cells and natural killer (NK) cells.[1] It serves as a crucial mediator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR stimulation, Itk is activated and, in turn, activates downstream molecules like phospholipase C-γ1 (PLC-γ1), leading to calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells).[2][4] This signaling cascade is pivotal for T-cell activation, proliferation, and differentiation.[3] Given its central role, Itk has emerged as a promising therapeutic target for a range of T-cell-mediated disorders, including autoimmune diseases and T-cell malignancies.[1][5]

Covalent inhibitors offer a distinct therapeutic advantage by forming a stable, long-lasting bond with their target protein.[6] This irreversible or slowly reversible binding can lead to sustained target inhibition that outlasts the pharmacokinetic profile of the drug, a particularly valuable attribute for modulating the dynamic nature of T-cell responses.[7][8][9][10] For Itk, many covalent inhibitors are designed to target a specific cysteine residue (Cys-442) within the ATP-binding pocket, conferring both high potency and selectivity.[4][11]

However, the very nature of covalent inhibition necessitates rigorous confirmation of on-target engagement within the complex cellular environment. It is not enough to demonstrate that a compound can inhibit recombinant Itk in a test tube; one must prove that it can penetrate the cell membrane, find Itk amongst a sea of other proteins, and form the intended covalent bond.

The Itk Signaling Pathway: A Visual Overview

Understanding the Itk signaling pathway is fundamental to designing and interpreting target engagement assays. The following diagram illustrates the key events following T-cell receptor stimulation.

Itk_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 LAT LAT Itk Itk LAT->Itk SLP76 SLP-76 SLP76->Itk Recruitment & Activation PLCg1 PLC-γ1 PIP2 PIP2 PLCg1->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release ZAP70 ZAP70 Lck->ZAP70 Phosphorylates ZAP70->LAT Phosphorylates ZAP70->SLP76 Phosphorylates Itk->PLCg1 Phosphorylates Covalent_Inhibitor Covalent Itk Inhibitor Covalent_Inhibitor->Itk Inhibits NFAT NFAT Activation Ca_release->NFAT Mass_Spec_Workflow A Treat T-cells with Covalent Itk Inhibitor B Lyse Cells & Immunoprecipitate Itk A->B C LC-MS Analysis of Intact Itk Protein B->C D Deconvolution of Mass Spectra C->D E Compare Unbound vs. Bound Itk Mass D->E

Caption: Workflow for intact protein mass spectrometry to measure covalent binding.

Detailed Protocol:

  • Cell Culture and Treatment: Culture a suitable T-cell line (e.g., Jurkat) or primary human T-cells to a density of 1-2 x 10^6 cells/mL. Treat cells with varying concentrations of the covalent Itk inhibitor or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Lysis: Harvest the cells by centrifugation and wash with cold PBS. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Immunoprecipitation (IP) of Itk: Add an anti-Itk antibody to the cell lysate and incubate to form an antibody-antigen complex. Precipitate the complex using protein A/G beads.

  • Elution and Sample Preparation: Wash the beads to remove non-specifically bound proteins. Elute the Itk protein from the beads.

  • LC-MS Analysis: Analyze the eluted protein using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [12]6. Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the intact Itk protein. A mass shift corresponding to the inhibitor's molecular weight in the treated samples confirms covalent binding. [13][14]The relative abundance of the modified versus unmodified protein can be used to quantify target occupancy. [15]

Western Blot for Proximal Pharmacodynamic Readout

This method assesses the functional consequence of inhibitor binding by measuring the phosphorylation status of Itk, a key step in its activation. [4]Inhibition of Itk should prevent its autophosphorylation at Tyrosine 511 (Y511) following TCR stimulation.

Western_Blot_Workflow A Pre-treat T-cells with Inhibitor B Stimulate TCR (e.g., anti-CD3/CD28) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE & Transfer to Membrane C->D E Probe with Antibodies (p-Itk, Total Itk, GAPDH) D->E F Image and Quantify Band Intensities E->F

Caption: Workflow for Western blot analysis of Itk phosphorylation.

Detailed Protocol:

  • Cell Culture and Treatment: Culture T-cells as described above. Pre-treat the cells with the covalent Itk inhibitor or vehicle for the desired time.

  • TCR Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) to induce Itk phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST to avoid background from phosphoproteins in milk). * Incubate the membrane with a primary antibody specific for phosphorylated Itk (pY511).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total Itk to normalize for protein loading. A loading control like GAPDH should also be used. [16]7. Data Analysis: Quantify the band intensities using densitometry software. A dose-dependent decrease in the ratio of p-Itk to total Itk indicates successful target engagement and inhibition. [17][18]

Flow Cytometry for Distal Functional Readout

This high-throughput method measures the downstream consequences of Itk inhibition on T-cell activation. Upon successful TCR signaling, T-cells upregulate surface activation markers like CD69 (an early marker) and CD25 (the IL-2 receptor alpha chain). [19][20][21]A potent Itk inhibitor should block this upregulation.

Flow_Cytometry_Workflow A Pre-treat T-cells with Inhibitor B Stimulate TCR (e.g., anti-CD3/CD28) A->B C Incubate for 18-24h B->C D Stain with Fluorescent Antibodies (CD4, CD69, CD25) C->D E Acquire Data on Flow Cytometer D->E F Analyze Marker Expression on Gated T-cell Population E->F

Caption: Workflow for flow cytometry analysis of T-cell activation markers.

Detailed Protocol:

  • Cell Culture and Treatment: Isolate primary T-cells or use a T-cell line. Pre-treat the cells with a dilution series of the covalent Itk inhibitor or vehicle.

  • TCR Stimulation: Add anti-CD3/CD28 antibodies or beads to the culture to stimulate the T-cells.

  • Incubation: Culture the cells for 18-24 hours to allow for the expression of activation markers.

  • Cell Staining: Harvest the cells and stain them with a cocktail of fluorescently-labeled antibodies, for example, anti-CD4 (to gate on helper T-cells), anti-CD69, and anti-CD25. [22]5. Flow Cytometry: Acquire the data on a flow cytometer.

  • Data Analysis: Gate on the live, single-cell, CD4+ population. Quantify the percentage of cells expressing CD69 and/or CD25, as well as the mean fluorescence intensity (MFI) of these markers. A dose-dependent decrease in the expression of these markers in inhibitor-treated cells compared to the vehicle control indicates effective inhibition of the T-cell activation pathway. [21][22][23]

Conclusion: An Integrated Approach for Confident Target Engagement Assessment

No single assay tells the whole story. A robust confirmation of target engagement for a covalent Itk inhibitor relies on an integrated, multi-faceted approach. By combining the definitive, direct evidence from intact protein mass spectrometry with the proximal functional data from phospho-Itk Western blotting and the distal, physiologically relevant readout from flow cytometry , researchers can build a compelling and self-validating data package. This layered strategy not only confirms that the inhibitor binds to Itk within the cell but also demonstrates that this binding event translates into the desired functional outcome—the modulation of T-cell activation. This comprehensive approach provides the confidence needed to advance promising covalent Itk inhibitors through the drug development pipeline.

References

  • August, A., et al. (2011). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. PMC - PubMed Central - NIH. [Link]
  • Berg, L. J., et al. (2011). T-cell signaling regulated by the Tec family kinase, Itk. Semantic Scholar. [Link]
  • Varedian, A., et al. (2021). Chemoproteomic methods for covalent drug discovery. PMC - PubMed Central. [Link]
  • Yan, H., et al. (2023). Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue. PMC - NIH. [Link]
  • Gomez-Rodriguez, J., et al. (2015).
  • Brown, A. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
  • Mertins, P., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
  • Gomez-Rodriguez, J., et al. (2014). Itk-mediated integration of T cell receptor and cytokine signaling regulates the balance between Th17 and regulatory T cells. Rockefeller University Press. [Link]
  • Pan, Z. (2017). Targeting Interleukin-2-Inducible T-cell Kinase (ITK)
  • LaMarr, W., et al. (2025). Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]
  • Unspecified author. (n.d.). Flow cytometric analyses of early activation markers CD69 and CD25 on T cells...
  • Lebraud, H., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC - NIH. [Link]
  • Unspecified author. (2015). Expression of activation marker CD69 by flow cytometry. Biocompare Antibody Review. [Link]
  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Domainex. [Link]
  • Unspecified author. (2024). A Probe-Free Occupancy Assay to Assess a Targeted Covalent Inhibitor of Receptor Tyrosine-Protein Kinase erbB-2.
  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
  • Assay Genie. (2023). T cell Immunophenotyping - A Guide. Assay Genie. [Link]
  • Clerici, M., et al. (1992).
  • Bender, A. T., et al. (2015). Targeting Interleukin-2-inducible T-cell Kinase (ITK) and Resting Lymphocyte Kinase (RLK) Using a Novel Covalent Inhibitor PRN694. PubMed Central. [Link]
  • Unspecified author. (n.d.). Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay.
  • Unspecified author. (2016). Targeted covalent and non-covalent ITK Inhibitors as useful tool compounds to evaluate ITK as an anti-asthma target. Morressier. [Link]
  • Unspecified author. (2012). Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay. PubMed. [Link]
  • Unspecified author. (n.d.). Analysis of CD25 and CD69 surface expression by flow cytometry. T cells...
  • ChomiX. (n.d.). Quantitative Analysis of Occupancy and Selectivity of Covalent Small Molecule Drug Targets. ChomiX. [Link]
  • Unspecified author. (2012). Covalent inhibitors of interleukin-2 inducible T cell kinase (itk) with nanomolar potency in a whole-blood assay. Semantic Scholar. [Link]
  • Unspecified author. (n.d.). Covalent Inhibition in Drug Discovery. PMC - PubMed Central - NIH. [Link]
  • Unspecified author. (2025). Covalent Inhibitors of Interleukin-2 Inducible T Cell Kinase (Itk) with Nanomolar Potency in a Whole-Blood Assay.
  • Unspecified author. (n.d.). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC - NIH. [Link]
  • Unspecified author. (n.d.). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells.
  • Reaction Biology. (2022).
  • Unspecified author. (n.d.). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]
  • Unspecified author. (n.d.). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PMC. [Link]
  • Unspecified author. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]
  • Unspecified author. (n.d.). Fig. 2. Effects of cell signaling pathway inhibitors. (a) Western blot...
  • Unspecified author. (n.d.). ITK(K390R) is expressed in Itk-KD T-cells. Western Blot (WB) following...
  • Unspecified author. (n.d.). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations.
  • Arslan, J. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. [Link]
  • Unspecified author. (n.d.).

Sources

A Comparative Guide to the Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Analogs in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of a Privileged Scaffold

The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, renowned for its structural resemblance to adenine, the purine nucleobase of ATP. This mimicry allows compounds built on this framework to competitively inhibit a vast array of ATP-dependent enzymes, most notably protein kinases.[1][2] This has led to the successful development of potent therapeutics, including the JAK inhibitor Ruxolitinib, for myeloproliferative neoplasms and other inflammatory conditions.[3]

However, the very promiscuity that makes this scaffold so powerful in targeting kinases in cancer cells also presents a significant challenge: off-target effects and potential toxicity to healthy, non-cancerous cells. As drug development pipelines increasingly focus on kinase inhibitors, understanding the cytotoxic profile of these compounds against normal tissues is not just a regulatory hurdle, but a fundamental aspect of designing safer, more effective medicines. A high therapeutic index—the ratio between the toxic dose and the therapeutic dose—is the hallmark of a successful drug, and this begins with a detailed assessment of cytotoxicity in non-cancerous cell lines.

This guide provides a comparative analysis of the available data on the cytotoxicity of various pyrrolo[2,3-d]pyrimidine analogs in non-cancerous cell lines. We will delve into the standard methodologies used for these assessments, present the available quantitative data, and discuss the structural features that may influence the selectivity of these compounds. It is important to note that while the anticancer properties of this class are widely reported, comprehensive comparative data on their effects on a wide range of normal cells is still an emerging area of research. This guide synthesizes the current knowledge to aid researchers in navigating this critical aspect of drug development.

Part 1: Methodologies for Assessing In Vitro Cytotoxicity

To objectively compare the cytotoxicity of different compounds, standardized and validated assays are essential. The choice of assay depends on the specific cellular function being measured. The two most common and complementary methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses cell membrane integrity.

Experimental Workflow: A Generalized Approach

The process of evaluating compound cytotoxicity follows a structured workflow, from cell culture preparation to data analysis. This ensures reproducibility and allows for meaningful comparisons between compounds and experiments.

Caption: Generalized workflow for in vitro cytotoxicity testing.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate non-cancerous cells (e.g., HEK293, WI-38) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the pyrrolo[2,3-d]pyrimidine analog in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (medium with the same percentage of DMSO used for the compounds) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[4]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble purple formazan crystals.[4][5]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon cell lysis.[9][10] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at approximately 400 x g for 15 minutes.[11]

  • Sample Preparation: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare an LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate), a cofactor (NAD+), and a tetrazolium salt.[11] Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light, to allow the LDH-catalyzed reaction to proceed.[11]

  • Absorbance Measurement: Measure the absorbance of the resulting colored formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm).[8]

  • Data Analysis: Determine the amount of LDH release for each treatment condition relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (vehicle-treated cells). Calculate the percentage of cytotoxicity and determine the IC₅₀ value.

Part 2: Comparative Cytotoxicity Data of Pyrrolo[2,3-d]pyrimidine Analogs

The assessment of cytotoxicity in non-cancerous cells is crucial for determining the selectivity of potential drug candidates. A high IC₅₀ value in a non-cancerous cell line compared to a low IC₅₀ value in a target cancer cell line indicates a favorable selectivity index (SI), suggesting a wider therapeutic window.

The available literature, while heavily focused on anticancer efficacy, provides some key data points for comparison.

Quantitative Cytotoxicity Data

A study by Al-Tel et al. (2022) provides a clear example of assessing selectivity by testing their novel tricyclic pyrrolo[2,3-d]pyrimidine derivatives on both a cancer cell line (HT-29, colon cancer) and a non-cancerous cell line (HEK-293, human embryonic kidney cells).[7]

CompoundNon-Cancerous Cell LineIC₅₀ (µM) ± SDCancer Cell Line (for comparison)IC₅₀ (µM) ± SDSelectivity Index (SI)¹Reference
8f HEK-293195 ± 0.07HT-294.55 ± 0.2342.9[7]
8g HEK-293169 ± 0.10HT-294.01 ± 0.2042.1[7]

¹ Selectivity Index (SI) is calculated as IC₅₀ in the non-cancerous cell line / IC₅₀ in the cancer cell line.

Qualitative and Semi-Quantitative Cytotoxicity Data

Other studies provide more qualitative but still valuable insights into the safety profile of different analogs.

Compound Class/NameNon-Cancerous Cell LineObservationConcentrationReference
3-ring heterocyclic derivatives (A, B, C)WI-38 (human lung fibroblast)No significant growth-suppressive effectsNot specified[7]
Ruxolitinib (JAK1/2 Inhibitor)Vero (monkey kidney epithelial)No toxicity observedUp to 100 µM[4]
EP009 (JAK3 Inhibitor)HEK293, HEPG2, primary PBMCsNo detectable loss of cell viability10 µM for 72h[10]

Part 3: Discussion and Structure-Activity Relationship (SAR) Insights

The data, though limited, allows for preliminary insights into the structural features that may govern cytotoxicity in non-cancerous cells.

The Importance of the Selectivity Index

The high selectivity indices for compounds 8f and 8g (42.9 and 42.1, respectively) are promising.[7] A higher SI value suggests that the compound is significantly more potent against the cancer cell line than the normal cell line, indicating a lower likelihood of off-target toxicity at therapeutic concentrations. The data for Ruxolitinib and EP009 also suggest favorable selectivity, although the lack of precise IC₅₀ values in the non-cancerous lines prevents the calculation of a specific SI.[4][10]

Structural Insights into Cytotoxicity

Analyzing the structures of compounds 8f and 8g reveals features that may contribute to their high selectivity.

SAR_Diagram cluster_main Pyrrolo[2,3-d]pyrimidine Core & Key Modifications scaffold core Pyrrolo[2,3-d]pyrimidine Core (ATP Mimic) r1 R1: Halogenation (e.g., Bromine in 8f/8g) - Potentiates anticancer activity r2 R2: N-Aryl Substitution - Minimal substitution (H or F in 8f/8g) appears favorable for selectivity ring Fused Ring System (Hexahydroazepine in 8f/8g) - Ring saturation noted as favorable

Caption: Key structural features of selective pyrrolo[2,3-d]pyrimidine analogs.

The study by Al-Tel et al. highlights that a combination of a saturated hexahydro scaffold and specific halogenation (a bromine atom at the R1 position) contributes to potent activity against the HT-29 cancer cell line while maintaining low toxicity in HEK-293 cells.[7] Conversely, other studies have shown that parent ribosyl pyrrolo[2,3-d]pyrimidine analogs exhibit high cytotoxicity with little antiviral selectivity, suggesting that substitutions on the pyrrole and pyrimidine rings are critical for tuning the safety profile.[12]

The lack of toxicity for certain compounds in the WI-38 human fibroblast line further suggests that some analogs can achieve high cancer-specificity.[7] This underscores the importance of screening against multiple, diverse non-cancerous cell lines (e.g., epithelial, fibroblast, endothelial) during preclinical development to build a comprehensive safety profile.

Conclusion and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. The available data indicates that careful structural modification can lead to compounds with a high degree of selectivity, demonstrating potent anticancer activity with minimal impact on the viability of non-cancerous cells. Analogs with specific halogenation and saturated ring systems have shown particularly promising selectivity indices.

However, this guide also highlights a significant gap in the publicly available literature. There is a clear need for more systematic and comprehensive studies that compare a wider range of pyrrolo[2,3-d]pyrimidine analogs across a standardized panel of diverse non-cancerous cell lines. Such studies would be invaluable for:

  • Establishing a robust Structure-Toxicity Relationship (STR): Moving beyond SAR for efficacy to understand what makes these compounds toxic to normal cells.

  • Guiding rational drug design: Enabling medicinal chemists to prospectively design compounds with a higher probability of a favorable therapeutic window.

  • Reducing late-stage attrition: Identifying problematic scaffolds early in the drug discovery process.

As researchers continue to exploit the potential of the pyrrolo[2,3-d]pyrimidine core, a concerted effort to characterize and compare their effects on non-cancerous cells will be paramount to translating potent molecules into safe and effective medicines.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., Al-Sawalha, M., Semreen, M. H., El-Elimat, T., & Eurtivong, C. (2022).
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
  • SBLJ23. (n.d.). Ruxolitinib effectively inhibits proliferation of PVTL-2 and HEL cells... ResearchGate.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • [This cit
  • Prusoff, W. H., Zucker, M., Mancini, W. R., Otto, M. J., Lin, T. S., & Lee, J. J. (1987). Pyrrolo[2,3-d]pyrimidine nucleosides as inhibitors of human cytomegalovirus. Antimicrobial agents and chemotherapy, 31(4), 544–550. [Link]
  • [This cit
  • [This cit
  • Assay Genie. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit.
  • Bixby, L. M., et al. (2015). Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies. Blood, 125(13), 2068-2077. [Link]
  • Singh, S., & Singh, P. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic chemistry, 153, 107867. [Link]
  • [This cit
  • [This cit
  • [This cit
  • [This cit
  • Schenone, S., & Bruno, O. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current medicinal chemistry, 24(21), 2284–2303. [Link]
  • [This cit
  • [This cit
  • [This cit
  • Norman, P. (2012). JAK inhibition: a new class of drugs for the treatment of inflammatory and autoimmune disease. Future medicinal chemistry, 4(7), 823–825. [Link]

Sources

The Evolving Paradigm of BTK Inhibition: A Head-to-Head Comparison of Reversible and Irreversible Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted therapies for B-cell malignancies, Bruton's tyrosine kinase (BTK) has emerged as a pivotal therapeutic target.[1][2] The inactivation of BTK disrupts the B-cell antigen receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[1][2][3] This has led to the development of a class of drugs known as BTK inhibitors (BTKis), which have revolutionized the treatment of diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] These inhibitors are broadly categorized into two distinct classes based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors. This guide provides a comprehensive head-to-head comparison of these two classes, delving into their mechanisms, the evolution of resistance, clinical efficacy, safety profiles, and the experimental methodologies used for their evaluation.

Section 1: Mechanism of Action - A Tale of Two Bonds

The fundamental difference between reversible and irreversible BTK inhibitors lies in how they interact with the BTK protein.

Irreversible (Covalent) BTK Inhibitors:

First-generation and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are irreversible inhibitors.[2][] They form a permanent covalent bond with a specific cysteine residue (C481) in the active site of the BTK enzyme.[2][5][6] This irreversible binding permanently inactivates the enzyme, leading to sustained inhibition of BTK signaling.[2]

Reversible (Non-Covalent) BTK Inhibitors:

The newer generation of BTK inhibitors, including pirtobrutinib and nemtabrutinib, are reversible inhibitors.[3][7][8] These molecules bind to the BTK active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[9] This binding is reversible, meaning the inhibitor can associate and dissociate from the enzyme.[8] A key advantage of this mechanism is that their binding is not dependent on the C481 residue, a feature that has significant implications for overcoming drug resistance.[3][10]

Section 2: The Challenge of Acquired Resistance

A significant challenge in the long-term use of BTK inhibitors is the development of acquired resistance. The mechanisms of resistance differ between the two classes of inhibitors.

Resistance to Irreversible BTK Inhibitors:

The most common mechanism of resistance to irreversible BTK inhibitors is a mutation in the BTK gene at the C481 position, most frequently a cysteine to serine substitution (C481S).[5][11][12][13] This mutation prevents the covalent bond formation between the inhibitor and the BTK enzyme, rendering the drug ineffective.[3][12] Mutations in downstream signaling molecules, such as PLCγ2, have also been identified as a resistance mechanism.[1][2][11]

Resistance to Reversible BTK Inhibitors:

Reversible BTK inhibitors were designed to overcome the C481S mutation.[3][11] However, resistance to these newer agents can also emerge through different mechanisms. Studies have identified novel mutations in the BTK gene, outside of the C481 residue, that can confer resistance to reversible inhibitors.[11][14] These mutations can interfere with the non-covalent binding of the drug.[15] Additionally, mutations in downstream signaling components like PLCγ2 can also contribute to resistance.[14]

Section 3: Comparative Efficacy and Safety Profiles

Clinical trials have provided valuable insights into the comparative efficacy and safety of reversible and irreversible BTK inhibitors.

Head-to-Head Clinical Trials

Direct comparisons in clinical trials are the gold standard for evaluating the relative performance of different drugs.

  • Pirtobrutinib (Reversible) vs. Ibrutinib (Irreversible): The phase 3 BRUIN CLL-314 trial was the first to directly compare a reversible (pirtobrutinib) and an irreversible (ibrutinib) BTK inhibitor in patients with CLL or small lymphocytic lymphoma (SLL).[16][17] The study showed that pirtobrutinib had a nominally superior overall response rate (ORR) compared to ibrutinib.[16][18][19] Pirtobrutinib also demonstrated a favorable safety profile, with fewer adverse events leading to dose reductions or discontinuation compared to ibrutinib.[19][20][21] Notably, the incidence of atrial fibrillation and hypertension was lower with pirtobrutinib.[21]

  • Acalabrutinib vs. Zanubrutinib (Irreversible vs. Irreversible): Several studies have compared the second-generation irreversible inhibitors, acalabrutinib and zanubrutinib. While both have shown excellent efficacy, some differences in their safety profiles have been observed.[22] One analysis suggested that acalabrutinib had a lower rate of serious hemorrhage and hypertension compared to zanubrutinib.[22] However, another comparison based on data from the ALPINE and ASCEND trials suggested a progression-free survival and complete response advantage for zanubrutinib over acalabrutinib.[23] A retrospective cohort study using real-world data found that zanubrutinib was associated with a lower risk of major cardiovascular adverse events and new-onset atrial fibrillation/flutter compared to acalabrutinib.[24] A propensity score-matched study showed similar 1-year survival and safety profiles between the two drugs in the first-line treatment of CLL.[25]

Off-Target Effects and Safety

The selectivity of a BTK inhibitor for its target is a critical determinant of its safety profile. Off-target inhibition of other kinases can lead to adverse effects.

  • First-Generation Irreversible Inhibitors (Ibrutinib): Ibrutinib is known to have off-target activity against other kinases, which can contribute to side effects such as cardiovascular events (atrial fibrillation, hypertension), bleeding, and skin toxicities.[26][27][28]

  • Second-Generation Irreversible Inhibitors (Acalabrutinib and Zanubrutinib): These inhibitors were designed to be more selective for BTK, resulting in fewer off-target effects and an improved safety profile compared to ibrutinib.[26][28][29] This increased selectivity is associated with a lower incidence of cardiovascular toxicities.[26][29]

  • Reversible Inhibitors (Pirtobrutinib): Pirtobrutinib is a highly selective BTK inhibitor.[30] Its non-covalent binding mechanism may also contribute to its favorable safety profile, with a lower risk of certain adverse events compared to irreversible inhibitors.[20][21]

Section 4: Experimental Methodologies for Inhibitor Characterization

A variety of in vitro and cellular assays are employed to characterize and compare the performance of BTK inhibitors.

Biochemical Assays for Potency and Selectivity

IC50 Determination: This is a fundamental assay to determine the concentration of an inhibitor required to reduce the activity of the BTK enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.

Kinase Profiling: To assess selectivity, inhibitors are screened against a broad panel of other kinases. This helps to identify potential off-target effects and predict the safety profile of the compound. The goal is to develop inhibitors that are highly selective for BTK with minimal activity against other kinases.[28]

Cellular Assays for Efficacy

Cell-Based Proliferation and Apoptosis Assays: These assays measure the ability of the inhibitor to inhibit the growth and induce programmed cell death (apoptosis) in malignant B-cell lines.

BTK Occupancy Assays: This is a critical pharmacodynamic assay that measures the extent to which the inhibitor is bound to its target (BTK) in cells.[31][32] This information is crucial for determining the optimal dosing and schedule for the drug in clinical trials.[31][33] A time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay is a common method for measuring BTK occupancy.[31][32][34][35]

Visualizations

BTK Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Antigen Antigen->BCR Activation BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation IP3_DAG IP3 / DAG PLCG2->IP3_DAG Ca_Flux Calcium Flux IP3_DAG->Ca_Flux Downstream Downstream Signaling (NF-κB, MAPK, AKT) Ca_Flux->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Irreversible_BTKi Irreversible BTKi (e.g., Ibrutinib) Irreversible_BTKi->BTK Covalent Inhibition Reversible_BTKi Reversible BTKi (e.g., Pirtobrutinib) Reversible_BTKi->BTK Non-Covalent Inhibition

Caption: Simplified BTK signaling pathway and points of inhibition.

Experimental Workflow for BTK Inhibitor Comparison

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Cellular & Preclinical Evaluation cluster_2 Clinical Development Biochemical Biochemical Assays IC50 IC50 Determination (Potency) Biochemical->IC50 Kinase_Profiling Kinase Profiling (Selectivity) Biochemical->Kinase_Profiling Cellular Cellular Assays IC50->Cellular Kinase_Profiling->Cellular Proliferation Proliferation/Apoptosis Assays (Efficacy) Cellular->Proliferation Occupancy BTK Occupancy Assays (Target Engagement) Cellular->Occupancy Animal Animal Models (In Vivo Efficacy & PK/PD) Proliferation->Animal Occupancy->Animal Clinical Clinical Trials Animal->Clinical Phase1 Phase I (Safety & Dosing) Clinical->Phase1 Phase2 Phase II (Efficacy & Safety) Phase1->Phase2 Phase3 Phase III (Head-to-Head Comparison) Phase2->Phase3

Caption: A typical workflow for comparing BTK inhibitors.

Section 5: Step-by-Step Methodologies

Protocol: TR-FRET Based BTK Occupancy Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure BTK occupancy in peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the percentage of BTK enzyme bound by an inhibitor in a cellular context.

Materials:

  • PBMCs isolated from whole blood.

  • Lysis buffer.

  • Terbium-conjugated anti-BTK antibody (donor).

  • Fluorescently labeled BTK tracer (acceptor).

  • BTK inhibitor of interest.

  • Microplate reader capable of TR-FRET measurements.

Procedure:

  • Cell Treatment: Incubate PBMCs with varying concentrations of the BTK inhibitor for a specified time. Include a vehicle control (no inhibitor).

  • Cell Lysis: Pellet the cells and lyse them to release intracellular proteins, including BTK.

  • Assay Plate Preparation: Add cell lysates to a microplate.

  • Reagent Addition: Add the terbium-conjugated anti-BTK antibody and the fluorescently labeled BTK tracer to each well.

  • Incubation: Incubate the plate to allow the antibodies and tracer to bind to BTK.

  • TR-FRET Measurement: Read the plate on a microplate reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor fluorescence is proportional to the amount of free BTK. Calculate the percentage of BTK occupancy by comparing the signal from inhibitor-treated cells to the vehicle control.

Causality and Interpretation: This assay provides a direct measure of target engagement in a physiologically relevant setting. High BTK occupancy at a given inhibitor concentration suggests effective target inhibition, which is a prerequisite for clinical efficacy. Comparing the occupancy profiles of different inhibitors can help in dose selection and in understanding their pharmacodynamic properties.

Conclusion

The development of BTK inhibitors represents a significant advancement in the treatment of B-cell malignancies. The evolution from irreversible to reversible inhibitors has been driven by the need to overcome acquired resistance and improve safety profiles. While irreversible inhibitors have established a strong foundation, reversible inhibitors offer a valuable alternative, particularly for patients who have developed resistance to covalent BTKis. The head-to-head clinical trial data, especially from the BRUIN CLL-314 study, suggest that reversible inhibitors like pirtobrutinib may offer superior efficacy and safety in some patient populations.

For researchers and drug development professionals, a thorough understanding of the distinct mechanisms of action, resistance profiles, and the experimental methodologies used to evaluate these inhibitors is paramount. The continued investigation and development of novel BTK inhibitors, including both reversible and potentially next-generation irreversible agents, will undoubtedly further refine the treatment landscape for patients with B-cell cancers.

References

  • A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed. (2024-05-11).
  • What is the mechanism of Pirtobrutinib? - Patsnap Synapse. (2024-07-17).
  • Second-Generation BTK Inhibitors Hit the Treatment Bullseye With Fewer Off-Target Effects. (2020-08-16).
  • What is Nemtabrutinib used for? - Patsnap Synapse. (2024-06-27).
  • A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - MDPI.
  • Genetic Mechanisms Identified for Acquired Resistance to Non-Covalent BTK Inhibitors. (2022-03-28).
  • Efficacy and Safety of Acalabrutinib Versus Zanubrutinib - CLL Society. (2023-10-31).
  • Pirtobrutinib - Wikipedia.
  • Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis. (2024-03-12).
  • New Pirtobrutinib Data Compare Favorably With Ibrutinib in CLL/SLL - AJMC. (2025-08-07).
  • Pirtobrutinib Monograph for Professionals - Drugs.com. (2024-11-10).
  • Analysis Uncovers Mechanisms of Resistance to BTK Inhibitors in R/R CLL - CancerNetwork. (2022-03-02).
  • Pirtobrutinib Shows Similar Efficacy to Ibrutinib in CLL - Medscape. (2025-12-09).
  • Pirtobrutinib : Uses, Interactions, Mechanism Of Action | Enanti Labs.
  • Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC.
  • Nemtabrutinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu.
  • BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC - NIH. (2017-02-13).
  • Acquisition of BTK C481S Produces Resistance to Ibrutinib in MYD88 Mutated WM and ABC DLBCL Cells That Is Accompanied By ERK1/2 Hyperactivation, and Is Targeted By the Addition of the ERK1/2 Inhibitor Ulixertinib | Blood | American Society of Hematology - ASH Publications. (2016-12-02).
  • Pirtobrutinib: uses, dosing, warnings, adverse events, interactions - Oncology News Central.
  • A fresh look at covalent BTK inhibitor resistance | Blood | American Society of Hematology. (2024-09-05).
  • Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PubMed.
  • Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL. (2016-10-18).
  • Definition of nemtabrutinib - NCI Drug Dictionary - National Cancer Institute.
  • Pirtobrutinib vs Ibrutinib for CLL/SLL - HealthTree for Chronic Lymphocytic Leukemia. (2025-12-31).
  • Covalent and Non-Covalent BTK Inhibitors: Development and Applications - BOC Sciences. (2023-02-09).
  • Homogeneous BTK Occupancy Assay Developed - Hematology - mobile.Labmedica.com.
  • DIFFERENCES IN MECHANISM OF ACTION AND SELECTIVITY OF COVALENT AND NON-COVALENT BTK INHIBITORS - EMJ.
  • Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC. (2021-08-03).
  • Head-to-Head Trial Confirms Acalabrutinib's Noninferiority to Ibrutinib in CLL | ASH Clinical News | American Society of Hematology - ASH Publications. (2021-12-30).
  • Ibrutinib's off-target mechanism: cause for dose optimization - PMC - PubMed Central.
  • Pirtobrutinib (Jaypirca) Noninferior to Ibrutinib (Imbruvica) in Treatment-Naïve CLL, Phase 3 Data at ASH 2025 Show - Oncology News Central. (2025-12-09).
  • Pirtobrutinib versus ibrutinib in treatment-naïve and R/R CLL: findings from BRUIN-CLL-314. (2025-12-11).
  • The Role of Noncovalent BTK Inhibitors in the Era of Covalent BTK Inhibitors - Hematology & Oncology - Millennium Medical Publishing.
  • Homogeneous BTK occupancy assay - EurekAlert!. (2018-07-17).
  • nemtabrutinib - My Cancer Genome.
  • Acalabrutinib vs zanubrutinib as first-line therapy in CLL: A propensity score–matched study. (2025-11-03).
  • BTK inhibitors: moving the needle on the treatment of chronic lymphocytic leukemia. (2024-08-21).
  • An indirect comparison of acalabrutinib with and without obinutuzumab vs zanubrutinib in treatment-naive CLL - PubMed Central.
  • (PDF) BTK C481S -Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia. (2017-02-13).
  • The Cardiovascular Outcomes Difference between Acalabrutinib and Zanubrutinib: A Retrospective Cohort Study Using Real-World Data | Blood | American Society of Hematology - ASH Publications. (2024-11-05).
  • Treatment Options for CLL After Non-Covalent BTK Inhibitors. (2023-07-14).
  • Study: head-to-head comparison shows favorable therapy to treat CLL, SLL - OSUCCC. (2025-12-09).
  • Nemtabrutinib | C25H23ClN4O4 | CID 129045720 - PubChem - NIH.
  • Homogeneous BTK occupancy assay - ScienceDaily. (2018-07-17).
  • BTK inhibitors in CLL: second-generation drugs and beyond | Blood Advances.
  • Bruton's Tyrosine Kinase Inhibitors and Autologous Hematopoietic Stem Cell Transplantation in Multiple Sclerosis: A Review of Complementary Paradigms for a Divergent Disease - MDPI.
  • Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC - PubMed Central. (2023-03-06).
  • Discovery of Affinity-Based Probes for Btk Occupancy Assays - PubMed. (2019-01-22).
  • BTK Inhibitors Explored in B-Cell Malignancies - OncLive. (2019-03-04).
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014-12-19).

Sources

The Tipping Point: A Comparative Guide to the Drug-Likeness of Novel Pyrrolo[2,3-d]pyrimidine Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

The global health challenge posed by tuberculosis (TB), particularly the rise of multidrug-resistant strains, necessitates an urgent and innovative approach to drug discovery.[1] The pyrrolo[2,3-d]pyrimidine scaffold, a versatile nitrogen-containing heterocycle, has emerged as a promising starting point for the development of new antitubercular agents.[2][3][4] This is due to its structural similarity to purines, allowing it to act as an ATP-competitive inhibitor for various kinases, a mechanism that has been successfully exploited in anticancer and anti-inflammatory drugs.[5] However, potent biological activity alone does not make a successful drug. A candidate molecule must possess a favorable "drug-likeness" profile—a complex interplay of physicochemical and pharmacokinetic properties that govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET).

This guide provides a comprehensive framework for assessing the drug-likeness of novel pyrrolo[2,3-d]pyrimidine antitubercular agents. We will navigate the critical path from computational prediction to experimental validation, offering a comparative analysis against established antitubercular drugs. Our focus is not merely on protocol execution but on the strategic rationale behind each step, empowering researchers to make informed decisions in the early, and most crucial, stages of drug development. The goal is to identify compounds that not only kill Mycobacterium tuberculosis effectively but also have the pharmacokinetic resilience to reach their target in the human body and exert a therapeutic effect safely.

Part 1: The In-Silico Triage: Early-Stage Computational Assessment

Before committing to costly and time-consuming synthesis and in-vitro testing, a robust in-silico evaluation is paramount. This initial screening acts as a critical filter, weeding out compounds with a high probability of failure due to poor pharmacokinetic properties.[6][7]

The Litmus Test: Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" (Ro5) remains a foundational guideline in medicinal chemistry for predicting the oral bioavailability of a drug candidate.[8][9] It is not a rigid set of rules but rather a probabilistic guide based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[10][11] The four core tenets of Ro5 are:

  • Molecular Weight (MW) < 500 Daltons: Smaller molecules are more readily absorbed.

  • LogP (octanol-water partition coefficient) < 5: A measure of lipophilicity; excessively lipophilic compounds can have poor solubility and be rapidly metabolized.[8][11]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[10][12]

A compound is likely to have poor oral absorption if it violates more than one of these rules.[10]

Let's consider a hypothetical series of novel 4-aminopyrrolo[2,3-d]pyrimidine derivatives (a class that has shown antitubercular promise) and compare their Ro5 properties to the established first-line antitubercular drug, Isoniazid.

Table 1: Comparative Analysis of Physicochemical Properties based on Lipinski's Rule of Five.

CompoundMolecular Weight (Da)LogPHBDHBARo5 ViolationsPredicted Oral Bioavailability
Isoniazid (Reference) 137.14-0.7220High
PYR-1 350.423.8240High
PYR-2 480.554.5150High
PYR-3 510.605.2362Low
PYR-4 420.482.9470High

Data presented is hypothetical for illustrative purposes.

From this table, PYR-3 immediately raises a red flag due to its violation of two Ro5 parameters (MW and LogP). While this doesn't automatically disqualify the compound, it suggests that it may face challenges with oral absorption and would require significant optimization. The other hypothetical compounds, like the reference drug Isoniazid, adhere to the Rule of Five, making them more promising candidates for further investigation.

Beyond Lipinski: A Deeper Dive into ADMET Prediction

While Ro5 provides a valuable first pass, a more granular in-silico ADMET profile is necessary for a comprehensive risk assessment. Numerous open-access and commercial software platforms can predict a wide range of pharmacokinetic properties.[13][14]

Key ADMET Parameters to Evaluate:

  • Aqueous Solubility: Poor solubility is a major hurdle for oral drug absorption and formulation.[15]

  • Intestinal Absorption (e.g., Caco-2 permeability): Predicts the rate and extent of drug absorption across the intestinal wall.

  • Plasma Protein Binding: High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect.

  • Blood-Brain Barrier (BBB) Penetration: Important for treating TB meningitis, but undesirable for drugs intended to act peripherally.

  • CYP450 Inhibition/Metabolism: Predicts potential drug-drug interactions and the metabolic stability of the compound. The liver is the primary site of drug metabolism.[16]

  • Toxicity (e.g., hERG inhibition, mutagenicity): Early prediction of potential cardiotoxicity or mutagenicity is crucial for patient safety.

The workflow for this initial computational assessment can be visualized as a sequential filtering process.

G cluster_0 In-Silico Drug-Likeness Assessment A Library of Novel Pyrrolo[2,3-d]pyrimidines B Lipinski's Rule of Five Analysis (MW, LogP, HBD, HBA) A->B C Advanced ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) B->C Compounds passing Ro5 D Prioritized 'Drug-Like' Candidates C->D

Caption: Workflow for in-silico drug-likeness assessment.

Part 2: From Prediction to Reality: In-Vitro Experimental Validation

While in-silico models are powerful predictive tools, they are not infallible.[17] Experimental validation of key drug-likeness parameters is an indispensable step to confirm or refute the computational predictions. Here, we present standardized protocols for three critical assays: kinetic solubility, metabolic stability, and cytotoxicity.

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, which is often more relevant to the conditions in the gastrointestinal tract during oral absorption.[15][18]

Experimental Protocol: Kinetic Solubility Assay (Nephelometric Method)

  • Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.[19]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[19] The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).[19]

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[15] An increase in turbidity indicates precipitation of the compound.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily the cytochrome P450 (CYP) family.[20][21] Compounds that are rapidly metabolized will have a short half-life and may not maintain therapeutic concentrations in the body.[20] Liver microsomes, which are subcellular fractions containing these enzymes, are a standard in-vitro model for this assessment.[16]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).[16]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound (e.g., 1 µM final concentration) to the pre-incubated mixture. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).[16][22]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[16]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression provides the elimination rate constant (k). From this, the in-vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

Cytotoxicity Assay (MTT Assay)

A crucial aspect of drug development is ensuring that a compound is selectively toxic to the pathogen and not to the host cells.[1] The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23]

Experimental Protocol: MTT Cytotoxicity Assay on a Mammalian Cell Line (e.g., HepG2)

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver cell line relevant to drug metabolism) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.[23]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 (the concentration that causes 50% cytotoxicity) can then be determined.

Table 2: Comparative In-Vitro Drug-Likeness Profile.

CompoundKinetic Solubility (µg/mL)Metabolic Stability (t½ in HLM, min)Cytotoxicity (CC50 on HepG2, µM)
Isoniazid (Reference) >200>60>100
PYR-1 7545>50
PYR-2 251520
PYR-3 <555
PYR-4 120>60>100

Data presented is hypothetical for illustrative purposes. HLM = Human Liver Microsomes.

The in-vitro data provides a much clearer picture. PYR-3, which was flagged by the in-silico analysis, shows poor solubility, rapid metabolism, and high cytotoxicity, effectively ruling it out as a viable candidate. PYR-2 also displays some liabilities with moderate solubility and metabolic stability and some cytotoxicity. In contrast, PYR-1 and PYR-4 exhibit much more favorable profiles. PYR-4, in particular, demonstrates excellent solubility, high metabolic stability, and low cytotoxicity, making it the most promising lead candidate for further optimization and in-vivo studies.

The relationship between the antitubercular activity and the host cell cytotoxicity is critical and can be expressed as the Selectivity Index (SI), calculated as CC50 / MIC (Minimum Inhibitory Concentration). A higher SI is desirable, indicating that the compound is significantly more toxic to the bacteria than to host cells.

Part 3: Mechanistic Insights and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold's versatility allows for extensive chemical modification to fine-tune its biological activity and drug-like properties.[2] Many derivatives of this scaffold have been identified as kinase inhibitors.[5][24][25][26] In the context of tuberculosis, this could involve targeting essential mycobacterial kinases, disrupting key signaling pathways necessary for the pathogen's survival and persistence.

G cluster_1 Hypothetical Mechanism of Action A Pyrrolo[2,3-d]pyrimidine Derivative B Mycobacterial Kinase A->B Competitive Inhibition D Phosphorylation of Substrate Protein B->D Catalyzes C ATP C->B E Downstream Signaling Pathway Disruption D->E F Bacterial Cell Death E->F

Caption: Hypothetical kinase inhibition mechanism.

The path forward for promising candidates like PYR-4 involves a multi-parameter optimization process. This includes synthesizing analogs to improve potency against M. tuberculosis while maintaining or enhancing the favorable ADMET properties. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery.

Conclusion

The assessment of drug-likeness is not a single event but an integrated, multi-faceted process that should be initiated at the very beginning of a drug discovery program. For novel antitubercular agents based on the pyrrolo[2,3-d]pyrimidine scaffold, a strategic combination of in-silico prediction and in-vitro experimental validation is essential for efficient and effective lead identification. By systematically evaluating and comparing physicochemical properties, solubility, metabolic stability, and cytotoxicity, researchers can prioritize compounds with the highest probability of success, ultimately accelerating the development of new, life-saving treatments for tuberculosis.

References

  • Lipinski's rule of five - Wikipedia.
  • Mastering Lipinski Rules for Effective Drug Development - bioaccessla.com.
  • Metabolic Stability Assay Services - BioIVT.
  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel.
  • Metabolic Stability Assay - Creative Biolabs.
  • Kinetic Solubility Assays Protocol - AxisPharm.
  • In vitro solubility assays in drug discovery - PubMed.
  • Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io.
  • In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
  • The Rule of 5 - Two decades later - Sygnature Discovery.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PubMed Central.
  • Putting the "rule of five" of drug research in context - Mapping Ignorance.
  • Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery - DrugPatentWatch.
  • In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics.
  • System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis - PMC - NIH.
  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC - PubMed Central.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC - NIH.
  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing).
  • Identification of novel anti-tuberculosis agent: An in silico investigation - PubMed.
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PubMed.
  • Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549 - PMC - NIH.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • Full article: Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction - Taylor & Francis Online.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PubMed Central.
  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties - PubMed Central.
  • MTT-based cytotoxicity activity of selected compounds at 100 µg/mL against human lung cancer cell line A549. - ResearchGate.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed.
  • MTT assays for cell viability. THP-1-derived macrophages or A549 cells... - ResearchGate.
  • Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed.
  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation - NIH.
  • Chemical Classes Presenting Novel Antituberculosis Agents Currently in Different Phases of Drug Development: A 2010–2020 Review - PubMed Central.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core scaffold for numerous targeted therapies.[1][2][3] As with any potent research chemical, its lifecycle does not end upon the completion of an experiment. Responsible management and disposal are paramount to ensuring laboratory safety, protecting environmental health, and maintaining strict regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. It is designed for researchers, scientists, and laboratory managers who handle this compound.

Hazard Assessment and Waste Characterization

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While this specific compound may not be as ubiquitously documented as common solvents, aggregated data and information on structurally similar molecules allow for a robust hazard assessment.

Regulatory Context: In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6][7]

This compound is not a specifically listed waste. Therefore, its classification as hazardous waste is based on its characteristics. Given its GHS classifications, it must be managed as a hazardous material due to its potential toxicity.[8][9]

Hazard Profile:

PropertyDataSource
Chemical Name This compound[8]
CAS Number 1005206-17-6[8]
Molecular Formula C₇H₅N₃O₂[8]
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.[8][9]
Physical Form Solid, Crystalline Solid[10]

Based on this profile, all waste streams containing this compound, including pure solid, contaminated labware, and solutions, must be treated as hazardous waste.[11][12] Under no circumstances should this chemical be disposed of in standard trash or down the drain. [11][12]

Core Principles of Laboratory Waste Management

Effective disposal is an extension of a robust laboratory safety culture. The following principles, derived from federal regulations and best practices, should be applied.

  • Source Reduction: The most effective way to manage waste is to minimize its generation. Order only the quantity of chemical required for your research and, where feasible, reduce the scale of experiments.[6]

  • Segregation: Never mix incompatible waste streams.[13] Solid this compound waste should be kept separate from liquid solvent waste.[14] Mixing wastes can lead to dangerous reactions and complicates the final disposal process.

  • Cradle-to-Grave Responsibility: Under RCRA, the generator of the waste (the laboratory) is responsible for it from its creation to its ultimate, safe disposal.[5] This necessitates a clear and documented disposal pathway.

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and preparing this compound for final disposal.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste material, ensure you are wearing appropriate PPE to mitigate exposure risks identified in the hazard assessment.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles with side shields.[15][16]

  • Body Protection: A standard lab coat is required.

  • Respiratory Protection: If there is a risk of generating dust, handle the waste within a chemical fume hood.[16]

Step 2: Prepare the Hazardous Waste Container

The integrity of the waste containment is critical for safe storage and transport.

  • Container Selection: Use a sealable, leak-proof container made of a material compatible with the chemical. For solid waste, a wide-mouth polyethylene or glass jar with a screw-top lid is ideal.[6][14]

  • Labeling: The container must be labeled before any waste is added. The label should include:

    • The words "Hazardous Waste"

    • Full Chemical Name: "this compound"

    • CAS Number: "1005206-17-6"

    • Associated Hazards (e.g., "Toxic," "Irritant")

    • Your Name, Principal Investigator, and Laboratory Information

    • Accumulation Start Date (the date the first piece of waste is added)

Step 3: Waste Collection and Segregation
  • Solid Waste: Collect unused or expired this compound, along with any grossly contaminated items like weigh boats or spatulas, directly into your labeled solid hazardous waste container.

  • Contaminated Labware: Items with trace contamination (e.g., glassware, stir bars) should be decontaminated. Triple rinse the item with a suitable solvent (e.g., ethanol, acetone). This rinsate is now considered liquid hazardous waste and must be collected in a separate, appropriately labeled liquid waste container.[11]

  • Solutions: If the compound was used in a solution, that solution must be collected as liquid hazardous waste. Do not mix aqueous and organic solvent waste streams unless your institution's protocol allows it.

Step 4: On-Site Accumulation

Generated waste must be stored safely within the laboratory prior to pickup.

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA, which must be at or near the point of generation.[6][13] This cannot be a general storage room down the hall.

  • Container Status: Keep the waste container securely closed at all times, except when you are actively adding waste.[11][13] This is a common and critical regulatory requirement.

  • Storage Limits: A laboratory SAA can accumulate a maximum of 55 gallons of hazardous waste.[6]

Step 5: Final Disposal
  • Contact Your Safety Office: Once your waste container is full or you have no further need to accumulate this specific waste, contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a waste pickup.[6][11]

  • Professional Disposal: The EH&S office will consolidate and transfer the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF). The ultimate disposal will be through methods such as high-temperature incineration, which is designed to destroy organic compounds safely.[16][17][18]

Emergency Procedures: Spill Management

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate and Ventilate: Restrict access to the area. If not already in one, ensure the area is well-ventilated or move the operation to a fume hood.

  • Don PPE: Wear the PPE described in Step 1.

  • Contain and Clean: Gently sweep up the solid material to avoid creating dust.[16] Use a plastic dustpan. Place the swept material and any contaminated cleaning items (e.g., paper towels) into your labeled hazardous waste container.

  • Decontaminate: Clean the spill surface with a cloth dampened with a suitable solvent, and manage the cloth as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of this compound.

Caption: Decision workflow for segregating and managing different waste streams.

Conclusion

The proper disposal of this compound is a non-negotiable aspect of responsible research. By characterizing the waste correctly, following a systematic protocol for segregation and containment, and partnering with your institution's safety professionals, you ensure that your work advances science without compromising the safety of your colleagues or the integrity of the environment. Always consult your institution's specific waste management plan and Safety Data Sheets as the primary sources of information.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • 7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid.
  • 7H-Pyrrolo(2,3-d)pyrimidine.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds. Journal of University of Babylon for Pure and Applied Sciences. [Link]
  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids. Organic & Biomolecular Chemistry. [Link]
  • Frequent Questions About Hazardous Waste Identification. U.S. Environmental Protection Agency. [Link]
  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. PubMed Central. [Link]
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR :: 40 CFR Part 261. [Link]
  • Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. U.S. Environmental Protection Agency. [Link]

Sources

Navigating the Safe Handling of 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 7H-Pyrrolo[2,3-d]pyrimidine-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry, demands a meticulous and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Proactive Approach to Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

This profile indicates that the primary routes of exposure are oral ingestion, dermal contact, and inhalation. The compound's irritant properties necessitate robust barrier protection to prevent contact with the skin and eyes, while its potential to cause respiratory irritation highlights the need for careful handling to avoid generating dust or aerosols.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum required PPE, with detailed explanations for each component.

PPE ComponentSpecifications and Rationale
Hand Protection Double Gloving: An inner and outer glove should be worn. The outer glove bears the primary exposure risk and can be removed and replaced if contamination is suspected, preserving the integrity of the inner glove. Material Selection: A combination of nitrile and neoprene or butyl rubber gloves is recommended for extended handling. Nitrile gloves offer good resistance to a range of chemicals, including many acids, while neoprene and butyl rubber provide superior protection against a broader spectrum of chemicals and have longer breakthrough times for many carboxylic acids. For incidental contact, a single pair of 8 mil nitrile gloves may suffice.
Eye and Face Protection Chemical Splash Goggles: These are mandatory to provide a complete seal around the eyes, protecting against splashes and fine dust. Standard safety glasses with side shields do not offer adequate protection. Face Shield: A face shield, worn in conjunction with goggles, is required when there is a significant risk of splashing, such as during bulk handling or dissolution.
Body Protection Laboratory Coat: A clean, buttoned laboratory coat made of a flame-resistant material like Nomex® or 100% cotton is required. Polyester and acrylic fabrics should be avoided due to their potential to melt and adhere to the skin in the event of a fire. Closed-toe Shoes and Long Pants: Full coverage of the legs and feet is a fundamental laboratory safety requirement to protect against spills.
Respiratory Protection N95 Respirator (Minimum): For handling small quantities of the solid compound where dust generation is minimal, a NIOSH-approved N95 respirator is the minimum requirement. Half-mask or Full-facepiece Respirator with P100 Filters: When there is a potential for significant dust or aerosol generation (e.g., weighing large quantities, sonicating solutions), a reusable half-mask or full-facepiece respirator with P100 (oil-proof) particulate filters is necessary. A full-facepiece respirator offers the added benefit of enhanced eye and face protection.

Operational Plan: From Benchtop to Disposal

A safe workflow encompasses every stage of handling, from initial preparation to final waste disposal. The following procedural guidance is designed to minimize exposure and ensure a secure laboratory environment.

Experimental Workflow: A Step-by-Step Guide
  • Preparation: Before handling the compound, ensure that the designated work area (preferably a certified chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a plastic-backed absorbent pad to contain any minor spills.

  • Donning PPE: Put on all required PPE in the correct order: inner gloves, laboratory coat, outer gloves, and finally, eye and respiratory protection.

  • Handling the Compound:

    • When weighing the solid, use a chemical fume hood or a powder containment hood to minimize the risk of inhalation.

    • Use spatulas and other tools carefully to avoid generating dust.

    • If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • After handling is complete, decontaminate all surfaces and equipment that may have come into contact with the compound.

    • Doff PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. The outer gloves should be removed first and disposed of as hazardous waste.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.

Decontamination Workflow:

DecontaminationWorkflow Start Handling Complete Gross_Contamination Wipe surfaces with a damp cloth to remove visible powder. Start->Gross_Contamination Neutralize Wipe surfaces with a mild soap and water solution. Gross_Contamination->Neutralize Rinse Rinse surfaces with deionized water. Neutralize->Rinse Final_Wipe Wipe surfaces with 70% ethanol. Rinse->Final_Wipe Dispose_Wipes Dispose of all wipes as hazardous waste. Final_Wipe->Dispose_Wipes End Decontamination Complete Dispose_Wipes->End

Caption: A stepwise workflow for the decontamination of surfaces after handling this compound.

Disposal Plan:

  • Solid Waste: All solid waste contaminated with this compound, including gloves, wipes, and absorbent pads, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Aqueous solutions containing the compound should be neutralized before disposal. Slowly add a weak base, such as sodium bicarbonate, while monitoring the pH. The target pH should be between 6 and 8.[1][2][3][4]

    • Once neutralized, the solution should be collected in a designated hazardous waste container for organic acids.

  • Sharps: Any sharps, such as needles or broken glassware, contaminated with the compound must be placed in a puncture-resistant sharps container labeled for hazardous chemical waste.

Waste Disposal Pathway:

WasteDisposalPathway cluster_Waste_Generation Waste Generation cluster_Waste_Processing Waste Processing cluster_Waste_Containment Waste Containment Solid_Waste Contaminated Solids (Gloves, Wipes, etc.) Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Aqueous Solutions Neutralization Neutralize with Sodium Bicarbonate (pH 6-8) Liquid_Waste->Neutralization Sharps_Waste Contaminated Sharps Sharps_Container Labeled Hazardous Sharps Container Sharps_Waste->Sharps_Container Liquid_Container Labeled Hazardous Liquid Waste Container Neutralization->Liquid_Container EH_S_Pickup Environmental Health & Safety Waste Pickup Solid_Container->EH_S_Pickup Liquid_Container->EH_S_Pickup Sharps_Container->EH_S_Pickup

Caption: The pathway for proper segregation and disposal of waste generated from handling this compound.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.

References

  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101.
  • Centers for Disease Control and Prevention. (2004). NIOSH Respirator Selection Logic. DHHS (NIOSH) Publication No. 2005-100.
  • All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • Ansell. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report.
  • Phalen, R. N., & Que Hee, S. S. (2012). Changes in Chemical Permeation of Disposable Latex, Nitrile and Vinyl Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene, 9(12), D221–D231. [Link]
  • SHOWA. (n.d.). Chemical Permeation Guide to Single Use Nitrile Gloves.
  • SHIELD Scientific. (n.d.). Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection.
  • North Safety Products. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from University of California, Berkeley, Environment, Health and Safety website.
  • Studylib. (n.d.). Carboxylic Acid Neutralization Equivalent Lab Procedure.
  • Ryze Chemie. (2024). How to Neutralize Acid: Effective Ways.
  • Merck Millipore. (n.d.). Tips for Collecting and Neutralizing Laboratory Waste.
  • eCampusOntario Pressbooks. (n.d.). 25.4 Ionization and Neutralization of Carboxylic Acids. In Introductory Chemistry.
  • YouTube. (2019, August 14). Neutralization of Carboxylic Acid. The Organic Chemistry Tutor.
  • National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
  • ResearchGate. (n.d.). Breakthrough time (BT) for different glove types, no movement versus....
  • Best Gloves. (n.d.). Chemical Resistance Chart.
  • National Center for Biotechnology Information. (n.d.). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). WO2007140222A3 - Pyrrolopyrimidine compounds and their uses.
  • ResearchGate. (n.d.). Chemical transformations performed in the preparation of the....
  • National Center for Biotechnology Information. (n.d.). Chemical Degradation of Intravenous Chemotherapy Agents and Opioids by a Novel Instrument. Journal of Oncology Pharmacy Practice.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Reactant of Route 2
7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.